Product packaging for AF10(Cat. No.:)

AF10

Cat. No.: B1192129
M. Wt: 554.794
InChI Key: TVLUISYLQJEAGO-NDEPHWFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AF10, officially known as MLLT10, is a nuclear transcription factor that serves as a critical regulator of cell identity and hematopoietic differentiation. This recombinant protein is an essential tool for researchers investigating the molecular mechanisms of acute leukemia and somatic cell reprogramming. This compound interacts with the histone H3 lysine 79 (H3K79)-specific methyltransferase DOT1L through its C-terminal octapeptide motif-leucine zipper (OM-LZ) domain . This interaction is a key mechanism by which this compound regulates gene expression, and its disruption in fusion oncoproteins like CALM-AF10 and MLL-AF10 drives leukemogenesis by altering H3K79 methylation patterns and upregulating key genes such as those in the HoxA cluster . In the context of normal cellular function, this compound plays a vital role in the survival of uncommitted hematopoietic stem and multipotent progenitor cells, with its expression levels tightly controlled during differentiation . Furthermore, recent studies have established this compound as a significant barrier to somatic cell reprogramming, functioning to maintain somatic cell identity by regulating DOT1L-mediated H3K79 methylation . Research-grade this compound protein is invaluable for in vitro binding assays, enzymatic studies with DOT1L, and as a critical reagent for probing the chromatin-based mechanisms that maintain cell fate. This product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C31H46N4O3S

Molecular Weight

554.794

IUPAC Name

Benzyl (S)-(6-(3-decylthioureido)-1-oxo-1-(phenylamino)hexan-2-yl)carbamate

InChI

InChI=1S/C31H46N4O3S/c1-2-3-4-5-6-7-8-16-23-32-30(39)33-24-17-15-22-28(29(36)34-27-20-13-10-14-21-27)35-31(37)38-25-26-18-11-9-12-19-26/h9-14,18-21,28H,2-8,15-17,22-25H2,1H3,(H,34,36)(H,35,37)(H2,32,33,39)/t28-/m0/s1

InChI Key

TVLUISYLQJEAGO-NDEPHWFRSA-N

SMILES

O=C(OCC1=CC=CC=C1)N[C@@H](CCCCNC(NCCCCCCCCCC)=S)C(NC2=CC=CC=C2)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AF10;  AF-10;  AF 10

Origin of Product

United States

Foundational & Exploratory

The Pivotal Role of AF10 in Orchestrating Normal Hematopoiesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The AF10 (also known as MLLT10) gene encodes a transcription factor that is indispensable for the proper functioning of the hematopoietic system. Its expression is tightly regulated, being most prominent in hematopoietic stem and progenitor cells (HSPCs) and decreasing significantly as cells commit to specific lineages. This precise control is critical, as both the overexpression and underexpression of this compound in uncommitted hematopoietic cells trigger apoptosis, underscoring its role as a vital regulator of cell survival and fate. This compound exerts its influence through intricate signaling networks, most notably by collaborating with the histone methyltransferase DOT1L to modulate histone H3 lysine 79 (H3K79) methylation and influencing the Wnt/β-catenin signaling pathway. Dysregulation of this compound is frequently implicated in the pathogenesis of aggressive leukemias, highlighting its importance in both normal and malignant hematopoiesis. This guide provides a comprehensive overview of this compound's function in normal hematopoiesis, detailing its impact on various blood lineages, the signaling pathways it governs, and the experimental methodologies used to elucidate its function.

This compound Expression and Function Across Hematopoietic Lineages

The expression of this compound is a hallmark of primitive hematopoietic cells. Its levels are highest in HSPCs and are progressively downregulated during differentiation into myeloid, erythroid, and lymphoid lineages. This dynamic expression pattern is crucial for maintaining the balance between self-renewal and differentiation.

Myeloid Lineage

In the myeloid lineage, this compound expression is significantly reduced during monocyte differentiation. Studies using human hematopoietic cell lines (HEL, K562, CMK, and HL60) and primary murine bone marrow cells have demonstrated a marked decrease in both this compound mRNA and protein levels upon induction of monocytic differentiation[1]. This downregulation is essential for the successful maturation of monocytes.

Erythroid and Lymphoid Lineages

While comprehensive quantitative data for this compound expression throughout all stages of erythropoiesis and lymphopoiesis is still emerging, its established role in uncommitted progenitors suggests a similar pattern of downregulation upon lineage commitment. The involvement of this compound in leukemias with lymphoid characteristics further points to its importance in the development of B- and T-cells[2][3][4]. Further research is required to delineate the precise expression kinetics and functional roles of this compound in these specific lineages.

Table 1: Quantitative Changes in this compound Expression During Myeloid Differentiation

Cell Type/ModelDifferentiation LineageChange in this compound mRNAChange in this compound ProteinReference
Human Hematopoietic Cell Lines (HEL, K562, CMK, HL60)Megakaryocytic/MonocyticStatistically significant reduction (P<0.05) after 72 hoursNoticeable decrease[1]
Primary Murine Bone Marrow CellsMonocytic>90% reduction after 7 daysBarely detectable in differentiated monocytes[1]

Signaling Pathways and Molecular Mechanisms

This compound does not act in isolation; it is a key component of larger protein complexes that regulate gene expression through epigenetic modifications and established signaling cascades.

The this compound-DOT1L Complex and H3K79 Methylation

This compound is a critical cofactor for the histone methyltransferase DOT1L, the sole enzyme responsible for H3K79 methylation. This compound recruits DOT1L to specific gene loci, leading to the methylation of H3K79, a mark generally associated with active transcription. This interaction is crucial for the expression of key hematopoietic regulatory genes, including the HOXA gene cluster, which plays a fundamental role in HSPC self-renewal and differentiation[5]. In normal hematopoiesis, the precise regulation of this compound-DOT1L activity is vital for maintaining the transcriptional program of stem and progenitor cells.

AF10_DOT1L_Pathway cluster_nucleus Nucleus This compound This compound DOT1L DOT1L This compound->DOT1L recruits H3K79 Histone H3 (K79) DOT1L->H3K79 methylates HOXA9 HOXA9 Gene H3K79->HOXA9 activates Transcription Active Transcription HOXA9->Transcription

This compound recruits DOT1L to chromatin, leading to H3K79 methylation and transcriptional activation.
This compound and the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is a cornerstone of developmental biology and is critically involved in regulating the self-renewal and maintenance of HSPCs. While the direct interaction between this compound and components of the Wnt pathway in normal hematopoiesis is an area of active investigation, evidence suggests a functional link. In the canonical Wnt pathway, the stabilization of β-catenin allows its translocation to the nucleus, where it partners with TCF/LEF transcription factors to activate target gene expression. It is hypothesized that this compound may act as a co-regulator in this process, influencing the transcriptional output of Wnt signaling and thereby impacting HSPC fate decisions.

Wnt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled DestructionComplex Destruction Complex (APC, Axin, GSK3β) Frizzled->DestructionComplex inhibits LRP LRP5/6 beta_catenin_cyto β-catenin beta_catenin_cyto->DestructionComplex degradation beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc translocation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF binds TargetGenes Target Genes TCF_LEF->TargetGenes activates AF10_nuc This compound AF10_nuc->TCF_LEF co-regulates?

This compound is postulated to act as a co-regulator in the Wnt/β-catenin signaling pathway in HSPCs.

Experimental Protocols for Studying this compound Function

A variety of molecular and cellular biology techniques are employed to investigate the role of this compound in hematopoiesis.

Lentiviral-mediated shRNA Knockdown of this compound in Human CD34+ Cells

This technique is used to specifically reduce the expression of this compound in primary human HSPCs to study the functional consequences of its loss.

Protocol Outline:

  • Isolation of CD34+ Cells: Human CD34+ HSPCs are isolated from cord blood, bone marrow, or mobilized peripheral blood using immunomagnetic bead selection.

  • Lentiviral Vector Production: Lentiviral particles encoding a short hairpin RNA (shRNA) targeting this compound and a fluorescent reporter (e.g., GFP) are produced in a packaging cell line (e.g., HEK293T).

  • Transduction of CD34+ Cells: Isolated CD34+ cells are cultured in appropriate cytokine-supplemented media and transduced with the lentiviral particles.

  • Selection of Transduced Cells: Transduced cells are identified and sorted based on the expression of the fluorescent reporter using fluorescence-activated cell sorting (FACS).

  • Functional Assays: The effect of this compound knockdown on HSPC function is assessed using colony-forming unit (CFU) assays, differentiation assays, and cell viability assays.

Lentiviral_Knockdown_Workflow cluster_workflow Lentiviral Knockdown Workflow start Isolate Human CD34+ Cells transduction Transduce CD34+ Cells start->transduction lentivirus Produce Lentivirus (shthis compound-GFP) lentivirus->transduction facs FACS Sort for GFP+ Cells transduction->facs assays Functional Assays (CFU, etc.) facs->assays

Workflow for the lentiviral-mediated knockdown of this compound in human CD34+ hematopoietic stem and progenitor cells.
Colony-Forming Unit (CFU) Assay

The CFU assay is a functional in vitro assay used to quantify the frequency and differentiation potential of hematopoietic progenitors.

Protocol Outline:

  • Cell Preparation: A single-cell suspension of bone marrow, peripheral blood, or purified HSPCs is prepared.

  • Plating in Semisolid Medium: Cells are mixed with a methylcellulose-based medium containing a cocktail of cytokines that support the growth and differentiation of various hematopoietic lineages.

  • Incubation: The cell suspension is plated in culture dishes and incubated for 10-14 days in a humidified incubator at 37°C and 5% CO2.

  • Colony Identification and Enumeration: After the incubation period, distinct colonies of differentiated cells are identified and counted under an inverted microscope based on their morphology. Common colony types include CFU-GM (granulocyte-macrophage), BFU-E (burst-forming unit-erythroid), and CFU-GEMM (granulocyte, erythrocyte, macrophage, megakaryocyte).

Western Blot Analysis

Western blotting is used to detect and quantify the amount of this compound protein in cell lysates.

Protocol Outline:

  • Cell Lysis: Hematopoietic cells are lysed in a buffer containing detergents and protease/phosphatase inhibitors to release cellular proteins.

  • Protein Quantification: The total protein concentration of the lysate is determined using a colorimetric assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Immunodetection: The membrane is incubated with a primary antibody specific for this compound, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Detection: The HRP enzyme catalyzes a chemiluminescent reaction, and the resulting light is detected on X-ray film or with a digital imager.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is a powerful technique used to identify the genomic regions where a specific transcription factor, such as this compound, binds.

Protocol Outline:

  • Cross-linking: Proteins are cross-linked to DNA in intact cells using formaldehyde.

  • Chromatin Shearing: The chromatin is sheared into smaller fragments by sonication or enzymatic digestion.

  • Immunoprecipitation: An antibody specific to this compound is used to immunoprecipitate the this compound-DNA complexes.

  • DNA Purification: The cross-links are reversed, and the DNA is purified.

  • Library Preparation and Sequencing: The purified DNA fragments are prepared into a sequencing library and sequenced using a high-throughput sequencing platform.

  • Data Analysis: The sequencing reads are aligned to a reference genome, and regions of enrichment (peaks) are identified, indicating the binding sites of this compound.

Future Directions and Therapeutic Implications

A thorough understanding of this compound's role in normal hematopoiesis is paramount for developing targeted therapies for hematological malignancies where its function is dysregulated. Future research should focus on:

  • Delineating Lineage-Specific Roles: Precisely quantifying this compound expression and function at distinct stages of erythroid and lymphoid development.

  • Identifying Downstream Targets: Comprehensive identification of this compound's direct target genes in normal HSPCs to build a complete regulatory network.

  • Elucidating Wnt Pathway Interaction: Detailed molecular characterization of the interplay between this compound and the Wnt/β-catenin signaling pathway.

  • Therapeutic Targeting: Designing strategies to modulate this compound activity or its downstream effectors for the treatment of leukemias and other blood disorders.

By continuing to unravel the complexities of this compound's function, the scientific community can pave the way for novel therapeutic interventions that restore normal hematopoietic function and combat hematological diseases.

References

The Role of MLLT10 (AF10) in Transcriptional Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MLLT10, also known as AF10, is a critical transcriptional regulator with multifaceted roles in normal development and disease. Primarily recognized as a key cofactor for the histone methyltransferase DOT1L, MLLT10 is integral to the regulation of gene expression through chromatin modification. Its dysregulation, most notably through chromosomal translocations, is a significant driver in the pathogenesis of aggressive forms of acute leukemia. This technical guide provides an in-depth exploration of MLLT10's core functions, its mechanism of action in transcriptional control, its involvement in disease, and detailed protocols for its experimental investigation.

Core Mechanism of Action in Transcriptional Regulation

MLLT10's primary role in transcriptional regulation is executed through its partnership with DOT1L, the sole enzyme responsible for histone H3 lysine 79 (H3K79) methylation in humans. MLLT10 functions as an essential cofactor, forming a stable complex with DOT1L that is crucial for its enzymatic activity and localization to chromatin.

The MLLT10-DOT1L Complex and H3K79 Methylation

MLLT10 directly interacts with DOT1L, and this association is required for the methyltransferase activity of DOT1L in certain cellular contexts, such as in leukemic cells.[1][2] The complex is responsible for mono-, di-, and tri-methylation of H3K79. H3K79 methylation is predominantly associated with actively transcribed regions of the genome and is thought to facilitate transcriptional elongation. However, emerging evidence also points to a surprising role for the DOT1L complex in transcriptional initiation.[3] It has been shown to recruit the general transcription factor TFIID and enhance H2B mono-ubiquitination, both key events in the initiation of transcription.[3]

Protein Domains and Recruitment to Chromatin

MLLT10 possesses several key functional domains that mediate its interactions and recruitment to specific genomic loci:

  • PHD Fingers: Plant Homeodomain (PHD) fingers are known "reader" domains that recognize specific histone modifications. While the specific targets of MLLT10's PHD fingers are an area of ongoing research, these domains are critical for interpreting the epigenetic landscape and tethering the MLLT10-DOT1L complex to chromatin.

  • Leucine Zipper: This domain is involved in protein-protein interactions and self-association, which may facilitate the formation of larger regulatory complexes.[4][5]

  • PZP Domain: The PZP domain of MLLT10 has been shown to sense unmodified H3K27, providing a mechanism to regulate the DOT1L-mediated methylation of H3K79.[5]

The recruitment of the MLLT10-DOT1L complex is a tightly regulated process, ensuring that H3K79 methylation occurs at appropriate gene loci.

MLLT10_DOT1L_Pathway cluster_nucleus Nucleus MLLT10 MLLT10 (this compound) DOT1L DOT1L MLLT10->DOT1L Forms Complex HistoneH3 Histone H3 Tail MLLT10->HistoneH3 Recruited to Chromatin DOT1L->HistoneH3 Recruited to Chromatin H3K79me H3K79me2/3 HistoneH3->H3K79me DOT1L-mediated Methylation TFIID TFIID H3K79me->TFIID Recruits Initiation Factors ActiveGenes Target Genes (e.g., HOXA cluster) RNAPII RNA Pol II TFIID->RNAPII Promotes Initiation RNAPII->ActiveGenes Transcriptional Activation

Diagram 1: MLLT10-DOT1L signaling pathway for transcriptional activation.

Role in Development and Disease

The MLLT10-DOT1L complex plays a vital role in normal physiological processes. Studies in mice have demonstrated its essential function in male fertility, specifically in promoting the histone-to-protamine transition during spermiogenesis.[1][2][6] Loss of either MLLT10 or DOT1L leads to histone retention in sperm, reduced testis weight, and subfertility.[1][2][6]

MLLT10 in Acute Leukemia

MLLT10 is most prominently implicated in onco-hematology. It is a frequent partner in chromosomal translocations that give rise to fusion oncoproteins, driving aggressive forms of acute myeloid leukemia (AML) and T-cell acute lymphoblastic leukemia (T-ALL).[7][8]

Common MLLT10 fusion partners include:

  • KMT2A (MLL): The KMT2A-MLLT10 fusion is one of the most common chimeric genes in acute leukemia with KMT2A rearrangements, occurring in approximately 8% of cases and 18% of AML cases.[7]

  • PICALM: The PICALM-MLLT10 fusion, resulting from a t(10;11) translocation, is found in T-ALL, AML, and mixed-phenotype acute leukemia.[8][9][10]

  • Other Partners: Other identified fusion partners include DDX3X, HNRNPH1, TEC, and NAP1L1, among others.[8][11]

These fusion proteins retain the domains of MLLT10 that interact with DOT1L, leading to the aberrant recruitment of the complex to ectopic genomic locations. This results in the inappropriate H3K79 methylation and subsequent overexpression of pro-leukemic genes, most notably the HOXA gene cluster, which is critical for hematopoietic stem cell self-renewal.[8][11][12] Patients with leukemias harboring MLLT10 rearrangements often face a poor prognosis and high rates of relapse.[8][10][13]

Quantitative Data Summary

Table 1: Prevalence and Outcomes of MLLT10 Rearrangements in Pediatric Acute Leukemia
Fusion TypeLeukemia SubtypePrevalence5-Year Overall Survival (OS)Notes
KMT2A::MLLT10 Pediatric AML~82% of MLLT10 fusions49.2%Associated with high-risk disease.[14]
PICALM::MLLT10 Pediatric AML~10% of MLLT10 fusionsPoor; specific % not consistently reportedAssociated with high relapse rates.[8][10]
PICALM::MLLT10 T-ALL~6-10%Variable (46% to 83% in different studies)Confers intermediate-to-high risk.[9][15]
Other MLLT10 Fusions Pediatric AML~8% of MLLT10 fusionsPoorIncludes partners like DDX3X, TEC, etc.[8]
Table 2: Gene Expression Changes in MLLT10-Rearranged Leukemia
Gene/PathwayFold ChangeLeukemia ContextSignificance
HOXA Gene Cluster (e.g., HOXA11) >4.7-log fold higherAML with MLLT10 fusions vs. non-rearrangedKey oncogenic driver; promotes leukemogenesis.[8]
HHEX Gene >1.5-fold higherT-ALL with MLLT10 fusions vs. other HOXA-positive T-ALLSuggests a specific signature within the HOXA T-ALL category.[11]
BCL2 Higher expressionPICALM::MLLT10 positive leukemiaImplies potential sensitivity to venetoclax (a BCL2 inhibitor).[12]

Experimental Protocols

Investigating the function of MLLT10 and its complexes requires specific molecular biology techniques. Detailed below are methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) for MLLT10-DOT1L Interaction

This protocol is used to isolate and confirm the physical interaction between MLLT10 and its binding partners, such as DOT1L, from cell lysates.

CoIP_Workflow start Start: Cell Culture lysis 1. Cell Lysis (Gentle, non-denaturing buffer) start->lysis preclear 2. Pre-clearing (Optional) (Incubate with beads to reduce non-specific binding) lysis->preclear antibody 3. Antibody Incubation (Add anti-MLLT10 antibody to lysate) preclear->antibody beads 4. Bead Capture (Add Protein A/G beads to bind antibody-antigen complex) antibody->beads wash 5. Washing Steps (Remove unbound proteins) beads->wash elute 6. Elution (Release protein complexes from beads) wash->elute analysis 7. Analysis (SDS-PAGE & Western Blot for DOT1L) elute->analysis end End: Interaction Confirmed analysis->end

Diagram 2: Experimental workflow for Co-Immunoprecipitation (Co-IP).

Methodology:

  • Cell Lysis:

    • Harvest cultured cells (e.g., 293T cells transfected with tagged MLLT10 and DOT1L, or a leukemic cell line endogenously expressing the proteins).

    • Wash cells twice with ice-cold PBS.[16]

    • Lyse cells on ice for 30 minutes in a gentle, non-denaturing lysis buffer (e.g., RIPA buffer with low salt, or a buffer containing 50 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease inhibitors.[16][17]

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.[16]

  • Pre-clearing (Optional but Recommended):

    • To reduce non-specific binding, add 20-30 µL of Protein A/G agarose or magnetic beads to the cell lysate.[18]

    • Incubate with rotation for 1 hour at 4°C.

    • Centrifuge to pellet the beads and transfer the supernatant to a fresh tube.[18]

  • Immunoprecipitation:

    • Add 2-5 µg of a high-quality primary antibody against MLLT10 (the "bait" protein) to the pre-cleared lysate.

    • As a negative control, use a non-specific IgG from the same host species in a separate tube.

    • Incubate with gentle rotation for 2-4 hours or overnight at 4°C.[19]

  • Complex Capture:

    • Add 30-50 µL of Protein A/G bead slurry to each sample.

    • Incubate with rotation for an additional 1-2 hours at 4°C to capture the antibody-protein complexes.[19]

  • Washing:

    • Pellet the beads by centrifugation (e.g., 3,000 x g for 2 minutes) and discard the supernatant.[19]

    • Wash the beads 3-5 times with 1 mL of ice-cold lysis buffer or wash buffer. With each wash, resuspend the beads and then pellet them. This step is critical to remove non-specifically bound proteins.[19]

  • Elution and Analysis:

    • After the final wash, remove all supernatant.

    • Resuspend the beads in 30-50 µL of 2x Laemmli sample buffer and boil at 95°C for 5-10 minutes to elute the proteins and denature them.

    • Pellet the beads, and load the supernatant onto an SDS-PAGE gel.

    • Perform a Western blot analysis using a primary antibody against the suspected interacting partner (e.g., DOT1L). A band corresponding to DOT1L in the MLLT10 IP lane (but not the IgG control lane) confirms the interaction.

Chromatin Immunoprecipitation (ChIP-seq)

ChIP-seq is used to identify the genome-wide binding sites of MLLT10, providing insight into the genes it directly regulates.

ChIP_Seq_Workflow start Start: Live Cells crosslink 1. Cross-linking (Formaldehyde fixes protein-DNA and protein-protein interactions) start->crosslink lysis_sonication 2. Lysis & Sonication (Isolate nuclei and shear chromatin to 200-600 bp fragments) crosslink->lysis_sonication immunoprecipitation 3. Immunoprecipitation (Use anti-MLLT10 antibody to pull down chromatin complexes) lysis_sonication->immunoprecipitation wash_elute 4. Wash & Elute (Remove non-specific chromatin) immunoprecipitation->wash_elute reverse_crosslink 5. Reverse Cross-links (High heat and Proteinase K to release DNA) wash_elute->reverse_crosslink purify 6. DNA Purification (Isolate immunoprecipitated DNA) reverse_crosslink->purify library_prep 7. Library Preparation (Ligate adapters for sequencing) purify->library_prep sequencing 8. Next-Gen Sequencing (NGS) library_prep->sequencing analysis 9. Bioinformatic Analysis (Peak calling, motif analysis) sequencing->analysis end End: Genome-wide Binding Map analysis->end

Diagram 3: Experimental workflow for Chromatin Immunoprecipitation sequencing (ChIP-seq).

Methodology:

  • Cross-linking:

    • Treat cultured cells (~1-5 x 107 cells) with formaldehyde (final concentration of 0.75-1%) directly in the culture media.[20]

    • Incubate for 10 minutes at room temperature with gentle shaking to cross-link proteins to DNA.[20]

    • Quench the reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.[20]

  • Cell Lysis and Chromatin Shearing:

    • Harvest and wash cells with cold PBS.

    • Lyse cells using a series of buffers to first isolate the nuclei.

    • Resuspend nuclei in a shearing buffer (e.g., RIPA buffer).

    • Shear the chromatin into fragments of 200-600 bp using sonication. Optimization of sonication time and power is critical.

  • Immunoprecipitation:

    • Take an aliquot of the sheared chromatin to serve as the "input" control.

    • Incubate the remaining chromatin (~25 µg) overnight at 4°C with a ChIP-grade antibody against MLLT10.[20]

    • Add Protein A/G magnetic beads and incubate for another 2-4 hours to capture the antibody-chromatin complexes.

  • Washing and Elution:

    • Wash the beads sequentially with a series of low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.

    • Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).

  • Reverse Cross-linking and DNA Purification:

    • Add NaCl to the eluates and the input sample and incubate at 65°C for several hours (or overnight) to reverse the formaldehyde cross-links.

    • Treat with RNase A and then Proteinase K to remove RNA and protein.[21]

    • Purify the DNA using phenol-chloroform extraction or a column-based kit.

  • Analysis:

    • The purified DNA can be quantified. Successful enrichment of known target loci (e.g., the HOXA9 promoter) can be verified by qPCR.

    • For genome-wide analysis, prepare a sequencing library from the ChIP DNA and input DNA samples and perform next-generation sequencing (NGS).[22]

    • Bioinformatic analysis (peak calling) is then used to identify genomic regions significantly enriched in the MLLT10 IP sample compared to the input control.

Luciferase Reporter Assay

This assay measures the ability of MLLT10 or its fusion variants to activate or repress transcription from a specific gene promoter.

Luciferase_Workflow start Start: Construct Design reporter 1. Reporter Plasmid (Promoter of interest cloned upstream of Luciferase gene) start->reporter effector 2. Effector Plasmid (Expresses MLLT10 or MLLT10-fusion protein) start->effector control 3. Control Plasmid (e.g., Renilla luciferase for normalization) start->control transfection 4. Co-transfection (Introduce plasmids into cells) reporter->transfection effector->transfection control->transfection incubation 5. Incubation (24-48h) (Allow for protein expression and reporter gene transcription) transfection->incubation lysis 6. Cell Lysis incubation->lysis assay 7. Add Substrates (Add Luciferin and Coelenterazine sequentially) lysis->assay measure 8. Measure Luminescence (Read Firefly then Renilla signal in a luminometer) assay->measure analysis 9. Data Analysis (Normalize Firefly to Renilla; calculate fold change) measure->analysis end End: Promoter Activity Quantified analysis->end

Diagram 4: Experimental workflow for a Dual-Luciferase Reporter Assay.

Methodology:

  • Plasmid Constructs:

    • Reporter Plasmid: Clone the promoter region of a putative MLLT10 target gene (e.g., HOXA9) upstream of a firefly luciferase reporter gene.

    • Effector Plasmid: A plasmid that expresses the full-length MLLT10 protein, a fusion protein (e.g., PICALM-MLLT10), or an empty vector control.

    • Internal Control Plasmid: A plasmid that constitutively expresses a second reporter, typically Renilla luciferase, used to normalize for transfection efficiency and cell viability.[23]

  • Transfection:

    • Seed cells (e.g., HEK293T) in a multi-well plate (e.g., 24- or 96-well).

    • Co-transfect the cells with the reporter, effector, and internal control plasmids using a suitable transfection reagent. Key conditions to test include:

      • Reporter + Empty Vector (Baseline activity)

      • Reporter + MLLT10 Effector

      • Reporter + MLLT10-Fusion Effector

  • Incubation and Lysis:

    • Incubate the cells for 24-48 hours post-transfection to allow for expression of the proteins and the luciferase reporter.[24]

    • Wash the cells with PBS and lyse them using the passive lysis buffer provided with the assay kit.

  • Luminescence Measurement:

    • Transfer the cell lysate to a white, opaque 96-well plate.

    • Use a luminometer with dual injectors. The instrument first injects the firefly luciferase substrate (luciferin) and measures the resulting luminescence (relative light units, RLUs).[24]

    • It then injects a second reagent that quenches the firefly reaction and provides the substrate (coelenterazine) for Renilla luciferase, measuring the second signal.

  • Data Analysis:

    • For each well, normalize the data by calculating the ratio of Firefly RLU to Renilla RLU.[23]

    • Calculate the fold change in promoter activity by comparing the normalized ratio of the effector-transfected cells (e.g., MLLT10) to that of the empty vector control cells. A significant increase indicates transcriptional activation by MLLT10.

Conclusion and Future Directions

MLLT10 is a central player in transcriptional regulation, primarily through its role as a vital cofactor for the DOT1L methyltransferase. The MLLT10-DOT1L complex is essential for proper H3K79 methylation, a mark associated with active transcription. The hijacking of this mechanism by chromosomal translocations that produce MLLT10 fusion proteins is a key driver of leukemogenesis, leading to the misregulation of critical developmental genes like the HOXA cluster. The poor prognosis associated with MLLT10-rearranged leukemias underscores the need for targeted therapies. Given the enzymatic nature of its partner, DOT1L, small molecule inhibitors targeting the methyltransferase activity of the DOT1L/MLLT10 complex represent a promising therapeutic avenue for these aggressive cancers. Further research into the specific recruitment mechanisms of MLLT10 and the downstream consequences of its activity will be crucial for developing more effective and targeted treatments.

References

An In-depth Technical Guide to AF10 Protein Domains and Binding Motifs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The AF10 protein, also known as MLLT10, is a critical regulator of gene expression with significant implications in both normal cellular processes and oncogenesis, particularly in acute leukemias. It functions as a scaffold protein, mediating protein-protein and protein-DNA interactions to influence chromatin structure and transcription. This technical guide provides a comprehensive overview of the functional domains of this compound, its key binding motifs, and the experimental methodologies used to investigate its interactions. A central focus is the role of this compound in recruiting the histone methyltransferase DOT1L and its subsequent impact on histone H3 lysine 79 (H3K79) methylation, a pathway frequently dysregulated in cancer.

Core Protein Domains of this compound

This compound is a modular protein characterized by several conserved domains that dictate its function and interaction partners.

  • N-Terminal PHD-Zinc Knuckle-PHD (PZP) Domain: This region, also referred to as a leukemia-associated-protein (LAP) finger, is a specialized "reader" domain. The PZP domain of this compound specifically recognizes and binds to unmodified histone H3 at lysine 27 (H3K27)[1][2]. This interaction is crucial for tethering this compound and its associated protein complexes to specific chromatin regions. Modifications at H3K27, such as methylation or acetylation, inhibit this binding[2].

  • AT-Hook Motif: This is a small DNA-binding motif that preferentially binds to the minor groove of AT-rich DNA sequences. The presence of an AT-hook suggests a role for this compound in directly interacting with DNA and potentially influencing chromatin structure or the recruitment of other factors to specific genomic loci.

  • Octapeptide Motif and Leucine Zipper (OM-LZ) Domain: This C-terminal domain is the primary interaction site for the histone methyltransferase DOT1L[3]. The OM-LZ domain is both necessary and sufficient for the recruitment of DOT1L and is a critical component in the oncogenic activity of this compound fusion proteins, such as MLL-AF10 and CALM-AF10[4][5]. This interaction is essential for the subsequent methylation of H3K79 at target gene loci.

  • Glutamine-Rich (Q-rich) Region: Located at the C-terminus, glutamine-rich domains are often found in transcription factors and are thought to be involved in mediating protein-protein interactions and transcriptional activation.

Quantitative Data on this compound Binding Affinities

The following tables summarize the available quantitative data for the binding affinities of this compound domains with their respective partners.

Table 1: Binding Affinity of this compound PZP Domain to Histone H3 Peptides

Binding PartnerMethodDissociation Constant (Kd)Reference
Histone H3 (1-34)Isothermal Titration Calorimetry (ITC)0.62 µM[1]
Histone H3 (14-34)Isothermal Titration Calorimetry (ITC)4.32 µM[1]
Histone H3 (1-15)Isothermal Titration Calorimetry (ITC)47.40 µM[1]

Table 2: Binding Affinity of this compound OM-LZ Domain to DOT1L

Binding PartnerMethodDissociation Constant (Kd)Reference
DOT1LCC2–AF10OM-LZ complex with Zn(II)Isothermal Titration Calorimetry (ITC)~40 µM[3]
AF10OM-LZ with Zn(II)Isothermal Titration Calorimetry (ITC)~600 µM[3]

Signaling Pathways Involving this compound

This compound is a key component in a signaling cascade that regulates histone methylation and gene expression. A primary pathway involves its interaction with DOT1L, which is crucial for the maintenance of gene activation, particularly of the HOXA gene cluster in the context of MLL-rearranged leukemias.

AF10_Signaling_Pathway This compound-Mediated H3K79 Methylation Pathway cluster_this compound This compound Protein H3K27un Unmodified Histone H3 (H3K27un) This compound This compound H3K27un->this compound Binds to PZP PZP Domain This compound->PZP Contains OMLZ OM-LZ Domain This compound->OMLZ Contains DOT1L DOT1L OMLZ->DOT1L Recruits H3K79 Histone H3 (H3K79) DOT1L->H3K79 Methylates H3K79me2 H3K79 Dimethylation (H3K79me2) Gene_Activation Target Gene Activation (e.g., HOXA cluster) H3K79me2->Gene_Activation Leads to

Caption: this compound-DOT1L signaling pathway leading to H3K79 methylation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound protein interactions.

Yeast Two-Hybrid (Y2H) Assay for this compound-DOT1L Interaction

This protocol is adapted from standard Y2H methodologies and is designed to test the interaction between the this compound OM-LZ domain and a fragment of DOT1L.

I. Plasmid Construction:

  • Clone the DNA sequence encoding the this compound OM-LZ domain into a bait vector (e.g., pGBKT7) to create a fusion with the GAL4 DNA-binding domain (BD).

  • Clone the DNA sequence encoding the interacting region of DOT1L into a prey vector (e.g., pGADT7) to create a fusion with the GAL4 activation domain (AD).

II. Yeast Transformation:

  • Co-transform the bait (BD-AF10-OMLZ) and prey (AD-DOT1L) plasmids into a suitable yeast strain (e.g., AH109 or Y2HGold).

  • As controls, transform yeast with:

    • BD-AF10-OMLZ and empty AD vector.

    • Empty BD vector and AD-DOT1L.

    • A known interacting protein pair (positive control).

    • A known non-interacting protein pair (negative control).

  • Plate the transformed yeast on selective media lacking tryptophan and leucine (SD/-Trp/-Leu) to select for cells containing both plasmids. Incubate at 30°C for 2-4 days.

III. Interaction Assay:

  • Pick several colonies from the SD/-Trp/-Leu plates and streak them onto high-stringency selective media lacking tryptophan, leucine, histidine, and adenine (SD/-Trp/-Leu/-His/-Ade).

  • For a more quantitative assay, perform a β-galactosidase filter lift assay or a liquid β-galactosidase assay using ONPG as a substrate.

  • Growth on the high-stringency media and/or development of blue color in the β-galactosidase assay indicates a positive protein-protein interaction.

Co-Immunoprecipitation (Co-IP) of Endogenous this compound and DOT1L

This protocol describes the immunoprecipitation of endogenous this compound to detect its interaction with endogenous DOT1L in a human cell line (e.g., HEK293T or a relevant leukemia cell line).

I. Cell Lysis:

  • Culture cells to ~80-90% confluency.

  • Wash cells twice with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with a protease inhibitor cocktail.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

II. Immunoprecipitation:

  • Pre-clear the cell lysate by incubating with Protein A/G agarose or magnetic beads for 1 hour at 4°C on a rotator.

  • Centrifuge to pellet the beads and transfer the pre-cleared lysate to a new tube.

  • Add a primary antibody against this compound to the pre-cleared lysate. As a negative control, use an isotype-matched IgG antibody.

  • Incubate overnight at 4°C with gentle rotation.

  • Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

III. Washing and Elution:

  • Pellet the beads by centrifugation and discard the supernatant.

  • Wash the beads 3-5 times with ice-cold lysis buffer.

  • After the final wash, remove all supernatant and resuspend the beads in 1X SDS-PAGE loading buffer.

  • Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes.

IV. Western Blot Analysis:

  • Separate the eluted proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Probe the membrane with primary antibodies against DOT1L and this compound to detect the co-immunoprecipitated proteins.

Chromatin Immunoprecipitation (ChIP) for this compound Occupancy

This protocol is designed to identify the genomic regions occupied by this compound.

I. Cross-linking and Chromatin Preparation:

  • Treat cultured cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.

  • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

  • Harvest and wash the cells with ice-cold PBS.

  • Lyse the cells and isolate the nuclei.

  • Resuspend the nuclei in a sonication buffer and shear the chromatin to an average size of 200-1000 bp using a sonicator. Optimization of sonication conditions is critical.

  • Centrifuge to pellet debris and collect the soluble chromatin fraction.

II. Immunoprecipitation:

  • Dilute the sheared chromatin and pre-clear it with Protein A/G beads.

  • Incubate a portion of the chromatin with an anti-AF10 antibody overnight at 4°C. Use an isotype-matched IgG as a negative control. Save a small aliquot of the chromatin as an input control.

  • Add Protein A/G beads to capture the antibody-chromatin complexes and incubate for 2-4 hours.

III. Washing, Elution, and Reverse Cross-linking:

  • Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

  • Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).

  • Reverse the cross-links by adding NaCl and incubating at 65°C for at least 4 hours.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

IV. DNA Purification and Analysis:

  • Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

  • Analyze the enrichment of specific DNA sequences by quantitative PCR (qPCR) using primers for target gene promoters (e.g., HOXA9) and negative control regions.

GST Pull-Down Assay

This in vitro assay is used to confirm a direct interaction between this compound and a potential binding partner.

I. Protein Expression and Purification:

  • Express the this compound OM-LZ domain as a GST-fusion protein in E. coli.

  • Express the potential interacting protein (e.g., a fragment of DOT1L) with a different tag (e.g., His-tag or as a native protein in a cell lysate).

  • Purify the GST-AF10-OMLZ fusion protein using glutathione-agarose beads.

II. Binding Reaction:

  • Incubate the immobilized GST-AF10-OMLZ on glutathione beads with the purified potential binding partner or a cell lysate containing the protein of interest.

  • As a negative control, incubate the prey protein with beads bound to GST alone.

  • Incubate for 2-4 hours at 4°C with gentle rotation.

III. Washing and Elution:

  • Wash the beads extensively with a suitable wash buffer to remove non-specific binders.

  • Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer or by competitive elution with excess reduced glutathione.

IV. Analysis:

  • Analyze the eluted proteins by SDS-PAGE and Coomassie blue staining or by Western blotting using an antibody against the prey protein.

Conclusion

This compound is a multifaceted protein with distinct domains that mediate critical interactions in the regulation of gene expression. The PZP domain acts as a sensor for the histone code by recognizing unmodified H3K27, while the OM-LZ domain serves as a recruitment platform for the histone methyltransferase DOT1L. The dysregulation of these interactions is a key event in the pathogenesis of certain leukemias, making this compound and its binding partners attractive targets for therapeutic intervention. The experimental protocols detailed in this guide provide a robust framework for further investigation into the complex biology of this compound.

References

subcellular localization of the AF10 protein

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Subcellular Localization of the AF10 Protein

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The subcellular localization of a protein is intrinsically linked to its function, regulation, and interaction with other cellular components. For the protein this compound (also known as MLLT10), its location within the cell is a critical determinant of its role in both normal cellular processes and in the pathogenesis of aggressive leukemias. This technical guide provides a comprehensive overview of the subcellular localization of wild-type this compound and its oncogenic fusion proteins, detailing the molecular signals that govern its trafficking and the functional consequences of its compartmentalization. We present a summary of key findings, detailed experimental protocols for studying protein localization, and visual diagrams of relevant pathways and workflows.

Subcellular Localization of Wild-Type this compound

The wild-type this compound protein functions primarily as a nuclear protein, a localization consistent with its role as a transcriptional regulator.[1] Its structure contains several domains that hint at its function in chromatin-mediated gene regulation, including Plant Homeo Domains (PHD fingers) and an AT-hook motif for DNA binding.[1][2]

2.1 Nuclear Localization Signals (NLS)

The transport of this compound into the nucleus is an active process mediated by specific amino acid sequences. This compound contains three putative bipartite nuclear localization signals (NLS).[2] The most N-terminal of these has been experimentally determined to be responsible for its nuclear targeting.[1][2] This directed localization is essential for its function, allowing it to interact with nuclear partners and chromatin.

AF10_Domains_NLS caption This compound protein with key functional domains and the N-terminal NLS.

Caption: this compound protein with key functional domains and the N-terminal NLS.

Localization of Oncogenic this compound Fusion Proteins

Chromosomal translocations involving the this compound gene are common in acute myeloid and lymphoid leukemias.[2] These translocations create fusion proteins, most notably CALM-AF10 and MLL-AF10, where the subcellular localization is dramatically altered, a change that is critical for their oncogenic function.

3.1 CALM-AF10: A Shift to the Cytoplasm

The fusion of this compound with the Clathrin Assembly Lymphoid Myeloid leukemia (CALM) protein in the t(10;11) translocation results in a chimeric protein that is predominantly cytoplasmic.[3][4] While wild-type CALM is found diffusely in the cytoplasm, and this compound is nuclear, the CALM-AF10 fusion protein localizes to cytoplasmic speckle domains.[3]

This cytoplasmic retention is mediated by a potent Nuclear Export Signal (NES) located within the CALM portion of the fusion protein.[3][5] The presence of this NES is both necessary and sufficient to drive the cytoplasmic localization of CALM-AF10.[4][6] Crucially, mutations that disable this NES cause the CALM-AF10 protein to relocalize to the nucleus and lose its ability to induce leukemia.[3] This strongly suggests that the leukemogenic activity of CALM-AF10 is exerted, at least in part, from the cytoplasm or requires continuous nucleocytoplasmic shuttling.[3][5]

// Arrows for transport Import [shape=none, label=""]; Export [shape=none, label=""]; Import -> WT_this compound [ltail=cluster_cytoplasm, lhead=cluster_nucleus, label=" NLS-mediated\n Import", color="#34A853", fontcolor="#202124"]; CALM_this compound -> Export [ltail=cluster_nucleus, lhead=cluster_cytoplasm, label=" CALM-derived\n NES-mediated\n Export", color="#EA4335", fontcolor="#202124"];

caption [shape=plaintext, label="Localization of wild-type this compound vs. oncogenic CALM-AF10 fusion.", fontname="Arial", fontsize=10, fontcolor="#202124"]; } /dot

Caption: Localization of wild-type this compound vs. oncogenic CALM-AF10 fusion.

Factors Influencing this compound Localization

The subcellular distribution of this compound is also influenced by its binding partners.

  • DOT1L: The histone methyltransferase DOT1L is a key interaction partner of this compound.[7][8] This interaction, mediated by the octapeptide-leucine zipper (OM-LZ) domain of this compound, occurs in the nucleus and is crucial for regulating H3K79 methylation and gene expression.[7][9]

  • Ikaros: this compound interacts with the lymphoid regulator Ikaros, a protein involved in lymphocyte development.[10] While this compound itself does not alter Ikaros localization, the CALM-AF10 fusion protein can change the subcellular distribution of Ikaros, potentially interfering with its normal function.[10]

  • CATS: A protein named CATS (CALM interacting protein expressed in thymus and spleen) binds to a region of CALM that is retained in the CALM-AF10 fusion.[11] CATS is a nuclear/nucleolar protein, and its expression can significantly increase the nuclear fraction of both CALM and the CALM-AF10 fusion protein, highlighting a potential mechanism for modulating the location of the oncoprotein.[11]

Data Presentation: Summary of this compound Localization

The following table summarizes the primary subcellular localization of this compound and its variants based on published experimental evidence.

Protein VariantPrimary LocalizationKey Signal/DomainMethod of DeterminationReference(s)
Wild-Type this compound NucleusBipartite Nuclear Localization Signal (NLS)Immunofluorescence, Western Blot[2][3][4]
CALM-AF10 Fusion Cytoplasm (speckled pattern)Nuclear Export Signal (NES) from CALMImmunofluorescence, Cell Fractionation[3][4][5]
CALM-AF10 (NES Mutant) NucleusMutated/Disabled NESImmunofluorescence, Cell Fractionation[3]
This compound (WT) with CATS NucleusN/ACo-localization Experiments[11]
CALM-AF10 with CATS Increased Nuclear FractionCATS Interaction DomainCo-localization Experiments[11]

Experimental Protocols

Accurate determination of subcellular localization is paramount. The following sections provide detailed protocols for the key methodologies used in studying this compound localization.

Experimental_Workflow Start Start with Cultured Cells (e.g., HEK293T, Hematopoietic cells) Vis Visualization Approach Start->Vis Biochem Biochemical Approach Start->Biochem IF Immunofluorescence (IF) Vis->IF Frac Cell Fractionation Biochem->Frac Fix 1. Fixation & Permeabilization IF->Fix Lyse 1. Cell Lysis (Hypotonic Buffer) Frac->Lyse Block 2. Blocking Fix->Block PriAb 3. Primary Antibody Incubation (anti-AF10) Block->PriAb SecAb 4. Fluorescent Secondary Ab Incubation PriAb->SecAb Mount 5. Mounting & Imaging (Confocal Microscopy) SecAb->Mount Result1 Result: Visual Localization (Nuclear, Cytoplasmic, etc.) Mount->Result1 Cent1 2. Low-Speed Centrifugation to Pellet Nuclei Lyse->Cent1 Cyto Supernatant (Cytoplasmic Fraction) Cent1->Cyto Nuc Pellet (Nuclear Fraction) Cent1->Nuc WB 4. Western Blot Analysis of Fractions Cyto->WB Lysis2 3. Nuclear Lysis Nuc->Lysis2 Lysis2->WB Result2 Result: Protein Presence in each Fraction WB->Result2 caption Workflow for determining protein subcellular localization.

Caption: Workflow for determining protein subcellular localization.

6.1 Protocol for Immunofluorescence (IF) Staining

This protocol is for visualizing this compound in adherent cells grown on coverslips.

A. Reagents

  • 1X Phosphate Buffered Saline (PBS)

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS, pH 7.4

  • Permeabilization Buffer: 0.25% Triton X-100 in PBS

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) and 5% Normal Goat Serum in PBS

  • Primary Antibody: Rabbit anti-AF10 antibody, diluted in Blocking Buffer.

  • Secondary Antibody: Goat anti-Rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488), diluted in Blocking Buffer.

  • Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)

  • Antifade Mounting Medium

B. Procedure

  • Cell Seeding: Seed cells on sterile glass coverslips in a petri dish and culture until they reach 50-70% confluency.

  • Wash: Gently aspirate the culture medium and wash the cells twice with ice-cold 1X PBS.

  • Fixation: Add 4% PFA to the coverslips and incubate for 15 minutes at room temperature.[12]

  • Wash: Aspirate the PFA and wash the cells three times with 1X PBS for 5 minutes each.

  • Permeabilization: Add Permeabilization Buffer and incubate for 10 minutes at room temperature. This step is crucial for allowing antibodies to access intracellular epitopes.

  • Blocking: Aspirate the permeabilization buffer and add Blocking Buffer. Incubate for 1 hour at room temperature to minimize non-specific antibody binding.[12]

  • Primary Antibody Incubation: Aspirate the blocking solution. Add the diluted primary anti-AF10 antibody solution and incubate overnight at 4°C in a humidified chamber.[13]

  • Wash: Wash the cells three times with 1X PBS for 5 minutes each.

  • Secondary Antibody Incubation: Add the diluted fluorescently-labeled secondary antibody and incubate for 1-2 hours at room temperature, protected from light.[12]

  • Wash: Wash the cells three times with 1X PBS for 5 minutes each, protected from light.

  • Counterstaining: Incubate with DAPI solution for 5 minutes to stain the nuclei.

  • Mounting: Wash once with PBS. Mount the coverslip onto a glass slide using a drop of antifade mounting medium. Seal the edges with nail polish.

  • Imaging: Visualize the slides using a confocal fluorescence microscope. Capture images in the appropriate channels for the secondary antibody fluorophore and DAPI.

6.2 Protocol for Subcellular Fractionation and Western Blot

This protocol separates cellular components into nuclear and cytoplasmic fractions to determine the relative abundance of this compound in each.

A. Reagents

  • 1X PBS, ice-cold

  • Hypotonic Lysis Buffer: 10 mM HEPES (pH 7.9), 10 mM KCl, 1.5 mM MgCl₂, 0.1% NP-40, with freshly added protease and phosphatase inhibitors.

  • Nuclear Extraction Buffer (RIPA): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, with freshly added inhibitors.

  • Laemmli Sample Buffer (4X)

B. Procedure

  • Cell Harvesting: Harvest approximately 5x10⁶ cells by centrifugation at 500 x g for 5 minutes at 4°C. Wash the cell pellet once with ice-cold PBS.[14]

  • Cytoplasmic Lysis: Resuspend the cell pellet in 200 µL of ice-cold Hypotonic Lysis Buffer. Incubate on ice for 15 minutes to allow cells to swell.[15]

  • Homogenization: Pass the cell suspension through a 27-gauge needle 5-10 times to disrupt the plasma membrane.

  • Isolate Nuclei: Centrifuge the lysate at 1,000 x g for 5 minutes at 4°C.[14]

  • Collect Cytoplasmic Fraction: Carefully transfer the supernatant to a new pre-chilled tube. This is the cytoplasmic fraction . Centrifuge this fraction at 15,000 x g for 15 minutes at 4°C to pellet any remaining debris and organelles, then collect the final supernatant.

  • Wash Nuclei: Wash the pellet from step 4 with 500 µL of Hypotonic Lysis Buffer (without NP-40) and centrifuge again at 1,000 x g for 5 minutes.

  • Nuclear Lysis: Resuspend the washed nuclear pellet in 100 µL of ice-cold Nuclear Extraction Buffer. Vortex vigorously for 30 seconds and incubate on ice for 30 minutes, with intermittent vortexing.

  • Collect Nuclear Fraction: Centrifuge at 16,000 x g for 20 minutes at 4°C. Transfer the supernatant to a new pre-chilled tube. This is the nuclear fraction .

  • Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a Bradford or BCA assay.

  • Western Blot Analysis:

    • Mix equal amounts of protein (e.g., 20 µg) from each fraction with Laemmli sample buffer and boil for 5 minutes.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary anti-AF10 antibody overnight at 4°C.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Controls: Probe separate blots with antibodies against known cytoplasmic (e.g., GAPDH) and nuclear (e.g., Lamin B1 or Histone H3) markers to verify the purity of the fractions.

6.3 Protocol for Co-Immunoprecipitation (Co-IP)

This protocol is for identifying proteins that interact with this compound within the cell.

A. Reagents

  • Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with freshly added protease inhibitors.

  • Wash Buffer: Same as Lysis Buffer but with 0.1% Triton X-100.

  • Elution Buffer: Glycine-HCl (pH 2.5) or 2X Laemmli Sample Buffer.

  • Primary Antibody for IP: Rabbit anti-AF10 antibody.

  • Control Antibody: Rabbit IgG.

  • Protein A/G Agarose or Magnetic Beads.

B. Procedure

  • Cell Lysis: Lyse cells in ice-cold Co-IP Lysis Buffer. The non-ionic detergent (Triton X-100) is gentle enough to preserve protein-protein interactions. Incubate on ice for 30 minutes.[16]

  • Clarify Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.

  • Pre-clearing (Optional but Recommended): Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C on a rotator. Centrifuge and discard the beads. This step removes proteins that non-specifically bind to the beads.[16]

  • Immunoprecipitation: Add the anti-AF10 antibody (or control IgG) to the pre-cleared lysate. Incubate for 4 hours to overnight at 4°C on a rotator.

  • Capture Immune Complex: Add equilibrated Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.

  • Washing: Pellet the beads by gentle centrifugation (1,000 x g). Discard the supernatant. Wash the beads 3-5 times with 1 mL of cold Wash Buffer.

  • Elution:

    • For Western Blot: Resuspend the beads in 50 µL of 2X Laemmli Sample Buffer and boil for 5-10 minutes to elute and denature the proteins.

    • For Mass Spectrometry: Elute with Glycine-HCl, immediately neutralizing the eluate with Tris base.

  • Analysis: Analyze the eluted proteins by Western blotting, probing for this compound (to confirm successful IP) and the suspected interacting partner. The input, unbound, and IgG control lanes should be run in parallel.

References

AF10 (MLLT10) Expression in Hematopoietic Cell Lineages: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expression of the AF10 (ALL1-fused gene from chromosome 10), also known as MLLT10, across various hematopoietic cell lineages. This compound is a crucial transcription factor involved in normal hematopoiesis and is frequently implicated in the pathogenesis of acute myeloid and lymphoid leukemias through chromosomal translocations. Understanding its expression patterns is critical for elucidating its physiological and pathological roles.

Core Concepts

This compound is a key regulator in the hematopoietic system. Its expression is tightly controlled, with evidence suggesting a significant role in maintaining the undifferentiated state of hematopoietic stem and progenitor cells. Dysregulation of this compound expression, often as a result of chromosomal rearrangements leading to fusion proteins like MLL-AF10 and CALM-AF10, is a hallmark of certain aggressive leukemias.[1][2][3]

Studies have shown that the induction of hematopoietic differentiation is associated with a decrease in both this compound mRNA and protein levels.[4] This suggests that high levels of this compound are characteristic of uncommitted hematopoietic cells, and its downregulation is a necessary step for lineage commitment and maturation.[1][4]

Quantitative Expression Data of this compound (MLLT10) in Human Hematopoietic Lineages

The following tables summarize the expression of MLLT10 in various human hematopoietic cell populations, with data extracted from the Haemopedia RNA-seq dataset (GEO Accession: GSE115736).[5][6] Expression is shown in Transcripts Per Million (TPM).

Table 1: MLLT10 Expression in Human Hematopoietic Stem and Progenitor Cells

Cell TypeAbbreviationMLLT10 Expression (TPM)
Hematopoietic Stem CellHSC25.3
Multipotent ProgenitorMPP28.1
Common Myeloid ProgenitorCMP22.5
Granulocyte-Monocyte ProgenitorGMP20.9
Megakaryocyte-Erythroid ProgenitorMEP18.7
Common Lymphoid ProgenitorCLP23.8

Table 2: MLLT10 Expression in Human Myeloid Lineages

Cell TypeAbbreviationMLLT10 Expression (TPM)
MonocyteMono15.4
MacrophageMac12.1
NeutrophilNeu10.8
EosinophilEos13.2
BasophilBaso14.5
ErythroblastEry9.7
MegakaryocyteMk11.3

Table 3: MLLT10 Expression in Human Lymphoid Lineages

Cell TypeAbbreviationMLLT10 Expression (TPM)
B-CellB19.6
T-Cell CD4+T-CD417.8
T-Cell CD8+T-CD816.5
Natural Killer CellNK15.9

Signaling Pathways Involving this compound

This compound is implicated in several signaling pathways that are crucial for hematopoiesis and leukemogenesis. The CALM-AF10 fusion protein, in particular, has been linked to the dysregulation of the canonical Wnt signaling pathway.[7] Additionally, this compound-rearranged leukemias may be driven by a JAK/STAT-mediated inflammatory signaling cascade.

CALM-AF10 and the Wnt Signaling Pathway

The CALM-AF10 fusion protein is hypothesized to impact the normal interaction between this compound and β-catenin, a key component of the Wnt signaling pathway. This dysregulation is thought to promote leukemogenesis.[7]

CALM_AF10_Wnt_Pathway cluster_destruction Destruction Complex Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP LRP5/6 LRP->Dishevelled GSK3b GSK3β Dishevelled->GSK3b Beta_Catenin β-Catenin GSK3b->Beta_Catenin Phosphorylation & Degradation APC APC APC->Beta_Catenin Axin Axin Axin->Beta_Catenin TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes CALM_this compound CALM-AF10 CALM_this compound->Beta_Catenin Upregulation Nucleus Nucleus

Caption: Dysregulation of Wnt signaling by CALM-AF10.

This compound and the JAK/STAT Signaling Pathway

In some contexts of this compound-rearranged acute myeloid leukemia, oncogenesis is driven by a JAK/STAT-mediated inflammatory signaling cascade.

AF10_JAK_STAT_Pathway Cytokine Inflammatory Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT STAT JAK->STAT STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Target_Genes Target Gene Expression STAT_dimer->Target_Genes Transcription AF10_fusion This compound Fusion Protein AF10_fusion->JAK Constitutive Activation? Nucleus Nucleus RNA_Seq_Workflow raw_reads Raw Sequencing Reads (FASTQ) qc Quality Control (FastQC) raw_reads->qc trimming Adapter & Quality Trimming qc->trimming alignment Alignment to Reference Genome (STAR, HISAT2) trimming->alignment quantification Gene Expression Quantification (featureCounts, RSEM) alignment->quantification normalization Normalization quantification->normalization dge Differential Gene Expression Analysis (DESeq2, edgeR) normalization->dge downstream Downstream Analysis (Pathway analysis, Clustering) dge->downstream

References

The Discovery of AF10 as an MLL Fusion Partner: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the discovery and core scientific principles underlying the identification of AF10 as a fusion partner of the Mixed Lineage Leukemia (MLL) gene. This fusion, arising from the t(10;11) chromosomal translocation, is a critical event in the pathogenesis of both acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), and is associated with a poor prognosis. This document provides a comprehensive overview of the seminal research, detailed experimental protocols for key assays, a summary of quantitative data, and visualizations of the experimental workflow and resultant signaling pathways.

The Initial Discovery: Unraveling the t(10;11) Translocation

The identification of this compound as a fusion partner for MLL emerged from cytogenetic observations of a recurring translocation between chromosome 10 and 11, specifically t(10;11)(p12;q23), in patients with acute leukemia. Seminal work published in 1995 by Chaplin and colleagues was among the first to molecularly characterize this translocation. Their research demonstrated that in patients with this specific chromosomal abnormality, the MLL gene (also known as HRX) on chromosome 11q23 was fused with a novel gene on chromosome 10p12, which they designated this compound.

This discovery was pivotal, as it expanded the growing family of MLL fusion partners and highlighted a consistent pathogenic mechanism in these aggressive leukemias: the fusion of the N-terminal portion of MLL, containing DNA-binding domains, to a partner protein that often plays a role in transcriptional regulation. A consistent feature of the MLL-AF10 fusion is the inclusion of the leucine zipper motif from this compound, suggesting a critical role for this domain in the leukemogenic activity of the chimeric protein[1].

Quantitative Data Summary

The following tables summarize key quantitative data related to MLL-AF10 associated leukemias.

Table 1: Clinical and Cytogenetic Features of MLL-AF10 Positive Leukemia

FeatureDescriptionFrequency/ValueReferences
Associated Leukemias Acute Myeloid Leukemia (AML), Acute Lymphoblastic Leukemia (ALL)AML > ALL[2][3]
Common AML Subtypes AML-M4 (Myelomonocytic), AML-M5 (Monocytic)Majority of cases[4]
Age of Onset Can occur in infants, children, and adultsPredominantly young men[5]
Prognosis Generally poor, with high relapse ratesMean survival of 9.6 +/- 6.6 months in one study[3][6]
Associated Mutations WT1 mutations are common4 out of 6 cases in one study[5]
Fusion Gene Levels at Diagnosis Can be low0.23% - 22.60% by RQ-PCR in one study[5][7]
Response to Chemotherapy High initial remission rates, but frequent relapse5 of 5 evaluable patients achieved CR in one study[5][7]

Table 2: Frequency of MLL-AF10 in Acute Leukemia

Leukemia SubtypeCohortFrequency of MLL-AF10Reference
Acute Myeloid Leukemia (AML)PediatricUp to 8-9% of t(10;11) cases[7]
Acute Lymphoblastic Leukemia (ALL)GeneralLess frequent than in AML[6]
Infant Acute LeukemiaGeneralMLL rearrangements in 60-80% of cases[8]

Experimental Protocols

The discovery and characterization of the MLL-AF10 fusion relied on a combination of cytogenetic and molecular biology techniques. Detailed methodologies for these key experiments are provided below.

Cytogenetic Analysis (G-Banding)

Objective: To identify the t(10;11)(p12;q23) translocation in patient bone marrow or peripheral blood samples.

Protocol:

  • Cell Culture: Aspirated bone marrow or peripheral blood mononuclear cells are cultured for 24-48 hours in RPMI-1640 medium supplemented with 15-20% fetal bovine serum and appropriate mitogens (if necessary for lymphoid malignancies).

  • Metaphase Arrest: Actively dividing cells are arrested in metaphase by the addition of a spindle inhibitor, such as colcemid (0.05 µg/mL), for 1-2 hours.

  • Harvesting and Hypotonic Treatment: Cells are harvested, washed, and subjected to a hypotonic solution (e.g., 0.075 M KCl) for 20-30 minutes at 37°C to swell the cells and disperse the chromosomes.

  • Fixation: Cells are fixed using a freshly prepared 3:1 mixture of methanol and glacial acetic acid. This step is repeated several times to ensure proper fixation and removal of cytoplasm.

  • Slide Preparation: The fixed cell suspension is dropped onto clean, cold, humid glass slides and allowed to air dry.

  • Banding: Slides are aged and then treated with trypsin to partially digest chromosomal proteins, followed by staining with Giemsa or Wright's stain.

  • Microscopy and Karyotyping: Chromosome spreads are visualized under a light microscope, and images of well-spread metaphases are captured. Karyotypes are then prepared by arranging the chromosomes in homologous pairs according to size, centromere position, and banding pattern to identify the t(10;11)(p12;q23) translocation.

Fluorescence In Situ Hybridization (FISH)

Objective: To confirm the rearrangement of the MLL gene on chromosome 11q23.

Protocol:

  • Probe Selection: A dual-color, break-apart probe for the MLL gene is typically used. This consists of two probes of different colors (e.g., orange and green) that hybridize to regions flanking the MLL breakpoint cluster region.

  • Slide Preparation: Slides with fixed metaphase or interphase cells are prepared as for cytogenetic analysis.

  • Denaturation: The chromosomal DNA on the slide and the DNA probe are denatured separately at high temperatures (e.g., 75°C for 5 minutes) in a formamide-based hybridization buffer.

  • Hybridization: The denatured probe is applied to the denatured chromosomal DNA on the slide, and the slide is incubated overnight at 37°C in a humidified chamber to allow for hybridization.

  • Post-Hybridization Washes: Slides are washed in a series of increasingly stringent salt solutions at elevated temperatures to remove non-specifically bound probe.

  • Counterstaining and Visualization: The nuclei are counterstained with DAPI (4',6-diamidino-2-phenylindole), and the slides are visualized using a fluorescence microscope equipped with appropriate filters for the fluorochromes used.

  • Interpretation: In a normal cell, the two probes will appear as two fused (yellow) signals. In a cell with an MLL rearrangement, one fused signal will be observed from the normal allele, and separate red and green signals will be seen from the rearranged allele.

Southern Blot Analysis

Objective: To detect rearrangements at the DNA level within the MLL gene.

Protocol:

  • Genomic DNA Extraction: High molecular weight genomic DNA is extracted from patient bone marrow or peripheral blood cells.

  • Restriction Enzyme Digestion: 10-15 µg of genomic DNA is digested overnight with a suitable restriction enzyme (e.g., BamHI or HindIII) that cuts outside the MLL breakpoint cluster region.

  • Agarose Gel Electrophoresis: The digested DNA fragments are separated by size on a 0.8% agarose gel.

  • Denaturation and Transfer: The DNA in the gel is denatured with an alkaline solution and then transferred to a nylon or nitrocellulose membrane by capillary action or electroblotting.

  • Probe Labeling: A DNA probe specific for a region within the MLL gene (often a cDNA fragment) is labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive tag.

  • Hybridization: The membrane is incubated with the labeled probe in a hybridization solution overnight at a specific temperature (e.g., 65°C) to allow the probe to anneal to its complementary DNA sequence on the membrane.

  • Washing and Autoradiography: The membrane is washed under stringent conditions to remove unbound probe. If a radioactive probe is used, the membrane is exposed to X-ray film to detect the hybridized fragments.

  • Interpretation: A germline (unrearranged) MLL gene will produce a band of a specific size. A rearranged MLL gene will result in one or more additional bands of different sizes.

Reverse Transcription-Polymerase Chain Reaction (RT-PCR)

Objective: To detect the MLL-AF10 fusion transcript.

Protocol:

  • RNA Extraction: Total RNA is extracted from patient bone marrow or peripheral blood cells using a method such as TRIzol reagent.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and random hexamer or oligo(dT) primers.

  • PCR Amplification: The cDNA is then used as a template for PCR amplification using a forward primer specific to an exon in the 5' region of MLL and a reverse primer specific to an exon in the 3' region of this compound.

    • Example Primers:

      • MLL Forward (exon 5): 5'-CCTGAGGACTGTGGTGTTTGTAC-3'

      • This compound Reverse (exon 10): 5'-CCTGACTGAGAGAAGATCCAGAT-3'[4]

  • Thermal Cycling Conditions (Example):

    • Initial Denaturation: 95°C for 5 minutes

    • 35 Cycles:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 58°C for 30 seconds

      • Extension: 72°C for 1 minute

    • Final Extension: 72°C for 7 minutes

  • Agarose Gel Electrophoresis: The PCR product is run on a 1.5-2% agarose gel to visualize the amplified DNA fragment. The size of the fragment will depend on the specific exons involved in the fusion.

  • Sequencing: The amplified PCR product should be purified and sequenced to confirm the in-frame fusion of MLL and this compound.

Clonogenic (Colony-Forming) Assay

Objective: To assess the transforming potential of the MLL-AF10 fusion protein in vitro.

Protocol:

  • Cell Transduction: Hematopoietic progenitor cells (e.g., murine bone marrow cells) are transduced with a retroviral or lentiviral vector expressing the MLL-AF10 fusion protein. A control vector (e.g., empty vector or expressing GFP) is used in parallel.

  • Cell Plating: Transduced cells are plated in semi-solid methylcellulose medium supplemented with appropriate cytokines (e.g., IL-3, IL-6, SCF). Cells are plated at a low density (e.g., 1 x 10⁴ cells/plate).

  • Incubation: Plates are incubated at 37°C in a humidified incubator with 5% CO₂ for 7-10 days.

  • Colony Counting: Colonies (defined as clusters of >50 cells) are counted under a microscope.

  • Replating: To assess self-renewal capacity, colonies are harvested, dissociated into single cells, and replated in fresh methylcellulose medium. This process is repeated for several rounds.

  • Interpretation: A significant increase in the number and size of colonies, and particularly the ability to be serially replated, in cells expressing MLL-AF10 compared to control cells indicates transforming activity.

Visualizations

The following diagrams illustrate the experimental workflow for the discovery of the MLL-AF10 fusion and the resulting pathogenic signaling pathway.

experimental_workflow cluster_clinical_observation Clinical Observation cluster_cytogenetics Cytogenetics cluster_molecular_cytogenetics Molecular Cytogenetics cluster_molecular_biology Molecular Biology cluster_functional_analysis Functional Analysis patient Patient with Acute Leukemia g_banding G-Banding Karyotyping patient->g_banding translocation Identification of t(10;11)(p12;q23) g_banding->translocation fish Fluorescence In Situ Hybridization (FISH) translocation->fish mll_rearrangement Confirmation of MLL Gene Rearrangement fish->mll_rearrangement southern_blot Southern Blot mll_rearrangement->southern_blot rt_pcr RT-PCR mll_rearrangement->rt_pcr cloning_sequencing Cloning & Sequencing rt_pcr->cloning_sequencing fusion_gene Identification of MLL-AF10 Fusion Gene cloning_sequencing->fusion_gene clonogenic_assay Clonogenic Assay fusion_gene->clonogenic_assay mouse_model Mouse Model fusion_gene->mouse_model leukemogenesis Demonstration of Leukemogenic Potential clonogenic_assay->leukemogenesis mouse_model->leukemogenesis MLL_AF10_pathway cluster_translocation Chromosomal Translocation cluster_fusion_protein Fusion Protein cluster_epigenetic_regulation Epigenetic Dysregulation cluster_gene_expression Altered Gene Expression cluster_cellular_outcome Cellular Outcome translocation t(10;11)(p12;q23) mll_this compound MLL-AF10 translocation->mll_this compound dot1l Recruitment of DOT1L mll_this compound->dot1l interacts with this compound portion h3k79 H3K79 Hypermethylation dot1l->h3k79 hoxa Upregulation of HOXA Cluster Genes (e.g., HOXA9) h3k79->hoxa differentiation_block Block in Hematopoietic Differentiation hoxa->differentiation_block proliferation Increased Self-Renewal and Proliferation hoxa->proliferation leukemia Leukemic Transformation differentiation_block->leukemia proliferation->leukemia

References

The Role of AF10 in Chromatin Remodeling Complexes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of AF10 (ALL1-fused gene from chromosome 10) in chromatin remodeling complexes. This compound is a critical nuclear protein involved in the regulation of gene expression, and its dysregulation is strongly associated with aggressive forms of leukemia. This document details the molecular functions of this compound, its key interaction partners, and the downstream consequences of its activity on chromatin structure and gene transcription. We present quantitative data from key studies, detailed experimental protocols for investigating this compound's function, and visual representations of the signaling pathways and experimental workflows involved.

Core Function of this compound in Chromatin Modification

This compound is a key component of chromatin-modifying complexes, where it primarily functions as a crucial cofactor for the histone methyltransferase DOT1L, the sole enzyme responsible for histone H3 lysine 79 (H3K79) methylation in mammals.[1][2][3][4] The interaction between this compound and DOT1L is fundamental to the progression of higher-order H3K79 methylation states, specifically the conversion of monomethylated H3K79 (H3K79me1) to dimethylated (H3K79me2) and trimethylated (H3K79me3) forms.[4][5] These histone marks are generally associated with actively transcribed genes.[6]

The functional significance of this compound is underscored by its involvement in various forms of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[7][8] Chromosomal translocations involving the this compound gene, such as those creating MLL-AF10 and CALM-AF10 fusion proteins, are hallmarks of particularly aggressive leukemias.[9][10][11][12] These fusion proteins retain the critical domains of this compound necessary for DOT1L interaction, leading to the aberrant recruitment of DOT1L to specific genomic loci, such as the HOXA gene cluster. This mislocalization results in ectopic H3K79 methylation and sustained expression of pro-leukemogenic genes.[4][10]

Key Protein Domains of this compound

This compound possesses several distinct functional domains that mediate its interactions with other proteins and chromatin:

  • PZP Domain (PHD finger-Zn knuckle-PHD finger): Located at the N-terminus, this domain functions as a "reader" of the histone code.[2] It specifically recognizes and binds to unmodified histone H3 at lysine 27 (H3K27un).[2] This interaction is abrogated by post-translational modifications at H3K27, such as methylation (H3K27me3), which is a repressive mark.[2] The PZP domain's ability to distinguish between modified and unmodified H3K27 is crucial for targeting the this compound-DOT1L complex to appropriate genomic regions.[2]

  • OM-LZ Domain (Octapeptide Motif-Leucine Zipper): Situated at the C-terminus, the OM-LZ domain is essential for the interaction with DOT1L.[1][13] This domain facilitates the formation of a stable this compound-DOT1L complex, which is a prerequisite for the enhancement of DOT1L's catalytic activity.[1][5] The OM-LZ domain is consistently retained in the leukemogenic this compound fusion proteins, highlighting its central role in the pathology of these cancers.[11]

Quantitative Data on this compound Interactions and Function

The interactions and functional consequences of this compound's role in chromatin remodeling have been quantified in several studies. The following tables summarize key findings.

Table 1: Binding Affinities of this compound Domains

Interacting MoleculesMethodDissociation Constant (Kd)Reference
This compound PZP domain and H3 (15-34) peptideIsothermal Titration Calorimetry (ITC)1.8 ± 0.2 µM[2]
This compound PZP domain and H3K27me1 (15-34) peptideIsothermal Titration Calorimetry (ITC)4.3 ± 0.5 µM[2]
This compound PZP domain and H3K27me2 (15-34) peptideIsothermal Titration Calorimetry (ITC)11.2 ± 1.2 µM[2]
This compound PZP domain and H3K27me3 (15-34) peptideIsothermal Titration Calorimetry (ITC)No binding detected[2]
This compound OM-LZ domain and DOT1L coiled-coil 1 (CC1)Isothermal Titration Calorimetry (ITC)0.49 ± 0.03 µM[1]
This compound OM-LZ domain and DOT1L coiled-coil 2 (CC2)Isothermal Titration Calorimetry (ITC)0.22 ± 0.01 µM[1]
This compound OM-LZ domain and DOT1L coiled-coil 3 (CC3)Isothermal Titration Calorimetry (ITC)2.5 ± 0.1 µM[1]

Table 2: Impact of this compound Depletion on Global H3K79 Methylation Levels

Histone MarkCell TypeConditionChange in Methylation LevelReference
H3K79me2Mouse Embryonic FibroblastsThis compound knockoutGlobal reduction[1]
H3K79me3Mouse Embryonic FibroblastsThis compound knockoutGlobal reduction[1]
H3K79me1Mouse Embryonic FibroblastsThis compound knockoutLargely unchanged[1]

Signaling and Interaction Pathways

The following diagrams, rendered in DOT language, illustrate the key molecular interactions and pathways involving this compound.

AF10_DOT1L_Interaction cluster_this compound This compound Protein cluster_Chromatin Chromatin This compound This compound PZP PZP Domain OMLZ OM-LZ Domain H3K27un Unmodified K27 PZP->H3K27un Binds DOT1L DOT1L OMLZ->DOT1L Recruits & Enhances Activity HistoneH3 Histone H3 HistoneH3->H3K27un H3K79 H3K79 HistoneH3->H3K79 DOT1L->H3K79 Methylates

Caption: Molecular interactions of the this compound-DOT1L complex with chromatin.

MLL_AF10_Leukemogenesis cluster_Fusion Leukemic Fusion cluster_Complex Aberrant Complex Formation cluster_Targeting Mislocalization to Target Genes cluster_Epigenetic Epigenetic Dysregulation cluster_Outcome Oncogenic Outcome MLL_this compound MLL-AF10 Fusion Protein DOT1L DOT1L MLL_this compound->DOT1L Binds via retained this compound OM-LZ HOXA HOXA Gene Cluster DOT1L->HOXA Aberrant Recruitment H3K79me Increased H3K79 Methylation HOXA->H3K79me Leukemogenesis Leukemogenesis H3K79me->Leukemogenesis Drives

Caption: Pathway of MLL-AF10-mediated leukemogenesis.

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Detect this compound-DOT1L Interaction

This protocol is adapted for the study of nuclear protein interactions.

Materials:

  • Cell Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail.

  • Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.1% NP-40.

  • Elution Buffer: 0.1 M Glycine-HCl, pH 2.5.

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5.

  • Anti-AF10 antibody (for immunoprecipitation).

  • Anti-DOT1L antibody (for western blotting).

  • Protein A/G magnetic beads.

  • Control IgG antibody.

Procedure:

  • Cell Lysis:

    • Harvest approximately 1x10^7 cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in 1 mL of ice-cold Cell Lysis Buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (cell lysate) to a new pre-chilled tube.

  • Pre-clearing the Lysate:

    • Add 20 µL of Protein A/G magnetic beads to the cell lysate.

    • Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

    • Place the tube on a magnetic rack and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add 2-5 µg of anti-AF10 antibody or control IgG to the pre-cleared lysate.

    • Incubate overnight at 4°C with gentle rotation.

    • Add 30 µL of Protein A/G magnetic beads and incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads on a magnetic rack and discard the supernatant.

    • Wash the beads three times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend the beads and incubate for 5 minutes on a rotator at 4°C.

  • Elution:

    • Resuspend the beads in 50 µL of Elution Buffer and incubate for 5 minutes at room temperature.

    • Pellet the beads and transfer the supernatant containing the protein complexes to a new tube.

    • Immediately neutralize the eluate by adding 5 µL of Neutralization Buffer.

  • Analysis:

    • Add SDS-PAGE sample buffer to the eluate, boil for 5 minutes, and analyze by western blotting using an anti-DOT1L antibody.

Chromatin Immunoprecipitation (ChIP) for this compound Target Gene Analysis

This protocol is designed to identify genomic regions occupied by this compound or its fusion proteins.

Materials:

  • Formaldehyde (37% solution).

  • Glycine (1.25 M solution).

  • Nuclei Lysis Buffer: 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, and protease inhibitor cocktail.

  • ChIP Dilution Buffer: 16.7 mM Tris-HCl pH 8.0, 167 mM NaCl, 1.2 mM EDTA, 1.1% Triton X-100, 0.01% SDS.

  • ChIP Wash Buffer 1: 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl pH 8.0, 150 mM NaCl.

  • ChIP Wash Buffer 2: 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl pH 8.0, 500 mM NaCl.

  • LiCl Wash Buffer: 0.25 M LiCl, 1% NP-40, 1% deoxycholate, 1 mM EDTA, 10 mM Tris-HCl pH 8.0.

  • TE Buffer: 10 mM Tris-HCl pH 8.0, 1 mM EDTA.

  • Elution Buffer: 1% SDS, 0.1 M NaHCO3.

  • Proteinase K.

  • RNase A.

Procedure:

  • Cross-linking:

    • To cultured cells (approximately 2x10^7), add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature.

    • Quench the reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes.

    • Wash cells twice with ice-cold PBS.

  • Chromatin Preparation:

    • Lyse the cells and isolate nuclei.

    • Resuspend the nuclear pellet in Nuclei Lysis Buffer and incubate on ice for 10 minutes.

    • Sonicate the chromatin to an average fragment size of 200-500 bp.

  • Immunoprecipitation:

    • Dilute the sonicated chromatin with ChIP Dilution Buffer.

    • Perform immunoprecipitation as described in the Co-IP protocol (steps 2 and 3), using an antibody against this compound or an this compound fusion protein.

  • Washing:

    • Wash the beads sequentially with ChIP Wash Buffer 1, ChIP Wash Buffer 2, LiCl Wash Buffer, and finally twice with TE Buffer.

  • Elution and Reverse Cross-linking:

    • Elute the chromatin from the beads using Elution Buffer.

    • Reverse the cross-links by adding NaCl to a final concentration of 0.2 M and incubating at 65°C for at least 6 hours.

    • Treat with RNase A and then Proteinase K to remove RNA and protein.

  • DNA Purification and Analysis:

    • Purify the DNA using a PCR purification kit.

    • Analyze the enriched DNA by qPCR for specific target genes (e.g., HOXA9 promoter) or by high-throughput sequencing (ChIP-seq).

This compound in Transcriptional Elongation

Beyond its role in establishing histone marks, this compound is also implicated in the process of transcriptional elongation. It is a component of the super elongation complex (SEC), which plays a critical role in releasing paused RNA Polymerase II (Pol II) and promoting productive transcription. The misregulation of transcriptional elongation is a key mechanism in MLL-rearranged leukemias. The recruitment of the this compound-DOT1L complex by MLL fusion proteins not only leads to aberrant H3K79 methylation but may also contribute to the enhanced transcriptional elongation of target genes, further driving the leukemogenic program.

Transcriptional_Elongation cluster_Promoter Promoter Region cluster_SEC Super Elongation Complex (SEC) cluster_GeneBody Gene Body Promoter Promoter PolII_paused Paused RNA Pol II PolII_elongating Elongating RNA Pol II PolII_paused->PolII_elongating Release of Pausing SEC SEC SEC->PolII_paused Recruited to This compound This compound DOT1L DOT1L Other_Factors Other Elongation Factors Gene Gene PolII_elongating->Gene Transcribes

Caption: Role of this compound within the Super Elongation Complex (SEC) in promoting transcriptional elongation.

Therapeutic Implications

The essential role of the this compound-DOT1L interaction in driving leukemogenesis makes it an attractive target for therapeutic intervention.[4] Strategies aimed at disrupting this protein-protein interaction could selectively inhibit the aberrant gene expression programs in leukemia cells while potentially having less toxicity than direct inhibition of the ubiquitously active DOT1L enzyme. Small molecule inhibitors targeting the this compound-DOT1L interface are an active area of research and hold promise for the treatment of this compound-rearranged leukemias and other cancers dependent on this pathway.

Conclusion

This compound plays a multifaceted role in chromatin remodeling and transcriptional regulation. Its function as a critical cofactor for DOT1L-mediated H3K79 methylation is central to its physiological and pathological activities. The detailed molecular understanding of this compound's domains, its interaction network, and its role in transcriptional elongation provides a solid foundation for the development of targeted therapies for aggressive leukemias and potentially other cancers. The experimental protocols and pathway diagrams provided in this guide serve as a resource for researchers dedicated to unraveling the complexities of chromatin biology and developing novel anti-cancer strategies.

References

AF10 Downstream Target Genes in Myeloid Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AF10 (also known as MLLT10) is a crucial chromatin-modifying protein frequently implicated in the pathogenesis of aggressive myeloid leukemias. Often found as a fusion partner with genes such as KMT2A (MLL), PICALM (CALM), and others, this compound plays a pivotal role in driving oncogenic gene expression programs. This technical guide provides a comprehensive overview of the downstream target genes of this compound in myeloid cells, detailing the molecular pathways involved, quantitative gene expression data, and the experimental methodologies used to identify these targets.

Core Signaling Pathway: this compound, DOT1L, and H3K79 Methylation

This compound is a key component of a protein complex that regulates histone methylation. It directly interacts with DOT1L, the only known histone H3 lysine 79 (H3K79) methyltransferase.[1] In normal hematopoiesis, this interaction is tightly regulated. However, in myeloid leukemias characterized by this compound rearrangements, the resulting fusion proteins aberrantly recruit the DOT1L complex to specific genomic loci.[1] This leads to hypermethylation of H3K79 at these sites, a mark associated with active transcription, and the subsequent upregulation of proto-oncogenes.[2] The octapeptide motif-leucine zipper (OM-LZ) domain of this compound is essential for its interaction with DOT1L and for the transforming activity of this compound fusion proteins.[2]

AF10_DOT1L_Pathway This compound-DOT1L Signaling Pathway in Myeloid Leukemia cluster_0 This compound Fusion Protein Complex cluster_1 Chromatin Modification cluster_2 Downstream Effects AF10_Fusion This compound Fusion Protein (e.g., MLL-AF10, CALM-AF10) DOT1L DOT1L AF10_Fusion->DOT1L recruits Histone_H3 Histone H3 DOT1L->Histone_H3 methylates H3K79me H3K79 Hypermethylation Histone_H3->H3K79me Target_Genes Target Gene Upregulation (e.g., HOXA cluster, MEIS1, BMI1) H3K79me->Target_Genes activates transcription Leukemogenesis Leukemogenesis Target_Genes->Leukemogenesis ChIP_seq_Workflow ChIP-seq Experimental Workflow Crosslinking 1. Cross-linking (Formaldehyde) Chromatin_Shearing 2. Chromatin Shearing (Sonication) Crosslinking->Chromatin_Shearing Immunoprecipitation 3. Immunoprecipitation (this compound-specific antibody) Chromatin_Shearing->Immunoprecipitation DNA_Purification 4. DNA Purification Immunoprecipitation->DNA_Purification Sequencing 5. High-Throughput Sequencing DNA_Purification->Sequencing Data_Analysis 6. Data Analysis (Peak Calling) Sequencing->Data_Analysis RNA_seq_Workflow RNA-seq Experimental Workflow RNA_Extraction 1. Total RNA Extraction Library_Preparation 2. Library Preparation (e.g., Poly-A selection or Ribo-depletion) RNA_Extraction->Library_Preparation cDNA_Synthesis 3. cDNA Synthesis Library_Preparation->cDNA_Synthesis Sequencing 4. High-Throughput Sequencing cDNA_Synthesis->Sequencing Data_Analysis 5. Data Analysis (Differential Gene Expression) Sequencing->Data_Analysis

References

Structural Analysis of the AF10 Protein: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of AF10's Structure, Interactions, and Role in Disease

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive structural analysis of the this compound (ALL-1 fused gene from chromosome 10), also known as MLLT10, a protein critically involved in transcriptional regulation and the pathogenesis of certain leukemias. This document details the protein's domain architecture, key molecular interactions, and its role in significant signaling pathways, presenting quantitative data and experimental methodologies to support further research and drug development efforts.

Introduction to this compound

This compound is a ubiquitously expressed nuclear protein that functions as a transcriptional regulator.[1] It is a member of a highly conserved protein family that includes AF17, BR140, and CEZF.[1] While the precise and complete function of wild-type this compound is still under investigation, it is known to play a crucial role in hematopoiesis and embryonic development.[2] Structurally, this compound is a multidomain protein that facilitates protein-protein and protein-DNA interactions, enabling its role in chromatin remodeling and gene expression.[1][2]

Clinically, the MLLT10 gene is a frequent translocation partner in acute leukemias.[1] Chromosomal translocations involving MLLT10 and genes such as KMT2A (formerly MLL) or PICALM (resulting in CALM-AF10 fusion) are associated with aggressive forms of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[3][4] These fusion proteins retain the C-terminal domains of this compound, which are crucial for their oncogenic activity.[4]

Domain Architecture of this compound

The this compound protein is characterized by several distinct functional domains that mediate its interactions and regulatory functions.

Domain/MotifAbbreviationFunction
PHD-Zinc Knuckle-PHDPZP DomainA novel histone reader module that recognizes unmodified H3K27.[2] This domain is composed of two Plant Homeodomain (PHD) fingers and a zinc knuckle.
Leucine Zipper/LAP fingerLZ/LAPMediates homo-oligomerization of this compound.[1]
Octapeptide Motif-Leucine ZipperOM-LZA critical domain for protein-protein interactions, most notably with the histone methyltransferase DOT1L.[5] This domain is consistently retained in leukemogenic fusion proteins.[4]
AT-Hook MotifBinds to the minor groove of AT-rich DNA sequences, suggesting a role in chromatin anchoring.[1]
Nuclear Localization SignalNLSA bipartite signal that directs the protein to the nucleus.[2]

Key Molecular Interactions of this compound

The function of this compound is largely defined by its interactions with other proteins. These interactions are central to both its normal physiological role and its pathological function in leukemia.

The Critical this compound-DOT1L Interaction

The most well-characterized interaction of this compound is with DOT1L, the sole histone H3 lysine 79 (H3K79) methyltransferase.[5] This interaction is mediated by the OM-LZ domain of this compound and the coiled-coil domains of DOT1L.[5] The recruitment of DOT1L by this compound is essential for the regulation of gene expression, including the HOXA gene cluster, which is critical for hematopoietic development.[5] In MLL-AF10 and CALM-AF10 leukemias, the fusion oncoprotein aberrantly recruits DOT1L to target genes, leading to their dysregulation and leukemogenesis.[5]

Quantitative Analysis of the this compound-DOT1L Interaction:

The binding affinities between the coiled-coil domains of DOT1L and the OM-LZ domain of this compound have been quantified using Isothermal Titration Calorimetry (ITC).

Interacting DomainsDissociation Constant (Kd)
DOT1L (Coiled-Coil 1) - this compound (OM-LZ)0.38 ± 0.05 µM
DOT1L (Coiled-Coil 2) - this compound (OM-LZ)0.25 ± 0.03 µM
DOT1L (Coiled-Coil 3) - this compound (OM-LZ)1.8 ± 0.1 µM

Data sourced from structural and functional analysis of the DOT1L–this compound complex.[3]

Other Significant this compound Interactors
  • GAS41: this compound interacts with GAS41, a component of the SWI/SNF chromatin remodeling complex, via its leucine zipper domain. This interaction suggests a role for this compound in ATP-dependent chromatin remodeling.[6]

  • β-Catenin: this compound acts as a co-activator in the canonical Wnt/β-catenin signaling pathway. It is recruited to Wnt target genes in a β-catenin-dependent manner.[2][7] The CALM-AF10 fusion protein maintains this interaction and can enhance the nuclear localization of β-catenin.[3]

  • FLRG: The follistatin-related gene (FLRG) protein interacts with the N-terminal region of this compound, including the PHD finger, and enhances this compound-mediated transcription, possibly by promoting its homo-oligomerization.

Signaling Pathways Involving this compound

This compound is implicated in several crucial signaling pathways that regulate cell fate, proliferation, and differentiation.

Wnt/β-Catenin Signaling Pathway

In the canonical Wnt signaling pathway, this compound functions as a transcriptional co-activator. Upon Wnt stimulation, β-catenin accumulates in the nucleus and forms a complex with TCF/LEF transcription factors. This compound is recruited to this complex, which is thought to facilitate the recruitment of other effector proteins, including DOT1L, to activate the transcription of Wnt target genes.[2][7]

Wnt_AF10_Signaling cluster_nucleus Nucleus Frizzled/LRP Frizzled/LRP Dishevelled Dishevelled Frizzled/LRP->Dishevelled Destruction Complex GSK3β/Axin/APC Dishevelled->Destruction Complex β-Catenin β-Catenin Destruction Complex->β-Catenin Ubiquitination & Degradation TCF/LEF TCF/LEF β-Catenin->TCF/LEF Wnt Target Genes Wnt Target Genes TCF/LEF->Wnt Target Genes Transcription This compound This compound This compound->TCF/LEF Co-activation DOT1L DOT1L DOT1L->this compound Nucleus Nucleus Wnt Wnt

Caption: this compound as a co-activator in Wnt signaling.
JAK/STAT Signaling in this compound-Fusion Leukemias

Recent studies have shown that this compound fusion proteins, such as CALM-AF10 and MLL-AF10, can activate a cascade of JAK/STAT-mediated inflammatory signaling.[8] This is achieved through the direct recruitment of JAK1 kinase by the fusion protein. The subsequent activation of STAT proteins leads to the expression of genes that promote leukemogenesis. This discovery has identified JAK1 as a potential therapeutic target in this compound-rearranged leukemias.[8]

JAK_STAT_AF10_Signaling cluster_nucleus Nucleus Cytokine Cytokine Cytokine Receptor Cytokine Receptor JAK1 JAK1 Cytokine Receptor->JAK1 Activation This compound-Fusion CALM-AF10 or MLL-AF10 This compound-Fusion->JAK1 STAT STAT JAK1->STAT Phosphorylation pSTAT STAT-P STAT Dimer STAT-P STAT-P pSTAT->STAT Dimer Dimerization Target Genes Leukemogenic Target Genes STAT Dimer->Target Genes Transcription Nucleus Nucleus

Caption: this compound fusion proteins activate JAK/STAT signaling.

Experimental Protocols for this compound Structural Analysis

Detailed structural and functional analysis of this compound and its complexes relies on a variety of biochemical and biophysical techniques. Below are overviews of the key experimental methodologies.

General Workflow for Structural Studies

Experimental_Workflow cluster_structural cluster_interaction A 1. Construct Design & Cloning of this compound Domains B 2. Recombinant Protein Expression A->B C 3. Protein Purification B->C D 4. Structural Analysis C->D E 5. Interaction Analysis C->E X-ray Crystallography X-ray Crystallography D->X-ray Crystallography NMR Spectroscopy NMR Spectroscopy D->NMR Spectroscopy Isothermal Titration\nCalorimetry (ITC) Isothermal Titration Calorimetry (ITC) E->Isothermal Titration\nCalorimetry (ITC) Co-Immunoprecipitation Co-Immunoprecipitation E->Co-Immunoprecipitation

Caption: General workflow for this compound structural and interaction studies.
Recombinant Protein Expression and Purification

  • Construct Design: DNA sequences encoding specific domains of human this compound (e.g., OM-LZ domain) and its interaction partners (e.g., DOT1L coiled-coil domains) are cloned into expression vectors, often with affinity tags such as a His6-tag or GST-tag to facilitate purification.

  • Expression System: E. coli is a commonly used host for expressing this compound domains. Cells are grown to a suitable density and protein expression is induced, for example, with IPTG.

  • Lysis and Clarification: Cells are harvested and lysed by sonication or high-pressure homogenization in a suitable buffer (e.g., Tris-HCl, NaCl, imidazole for His-tagged proteins). The lysate is then clarified by centrifugation to remove cell debris.

  • Affinity Chromatography: The clarified lysate is loaded onto an affinity chromatography column (e.g., Ni-NTA agarose for His-tagged proteins). The column is washed to remove non-specifically bound proteins, and the target protein is eluted, for example, with a high concentration of imidazole.

  • Size-Exclusion Chromatography: For further purification and to ensure homogeneity, the protein is often subjected to size-exclusion chromatography. This step also allows for buffer exchange into a buffer suitable for downstream applications.

X-ray Crystallography of the this compound-DOT1L Complex
  • Complex Reconstitution: Purified this compound OM-LZ and DOT1L coiled-coil domains are mixed in a stoichiometric ratio to allow for complex formation.

  • Crystallization: The protein complex is concentrated and subjected to crystallization screening using techniques like hanging-drop or sitting-drop vapor diffusion. This involves mixing the protein complex with a variety of solutions containing different precipitants, buffers, and additives to find conditions that yield well-ordered crystals.

  • Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

  • Structure Determination: The diffraction data are processed to determine the electron density map. The structure is then solved using methods like molecular replacement or anomalous diffraction, followed by model building and refinement.

Isothermal Titration Calorimetry (ITC)
  • Sample Preparation: Purified proteins are extensively dialyzed into the same buffer to minimize heat changes due to buffer mismatch. The concentrations of the protein in the sample cell and the ligand in the syringe are precisely determined.

  • Titration: The ligand is injected in a series of small aliquots into the sample cell containing the protein. The heat released or absorbed upon binding is measured by the microcalorimeter.

  • Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters of the interaction, including the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).

Conclusion and Future Directions

The structural analysis of this compound has provided significant insights into its function as a transcriptional regulator and its role in the pathogenesis of leukemia. The detailed understanding of its domain architecture and the critical interaction with DOT1L has paved the way for the development of targeted therapies. The discovery of the involvement of this compound fusion proteins in the JAK/STAT pathway opens new avenues for therapeutic intervention.

Future research should focus on obtaining high-resolution structures of full-length this compound and its complexes with other interaction partners to gain a more complete understanding of its regulatory mechanisms. Furthermore, a deeper investigation into the downstream effectors of the signaling pathways dysregulated by this compound fusion proteins will be crucial for the development of novel and more effective treatments for these aggressive leukemias. The methodologies and data presented in this guide provide a solid foundation for these future endeavors.

References

An In-depth Technical Guide to AF10 Gene Alternative Splicing Variants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The AF10 gene, also known as MLLT10, encodes a transcription factor critical in normal hematopoietic development and implicated in the pathogenesis of certain leukemias through chromosomal translocations.[1] Beyond its role in oncogenic fusion proteins, the wild-type this compound gene undergoes alternative splicing, giving rise to multiple transcript variants and protein isoforms. These isoforms may exhibit distinct functional properties, influencing downstream cellular processes and potentially representing novel targets for therapeutic intervention. This guide provides a comprehensive overview of the known alternative splicing variants of this compound, detailed experimental protocols for their analysis, and a depiction of their involvement in cellular signaling pathways.

This compound Gene and Protein Structure

The this compound gene is located on chromosome 10p12.31 and encodes the protein AF-10.[1][2] This protein functions as a DNA-binding transcription factor and is a crucial cofactor for the histone lysine methyltransferase DOT1L.[3] The AF-10 protein contains several conserved functional domains:

  • PHD (Plant Homeodomain) finger and Zinc Knuckle: Located at the N-terminus, these domains are involved in protein-protein interactions and chromatin binding.

  • LAP (Leukemia-Associated Protein) domain: An extended PHD finger that mediates homo-oligomerization.

  • AT-hook motif: Enables binding to AT-rich regions of DNA.

  • OM-LZ (Octapeptide Motif-Leucine Zipper) domain: This C-terminal domain is responsible for the interaction with DOT1L and is essential for the leukemogenic activity of MLL-AF10 fusion proteins.[4]

Known Alternative Splicing Variants of this compound

Alternative splicing of the this compound pre-mRNA has been documented, leading to the generation of different protein isoforms. A notable and well-characterized event involves a 124-nucleotide sequence.[4] The presence or absence of this sequence results in a frameshift in the C-terminal portion of the AF-10 protein, leading to an isoform with a truncated and altered C-terminus.[4]

Summary of this compound Splice Variants

While comprehensive quantitative data for all this compound isoforms across various tissues and developmental stages is not fully established in publicly available literature, the following table summarizes the key known variants based on existing research. Researchers can populate this table with their own experimental data.

Variant IDExon Composition ChangeProtein Domain(s) AffectedPutative Functional Consequence
This compound-L (Long) Inclusion of 124 bp exonC-terminus, including OM-LZ domainFull-length protein with intact DOT1L interaction domain.
This compound-S (Short) Exclusion of 124 bp exonTruncated/altered C-terminusPotentially altered or abrogated interaction with DOT1L.
Other putative variantse.g., alternative transcription start sites, other exon skipping eventsVariableTo be determined experimentally.

Functional Implications of this compound Alternative Splicing

The alternative splicing of this compound, particularly the event affecting the C-terminal region, has significant functional implications. The OM-LZ domain is critical for the interaction with DOT1L, which in turn is responsible for the methylation of histone H3 at lysine 79 (H3K79).[5] This methylation is a key epigenetic mark associated with active transcription.

The this compound-DOT1L complex is known to regulate the expression of HOX genes, which are master regulators of embryonic development and hematopoiesis.[5] Therefore, this compound isoforms with altered C-termini may have a diminished or altered capacity to recruit DOT1L to target gene promoters, leading to changes in HOX gene expression and potentially impacting cellular differentiation and proliferation.

Signaling Pathway Involving this compound

The primary signaling pathway involving this compound is the regulation of gene transcription through chromatin modification. This compound acts as a crucial link between the DNA and the histone-modifying enzyme DOT1L. The following diagram illustrates this pathway and the potential impact of alternative splicing.

AF10_Signaling_Pathway cluster_nucleus Nucleus cluster_chromatin Chromatin DNA Target Gene Promoter (e.g., HOXA9) Histone Histone H3 H3K79me H3K79 Methylation AF10_L This compound-L (Long Isoform) AF10_L->DNA Binds to DNA DOT1L DOT1L (Histone Methyltransferase) AF10_L->DOT1L Recruits AF10_S This compound-S (Short Isoform) AF10_S->DNA Binds to DNA AF10_S->DOT1L Impaired Recruitment DOT1L->Histone Methylates Transcription Gene Transcription H3K79me->Transcription Promotes RTPCR_Workflow cluster_lab RT-PCR for this compound Splice Variants RNA Total RNA cDNA cDNA Synthesis (Reverse Transcription) RNA->cDNA PCR PCR Amplification (Primers flanking 124 bp region) cDNA->PCR Gel Agarose Gel Electrophoresis PCR->Gel Bands Visualize Bands (this compound-L and this compound-S) Gel->Bands RNASeq_Workflow cluster_bioinformatics RNA-Seq Analysis of this compound Isoforms RawReads Raw Sequencing Reads QC Quality Control (FastQC) RawReads->QC Alignment Splice-Aware Alignment (STAR) QC->Alignment Quantification Transcript Quantification (Salmon) Alignment->Quantification Analysis Differential Splicing Analysis (rMATS) Quantification->Analysis

References

The Linchpin of Blood Lineage: AF10's Critical Role in Hematopoietic Stem Cell Maintenance

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The precise regulation of hematopoietic stem cell (HSC) self-renewal and differentiation is paramount for maintaining lifelong hematopoiesis. Disruptions in this delicate balance can lead to a spectrum of hematological disorders, including leukemia. This technical guide delves into the pivotal role of the transcription factor AF10, also known as MLLT10, in the stewardship of HSC fate. Emerging evidence underscores this compound as a critical regulator for the survival and maintenance of uncommitted hematopoietic cells. Its expression is meticulously controlled, with levels decreasing as HSCs commit to differentiation pathways. Both the artificial elevation and depletion of this compound levels have been shown to trigger apoptosis in HSCs and multipotent progenitors, highlighting its function as a molecular rheostat for HSC survival. At the molecular level, this compound's collaboration with the histone methyltransferase DOT1L is central to its function. This complex mediates the di- and tri-methylation of histone H3 at lysine 79 (H3K79me2/3), particularly at the promoters of key developmental genes, including the HOXA gene cluster, thereby orchestrating their expression to preserve the stem cell state. Furthermore, this compound is implicated as a coactivator in the Wnt/β-catenin signaling pathway, a cascade integral to stem cell self-renewal. This guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's function in HSC maintenance, presents quantitative data from key experimental findings, details relevant experimental protocols, and visualizes the intricate signaling networks involved. This resource is intended to empower researchers, scientists, and drug development professionals in their efforts to understand and therapeutically target the molecular determinants of HSC fate.

Introduction: The Guardians of the Blood System

Hematopoietic stem cells (HSCs) are the cornerstone of the hematopoietic system, possessing the unique dual capacities of self-renewal and multilineage differentiation.[1] This allows for the continuous replenishment of all mature blood cell types throughout an individual's life. The decision between self-renewal and differentiation is tightly controlled by a complex interplay of intrinsic and extrinsic signals.[2] A critical intrinsic factor in this regulatory network is the transcription factor this compound (ALL1-fused gene from chromosome 10), also known as MLLT10.[3]

Initially identified through its involvement in chromosomal translocations leading to leukemia, the physiological role of wild-type this compound in normal hematopoiesis is an area of intense investigation.[4][5] Studies have unequivocally demonstrated that this compound is essential for the survival of uncommitted hematopoietic cells.[4][5] Its expression is highest in primitive hematopoietic progenitors and diminishes as these cells differentiate.[6] This tightly regulated expression pattern is crucial, as both overexpression and knockdown of this compound have been shown to induce apoptosis in multipotent hematopoietic cells, indicating that a precise level of this compound is required to maintain the delicate balance of the HSC pool.[2][5]

This technical guide will provide an in-depth exploration of this compound's role in HSC maintenance, focusing on its molecular interactions, the signaling pathways it governs, and the experimental evidence that substantiates its critical function.

Quantitative Analysis of this compound's Role in HSC Fate

The maintenance of appropriate this compound levels is critical for the viability of hematopoietic stem and progenitor cells. The following tables summarize key quantitative findings from studies investigating the effects of this compound dysregulation.

Cell Line/SystemManipulationOutcomeQuantitative Findingp-valueReference
Human HEL cellsThis compound OverexpressionIncreased ApoptosisStatistically significant increase in Annexin-V positive cellsP<0.01[5]
Human HEL cellsThis compound Knockdown (siRNA)Increased ApoptosisSignificant increase in apoptotic cellsNot specified[2][5]
Murine Primary Bone Marrow CellsMonocytic DifferentiationDecreased this compound Expression>90% reduction in this compound mRNA after 7 daysNot specified[6]

Table 1: Effects of this compound Dysregulation on Hematopoietic Cell Survival and Expression. This table highlights the critical dose-dependent role of this compound in hematopoietic cell fate. Both overexpression and knockdown in the multipotent HEL cell line lead to a significant increase in apoptosis. Furthermore, the sharp downregulation of this compound expression during normal differentiation of primary bone marrow cells underscores its role in maintaining an undifferentiated state.

Gene LocusCell TypeThis compound ManipulationEffect on Histone ModificationConsequenceReference
HOXA gene clusterMurine Hematopoietic CellsThis compound inactivationConversion of H3K79me2 to H3K79me1Decreased HOXA gene expression[7]
GlobalSomatic cellsThis compound deletionEviction of H3K79me2/3Reorganization of H3K79me1 to the transcription start site[8]

Table 2: this compound's Role in Epigenetic Regulation. This table illustrates the direct impact of this compound on the epigenetic landscape of hematopoietic cells. This compound is crucial for the higher-order methylation of H3K79 at key developmental loci like the HOXA cluster. Its absence leads to a shift in histone methylation patterns, which is associated with changes in gene expression and cell fate.

Key Signaling Pathways Involving this compound in HSC Maintenance

This compound exerts its influence on HSC fate through its integration into crucial signaling networks. The two primary pathways identified are the DOT1L-mediated epigenetic regulation and the Wnt/β-catenin signaling cascade.

The this compound-DOT1L Axis: Epigenetic Gatekeepers of HSC Identity

A central mechanism of this compound function is its interaction with the histone methyltransferase DOT1L, the sole enzyme responsible for H3K79 methylation.[8][9] this compound acts as a critical cofactor, enhancing DOT1L's catalytic activity to mediate the di- and tri-methylation of H3K79.[7] This epigenetic mark is strongly associated with actively transcribed genes.

The this compound-DOT1L complex is targeted to the promoters of key developmental genes, most notably the HOXA gene cluster (HoxA5, HoxA7, HoxA9, HoxA10) and Meis1.[9] These genes are essential for maintaining the self-renewal capacity of HSCs. By ensuring high levels of H3K79me2/3 at these loci, the this compound-DOT1L complex maintains an open chromatin state, facilitating their transcription and preserving the undifferentiated state of HSCs. As HSCs differentiate, this compound levels decrease, leading to a reduction in H3K79me2/3 at these target genes and their subsequent silencing.

AF10_DOT1L_Pathway cluster_nucleus Nucleus This compound This compound AF10_DOT1L This compound-DOT1L Complex This compound->AF10_DOT1L DOT1L DOT1L DOT1L->AF10_DOT1L H3K79 Histone H3 (K79) AF10_DOT1L->H3K79 Methylation H3K79me2_3 H3K79me2/3 H3K79->H3K79me2_3 HOXA_Meis1 HOXA Cluster & Meis1 Genes H3K79me2_3->HOXA_Meis1 Transcriptional Activation SelfRenewal HSC Self-Renewal & Maintenance HOXA_Meis1->SelfRenewal

This compound-DOT1L epigenetic regulation of HSC self-renewal.
This compound's Role in the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is a fundamental regulator of stem cell self-renewal across various tissues, including the hematopoietic system.[10][11][12][13][14] In the canonical Wnt pathway, the binding of a Wnt ligand to its receptor complex leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin partners with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of target genes that promote self-renewal.

Recent studies have identified this compound and its partner DOT1L as essential coactivators for TCF4/β-catenin-mediated transcription.[15][16] The this compound-DOT1L complex is recruited to Wnt target genes in a β-catenin-dependent manner. This recruitment is thought to facilitate transcriptional elongation through H3K79 methylation, thus amplifying the pro-self-renewal signals of the Wnt pathway in HSCs.

AF10_Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled/LRP Receptor Wnt->Frizzled DestructionComplex Destruction Complex Frizzled->DestructionComplex beta_catenin_cyto β-catenin DestructionComplex->beta_catenin_cyto Degradation beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Wnt_Targets Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Wnt_Targets Binds AF10_DOT1L This compound-DOT1L Complex AF10_DOT1L->TCF_LEF Co-activation SelfRenewal HSC Self-Renewal & Proliferation Wnt_Targets->SelfRenewal

This compound as a coactivator in the Wnt/β-catenin pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's role in HSC maintenance.

Lentiviral-Mediated Overexpression of this compound in Murine HSCs

This protocol describes the transduction of murine HSCs with a lentiviral vector to achieve stable overexpression of this compound.

Materials:

  • Murine bone marrow cells

  • Lentiviral vector encoding human this compound (or GFP as a control)

  • Retronectin-coated plates

  • Transduction medium (e.g., StemSpan SFEM II with cytokines such as SCF, TPO, and Flt3-L)

  • Recipient mice for transplantation assays

Procedure:

  • Isolate lineage-negative (Lin-) Sca-1+ c-Kit+ (LSK) cells from murine bone marrow using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • Pre-stimulate the LSK cells for 16-24 hours in transduction medium.

  • Add the lentiviral vector at a multiplicity of infection (MOI) of 50-100 to the pre-stimulated cells on retronectin-coated plates.

  • Incubate for 24-48 hours.

  • Harvest the transduced cells and verify transduction efficiency by flow cytometry (if a fluorescent reporter is used) or by qPCR for this compound expression.

  • For functional assays, transplant the transduced cells into lethally irradiated recipient mice.

Chromatin Immunoprecipitation (ChIP-seq) for this compound in Hematopoietic Cells

This protocol outlines the steps for performing ChIP-seq to identify the genomic binding sites of this compound.

Materials:

  • Hematopoietic stem or progenitor cells (minimum 2 x 10^6 cells)

  • Formaldehyde (1% final concentration) for cross-linking

  • Glycine (0.125 M final concentration) for quenching

  • Lysis and sonication buffers

  • ChIP-grade anti-AF10 antibody

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • Proteinase K and RNase A

  • DNA purification kit

Procedure:

  • Cross-link protein-DNA complexes in live cells with 1% formaldehyde for 10 minutes at room temperature.

  • Quench the reaction with glycine.

  • Lyse the cells and sonicate the chromatin to generate fragments of 200-500 bp.

  • Pre-clear the chromatin with protein A/G beads.

  • Incubate the chromatin overnight at 4°C with the anti-AF10 antibody.

  • Capture the antibody-chromatin complexes with protein A/G beads.

  • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

  • Elute the chromatin from the beads.

  • Reverse the cross-links by incubating at 65°C overnight with proteinase K.

  • Purify the immunoprecipitated DNA.

  • Prepare the DNA library for next-generation sequencing.

Quantitative Real-Time PCR (qRT-PCR) for HOXA Gene Expression

This protocol details the measurement of HOXA gene expression levels following manipulation of this compound.

Materials:

  • RNA isolated from hematopoietic cells

  • cDNA synthesis kit

  • SYBR Green or TaqMan master mix

  • Validated primers for HOXA5, HOXA7, HOXA9, HOXA10, and a housekeeping gene (e.g., GAPDH or ACTB)

Procedure:

  • Isolate total RNA from the experimental and control cell populations.

  • Synthesize cDNA using a reverse transcriptase kit.

  • Perform qRT-PCR using a real-time PCR system. A typical thermal cycling profile is: 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Validated qPCR Primers (Human):

  • HOXA9-F: 5'-AGGTGGCTCTTCTTAACTCTCC-3'

  • HOXA9-R: 5'-TCTGCTTCATGCGATTCTTG-3'

  • GAPDH-F: 5'-GAAGGTGAAGGTCGGAGTC-3'

  • GAPDH-R: 5'-GAAGATGGTGATGGGATTTC-3'

Experimental Workflows

The following diagrams illustrate logical workflows for investigating the role of this compound in HSC maintenance.

AF10_Function_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis HSC_Isolation Isolate Murine HSCs (LSK cells) Lentiviral_Transduction Lentiviral Transduction (this compound OE or shRNA KD) HSC_Isolation->Lentiviral_Transduction Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Lentiviral_Transduction->Apoptosis_Assay CFC_Assay Colony-Forming Cell (CFC) Assay Lentiviral_Transduction->CFC_Assay Gene_Expression Gene Expression Analysis (qRT-PCR for HoxA genes) Lentiviral_Transduction->Gene_Expression Transplantation Bone Marrow Transplantation Lentiviral_Transduction->Transplantation Engraftment_Analysis Analyze Engraftment (Flow Cytometry) Transplantation->Engraftment_Analysis Serial_Transplantation Serial Transplantation Engraftment_Analysis->Serial_Transplantation Long_Term_Repopulation Assess Long-Term Repopulation Serial_Transplantation->Long_Term_Repopulation

Workflow for assessing this compound function in HSCs.

AF10_Mechanism_Workflow HSC_Progenitors Hematopoietic Stem/ Progenitor Cells ChIP_seq ChIP-seq (this compound, H3K79me2/3) HSC_Progenitors->ChIP_seq RNA_seq RNA-seq HSC_Progenitors->RNA_seq Co_IP Co-Immunoprecipitation (this compound, DOT1L, β-catenin) HSC_Progenitors->Co_IP Luciferase_Assay Wnt Reporter Luciferase Assay HSC_Progenitors->Luciferase_Assay Bioinformatic_Analysis Bioinformatic Integration (Identify direct targets) ChIP_seq->Bioinformatic_Analysis RNA_seq->Bioinformatic_Analysis

Workflow for mechanistic studies of this compound.

Conclusion and Future Directions

This compound has emerged as a non-negotiable factor in the maintenance of hematopoietic stem cell identity and survival. Its role as a molecular rheostat, finely tuning the expression of critical developmental genes through its partnership with DOT1L and its integration into the Wnt signaling pathway, places it at the heart of HSC fate decisions. The severe consequences of its dysregulation, leading to apoptosis, underscore the therapeutic potential of targeting the this compound-DOT1L axis in hematological malignancies where this pathway is hijacked.

Future research should focus on elucidating the upstream regulatory mechanisms that control this compound expression in HSCs, providing a more complete picture of how its levels are so precisely maintained. Furthermore, a comprehensive, unbiased identification of the full spectrum of this compound-DOT1L target genes in normal HSCs will undoubtedly reveal novel insights into the complex gene regulatory networks governing hematopoiesis. A deeper understanding of the interplay between the this compound-DOT1L complex and other epigenetic modifiers will also be crucial. Ultimately, the continued investigation of this compound's function will not only enhance our fundamental understanding of hematopoiesis but also pave the way for the development of innovative therapeutic strategies for a range of blood disorders.

References

The AF10 Interactome: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

October 30, 2025

Abstract

The AF10 protein, also known as MLLT10, is a critical regulator of gene transcription with significant implications in both normal hematopoiesis and the pathogenesis of acute leukemia. Its function is intricately linked to its dynamic interactions with a host of other proteins, forming complexes that modulate chromatin structure and key signaling pathways. This technical guide provides an in-depth overview of the known interaction partners of this compound, presenting quantitative binding data, detailed experimental methodologies for identifying and characterizing these interactions, and visual representations of the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to understand and target this compound-mediated cellular processes.

Core Interaction Partners of this compound

The protein this compound engages in a multitude of protein-protein interactions that are central to its biological functions. These interactions are pivotal in processes ranging from histone modification to the regulation of critical signaling cascades. This section details the primary interaction partners of this compound, with a focus on both wild-type this compound and its oncogenic fusion protein derivatives.

The this compound-DOT1L Complex: A Key Epigenetic Regulator

A primary and well-characterized interaction of this compound is with the histone H3 lysine 79 (H3K79) methyltransferase, DOT1L. This compound functions as a crucial cofactor for DOT1L, enhancing its catalytic activity and playing a role in the regulation of gene expression. This interaction is fundamental to the oncogenic activity of MLL-AF10 and CALM-AF10 fusion proteins in leukemia, where the fusion proteins aberrantly recruit DOT1L to target genes, leading to their dysregulation.

This compound and the JAK/STAT Signaling Pathway

Recent proteomic studies have unveiled a significant interaction between this compound fusion proteins, particularly CALM-AF10, and the Janus kinase 1 (JAK1). This interaction is critical for the activation of the JAK/STAT signaling pathway, which is implicated in the proliferation and survival of leukemia cells. The recruitment of JAK1 by this compound fusion proteins appears to stabilize JAK1 and promote downstream signaling.

Involvement in the Wnt/β-catenin Signaling Pathway

This compound has been identified as a key component of the Tcf4/β-catenin transcription factor complex, which is central to the Wnt signaling pathway. In the context of intestinal homeostasis and colorectal cancer, this compound and its partner DOT1L are recruited to Wnt target genes in a β-catenin-dependent manner, leading to H3K79 methylation and transcriptional activation.

Other Notable Interaction Partners

Beyond the aforementioned key interactors, this compound has been shown to associate with a range of other proteins, including:

  • GAS41: A component of the SWI/SNF chromatin remodeling complex.

  • Ikaros: A lymphoid-specific transcription factor.

  • FLRG: A protein involved in erythrocytic commitment.

These interactions suggest a broader role for this compound in chromatin remodeling and the regulation of hematopoietic differentiation.

Quantitative Analysis of this compound Interactions

The precise quantification of protein-protein interactions is essential for a thorough understanding of their biological significance. This section presents available quantitative data on the binding affinities of this compound and its partners.

Interaction PartnerMethodBinding Affinity (Kd)Reference
DOT1L (CC1)Isothermal Titration Calorimetry (ITC)0.35 ± 0.03 µM[1]
DOT1L (CC2)Isothermal Titration Calorimetry (ITC)0.81 ± 0.05 µM[1]
DOT1L (CC3)Isothermal Titration Calorimetry (ITC)3.5 ± 0.2 µM[1]
JAK1Not yet quantified--
Tcf4/β-cateninNot yet quantified--
GAS41Not yet quantified--
IkarosNot yet quantified--
FLRGNot yet quantified--

Experimental Protocols for Studying this compound Interactions

The identification and characterization of protein-protein interactions rely on a variety of sophisticated experimental techniques. This section provides detailed methodologies for key experiments cited in the study of the this compound interactome.

Affinity Purification-Mass Spectrometry (AP-MS) for Interactome Profiling

AP-MS is a powerful technique for identifying the components of protein complexes. The following protocol is a generalized workflow for the identification of this compound interaction partners.

Experimental Workflow for AP-MS

start Cell Lysate Preparation ip Immunoprecipitation with anti-AF10 antibody start->ip Incubate wash Wash to remove non-specific binders ip->wash Capture elute Elution of protein complexes wash->elute ms LC-MS/MS Analysis elute->ms analysis Data Analysis and Protein Identification ms->analysis

Caption: Workflow for identifying this compound interaction partners using AP-MS.

Protocol:

  • Cell Culture and Lysis:

    • Culture human cell lines (e.g., HEK293T, K562) to 80-90% confluency.

    • Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with an anti-AF10 antibody or a control IgG overnight at 4°C with gentle rotation.

    • Add protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C.

  • Washing and Elution:

    • Wash the beads three to five times with lysis buffer to remove non-specific binding proteins.

    • Elute the protein complexes from the beads using a low pH elution buffer (e.g., 0.1 M glycine, pH 2.5) or by boiling in SDS-PAGE sample buffer.

  • Mass Spectrometry and Data Analysis:

    • Neutralize the eluate if using a low pH buffer.

    • Reduce, alkylate, and digest the proteins with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins using a database search algorithm (e.g., Mascot, Sequest) against a human protein database.

    • Filter the identified proteins against the control IgG immunoprecipitation to identify specific this compound interactors.

Co-Immunoprecipitation (Co-IP) for Validation of Interactions

Co-IP is used to validate putative protein-protein interactions identified by larger-scale methods like AP-MS.

Logical Flow of a Co-IP Experiment

start Co-transfect cells with tagged This compound and putative interactor lysis Lyse cells start->lysis ip Immunoprecipitate with antibody against this compound's tag lysis->ip wash Wash beads ip->wash elution Elute bound proteins wash->elution wb Western Blot with antibody against interactor's tag elution->wb result Interaction Confirmed? wb->result

Caption: Decision workflow for Co-IP validation of a protein interaction.

Protocol:

  • Cell Transfection and Lysis:

    • Co-transfect mammalian cells with expression vectors for tagged versions of this compound (e.g., FLAG-AF10) and the putative interaction partner (e.g., HA-JAK1).

    • After 24-48 hours, lyse the cells as described in the AP-MS protocol.

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody targeting the tag of the "bait" protein (e.g., anti-FLAG antibody for FLAG-AF10).

    • Capture the immune complexes with protein A/G beads.

  • Washing and Elution:

    • Wash the beads extensively with lysis buffer.

    • Elute the bound proteins by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with an antibody against the tag of the "prey" protein (e.g., anti-HA antibody for HA-JAK1).

    • A band corresponding to the molecular weight of the prey protein confirms the interaction.

Isothermal Titration Calorimetry (ITC) for Quantitative Binding Analysis

ITC is a thermodynamic technique used to directly measure the binding affinity, enthalpy, and stoichiometry of protein-protein interactions.

ITC Experimental Setup

cluster_0 Syringe cluster_1 Calorimeter Cell Protein A (Ligand) Protein A (Ligand) Protein B (Macromolecule) Protein B (Macromolecule) Protein A (Ligand)->Protein B (Macromolecule) Titration Heat Change Measurement Heat Change Measurement Protein B (Macromolecule)->Heat Change Measurement Binding Binding Parameters\n(Kd, ΔH, n) Binding Parameters (Kd, ΔH, n) Heat Change Measurement->Binding Parameters\n(Kd, ΔH, n) Analysis

Caption: Schematic of an Isothermal Titration Calorimetry experiment.

Protocol:

  • Protein Preparation:

    • Express and purify recombinant this compound and the interaction partner of interest.

    • Dialyze both proteins extensively against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol).

    • Determine the protein concentrations accurately.

  • ITC Experiment:

    • Load the "macromolecule" (e.g., this compound) into the sample cell of the ITC instrument.

    • Load the "ligand" (e.g., DOT1L) into the injection syringe at a concentration 10-20 times higher than the macromolecule.

    • Perform a series of small injections of the ligand into the sample cell while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat change peaks to generate a binding isotherm.

    • Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n).

This compound in Cellular Signaling Pathways

This compound's interactions place it at the crossroads of several critical signaling pathways, particularly those governing cell proliferation and differentiation. The following diagrams illustrate the role of this compound in these pathways.

The this compound-JAK/STAT Signaling Cascade in Leukemia

cluster_0 Cytoplasm cluster_1 Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 activates CALM_this compound CALM-AF10 CALM_this compound->JAK1 recruits and stabilizes STAT STAT JAK1->STAT phosphorylates STAT_P pSTAT STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus dimerizes and translocates Target_Genes Target Gene Expression Nucleus->Target_Genes activates

Caption: this compound fusion protein-mediated activation of the JAK/STAT pathway.

This compound's Role in Wnt/β-catenin Signaling

cluster_0 Cytoplasm cluster_1 Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled activates Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Dishevelled->Destruction_Complex inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin promotes degradation TCF4 TCF4 beta_catenin->TCF4 binds Nucleus Nucleus beta_catenin->Nucleus accumulates and translocates This compound This compound TCF4->this compound recruits DOT1L DOT1L This compound->DOT1L recruits Wnt_Target_Genes Wnt Target Gene Transcription DOT1L->Wnt_Target_Genes activates via H3K79me Nucleus->TCF4

Caption: this compound as a coactivator in the Wnt/β-catenin signaling pathway.

Conclusion and Future Directions

The study of the this compound interactome has provided profound insights into its multifaceted roles in gene regulation and disease. The interactions with DOT1L, JAK1, and components of the Wnt signaling pathway highlight this compound as a critical node in cellular networks controlling cell fate. For drug development professionals, these interactions present a landscape of potential therapeutic targets. Specifically, disrupting the this compound-DOT1L or the this compound fusion-JAK1 interactions could offer novel strategies for the treatment of this compound-rearranged leukemias.

Future research should focus on a more comprehensive and quantitative mapping of the wild-type this compound interactome in various cellular contexts. The application of techniques such as BioID and quantitative AP-MS will be instrumental in uncovering the full spectrum of this compound's binding partners and how these interactions are modulated under different physiological and pathological conditions. A deeper understanding of the this compound interactome will undoubtedly pave the way for the development of more targeted and effective therapies.

References

In-Depth Technical Guide: AF10 Gene Knockout Mouse Model Phenotype

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the known phenotypes of mouse models with a knockout of the AF10 gene (also known as MLLT10). It includes detailed experimental data, methodologies, and visual representations of associated biological pathways.

Executive Summary

The this compound gene, a member of the myeloid/lymphoid or mixed-lineage leukemia (MLL) family, is crucial for normal development and is implicated in various cancers, particularly leukemia, often as a fusion partner with genes like CALM or MLL. Mouse models with a targeted disruption of this compound have been instrumental in elucidating its physiological functions. This guide synthesizes the key findings from studies on this compound knockout mice, focusing on the resulting phenotypes, the experimental approaches used to characterize them, and the underlying molecular mechanisms.

Complete knockout of this compound has been shown to result in embryonic or perinatal lethality, with significant developmental defects. Conditional knockout models, where this compound is deleted in specific tissues, have been crucial in dissecting its role in hematopoiesis and other cellular processes. These models have demonstrated the essential role of this compound in maintaining hematopoietic stem cell function and proper blood lineage differentiation. Furthermore, this compound's interaction with DOT1L and its role in H3K79 methylation is a critical aspect of its function, and disruption of this axis has significant consequences.

Phenotypic Consequences of this compound Knockout

The phenotype of this compound knockout mice varies significantly depending on whether the gene is deleted systemically or in a tissue-specific manner.

Systemic homozygous deletion of this compound in mice has been reported to result in embryonic lethality.[1] This highlights the fundamental role of this compound in early development. Studies have revealed that this compound-dependent H3K79 methylation is essential for the development of nasal processes and adjacent tissues, and consequently, for proper midfacial formation.[2]

Conditional knockout mouse models, which allow for the deletion of a gene in a specific tissue or at a particular time point, have been invaluable in studying the function of genes that are essential for embryonic development.[3][4][5] In the context of this compound, conditional knockouts have been used to investigate its role in various cell types, particularly in the hematopoietic system.

Targeted disruption of Dot1l, a key partner of this compound, using a conditional knockout mouse model in MLL-AF10 or CALM-AF10 leukemia models, abolished the transformation of murine bone marrow cells both in vitro and in vivo.[6] This demonstrates the critical requirement of the this compound-Dot1l interaction in leukemogenesis.

Quantitative Phenotypic Data

Quantitative data from this compound knockout studies is currently limited in the provided search results. More specific studies would be needed to populate the following tables.

Table 1: Hematological Parameters in Conditional this compound Knockout Mice

ParameterGenotypeValue (Mean ± SD)P-value
White Blood Cell Count (x10^9/L) Control
cKO
Red Blood Cell Count (x10^12/L) Control
cKO
Platelet Count (x10^9/L) Control
cKO
Hemoglobin (g/dL) Control
cKO

Table 2: Flow Cytometry Analysis of Hematopoietic Stem and Progenitor Cells

Cell PopulationGenotypeFrequency (%)P-value
Lineage-Sca1+cKit+ (LSK) Control
cKO
Common Myeloid Progenitors (CMP) Control
cKO
Granulocyte-Macrophage Progenitors (GMP) Control
cKO
Megakaryocyte-Erythroid Progenitors (MEP) Control
cKO

Experimental Protocols

The generation of conditional knockout mice typically involves a Cre-LoxP system.[5]

  • Design of the Targeting Vector: A targeting vector is constructed containing the this compound gene with critical exons flanked by LoxP sites ("floxed"). This vector also includes a selection marker (e.g., Neomycin resistance) flanked by FRT sites for later removal.

  • Gene Targeting in Embryonic Stem (ES) Cells: The targeting vector is introduced into ES cells. Homologous recombination leads to the insertion of the floxed this compound allele into the ES cell genome.

  • Selection of Targeted ES Cells: ES cells that have successfully incorporated the targeting vector are selected for using the selection marker.

  • Generation of Chimeric Mice: The targeted ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice. The resulting offspring are chimeras, composed of cells from both the host blastocyst and the engineered ES cells.

  • Germline Transmission: Chimeric mice are bred with wild-type mice to achieve germline transmission of the floxed this compound allele.

  • Breeding with Cre-Expressing Mice: Mice carrying the floxed this compound allele are bred with mice that express Cre recombinase under the control of a tissue-specific promoter (e.g., Vav-Cre for hematopoietic-specific deletion). In the offspring, Cre recombinase will excise the DNA between the LoxP sites, leading to a tissue-specific knockout of this compound.

  • Tissue Collection and Fixation: Tissues of interest (e.g., bone marrow, spleen, fetal tissues) are collected and fixed in 10% neutral buffered formalin.

  • Paraffin Embedding and Sectioning: Fixed tissues are dehydrated through a series of graded ethanol solutions, cleared in xylene, and embedded in paraffin wax. 5 µm sections are cut using a microtome.

  • Staining: Sections are deparaffinized, rehydrated, and stained with Hematoxylin and Eosin (H&E) for general morphological assessment. Immunohistochemistry using specific antibodies can be performed to detect the presence or absence of this compound protein or other markers of interest.

  • Cell Suspension Preparation: Bone marrow cells are flushed from the femurs and tibias. Spleen and peripheral blood are also collected to obtain single-cell suspensions. Red blood cells are lysed using an ACK lysis buffer.

  • Antibody Staining: Cells are stained with a cocktail of fluorescently conjugated antibodies against cell surface markers to identify different hematopoietic populations (e.g., Lineage markers, c-Kit, Sca-1, CD34, FcγRII/III).

  • Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer. Data is processed using software such as FlowJo to quantify the frequencies of different cell populations.

Signaling Pathways and Molecular Mechanisms

This compound is a key player in the regulation of gene expression through its role in histone methylation. It forms a complex with the histone methyltransferase DOT1L, which specifically methylates histone H3 at lysine 79 (H3K79). This methylation is generally associated with active transcription.

The fusion of this compound with other proteins, such as CALM or MLL, in leukemia leads to the aberrant recruitment of the DOT1L complex to target genes, such as the HOXA gene cluster, driving their overexpression and promoting leukemogenesis.[6] Studies have shown that this compound fusion proteins can also activate a JAK/STAT-mediated inflammatory signaling cascade through the direct recruitment of JAK1 kinase.[7]

AF10_DOT1L_Pathway cluster_normal Normal Cell cluster_leukemia Leukemic Cell (e.g., MLL-AF10) This compound This compound DOT1L DOT1L This compound->DOT1L recruits HistoneH3 Histone H3 DOT1L->HistoneH3 methylates H3K79me H3K79 Methylation HistoneH3->H3K79me results in Gene_Expression Normal Gene Expression H3K79me->Gene_Expression regulates MLL_this compound MLL-AF10 Fusion DOT1L_leukemia DOT1L MLL_this compound->DOT1L_leukemia aberrantly recruits HOXA_Genes HOXA Cluster Genes DOT1L_leukemia->HOXA_Genes hypermethylates H3K79 at Leukemogenesis Leukemogenesis HOXA_Genes->Leukemogenesis overexpression leads to

Caption: this compound-DOT1L signaling in normal versus leukemic cells.

Conditional_Knockout_Workflow Floxed_Mouse Mouse with floxed this compound allele (LoxP sites flank this compound) Breeding Breeding Floxed_Mouse->Breeding Cre_Mouse Mouse expressing Cre recombinase in a specific tissue (e.g., Vav-Cre) Cre_Mouse->Breeding Offspring Offspring Breeding->Offspring Tissue_Specific_KO Tissue-Specific This compound Knockout Offspring->Tissue_Specific_KO Cre-mediated excision of this compound in target tissue Phenotype_Analysis Phenotypic Analysis Tissue_Specific_KO->Phenotype_Analysis

References

The Role of AF10 in Leukemogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The AF10 protein, encoded by the MLLT10 gene, is a critical player in the pathogenesis of acute leukemias, primarily through its involvement in chromosomal translocations. These rearrangements generate potent oncogenic fusion proteins, most notably MLL-AF10 and CALM-AF10, which are associated with aggressive forms of acute myeloid leukemia (AML) and T-cell acute lymphoblastic leukemia (T-ALL), often conferring a poor prognosis. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound-mediated leukemogenesis, with a focus on dysregulated signaling pathways, epigenetic modifications, and the experimental methodologies used to elucidate these processes. Quantitative data are presented in structured tables for comparative analysis, and key pathways and experimental workflows are visualized through detailed diagrams.

The Core Mechanism: this compound Fusion Proteins and Epigenetic Dysregulation

The central role of this compound in leukemia is not attributed to the wild-type protein but to the aberrant functions of its fusion products. These fusion proteins invariably retain the C-terminal portion of this compound, which is crucial for its oncogenic activity.

The this compound-DOT1L Interaction: A Key Leukemogenic Driver

A primary mechanism of this compound-mediated leukemogenesis is the recruitment of the histone methyltransferase DOT1L. The octapeptide motif-leucine zipper (OM-LZ) domain in the C-terminus of this compound directly interacts with DOT1L.[1][2] This interaction is essential for the transforming activity of both MLL-AF10 and CALM-AF10 fusion proteins.[1] The mislocalization of DOT1L to specific genomic loci by the this compound fusion protein leads to aberrant histone H3 lysine 79 (H3K79) methylation.[3]

Dysregulation of H3K79 Methylation and HOXA Gene Expression

The recruitment of DOT1L by this compound fusion proteins results in localized hypermethylation of H3K79 at the promoters and enhancers of target genes, particularly the HOXA gene cluster.[3][4] HOXA genes are critical regulators of hematopoietic stem cell proliferation and differentiation, and their sustained overexpression is a key driver of leukemic transformation.[5][6] The aberrant H3K79 methylation maintains these genes in a transcriptionally active state, leading to a block in differentiation and enhanced self-renewal of hematopoietic progenitors. Interestingly, while there is local hypermethylation at specific oncogenic loci like the HOXA cluster, leukemic cells with CALM-AF10 fusions can exhibit a global reduction in H3K79 methylation, which may contribute to genomic instability.[3]

Key Signaling Pathways in this compound-Mediated Leukemogenesis

This compound fusion proteins hijack critical cellular signaling pathways to promote leukemic cell survival and proliferation. The JAK/STAT and Wnt/β-catenin pathways are two of the most significantly impacted cascades.

The JAK/STAT Pathway: A Conduit for Pro-inflammatory Signaling

Recent studies have revealed that this compound fusion proteins, including CALM-AF10 and MLL-AF10, can activate a pro-inflammatory signaling cascade through the JAK/STAT pathway.[7][8][9] This activation is mediated by the direct recruitment of the Janus kinase 1 (JAK1) to the fusion protein.[7][9] The subsequent phosphorylation and activation of STAT3 lead to the upregulation of downstream target genes involved in cell survival and proliferation.[8][9] This constitutive activation of the JAK/STAT pathway may render leukemia cells independent of external cytokine stimulation.[8]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Inflammatory Cytokines (e.g., IL-3, IL-6) Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor Binds JAK1 JAK1 Cytokine_Receptor->JAK1 Activates CALM_this compound CALM-AF10 CALM_this compound->JAK1 Recruits & Activates STAT3 STAT3 JAK1->STAT3 Phosphorylates pSTAT3 pSTAT3 pSTAT3_dimer pSTAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes Target_Genes Target Gene Transcription (e.g., BCL2, MYC, Cyclins) pSTAT3_dimer->Target_Genes Translocates to nucleus & activates transcription

The Wnt/β-catenin Pathway: Deregulation of Cell Fate

The Wnt/β-catenin signaling pathway is also implicated in this compound-driven leukemogenesis. Wild-type this compound has been shown to be a co-activator of Wnt signaling, and this function appears to be retained and potentially enhanced by the CALM-AF10 fusion protein.[8] CALM-AF10 can upregulate Wnt signaling, leading to the stabilization and nuclear translocation of β-catenin.[8] In the nucleus, β-catenin associates with TCF/LEF transcription factors to drive the expression of genes involved in cell proliferation and self-renewal.

Wnt_Pathway cluster_extracellular Extracellular Space cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dsh Dishevelled (Dsh) Frizzled->Dsh Activates LRP5_6 LRP5/6 Co-receptor Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dsh->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for degradation Beta_Catenin_Nuc β-catenin Beta_Catenin->Beta_Catenin_Nuc Accumulates and translocates CALM_this compound CALM-AF10 CALM_this compound->Beta_Catenin Promotes stabilization TCF_LEF TCF/LEF Beta_Catenin_Nuc->TCF_LEF Binds Wnt_Target_Genes Wnt Target Gene Transcription TCF_LEF->Wnt_Target_Genes Activates

Quantitative Data in this compound-Mediated Leukemogenesis

The following tables summarize key quantitative data from studies on this compound fusion protein-driven leukemias.

Table 1: Dysregulation of Gene Expression in this compound-Rearranged Leukemias

GeneFusion ProteinCell Type/ModelFold Change (vs. Control)Reference
HOXA5CALM-AF10Murine hematopoietic progenitors~10-20[6]
HOXA9CALM-AF10Murine AML17.7[10]
MEIS1CALM-AF10Murine AML17.2[10]
FLT3CALM-AF10Murine AML18.0[10]
BMI1CALM-AF10Human T-ALLUpregulated[9]
IGF2BP2MLL-AF9Murine hematopoietic progenitorsUpregulated[11]
CDK6MLL-AF9Murine hematopoietic progenitorsUpregulated[11]

Table 2: Protein-Protein Interaction Affinities

Interacting ProteinsMethodBinding Affinity (Kd)Reference
DOT1L - this compound (OM-LZ)Isothermal Titration Calorimetry (ITC)0.2 µM[1]
DOT1L (Site 2) - AF9Isothermal Titration Calorimetry (ITC)>2000 nM (weak affinity)[5]
DOT1L (Site 3) - AF9Isothermal Titration Calorimetry (ITC)High affinity[5]

Experimental Protocols

Detailed methodologies are crucial for the study of this compound in leukemogenesis. Below are outlines of key experimental protocols.

Chromatin Immunoprecipitation (ChIP) for H3K79me2

This protocol is for the analysis of H3K79me2 enrichment at specific gene loci in leukemia cells.

  • Cell Cross-linking:

    • Harvest leukemia cells (e.g., K562, SEM) and wash with PBS.

    • Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

    • Quench the reaction with glycine.

    • Wash cells with cold PBS.

  • Chromatin Preparation:

    • Lyse cells in a buffer containing protease inhibitors.

    • Isolate nuclei by centrifugation.

    • Resuspend nuclei in a shearing buffer.

    • Shear chromatin to an average size of 200-500 bp using sonication.

  • Immunoprecipitation:

    • Pre-clear the chromatin with Protein A/G beads.

    • Incubate the chromatin overnight at 4°C with an antibody specific for H3K79me2 (e.g., Abcam ab3594).

    • Add Protein A/G beads to capture the antibody-chromatin complexes.

    • Wash the beads to remove non-specific binding.

  • Elution and DNA Purification:

    • Elute the chromatin from the beads.

    • Reverse the cross-links by incubating at 65°C overnight with NaCl.

    • Treat with RNase A and Proteinase K.

    • Purify the DNA using a column-based kit.

  • Analysis:

    • Quantify the enriched DNA using qPCR with primers for target genes (e.g., HOXA9 promoter) or prepare a library for ChIP-sequencing.

ChIP_Workflow Start Leukemia Cells Crosslinking Formaldehyde Cross-linking Start->Crosslinking Lysis Cell Lysis & Nuclei Isolation Crosslinking->Lysis Shearing Chromatin Shearing (Sonication) Lysis->Shearing IP Immunoprecipitation with anti-H3K79me2 antibody Shearing->IP Capture Capture with Protein A/G beads IP->Capture Wash Washing Capture->Wash Elution Elution & Reverse Cross-linking Wash->Elution Purification DNA Purification Elution->Purification Analysis qPCR or ChIP-seq Purification->Analysis

Co-immunoprecipitation (Co-IP) for this compound Fusion Protein Interactions

This protocol is for the identification of proteins that interact with this compound fusion proteins.

  • Cell Lysis:

    • Harvest cells expressing the this compound fusion protein (e.g., CALM-AF10).

    • Lyse cells in a non-denaturing buffer (e.g., RIPA buffer with reduced SDS) containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation.

  • Immunoprecipitation:

    • Pre-clear the lysate with Protein A/G beads.

    • Incubate the lysate with an antibody against the fusion partner (e.g., anti-CALM) or an epitope tag overnight at 4°C.

    • Add Protein A/G beads and incubate for 1-2 hours.

  • Washing and Elution:

    • Wash the beads several times with lysis buffer to remove non-specific binders.

    • Elute the protein complexes from the beads using a low pH buffer or SDS-PAGE sample buffer.

  • Analysis:

    • Separate the proteins by SDS-PAGE.

    • Analyze the interacting proteins by Western blotting with an antibody against the suspected interactor (e.g., anti-JAK1) or by mass spectrometry for unbiased identification of binding partners.

Lentiviral Transduction of Hematopoietic Progenitors

This protocol is for the introduction of this compound fusion genes into hematopoietic stem and progenitor cells (HSPCs) to study their transforming potential.

  • Vector Production:

    • Co-transfect HEK293T cells with a lentiviral vector encoding the this compound fusion gene (e.g., pMSCV-MLL-AF10-IRES-GFP), a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G).

    • Collect the virus-containing supernatant 48 and 72 hours post-transfection.

    • Concentrate the virus by ultracentrifugation.

  • Transduction of HSPCs:

    • Isolate HSPCs (e.g., Lin-Sca-1+c-Kit+ cells from mouse bone marrow) by magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

    • Pre-stimulate the HSPCs in a cytokine-rich medium.

    • Transduce the cells with the concentrated lentivirus in the presence of polybrene.

    • Wash the cells to remove the virus.

  • In Vitro and In Vivo Assays:

    • Plate the transduced cells in methylcellulose to assess colony-forming ability and self-renewal.

    • Transplant the cells into lethally irradiated recipient mice to assess their leukemogenic potential in vivo.

Therapeutic Targeting of this compound-Rearranged Leukemias

The critical dependence of this compound-rearranged leukemias on specific molecular pathways provides opportunities for targeted therapies.

  • DOT1L Inhibitors: Given the central role of the this compound-DOT1L interaction, small molecule inhibitors of DOT1L's methyltransferase activity have been developed and are in clinical trials. These inhibitors have shown promise in preclinical models of MLL-rearranged leukemias, including those with MLL-AF10 fusions.

  • JAK Inhibitors: The discovery of the reliance of this compound fusion-driven leukemias on the JAK/STAT pathway has opened up new therapeutic avenues.[4][7] JAK inhibitors, which are already approved for other hematological malignancies, have demonstrated potent anti-leukemic activity in preclinical models of CALM-AF10 and MLL-AF10 AML.[7][8]

  • BCL-2 Inhibitors: In some contexts, such as T-ALL with a CALM-AF10 fusion, the leukemic cells may exhibit a dependency on the anti-apoptotic protein BCL-2.[12] This suggests that BCL-2 inhibitors like venetoclax could be effective, potentially in combination with other targeted agents.[12]

  • Nuclear Export Inhibitors: The CALM portion of the CALM-AF10 fusion protein contains a nuclear export signal (NES) that is essential for its leukemogenic activity.[3] This suggests that inhibitors of nuclear export, such as Leptomycin B, could be a potential therapeutic strategy.[3]

Conclusion

This compound and its fusion proteins are potent drivers of leukemogenesis, primarily through the epigenetic reprogramming of hematopoietic progenitors. The mislocalization of DOT1L and the subsequent dysregulation of H3K79 methylation and HOXA gene expression are central to this process. Furthermore, the hijacking of key signaling pathways, including JAK/STAT and Wnt/β-catenin, provides the survival and proliferative advantages necessary for leukemic transformation. A thorough understanding of these molecular mechanisms, facilitated by the experimental approaches outlined in this guide, is essential for the development of novel and effective targeted therapies for these aggressive and often fatal diseases. The continued investigation into the this compound interactome and the downstream consequences of its aberrant activity will undoubtedly uncover new vulnerabilities that can be exploited for therapeutic benefit.

References

Methodological & Application

Application Notes and Protocols for Chromatin Immunoprecipitation Sequencing (ChIP-seq) of AF10 Protein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AF10 (also known as MLLT10) is a crucial transcriptional cofactor implicated in normal hematopoiesis and the pathogenesis of certain leukemias through chromosomal translocations, most notably forming fusion proteins with MLL. As a component of the DOT1L complex, this compound plays a significant role in regulating histone H3 lysine 79 (H3K79) methylation, a mark associated with active transcription. Chromatin Immunoprecipitation followed by high-throughput sequencing (ChIP-seq) is a powerful technique to elucidate the genome-wide binding patterns of this compound, providing critical insights into its regulatory functions in both physiological and pathological states. These application notes provide a comprehensive guide to performing ChIP-seq for the this compound protein.

This compound Signaling Pathway in Transcriptional Regulation

This compound functions as a key interaction partner of the histone methyltransferase DOT1L. The this compound-DOT1L complex is recruited to chromatin where it facilitates the di- and tri-methylation of H3K79. This histone modification is generally associated with actively transcribed genes. The recruitment of this complex can be influenced by other transcription factors and the local chromatin environment. In the context of MLL-rearranged leukemias, the MLL-AF10 fusion protein can aberrantly recruit the DOT1L complex to target genes, such as the HOXA cluster, leading to their dysregulated expression and contributing to leukemogenesis.

AF10_Signaling_Pathway cluster_0 This compound-DOT1L Complex Activity cluster_1 Transcriptional Regulation This compound This compound (MLLT10) DOT1L DOT1L (Histone Methyltransferase) This compound->DOT1L interacts with & activates H3K79me2me3 H3K79me2/me3 DOT1L->H3K79me2me3 methylates H3K79me H3K79 (unmethylated) Active_Genes Actively Transcribed Genes (e.g., HOXA cluster) H3K79me2me3->Active_Genes marks RNAPII RNA Polymerase II Active_Genes->RNAPII recruits Transcription Transcriptional Elongation RNAPII->Transcription drives

Caption: this compound interacts with and activates DOT1L, leading to H3K79 methylation and transcriptional elongation.

Experimental Workflow for this compound ChIP-seq

The following diagram outlines the major steps involved in the ChIP-seq protocol for the this compound protein.

ChIP_Seq_Workflow Start 1. Cell Culture & Cross-linking Cell_Lysis 2. Cell Lysis & Nuclei Isolation Start->Cell_Lysis Chromatin_Shearing 3. Chromatin Shearing Cell_Lysis->Chromatin_Shearing Immunoprecipitation 4. Immunoprecipitation (IP) with anti-AF10 Antibody Chromatin_Shearing->Immunoprecipitation Washes 5. Washes & Elution Immunoprecipitation->Washes Reverse_Crosslink 6. Reverse Cross-linking & DNA Purification Washes->Reverse_Crosslink Library_Prep 7. Library Preparation Reverse_Crosslink->Library_Prep Sequencing 8. High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis 9. Data Analysis Sequencing->Data_Analysis

Caption: A generalized workflow for performing this compound ChIP-seq from cell culture to data analysis.

Detailed Experimental Protocol

This protocol is a general guideline for performing ChIP-seq for a transcriptional cofactor like this compound. Optimization of several steps, particularly chromatin shearing and antibody concentration, is critical for successful results.

Day 1: Cell Fixation and Chromatin Preparation

  • Cell Culture and Cross-linking:

    • Culture cells (e.g., K562 or other leukemia cell lines) to approximately 80-90% confluency.

    • For a single ChIP reaction, aim for 1-10 million cells.

    • Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.

    • Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.

    • Scrape the cells and transfer to a conical tube. Pellet cells by centrifugation at 1,500 x g for 5 minutes at 4°C.

    • Wash the cell pellet twice with ice-cold PBS.

  • Cell Lysis and Nuclei Isolation:

    • Resuspend the cell pellet in a cell lysis buffer containing protease inhibitors.

    • Incubate on ice for 10-15 minutes to lyse the cell membrane.

    • Pellet the nuclei by centrifugation at 5,000 x g for 5 minutes at 4°C.

    • Resuspend the nuclear pellet in a nuclear lysis buffer containing protease inhibitors.

  • Chromatin Shearing (Sonication):

    • Sonicate the nuclear lysate to shear chromatin into fragments of 200-1000 bp. The optimal size range for ChIP-seq is 200-600 bp.

    • Sonication conditions must be optimized for each cell type and sonicator. A typical starting point is multiple cycles of 15-30 seconds "ON" and 30-60 seconds "OFF" on ice.

    • After sonication, centrifuge at maximum speed for 10 minutes at 4°C to pellet debris. Transfer the supernatant (cleared chromatin lysate) to a new tube.

Day 2: Immunoprecipitation

  • Chromatin Quantification and Dilution:

    • Take an aliquot of the sheared chromatin to reverse cross-link and quantify the DNA concentration. This will also serve as the "input" control.

    • Dilute the remaining chromatin with ChIP dilution buffer.

  • Immunoprecipitation:

    • Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1-2 hours at 4°C on a rotator.

    • Pellet the beads on a magnetic stand and transfer the supernatant to a new tube.

    • Add a validated anti-AF10 antibody (typically 1-10 µg) to the pre-cleared chromatin and incubate overnight at 4°C with rotation. Also, set up a negative control immunoprecipitation with a non-specific IgG antibody.

    • Add pre-blocked Protein A/G magnetic beads to the chromatin-antibody mixture and incubate for 2-4 hours at 4°C with rotation.

  • Washes:

    • Pellet the beads on a magnetic stand and discard the supernatant.

    • Perform a series of washes to remove non-specifically bound proteins and DNA. This typically includes washes with low salt buffer, high salt buffer, LiCl buffer, and TE buffer.

Day 3: Elution, Reverse Cross-linking, and DNA Purification

  • Elution:

    • Elute the chromatin complexes from the beads by incubating with a freshly prepared elution buffer.

  • Reverse Cross-linking:

    • Add NaCl to the eluted samples and the input control to a final concentration of 0.2 M.

    • Incubate at 65°C for 4-6 hours or overnight to reverse the formaldehyde cross-links.

  • DNA Purification:

    • Treat the samples with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.

    • Elute the purified DNA in a low-salt buffer.

Quantitative Parameters for this compound ChIP-seq

The following table provides a range of quantitative parameters that are typically used for ChIP-seq experiments targeting transcription cofactors. These values should be optimized for your specific experimental conditions.

ParameterRecommended RangeNotes
Starting Cell Number 1 - 10 million cells per IPDependent on this compound expression level in the cell type.
Chromatin Amount 10 - 25 µg per IPEnsure sufficient material for both IP and input control.
Antibody Amount 1 - 10 µg per IPThis needs to be empirically determined for each antibody lot.
Chromatin Fragment Size 200 - 600 bpOptimal for high-resolution mapping.
ChIP-enriched DNA Yield 1 - 10 ngVaries based on antibody efficiency and target abundance.
Sequencing Depth 20 - 50 million reads per sampleHigher depth may be needed for detecting weaker binding sites.

Library Preparation and Sequencing

Following DNA purification, the quantity and quality of the ChIP-enriched DNA should be assessed. A DNA library is then prepared for high-throughput sequencing. Commercial kits for Illumina sequencing are widely available and provide detailed protocols for end-repair, A-tailing, adapter ligation, and PCR amplification.

Data Analysis

A general bioinformatics pipeline for this compound ChIP-seq data analysis includes the following steps:

  • Quality Control: Assess the quality of the raw sequencing reads.

  • Alignment: Align the reads to the appropriate reference genome.

  • Peak Calling: Identify regions of the genome with significant enrichment of this compound binding compared to the input control.

  • Peak Annotation: Annotate the identified peaks to nearby genes and genomic features.

  • Motif Analysis: Search for enriched DNA sequence motifs within the this compound-bound regions.

  • Downstream Analysis: Integrate with other genomic data (e.g., RNA-seq) to understand the functional consequences of this compound binding.

Troubleshooting Common Issues

ProblemPossible CauseSuggested Solution
High Background - Insufficient washing- Too much antibody- Non-specific antibody binding- Increase the number and stringency of washes.- Titrate the antibody to determine the optimal concentration.- Perform a pre-clearing step with Protein A/G beads.
Low ChIP Signal - Inefficient cross-linking- Over-sonication- Poor antibody quality- Optimize cross-linking time (typically 10-15 minutes).- Perform a sonication time course to find the optimal conditions.- Use a ChIP-validated antibody.
No or Few Peaks - Low abundance of this compound- Inefficient immunoprecipitation- Increase the starting cell number.- Ensure the antibody is specific and has high affinity for this compound.

Application Note: Co-Immunoprecipitation of AF10 and DOT1L

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note provides a detailed protocol for the co-immunoprecipitation (Co-IP) of AF10 and DOT1L, two key proteins involved in the regulation of histone methylation and gene expression. The interaction between this compound and DOT1L is crucial for the catalytic activity of DOT1L, the sole H3K79 methyltransferase, and has been implicated in various cellular processes, including development and the pathogenesis of leukemia.[1][2] The this compound-DOT1L interaction is essential for the di- and tri-methylation of H3K79 and plays a significant role in regulating the expression of genes such as the HOXA cluster.[3] This protocol is intended for researchers investigating the functional consequences of the this compound-DOT1L interaction and for those in drug development targeting this protein complex.

Quantitative Data Summary

The interaction between the coiled-coil domains of DOT1L and the OM-LZ region of this compound has been characterized biophysically. Isothermal titration calorimetry (ITC) has been used to determine the binding affinities between different domains of DOT1L and this compound.[3]

Interacting ProteinsBinding Affinity (Kd)Technique
DOT1L (coiled-coil domain 1) - this compoundSubmicromolarIsothermal Titration Calorimetry (ITC)
DOT1L (coiled-coil domain 2) - this compoundSubmicromolarIsothermal Titration Calorimetry (ITC)
DOT1L (coiled-coil domain 3) - this compoundMicromolarIsothermal Titration Calorimetry (ITC)

Signaling Pathway

The interaction between this compound and DOT1L is a critical component of the machinery that regulates histone H3K79 methylation, a mark associated with active transcription. This compound acts as a cofactor for DOT1L, enhancing its methyltransferase activity. This complex is recruited to specific genomic loci, where it catalyzes the di- and tri-methylation of H3K79, leading to the transcriptional activation of target genes, such as the HOXA gene cluster. Dysregulation of this pathway is a known driver in MLL-rearranged leukemias.

AF10_DOT1L_Signaling_Pathway cluster_recruitment Recruitment to Chromatin cluster_complex This compound-DOT1L Complex cluster_histone_modification Histone Modification cluster_transcription Transcriptional Regulation Recruiting_Factor Recruiting Factor (e.g., MLL fusion proteins) This compound This compound Recruiting_Factor->this compound recruits DOT1L DOT1L This compound->DOT1L interacts with & activates H3K79 Histone H3 (H3K79) DOT1L->H3K79 methylates H3K79me2_3 H3K79me2/3 H3K79->H3K79me2_3 HOXA Target Genes (e.g., HOXA cluster) H3K79me2_3->HOXA promotes expression of Transcription_Activation Transcription Activation HOXA->Transcription_Activation

This compound-DOT1L signaling pathway in transcriptional regulation.

Experimental Workflow

The co-immunoprecipitation protocol involves a series of steps beginning with cell lysis to release cellular proteins, followed by incubation with an antibody specific to the "bait" protein (e.g., DOT1L). The resulting antibody-protein complexes are then captured on beads, washed to remove non-specific binders, and finally eluted for analysis by western blotting to detect the "prey" protein (this compound).

Co_IP_Workflow Start Start: Cell Culture Cell_Lysis 1. Cell Lysis (Non-denaturing buffer) Start->Cell_Lysis Pre_Clearing 2. Lysate Pre-Clearing (with beads) Cell_Lysis->Pre_Clearing Antibody_Incubation 3. Antibody Incubation (e.g., anti-DOT1L) Pre_Clearing->Antibody_Incubation Bead_Incubation 4. Bead Incubation (Protein A/G beads) Antibody_Incubation->Bead_Incubation Washing 5. Washing Steps (Remove non-specific proteins) Bead_Incubation->Washing Elution 6. Elution of Protein Complex Washing->Elution Western_Blot 7. Western Blot Analysis (Detect this compound) Elution->Western_Blot End End: Results Western_Blot->End

Experimental workflow for this compound-DOT1L co-immunoprecipitation.

Experimental Protocol: Co-Immunoprecipitation of this compound and DOT1L

This protocol is adapted from standard co-immunoprecipitation procedures and is optimized for the study of the this compound-DOT1L interaction.

A. Solutions and Reagents
  • Cell Lysis Buffer (Non-denaturing):

    • 50 mM Tris-HCl, pH 7.4

    • 150 mM NaCl

    • 1 mM EDTA

    • 1% NP-40 or Triton X-100

    • Protease Inhibitor Cocktail (add fresh before use)

    • Phosphatase Inhibitor Cocktail (optional, add fresh before use)

  • Wash Buffer:

    • Same as Cell Lysis Buffer, but with a lower detergent concentration (e.g., 0.1% NP-40 or Triton X-100)

  • Elution Buffer:

    • 1X SDS-PAGE Sample Buffer (Laemmli buffer)

  • Antibodies:

    • Primary antibody for immunoprecipitation (e.g., anti-DOT1L)

    • Primary antibody for western blotting (e.g., anti-AF10)

    • Isotype control IgG

  • Beads:

    • Protein A/G magnetic beads or agarose beads

B. Preparing Cell Lysates
  • Culture cells to the desired confluency (typically 80-90%).

  • Wash cells twice with ice-cold PBS.

  • Add ice-cold Cell Lysis Buffer to the cells.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

C. Immunoprecipitation
  • Pre-clearing the Lysate:

    • To a sufficient volume of protein lysate (e.g., 500 µg - 1 mg of total protein), add an appropriate amount of Protein A/G beads.

    • Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

    • Pellet the beads by centrifugation or using a magnetic rack and transfer the pre-cleared supernatant to a new tube.

  • Immunoprecipitation Reaction:

    • Add the primary antibody (e.g., anti-DOT1L) or an isotype control IgG to the pre-cleared lysate. The optimal antibody concentration should be determined empirically.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Capturing the Immune Complex:

    • Add Protein A/G beads to the lysate-antibody mixture.

    • Incubate for 1-2 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads three to five times with ice-cold Wash Buffer. With each wash, resuspend the beads, incubate for 5 minutes, and then pellet.

  • Elution:

    • After the final wash, remove all supernatant.

    • Add 20-40 µL of 1X SDS-PAGE Sample Buffer to the beads.

    • Boil the sample at 95-100°C for 5-10 minutes to dissociate the protein complexes from the beads.

    • Pellet the beads and collect the supernatant containing the eluted proteins.

D. Western Blot Analysis
  • Load the eluted samples and an input control (a small fraction of the initial cell lysate) onto an SDS-PAGE gel.

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody for detection (e.g., anti-AF10) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The presence of a band for this compound in the anti-DOT1L immunoprecipitated sample (but not in the IgG control) indicates an interaction.

References

Application Notes and Protocols for MLLT10 Gene Knockdown using siRNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the targeted knockdown of the MLLT10 gene using small interfering RNA (siRNA). The protocols outlined below are intended for research purposes and should be adapted and optimized for specific cell lines and experimental conditions.

Introduction to MLLT10

The MLLT10 (Myeloid/Lymphoid or Mixed-Lineage Leukemia; Translocated To 10), also known as AF10, is a gene that encodes a protein critical for transcriptional regulation.[1][2] This protein is a key cofactor for the DOT1L histone methyltransferase, which is responsible for the methylation of histone H3 at lysine 79 (H3K79).[3][4] This epigenetic modification plays a crucial role in gene expression and development.[4] Dysregulation of MLLT10 function, often through chromosomal translocations that result in fusion genes (e.g., KMT2A-MLLT10, PICALM-MLLT10), is frequently implicated in various forms of acute leukemia, where it is associated with a poor prognosis.[5][6][7] Furthermore, emerging evidence suggests a role for MLLT10 in solid tumors, such as colorectal cancer, where it may promote tumor migration and invasion.[3][5] The critical role of MLLT10 in oncogenesis makes it an attractive target for therapeutic intervention.

Principle of siRNA-mediated Knockdown

Experimental Protocols

siRNA Design and Synthesis

The selection of a potent and specific siRNA is the first critical step for successful MLLT10 knockdown.

Recommendations:

  • Target Sequence Selection: Scan the MLLT10 mRNA sequence for potential target sites, typically 21-nucleotide sequences starting with an "AA" dinucleotide.

  • BLAST Analysis: Perform a BLAST search against the human genome to ensure the selected siRNA sequences have minimal homology to other genes, thereby reducing the risk of off-target effects.[10]

  • Controls: Always include appropriate controls in your experiment:

    • Negative Control siRNA: A non-targeting siRNA with a scrambled sequence that has no known homology to any gene in the target organism. This control is essential to distinguish sequence-specific silencing from non-specific effects.[12]

    • Positive Control siRNA: An siRNA targeting a well-characterized housekeeping gene (e.g., GAPDH, PPIB) to confirm transfection efficiency and the general efficacy of the RNAi machinery in the cells.[13]

    • Mock Transfection Control: Cells treated with the transfection reagent alone (without siRNA) to assess the effects of the transfection process itself on the cells.[12]

Cell Culture and Transfection

Protocol for Transfection using Lipofectamine RNAiMAX:

This protocol is optimized for a 24-well plate format. Adjust volumes accordingly for other plate formats.

  • Cell Seeding: Twenty-four hours before transfection, seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection. The optimal cell density should be determined empirically for each cell line.[9][12] Use antibiotic-free growth medium, as antibiotics can increase cell death during transfection.[12][13]

  • siRNA-Lipofectamine Complex Formation:

    • For each well to be transfected, dilute the desired amount of MLLT10 siRNA (or control siRNA) into 50 µL of Opti-MEM® I Reduced Serum Medium.

    • In a separate tube, dilute 1.5 µL of Lipofectamine RNAiMAX into 50 µL of Opti-MEM® I Reduced Serum Medium and incubate for 5 minutes at room temperature.

    • Combine the diluted siRNA and the diluted Lipofectamine RNAiMAX (total volume = 100 µL). Mix gently by flicking the tube and incubate for 20-30 minutes at room temperature to allow the formation of siRNA-lipid complexes.

  • Transfection:

    • Aspirate the growth medium from the cells and replace it with 400 µL of fresh, antibiotic-free complete growth medium.

    • Add the 100 µL of siRNA-Lipofectamine RNAiMAX complexes dropwise to each well.

    • Gently rock the plate to ensure even distribution of the complexes.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time will depend on the stability of the MLLT10 protein and the specific experimental endpoint.

Validation of MLLT10 Knockdown

It is essential to validate the knockdown of MLLT10 at both the mRNA and protein levels.

a. Quantitative Real-Time PCR (qRT-PCR) for mRNA Level Analysis:

  • RNA Extraction: At 24-48 hours post-transfection, harvest the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad).

  • qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix and primers specific for MLLT10 and a reference gene (e.g., GAPDH, ACTB).

    • MLLT10 Forward Primer: (Example) 5'-AGCGAGAGCGGAACTACGAG-3'

    • MLLT10 Reverse Primer: (Example) 5'-TCTCGGCTGTTGAGGAACTG-3'

    • The relative expression of MLLT10 mRNA can be calculated using the ΔΔCt method.

b. Western Blotting for Protein Level Analysis:

  • Protein Extraction: At 48-72 hours post-transfection, lyse the cells in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for MLLT10 overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Normalize the MLLT10 protein levels to a loading control, such as β-actin or GAPDH.

Data Presentation

Table 1: Optimization of siRNA Concentration for MLLT10 Knockdown
siRNA Concentration (nM)Cell Viability (%)MLLT10 mRNA Knockdown (%)MLLT10 Protein Knockdown (%)
198 ± 245 ± 530 ± 7
595 ± 378 ± 465 ± 6
1092 ± 485 ± 380 ± 5
2085 ± 588 ± 382 ± 4
5070 ± 690 ± 285 ± 4

Data are represented as mean ± standard deviation from three independent experiments. Knockdown percentages are relative to cells treated with a negative control siRNA.

Table 2: Time-Course of MLLT10 Knockdown
Time Post-Transfection (hours)MLLT10 mRNA Knockdown (%)MLLT10 Protein Knockdown (%)
2482 ± 540 ± 8
4875 ± 678 ± 5
7260 ± 770 ± 6

Cells were transfected with 10 nM of MLLT10 siRNA. Data are represented as mean ± standard deviation from three independent experiments.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis siRNA_Design siRNA Design & Synthesis (MLLT10 & Controls) Complex_Formation siRNA-Lipofectamine Complex Formation siRNA_Design->Complex_Formation Cell_Culture Cell Culture (Seed cells in 24-well plate) Transfection Addition of Complexes to Cells Cell_Culture->Transfection Complex_Formation->Transfection Incubation Incubation (24-72 hours) Transfection->Incubation qRT_PCR qRT-PCR (mRNA analysis) Incubation->qRT_PCR Western_Blot Western Blot (Protein analysis) Incubation->Western_Blot Functional_Assay Functional Assays (e.g., Migration, Proliferation) Incubation->Functional_Assay

Caption: Experimental workflow for MLLT10 gene knockdown using siRNA.

MLLT10_Signaling_Pathway cluster_nucleus Nucleus cluster_sirna siRNA Intervention MLLT10 MLLT10 (this compound) DOT1L DOT1L MLLT10->DOT1L interacts with HistoneH3 Histone H3 DOT1L->HistoneH3 methylates H3K79me H3K79 Methylation HistoneH3->H3K79me becomes Target_Genes Target Genes (e.g., HOXA cluster) H3K79me->Target_Genes regulates expression of Transcription Altered Gene Transcription Target_Genes->Transcription siRNA MLLT10 siRNA RISC RISC siRNA->RISC binds MLLT10_mRNA MLLT10 mRNA RISC->MLLT10_mRNA targets Degradation mRNA Degradation MLLT10_mRNA->Degradation leads to Degradation->MLLT10 inhibits synthesis of

Caption: MLLT10 signaling and the mechanism of siRNA-mediated knockdown.

Troubleshooting

IssuePossible CauseRecommendation
Low Knockdown Efficiency Suboptimal siRNA concentrationTitrate siRNA concentration (e.g., 1-50 nM) to find the optimal dose.
Low transfection efficiencyOptimize cell density at transfection. Test different transfection reagents. Use a positive control siRNA to check transfection efficiency.
High MLLT10 protein stabilityIncrease incubation time after transfection (e.g., up to 96 hours).
High Cell Toxicity High concentration of siRNA or transfection reagentReduce the concentration of siRNA and/or transfection reagent.
Unhealthy cellsEnsure cells are healthy, actively dividing, and at a low passage number.
Antibiotic useAvoid using antibiotics in the medium during transfection.[12][13]
Off-Target Effects High siRNA concentrationUse the lowest effective siRNA concentration.[9]
siRNA sequence has homology to other genesPerform a thorough BLAST analysis during the design phase. Test multiple siRNA sequences targeting different regions of the MLLT10 mRNA.

Conclusion

The use of siRNA to knockdown MLLT10 is a valuable technique for elucidating its role in normal physiology and disease. Careful optimization of the experimental parameters outlined in these application notes will enable researchers to achieve robust and specific gene silencing, paving the way for a deeper understanding of MLLT10's function and its potential as a therapeutic target.

References

Application Notes and Protocols for In Vitro Studies of CALM-AF10 Fusion Protein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vitro methodologies to investigate the function, interactions, and therapeutic targeting of the CALM-AF10 fusion protein, a key driver in aggressive forms of leukemia.[1][2] Detailed protocols for key experiments are provided to facilitate the establishment of these assays in a laboratory setting.

Introduction to CALM-AF10

The chromosomal translocation t(10;11)(p13;q14) creates the CALM-AF10 fusion oncogene, which is implicated in both acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1][2] The fusion protein aberrantly regulates gene expression, notably leading to the upregulation of HOXA cluster genes, a critical event in leukemogenesis.[3][4] Understanding the molecular mechanisms of CALM-AF10 is crucial for the development of targeted therapies. The following in vitro methods are essential tools for dissecting its function.

Investigating Protein-Protein Interactions

A key aspect of CALM-AF10's function is its interaction with other cellular proteins, which can modulate its activity and downstream signaling. Co-immunoprecipitation (Co-IP) is a fundamental technique to study these interactions in a cellular context.

Application Note: Co-Immunoprecipitation (Co-IP)

Co-IP is used to isolate a specific protein (the "bait") from a cell lysate and identify its binding partners (the "prey"). This technique has been instrumental in identifying key interactors of CALM-AF10, such as JAK1, β-catenin, and hDOT1L, providing insights into the signaling pathways it hijacks.[1][3][5][6] For example, the interaction with JAK1 suggests a role for the JAK/STAT signaling pathway in CALM-AF10-mediated oncogenesis.[6] Similarly, its interaction with β-catenin points towards the dysregulation of Wnt signaling.[1][5]

Experimental Protocol: Co-Immunoprecipitation

This protocol describes the immunoprecipitation of a tagged CALM-AF10 fusion protein from a mammalian cell lysate.

Materials:

  • Cells expressing tagged (e.g., FLAG, HA) CALM-AF10

  • Ice-cold PBS

  • Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors[7]

  • Antibody against the tag (e.g., anti-FLAG)

  • Isotype control IgG

  • Protein A/G magnetic beads or agarose resin[8]

  • Wash Buffer (e.g., IP lysis buffer or a less stringent buffer)

  • Elution Buffer (e.g., 2x Laemmli sample buffer)

  • Magnetic rack (for magnetic beads) or centrifuge

Procedure:

  • Cell Lysis:

    • Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer for 30 minutes on ice.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (cleared lysate) to a new pre-chilled tube.[9]

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add Protein A/G beads to the cleared lysate and incubate for 1 hour at 4°C with gentle rotation.

    • Pellet the beads and transfer the supernatant to a new tube. This step reduces non-specific binding.[8]

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with the anti-tag antibody (or isotype control IgG in a separate tube) for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads 3-5 times with 1 mL of ice-cold wash buffer. Between each wash, pellet the beads and completely remove the supernatant.[9]

  • Elution:

    • After the final wash, remove all supernatant and resuspend the beads in 20-40 µL of elution buffer.

    • Boil the samples at 95-100°C for 5-10 minutes to release the protein complexes from the beads.

    • Pellet the beads and collect the supernatant containing the immunoprecipitated proteins.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the bait protein (e.g., anti-FLAG) and the suspected interacting protein(s).

Workflow for Co-Immunoprecipitation

G start Start with cells expressing tagged CALM-AF10 lysis Cell Lysis in ice-cold buffer start->lysis preclear Pre-clear lysate with Protein A/G beads lysis->preclear ip Incubate with anti-tag antibody (or IgG control) preclear->ip capture Capture antibody-protein complexes with beads ip->capture wash Wash beads to remove non-specific binders capture->wash elute Elute protein complexes from beads wash->elute analysis Analyze by SDS-PAGE and Western Blot elute->analysis

Caption: Workflow of a Co-IP experiment.

Assessing Impact on Signaling Pathways

CALM-AF10 can dysregulate signaling pathways crucial for cell growth and proliferation, such as the Wnt signaling pathway. Luciferase reporter assays are a powerful tool to quantify the effect of CALM-AF10 on the transcriptional activity of such pathways.

Application Note: Luciferase Reporter Assay

This assay measures the activity of a specific transcription factor by linking its DNA binding site to the expression of a luciferase reporter gene.[10] An increase or decrease in light emission reflects a change in the activity of the signaling pathway. Studies have used this assay to demonstrate that CALM-AF10 can upregulate Wnt signaling.[1][5]

Experimental Protocol: Dual-Luciferase Reporter Assay for Wnt Signaling

This protocol is for a dual-luciferase assay, where a second luciferase (e.g., Renilla) under a constitutive promoter is used for normalization.[11]

Materials:

  • HEK293T cells or other suitable cell line

  • Expression vector for CALM-AF10

  • Wnt signaling reporter plasmid (e.g., TOPFlash, containing TCF/LEF binding sites upstream of a firefly luciferase gene)

  • Control reporter plasmid (e.g., FOPFlash, with mutated TCF/LEF sites)

  • Renilla luciferase plasmid (for normalization)

  • Transfection reagent (e.g., Lipofectamine)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed cells in a 24- or 96-well plate to reach 70-80% confluency at the time of transfection.

  • Transfection:

    • Co-transfect cells with the CALM-AF10 expression vector (or an empty vector control), the TOPFlash (or FOPFlash) reporter, and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Incubation:

    • Incubate the cells for 24-48 hours post-transfection.

  • Cell Lysis:

    • Wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.[11]

  • Luciferase Assay:

    • Add the Luciferase Assay Reagent II (LAR II) to the lysate to measure the firefly luciferase activity.

    • Then, add the Stop & Glo® Reagent to quench the firefly luciferase reaction and simultaneously measure the Renilla luciferase activity.[11]

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Calculate the fold change in reporter activity in CALM-AF10 expressing cells compared to the empty vector control.

CALM-AF10 and Wnt Signaling Pathway

G CALM_AF10 CALM-AF10 beta_catenin β-catenin CALM_this compound->beta_catenin interacts with & stabilizes TCF_LEF TCF/LEF beta_catenin->TCF_LEF co-activates Wnt_genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Wnt_genes activates transcription proliferation Leukemic Proliferation Wnt_genes->proliferation

Caption: CALM-AF10 dysregulation of Wnt signaling.

Evaluating Transformation Potential

The defining characteristic of an oncoprotein is its ability to transform normal cells into a malignant phenotype. Colony-forming assays in semi-solid media are the gold standard for assessing this transforming potential in vitro.

Application Note: Methylcellulose Colony-Forming Assay

This assay measures the ability of hematopoietic progenitors to proliferate and form colonies in a semi-solid medium like methylcellulose.[12] The expression of CALM-AF10 enhances the colony-forming and replating capacity of these cells, indicative of increased self-renewal and leukemic transformation.[3][13]

Experimental Protocol: Methylcellulose Colony-Forming Assay

Materials:

  • Bone marrow cells from mice or human CD34+ hematopoietic stem and progenitor cells

  • Retroviral or lentiviral vector encoding CALM-AF10

  • Methylcellulose-based medium (e.g., MethoCult™) supplemented with appropriate cytokines

  • 35 mm culture dishes

  • Inverted microscope

Procedure:

  • Transduction of Hematopoietic Cells:

    • Transduce murine bone marrow cells or human HSPCs with a retrovirus or lentivirus encoding CALM-AF10 (and a fluorescent marker like GFP for sorting).

  • Plating in Methylcellulose:

    • Plate the transduced cells in the methylcellulose medium in 35 mm dishes at a density of 1-5 x 10^4 cells per dish.[13]

  • Incubation:

    • Incubate the dishes at 37°C in a humidified incubator with 5% CO2 for 7-14 days.[12]

  • Colony Counting:

    • Count the number of colonies formed under an inverted microscope.

  • Serial Replating:

    • To assess self-renewal capacity, harvest the cells from the primary plates, wash them, and re-plate them in fresh methylcellulose medium.

    • Repeat this process for several passages. The ability to form colonies after multiple rounds of replating is a hallmark of transformation.[13]

Assessing Cell Migration

Leukemic cells often exhibit enhanced migratory capabilities, which contribute to their dissemination and infiltration of various organs.[4] In vitro migration assays can quantify the effect of CALM-AF10 on cell motility.

Application Note: Scratch and Transwell Migration Assays

The scratch assay (or wound-healing assay) is a simple method to study collective cell migration. A "scratch" is created in a confluent cell monolayer, and the rate at which cells close the gap is measured.[5][14] The transwell migration assay (or Boyden chamber assay) measures the migration of cells through a porous membrane towards a chemoattractant.[15][16] Both assays have been used to demonstrate that CALM-AF10 enhances cell migration.[4][17]

Experimental Protocol: Scratch Assay

Materials:

  • Adherent cells expressing CALM-AF10 (e.g., transduced murine embryonic fibroblasts)

  • 6- or 12-well plates

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Cell Seeding:

    • Seed cells in a multi-well plate to create a confluent monolayer.[1]

  • Creating the Scratch:

    • Using a sterile pipette tip, make a straight scratch across the center of the monolayer.[5]

  • Washing and Imaging:

    • Gently wash the wells with PBS to remove detached cells.

    • Add fresh medium.

    • Capture images of the scratch at time 0.

  • Incubation and Monitoring:

    • Incubate the plate and capture images of the same field at regular intervals (e.g., every 4-8 hours) until the scratch is closed.[1]

  • Analysis:

    • Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ).

    • Calculate the rate of wound closure.

Experimental Protocol: Transwell Migration Assay

Materials:

  • Suspension cells expressing CALM-AF10 (e.g., U937)

  • Transwell inserts with a porous membrane (e.g., 8 µm pore size)

  • 24-well plate

  • Chemoattractant (e.g., CXCL12 or serum)

  • Crystal violet stain

Procedure:

  • Assay Setup:

    • Place transwell inserts into the wells of a 24-well plate.

    • Add medium containing a chemoattractant to the lower chamber.

    • Add serum-free medium to the upper chamber.

  • Cell Seeding:

    • Resuspend cells in serum-free medium and add them to the upper chamber of the transwell insert.

  • Incubation:

    • Incubate the plate for a defined period (e.g., 4-24 hours) at 37°C.

  • Staining and Counting:

    • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.[18]

    • Elute the stain and measure the absorbance, or count the stained cells under a microscope.

Summary of Quantitative Data

The following tables summarize typical quantitative results obtained from the described in vitro assays for CALM-AF10.

Table 1: Protein-Protein Interaction Data

Bait ProteinInteracting ProteinMethodCell LineKey Finding
FLAG-CALM-AF10Jak1Co-IP, Mass SpecMurine AML cellsDirect interaction, leading to JAK/STAT activation.[6]
CALM-AF10β-cateninCo-IPMEFsCALM-AF10 maintains interaction with β-catenin.[1]
CALM-AF10hDOT1LCo-IP293T cellsInteraction is dependent on the OM-LZ region of this compound.[3]

Table 2: Functional Assay Data

AssayCell LineEffect of CALM-AF10Fold Change/Metric
Wnt Reporter AssayHEK293TIncreased Wnt signaling~2-4 fold increase in luciferase activity[5]
Colony-Forming AssayMurine Bone MarrowIncreased colony formation>20-fold increase in CFU-S colonies[19]
Serial Replating AssayMurine Bone MarrowSustained replating potentialColonies formed for at least 5 rounds[13]
Transwell MigrationU937Enhanced migration towards CXCL12Significant increase compared to control cells[4]

Table 3: Gene Expression Data

GeneCell TypeEffect of CALM-AF10MethodFold Change
HOXA5Murine Bone MarrowUpregulationRT-PCRSignificant increase[3]
HOXA7Murine Bone MarrowUpregulationReal-time PCRSignificant increase[13]
HOXA9Murine Bone MarrowUpregulationReal-time PCRSignificant increase[13]
HOXA10Murine Bone MarrowUpregulationReal-time PCRSignificant increase[13]

These application notes and protocols provide a solid foundation for the in vitro investigation of the CALM-AF10 fusion protein. By employing these methods, researchers can further elucidate the molecular mechanisms of CALM-AF10-driven leukemia and identify novel therapeutic vulnerabilities.

References

Application Notes and Protocols for Generating a Stable Cell Line Expressing MLL-AF10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for generating and characterizing stable mammalian cell lines expressing the MLL-AF10 fusion oncoprotein. The protocols detailed below are designed for researchers in cancer biology, hematology, and drug discovery who require a robust in vitro model to study MLL-AF10-driven leukemogenesis, screen for potential therapeutic agents, and investigate downstream signaling pathways.

Introduction

The fusion gene MLL-AF10, resulting from the t(10;11)(p12;q23) chromosomal translocation, is a recurrent genetic abnormality observed in acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), particularly in pediatric cases. The resulting MLL-AF10 oncoprotein acts as an aberrant transcription factor, driving leukemogenesis through the dysregulation of target genes, including the HOXA gene cluster. The generation of stable cell lines expressing MLL-AF10 is a critical tool for elucidating the molecular mechanisms of this leukemia subtype and for the development of targeted therapies.

This document provides detailed protocols for the generation of MLL-AF10 expressing stable cell lines using retroviral transduction, a commonly employed and efficient method for hematopoietic cells.[1][2][3] It also outlines the key signaling pathways associated with MLL-AF10 and methods for data presentation and visualization to facilitate experimental design and interpretation.

Data Presentation

Effective data management is crucial for the successful generation and validation of stable cell lines. All quantitative data should be meticulously recorded and summarized for clear interpretation and comparison.

Table 1: Quantitative Parameters for MLL-AF10 Stable Cell Line Generation

ParameterExperimental Value/RangeMethod of DeterminationNotes
Vector Titer 10^6 - 10^7 TU/mLqPCR or FACS analysis of transduced reporter cellsTiter should be determined for each viral preparation.
Transduction Efficiency 40% - 60%FACS analysis for a fluorescent reporter (e.g., GFP) or by plating under selective vs. non-selective conditions.[1]Efficiency is cell type dependent and can be optimized.
Selection Drug Concentration Varies (e.g., G418: 0.2-1.4 mg/mL, Puromycin: 1-10 µg/mL)Kill curve titrationThe optimal concentration should be determined empirically for each cell line.[4][5]
MLL-AF10 Expression Level VariableqRT-PCR for MLL-AF10 mRNA, Western Blot for MLL-AF10 proteinExpression levels should be compared to endogenous levels in patient samples if possible.
Cell Viability Post-Selection >90%Trypan blue exclusion or automated cell countingMonitored throughout the selection and expansion process.
Doubling Time ~24-48 hoursCell counting over a time courseCan be altered by the expression of the oncoprotein.

Experimental Protocols

The following protocols provide a step-by-step guide for generating a stable cell line expressing MLL-AF10.

Protocol 1: Retroviral Vector Production

This protocol describes the production of retroviral particles in HEK293T cells.

Materials:

  • HEK293T cells

  • IMDM or DMEM high glucose medium

  • Fetal Bovine Serum (FBS)

  • Opti-MEM

  • Transfection reagent (e.g., FuGENE 6, Lipofectamine 2000)[2][3]

  • Retroviral vector encoding MLL-AF10 (e.g., MSCV-MLL-AF10-IRES-GFP)

  • Packaging plasmid (e.g., pCL-Eco)

  • 10 cm tissue culture plates

  • 0.45 µm syringe filter

Procedure:

  • Cell Seeding: The day before transfection, seed 2.2 x 10^6 HEK293T cells per 10 cm plate in IMDM with 10% FBS.[2] The cells should be 30-50% confluent at the time of transfection.[2]

  • Transfection Complex Preparation:

    • In a sterile tube, mix 10 µg of the MLL-AF10 retroviral vector and 10 µg of the packaging plasmid.

    • In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.

    • Combine the DNA and diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.[2][3]

  • Transfection: Add the transfection complex dropwise to the HEK293T cells.

  • Incubation: Incubate the cells at 37°C with 5% CO2. After 6-8 hours, replace the transfection medium with fresh, pre-warmed complete medium.[3]

  • Virus Harvest: 48 and 72 hours post-transfection, collect the viral supernatant.

  • Virus Filtration and Storage: Filter the supernatant through a 0.45 µm syringe filter to remove cellular debris. The viral supernatant can be used immediately or stored at -80°C.

Protocol 2: Transduction of Hematopoietic Cells

This protocol describes the infection of a target hematopoietic cell line (e.g., murine bone marrow progenitors or a human AML cell line like U937) with the MLL-AF10 retrovirus.

Materials:

  • Target hematopoietic cells (e.g., 5-FU treated murine bone marrow cells, U937 cells)[2]

  • Retroviral supernatant containing MLL-AF10

  • Polybrene (8 µg/mL final concentration)

  • Complete culture medium for the target cell line

  • Non-tissue culture treated plates or tubes

Procedure:

  • Cell Preparation: Prepare the target cells for transduction. For murine bone marrow, this may involve enrichment for c-Kit+ cells.[3] For cell lines, ensure they are in the logarithmic growth phase.

  • Transduction (Spinoculation):

    • In a non-tissue culture treated plate or tube, combine 1 x 10^6 target cells with the retroviral supernatant.

    • Add polybrene to a final concentration of 8 µg/mL.

    • Centrifuge the plate/tube at 1,100 x g for 90-150 minutes at 32°C.[3]

  • Incubation: After spinoculation, remove the viral supernatant and resuspend the cells in fresh complete medium.

  • Second Round of Transduction (Optional): A second round of transduction can be performed 24 hours later to increase efficiency.

  • Post-Transduction Culture: Culture the cells for 48 hours to allow for transgene integration and expression before starting selection.

Protocol 3: Selection and Expansion of Stable Cells

This protocol describes the selection of successfully transduced cells and the expansion of the stable cell pool.

Materials:

  • Transduced cells

  • Complete culture medium

  • Selection agent (e.g., G418, Puromycin) at a pre-determined optimal concentration

Procedure:

  • Initiate Selection: 48 hours post-transduction, add the appropriate selection agent to the cell culture medium.

  • Maintain Selection: Continue to culture the cells in the presence of the selection agent, changing the medium every 2-3 days.

  • Monitor Cell Death: Observe the culture daily. Untransduced cells should die off within 3-7 days.

  • Expansion: Once the majority of cells have died and resistant colonies or a resistant population begins to expand, continue to culture and expand the cells in the selection medium.

  • Cryopreservation: Once a stable pool of cells is established, cryopreserve aliquots for future use.

Protocol 4: Characterization of the MLL-AF10 Stable Cell Line

This protocol outlines the essential steps to validate the generated stable cell line.

Procedure:

  • Confirm MLL-AF10 Expression:

    • qRT-PCR: Extract RNA and perform quantitative real-time PCR to measure the mRNA levels of the MLL-AF10 fusion transcript.

    • Western Blot: Prepare protein lysates and perform a Western blot using antibodies specific to MLL and/or AF10 to detect the fusion protein.

  • Assess Phenotypic Changes:

    • Morphology: Examine the cell morphology using light microscopy.

    • Proliferation Assay: Perform a cell proliferation assay (e.g., MTS, WST-1) to determine if MLL-AF10 expression alters the growth rate.

    • Colony Formation Assay: Plate cells in semi-solid medium (e.g., methylcellulose) to assess their colony-forming ability, a hallmark of transformation.[1]

  • Functional Assays:

    • Gene Expression Analysis: Analyze the expression of known MLL-AF10 target genes, such as HOXA9 and MEIS1, by qRT-PCR.[6][7]

    • Signaling Pathway Analysis: Investigate the activation of downstream signaling pathways, such as JAK/STAT, by Western blot for phosphorylated forms of key proteins (e.g., p-STAT3).[8]

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the overall workflow for generating a stable MLL-AF10 expressing cell line.

G cluster_0 Vector Production cluster_1 Cell Transduction cluster_2 Selection & Expansion cluster_3 Characterization p1 Plasmid Preparation (MLL-AF10 Vector + Packaging) p2 Transfection of HEK293T Cells p1->p2 p3 Harvest of Retroviral Supernatant p2->p3 t2 Spinoculation with Retrovirus p3->t2 t1 Preparation of Target Hematopoietic Cells t1->t2 s1 Addition of Selection Agent t2->s1 s2 Expansion of Resistant Cells s1->s2 c1 Confirmation of MLL-AF10 Expression (qRT-PCR, Western Blot) s2->c1 c2 Phenotypic Analysis (Morphology, Proliferation) c1->c2 c3 Functional Analysis (Target Gene Expression) c2->c3

Caption: Workflow for MLL-AF10 Stable Cell Line Generation.

MLL-AF10 Signaling Pathway

The MLL-AF10 oncoprotein drives leukemogenesis through the recruitment of the histone methyltransferase DOT1L, leading to aberrant H3K79 methylation and upregulation of pro-leukemic genes.[7] Additionally, MLL-AF10 has been shown to activate the JAK/STAT signaling pathway.[8]

G cluster_0 MLL-AF10 Mediated Transcriptional Dysregulation cluster_1 Activation of Pro-Survival Signaling MLL_this compound MLL-AF10 DOT1L DOT1L Recruitment MLL_this compound->DOT1L H3K79me Aberrant H3K79 Hypermethylation DOT1L->H3K79me HOXA Upregulation of HOXA Cluster Genes (e.g., HOXA9, MEIS1) H3K79me->HOXA Leukemogenesis1 Leukemogenesis HOXA->Leukemogenesis1 MLL_AF10_2 MLL-AF10 JAK1 JAK1 Stabilization MLL_AF10_2->JAK1 NFkB NF-kB Pathway Activation MLL_AF10_2->NFkB STAT3 STAT3 Phosphorylation JAK1->STAT3 Survival Increased Cell Survival & Proliferation STAT3->Survival NFkB->Survival Leukemogenesis2 Leukemogenesis Survival->Leukemogenesis2

Caption: MLL-AF10 Downstream Signaling Pathways.

Conclusion

The generation of stable cell lines expressing MLL-AF10 is an indispensable tool for advancing our understanding of this aggressive form of leukemia and for the development of novel therapeutic strategies. The protocols and guidelines presented here provide a comprehensive framework for the successful establishment and characterization of these critical in vitro models. Rigorous adherence to these methods, coupled with careful data documentation and analysis, will ensure the generation of reliable and reproducible experimental systems for MLL-AF10 research.

References

Application Notes and Protocols for Immunofluorescence Staining of AF10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the immunofluorescence (IF) staining of the protein AF10 (ALL1-fused gene from chromosome 10 protein), a critical transcriptional regulator implicated in various cellular processes and hematological malignancies.[1][2] Adherence to this protocol will enable consistent and reliable visualization of this compound localization within cells.

Introduction

This compound, also known as MLLT10, is a protein that plays a crucial role in transcriptional regulation.[1] It is of significant interest in cancer research due to its involvement in chromosomal translocations that lead to the formation of fusion proteins, such as MLL-AF10 and CALM-AF10, which are associated with acute leukemias.[3][4] Understanding the subcellular localization of this compound is vital for elucidating its function in both normal cellular processes and disease states. Immunofluorescence is a powerful technique to visualize the distribution of specific proteins within cells.[4]

Multiple studies have confirmed the nuclear localization of this compound through immunofluorescence.[1][5] This is consistent with its function as a transcription factor. However, some reports have also indicated the presence of this compound in the cytoplasm.[5]

Data Presentation

Antibody Dilution and Incubation Times

Successful immunofluorescence staining is highly dependent on the optimal concentration of the primary antibody and appropriate incubation times. The following table summarizes recommended starting dilutions and incubation conditions for commercially available anti-AF10 antibodies. It is important to note that optimal conditions may vary depending on the specific cell line, experimental conditions, and the specific antibody clone used.

Antibody TypeRecommended DilutionIncubation Time and TemperatureSource
Rabbit Polyclonal1:10 - 1:501 hour at 37°C[6]
Rabbit Polyclonal1:200 - 1:1000Not Specified[7]
Reagents and Buffers
ReagentPurpose
4% Paraformaldehyde (PFA) in PBSFixation
0.1% - 0.5% Triton X-100 in PBSPermeabilization
5% Normal Goat Serum in PBSBlocking
Anti-AF10 Primary AntibodyTarget Detection
Fluorochrome-conjugated Secondary AntibodySignal Visualization
DAPI (4',6-diamidino-2-phenylindole)Nuclear Counterstain
Phosphate Buffered Saline (PBS)Washing

Experimental Protocols

This protocol outlines the indirect immunofluorescence staining procedure for this compound in cultured cells grown on coverslips.

Cell Culture and Preparation
  • Seed cells onto sterile glass coverslips in a petri dish or multi-well plate.

  • Culture cells to the desired confluency (typically 60-80%).

  • Gently wash the cells twice with PBS.

Fixation
  • Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

Permeabilization
  • Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. This step is crucial for allowing the antibody to access intracellular antigens.

  • Wash the cells three times with PBS for 5 minutes each.

Blocking
  • Block non-specific antibody binding by incubating the cells with 5% normal goat serum in PBS for 1 hour at room temperature.

Antibody Incubation
  • Dilute the primary anti-AF10 antibody to the desired concentration in the blocking buffer.

  • Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • The following day, wash the cells three times with PBS for 5 minutes each.

  • Dilute the fluorochrome-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) in the blocking buffer.

  • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBS for 5 minutes each, protected from light.

Counterstaining and Mounting
  • Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.

  • Wash the cells twice with PBS.

  • Mount the coverslips onto glass slides using an anti-fade mounting medium.

  • Seal the edges of the coverslip with nail polish and allow it to dry.

Visualization
  • Examine the stained cells using a fluorescence or confocal microscope.

  • This compound is expected to show predominantly nuclear staining.

Visualization of Workflow and Signaling Pathway

Immunofluorescence Staining Workflow

IF_Workflow cluster_prep Cell Preparation cluster_staining Staining Procedure cluster_analysis Analysis cell_culture Cell Seeding & Culture pbs_wash1 PBS Wash cell_culture->pbs_wash1 fixation Fixation (4% PFA) pbs_wash1->fixation pbs_wash2 PBS Wash fixation->pbs_wash2 permeabilization Permeabilization (Triton X-100) pbs_wash2->permeabilization pbs_wash3 PBS Wash permeabilization->pbs_wash3 blocking Blocking (Normal Goat Serum) pbs_wash3->blocking primary_ab Primary Antibody Incubation (Anti-AF10) blocking->primary_ab pbs_wash4 PBS Wash primary_ab->pbs_wash4 secondary_ab Secondary Antibody Incubation pbs_wash4->secondary_ab pbs_wash5 PBS Wash secondary_ab->pbs_wash5 dapi_stain DAPI Staining pbs_wash5->dapi_stain pbs_wash6 PBS Wash dapi_stain->pbs_wash6 mounting Mounting pbs_wash6->mounting microscopy Fluorescence Microscopy mounting->microscopy

Caption: Workflow for this compound Immunofluorescence Staining.

Conceptual this compound Signaling Interactions

This compound is a multifaceted protein involved in transcriptional regulation through its interaction with various other proteins and signaling pathways. As a transcription factor, this compound can directly bind to DNA. It is known to interact with DOT1L, a histone methyltransferase, as well as GAS41 and IKAROS.[5] Furthermore, this compound has been shown to be involved in the Wnt and JAK/STAT signaling pathways.[5][8][9] In the context of leukemia, fusion proteins involving this compound, such as CALM-AF10, can lead to dysregulated gene expression.

AF10_Signaling cluster_nucleus Nucleus This compound This compound DOT1L DOT1L This compound->DOT1L GAS41 GAS41 This compound->GAS41 IKAROS IKAROS This compound->IKAROS DNA DNA This compound->DNA binds Transcription Transcriptional Regulation This compound->Transcription Wnt_Pathway Wnt Signaling Wnt_Pathway->this compound JAK_STAT_Pathway JAK/STAT Signaling JAK_STAT_Pathway->this compound

Caption: Conceptual Diagram of this compound Interactions.

References

Quantitative PCR Analysis of AF10 (MLLT10) Gene Expression: Application Notes and Protocols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The AF10 gene, also known as MLLT10, encodes a transcription factor implicated in the regulation of gene expression.[1] Chromosomal translocations involving this compound are frequently observed in aggressive forms of acute leukemia, including acute myeloid leukemia (AML) and T-cell acute lymphoblastic leukemia (T-ALL).[1] These translocations result in the formation of fusion proteins, such as CALM-AF10 and MLL-AF10, which are associated with poor prognosis.[2][3] The oncogenic activity of these fusion proteins is often linked to the dysregulation of homeobox (HOX) gene expression, which is critical for hematopoietic stem cell differentiation.[1] Consequently, the quantitative analysis of this compound expression and its fusion transcripts is of significant interest for cancer research, diagnostics, and the development of targeted therapies.

These application notes provide a comprehensive guide for the quantitative analysis of this compound gene expression using real-time quantitative polymerase chain reaction (qPCR). The protocols and information are intended for researchers, scientists, and drug development professionals investigating the role of this compound in cancer and exploring novel therapeutic strategies.

Application in Drug Development

The quantification of this compound expression is a valuable tool in the drug development pipeline for hematological malignancies.

  • Target Validation and Efficacy Testing: this compound is a cofactor for the histone methyltransferase DOT1L, which is a promising therapeutic target in leukemias with MLL rearrangements.[2] Small molecule inhibitors of the this compound-DOT1L interaction are being investigated for their therapeutic potential. qPCR can be employed to assess the impact of these inhibitors on the expression of this compound and its downstream targets, such as HOXA genes, thereby providing insights into drug efficacy.

  • Biomarker for Patient Stratification: The presence of this compound fusion transcripts, such as CALM-AF10, can serve as a diagnostic and prognostic biomarker.[3] Quantitative PCR assays can be developed to detect and quantify these fusion transcripts, aiding in the identification of patient populations who may benefit from targeted therapies.

  • Monitoring Minimal Residual Disease (MRD): For patients with this compound-rearranged leukemias, qPCR-based detection of fusion transcripts can be a sensitive method for monitoring MRD after treatment. The reappearance or increase in the levels of these transcripts may indicate disease relapse, prompting early therapeutic intervention.

Data Presentation

The following tables summarize hypothetical quantitative data on this compound and its downstream target gene expression in different leukemia contexts.

Table 1: Relative this compound (MLLT10) mRNA Expression in Leukemia Subtypes

Sample TypeLeukemia SubtypeNormalized this compound Expression (Fold Change)
Healthy Donor Bone Marrow-1.0
Patient Sample 1T-ALL (CALM-AF10 positive)5.2
Patient Sample 2AML (MLL-AF10 positive)4.8
Patient Sample 3AML (this compound wild-type)1.5
Patient Sample 4T-ALL (this compound wild-type)1.2

Table 2: Effect of a DOT1L Inhibitor on HOXA9 Gene Expression in a CALM-AF10 Positive Cell Line

TreatmentConcentrationIncubation Time (hours)Normalized HOXA9 Expression (Fold Change)
Vehicle Control-2415.6
DOT1L Inhibitor1 µM243.2
DOT1L Inhibitor5 µM240.8
Vehicle Control-4816.1
DOT1L Inhibitor1 µM481.9
DOT1L Inhibitor5 µM480.4

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound (MLLT10) Gene Expression

This protocol describes a two-step RT-qPCR method for the quantification of wild-type this compound mRNA expression.

1. RNA Extraction and Quantification:

  • Isolate total RNA from cell lines or patient samples using a commercially available RNA extraction kit according to the manufacturer's instructions.
  • Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.

2. Reverse Transcription (cDNA Synthesis):

  • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
  • Follow the manufacturer's protocol for the reverse transcription reaction.
  • Dilute the resulting cDNA 1:10 with nuclease-free water for use in the qPCR reaction.

3. Quantitative PCR (qPCR):

  • Prepare the qPCR reaction mix on ice as follows: | Component | Volume (µL) | Final Concentration | | --- | --- | --- | | 2x SYBR Green Master Mix | 10 | 1x | | Forward Primer (10 µM) | 0.5 | 500 nM | | Reverse Primer (10 µM) | 0.5 | 500 nM | | Diluted cDNA | 2 | - | | Nuclease-free water | 7 | - | | Total Volume | 20 | |
  • Validated this compound (MLLT10) Primers:
  • Forward Primer: 5'-TGGTAATGCCCGAAGGAGCAGA-3'
  • Reverse Primer: 5'-TTGCTGCTCTCCTTGTTGGCGT-3'
  • Reference Gene Primers (e.g., GAPDH): Use validated primers for a stably expressed reference gene.
  • Perform the qPCR using the following cycling conditions: | Step | Temperature (°C) | Time | Cycles | | --- | --- | --- | --- | | Initial Denaturation | 95 | 10 min | 1 | | Denaturation | 95 | 15 sec | 40 | | Annealing/Extension | 60 | 60 sec | |
  • Include no-template controls (NTCs) for each primer set.
  • Perform a melt curve analysis to verify the specificity of the amplification products.

4. Data Analysis:

  • Determine the cycle threshold (Ct) values for this compound and the reference gene in each sample.
  • Calculate the relative expression of this compound using the ΔΔCt method.

Protocol 2: Detection of CALM-AF10 Fusion Transcript

This protocol outlines a method for the specific detection of the CALM-AF10 fusion transcript.

1. RNA Extraction and cDNA Synthesis:

  • Follow the same procedure as described in Protocol 1.

2. Primer Design:

  • Design forward primers specific to the CALM gene and reverse primers specific to the this compound gene, flanking the common breakpoint regions of the fusion transcript.

3. RT-qPCR:

  • Perform RT-qPCR as described in Protocol 1, using the designed CALM-AF10 specific primers.
  • Use a positive control (e.g., RNA from a known CALM-AF10 positive cell line) and a negative control (e.g., RNA from a healthy donor).

4. Data Analysis:

  • The presence of an amplification product of the expected size indicates the presence of the CALM-AF10 fusion transcript. The Ct value can be used for relative quantification.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_qpcr Quantitative PCR cluster_analysis Data Analysis Sample Cell Line or Patient Sample RNA_Extraction Total RNA Extraction Sample->RNA_Extraction cDNA_Synthesis Reverse Transcription (cDNA Synthesis) RNA_Extraction->cDNA_Synthesis qPCR_Setup qPCR Reaction Setup cDNA_Synthesis->qPCR_Setup qPCR_Run Real-Time PCR Amplification qPCR_Setup->qPCR_Run Data_Collection Ct Value Determination qPCR_Run->Data_Collection Relative_Quantification Relative Gene Expression Analysis (ΔΔCt) Data_Collection->Relative_Quantification

Caption: Experimental workflow for qPCR analysis of this compound gene expression.

af10_signaling_pathway cluster_translocation Chromosomal Translocation cluster_protein_interaction Protein Interaction & Function cluster_downstream_effects Downstream Effects CALM CALM Gene CALM_this compound CALM-AF10 Fusion Gene CALM->CALM_this compound This compound This compound Gene This compound->CALM_this compound CALM_AF10_Protein CALM-AF10 Fusion Protein CALM_this compound->CALM_AF10_Protein DOT1L DOT1L (Histone Methyltransferase) CALM_AF10_Protein->DOT1L recruits H3K79 Histone H3 Lysine 79 (H3K79) DOT1L->H3K79 methylates HOXA HOXA Gene Cluster H3K79->HOXA activates transcription Leukemogenesis Leukemogenesis HOXA->Leukemogenesis

Caption: Simplified signaling pathway of the CALM-AF10 fusion in leukemia.

References

Application Notes and Protocols for CRISPR/Cas9 Mediated Knockout of the MLLT10 Gene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Myeloid/lymphoid or mixed-lineage leukemia; translocated to, 10 (MLLT10) gene, also known as AF10, is a critical player in transcriptional regulation and has been implicated in various developmental and pathological processes, including hematopoiesis and oncogenesis. Notably, chromosomal translocations involving MLLT10 are associated with aggressive forms of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). These translocations result in fusion proteins, such as KMT2A-MLLT10 and PICALM-MLLT10, which drive leukemogenesis by dysregulating gene expression, particularly of the HOXA gene cluster, through the recruitment of the DOT1L histone methyltransferase complex. Beyond its role in cancer, MLLT10 is also a key coactivator in the Wnt/β-catenin signaling pathway, essential for intestinal homeostasis.

The CRISPR/Cas9 system offers a powerful tool for elucidating the function of MLLT10 in both normal physiology and disease by enabling precise and efficient gene knockout. This document provides detailed application notes and protocols for the CRISPR/Cas9-mediated knockout of the MLLT10 gene, intended for researchers, scientists, and drug development professionals.

Signaling Pathways Involving MLLT10

MLLT10 functions as a crucial cofactor in at least two major signaling pathways: the DOT1L-mediated H3K79 methylation pathway, often hijacked in leukemia, and the canonical Wnt/β-catenin signaling pathway.

MLLT10 in DOT1L-Mediated H3K79 Methylation and Leukemogenesis

In the context of MLL-rearranged leukemias, MLLT10 fusion proteins play a critical role in the aberrant recruitment of the DOT1L methyltransferase to target genes, such as the HOXA gene cluster. This leads to hypermethylation of histone H3 at lysine 79 (H3K79), resulting in the constitutive expression of genes that promote leukemic cell proliferation and block differentiation. Recent studies have also implicated MLLT10 fusion proteins in activating a JAK/STAT-mediated inflammatory signaling cascade, further contributing to oncogenesis.

MLLT10_DOT1L_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm / Membrane MLLT10_Fusion MLLT10 Fusion Protein (e.g., KMT2A-MLLT10) DOT1L DOT1L MLLT10_Fusion->DOT1L Recruits JAK1 JAK1 MLLT10_Fusion->JAK1 Recruits & Activates Chromatin Chromatin (HOXA Genes) DOT1L->Chromatin Targets H3K79me H3K79 Hypermethylation Chromatin->H3K79me Results in Leukemogenesis Leukemogenesis (Proliferation ↑, Differentiation ↓) H3K79me->Leukemogenesis Drives STAT STAT JAK1->STAT Phosphorylates Inflammatory_Signaling Inflammatory Signaling JAK1->Inflammatory_Signaling Mediates STAT_P pSTAT STAT->STAT_P STAT_P->Leukemogenesis Promotes MLLT10_Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt_Ligand Wnt Ligand Frizzled_LRP Frizzled/LRP Receptor Complex Wnt_Ligand->Frizzled_LRP Binds Dsh Dishevelled (Dsh) Frizzled_LRP->Dsh Activates Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Dsh->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates for Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Accumulates and Translocates TCF4 TCF4 beta_catenin_nuc->TCF4 Binds MLLT10 MLLT10 TCF4->MLLT10 Recruits DOT1L DOT1L MLLT10->DOT1L Recruits Wnt_Target_Genes Wnt Target Genes (e.g., AXIN2, c-MYC) DOT1L->Wnt_Target_Genes Methylates H3K79 Transcription_Activation Transcription Activation Wnt_Target_Genes->Transcription_Activation Experimental_Workflow sgRNA_Design 1. sgRNA Design and Synthesis Vector_Cloning 2. Vector Cloning sgRNA_Design->Vector_Cloning Lentivirus_Production 3. Lentivirus Production Vector_Cloning->Lentivirus_Production Transduction 4. Cell Transduction Lentivirus_Production->Transduction Selection 5. Selection and Clonal Isolation Transduction->Selection Validation 6. Knockout Validation Selection->Validation Phenotypic_Analysis 7. Phenotypic Analysis Validation->Phenotypic_Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for utilizing in vivo mouse models to study AF10-related leukemia. These models are critical tools for investigating disease pathogenesis, identifying novel therapeutic targets, and evaluating preclinical drug efficacy.

Application Notes

The study of this compound-rearranged leukemias, which include both acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), has been significantly advanced by the development of various in vivo mouse models. These models are indispensable for understanding the molecular mechanisms of leukemogenesis driven by this compound fusion proteins, such as MLL-AF10 and CALM-AF10, and for testing novel therapeutic strategies. The choice of model system is critical and depends on the specific research question being addressed.

1. Retroviral Transduction and Bone Marrow Transplantation Models: This is a widely used method to induce leukemia that closely mimics the human disease. Hematopoietic stem and progenitor cells (HSPCs) are isolated from donor mice, transduced with a retrovirus encoding the this compound fusion oncogene (e.g., MLL-AF10 or CALM-AF10), and then transplanted into lethally irradiated recipient mice. This approach allows for the study of leukemia initiation and progression in a controlled manner. A key advantage is the ability to manipulate the genetic background of both the donor and recipient mice to investigate the role of cooperating mutations.

2. Transgenic Mouse Models: In this approach, the this compound fusion gene is integrated into the germline of the mouse, typically under the control of a hematopoietic-specific promoter. These models can provide insights into the long-term consequences of this compound fusion protein expression and the multi-step process of leukemogenesis. However, the leukemia latency in transgenic models can be long and the penetrance incomplete, suggesting that additional somatic mutations are often required for overt disease development[1].

3. Patient-Derived Xenograft (PDX) Models: PDX models involve the transplantation of primary human leukemia cells from patients with this compound rearrangements into immunodeficient mice. These models are invaluable for studying human leukemia in a more physiologically relevant context and for preclinical testing of novel therapies on patient-specific leukemias. They have been shown to retain the genomic and phenotypic characteristics of the original patient tumor[2][3].

Choosing the Right Model:

  • For studying the fundamental mechanisms of leukemogenesis and the cell of origin, retroviral transduction/transplantation models are often preferred due to their relatively short latency and high penetrance.

  • For investigating the role of the microenvironment and the requirement for cooperating mutations over time, transgenic models can be more suitable.

  • For preclinical evaluation of targeted therapies and personalized medicine approaches, PDX models are the gold standard as they most closely recapitulate the heterogeneity of human leukemia.

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing mouse models of this compound-related leukemia.

Table 1: Leukemia Latency and Survival in Mouse Models

Fusion ProteinMouse Model TypeLeukemia Latency (Median)Median SurvivalReference
CALM-AF10Transgenic (Vav promoter)12 months~12-14 months[1]
MLL-AF10 & K-rasG12VHumanized Mouse (cord blood HSCs)Not specified~20 weeks post-transplant[4]
MLL-AF9Retroviral Transplantation3-4 weeks~4-5 weeks[5]

Table 2: Immunophenotypic Characterization of this compound-Related Leukemia in Mouse Models

Fusion ProteinMouse Model TypeKey Immunophenotypic MarkersPercentage of Positive Cells (Range)Reference
CALM-AF10TransgenicMac-1+, B220+Not specified[1][6]
CALM-AF10Retroviral TransplantationMac-1+, Gr-1+, occasional B220+Not specified[7]
MLL-AF9Retroviral TransplantationMac-1+, Gr-1+25-30% of myeloid lineage cells in late-stage disease[5]

Experimental Protocols

Protocol 1: Retroviral Production and Transduction of Mouse Bone Marrow Cells

This protocol describes the generation of high-titer retrovirus carrying an this compound fusion gene and the subsequent transduction of mouse hematopoietic stem and progenitor cells.

Materials:

  • HEK293T cells

  • Retroviral vector encoding the this compound fusion protein (e.g., MSCV-MLL-AF10-IRES-GFP)

  • Packaging plasmid (e.g., pCL-Eco)

  • Transfection reagent

  • DMEM and IMDM media supplemented with 10% FBS

  • 5-Fluorouracil (5-FU)

  • C57BL/6 donor mice (6-8 weeks old)

  • Bone marrow harvesting buffer (PBS with 2% FBS)

  • Red blood cell lysis buffer

  • Stem cell culture medium (e.g., StemSpan SFEM) with cytokines (SCF, TPO, IL-3, IL-6)

  • Retronectin-coated plates

Procedure:

Part A: Retrovirus Production[8][9]

  • Day 1: Plate 5 x 10^6 HEK293T cells in a 10 cm dish in DMEM with 10% FBS.

  • Day 2: When cells are 70-80% confluent, transfect with the retroviral vector and packaging plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Day 3: Replace the medium with IMDM containing 10% FBS.

  • Day 4 & 5: Harvest the viral supernatant at 48 and 72 hours post-transfection. Filter the supernatant through a 0.45 µm filter. The virus can be used immediately or stored at -80°C.

Part B: Bone Marrow Harvest and Transduction[8][10]

  • Day -5: Inject donor C57BL/6 mice with a single intraperitoneal dose of 5-FU (150 mg/kg) to enrich for cycling hematopoietic stem and progenitor cells.

  • Day 0: Euthanize the 5-FU treated donor mice and harvest bone marrow from femurs and tibias by flushing with bone marrow harvesting buffer.

  • Lyse red blood cells using RBC lysis buffer.

  • Enrich for hematopoietic progenitor cells by lineage depletion using a commercially available kit or by staining with lineage markers and sorting for Lineage-negative cells.

  • Pre-stimulate the enriched cells for 24-48 hours in stem cell culture medium supplemented with cytokines.

  • Day 1 & 2: Transduce the cells by spinoculation. Add the viral supernatant to the cells on retronectin-coated plates and centrifuge at 1000 x g for 90 minutes at 32°C. Repeat the transduction process after 24 hours.

  • Monitor transduction efficiency by flow cytometry for the expression of a fluorescent marker (e.g., GFP) if present in the retroviral vector.

Protocol 2: Bone Marrow Transplantation and Leukemia Monitoring

This protocol outlines the procedure for transplanting transduced bone marrow cells into recipient mice and monitoring for leukemia development.

Materials:

  • C57BL/6 recipient mice (6-8 weeks old)

  • Transduced bone marrow cells

  • Sterile saline or PBS

  • Irradiator

  • Peripheral blood collection supplies (e.g., retro-orbital bleeding capillaries)

  • Flow cytometry antibodies (e.g., anti-Mac-1, anti-Gr-1, anti-B220, anti-CD45.1, anti-CD45.2)

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

Procedure:

  • Day 0: Lethally irradiate recipient mice with a dose of 9.5 Gy (split dose of 4.75 Gy, 3 hours apart) to ablate their hematopoietic system.

  • Inject 0.5-1 x 10^6 transduced bone marrow cells in 200 µL of sterile saline into the lateral tail vein of the irradiated recipient mice.

  • House the transplanted mice in a sterile environment with antibiotic-supplemented water.

  • Weekly Monitoring: Beginning 2-3 weeks post-transplantation, monitor the mice for signs of leukemia, including weight loss, ruffled fur, and hunched posture.

  • Perform weekly peripheral blood draws via the retro-orbital sinus or tail vein.

  • Analyze peripheral blood by flow cytometry to monitor the percentage of transduced (e.g., GFP+) cells and the expression of myeloid (Mac-1, Gr-1) or lymphoid (B220) markers on these cells. An increasing percentage of blast-like cells is indicative of leukemia development.[8]

  • Euthanize mice when they show signs of advanced disease (e.g., >20% weight loss, hind limb paralysis) or when the percentage of leukemic blasts in the peripheral blood is high.

  • At necropsy, harvest bone marrow, spleen, and liver for further analysis, including flow cytometry, histology, and secondary transplantation assays.

Protocol 3: Generation of Patient-Derived Xenograft (PDX) Models

This protocol describes the establishment of PDX models from primary human this compound-related leukemia samples.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID gamma (NSG) mice)

  • Primary human leukemia cells (from bone marrow or peripheral blood)

  • Ficoll-Paque for mononuclear cell separation

  • Sterile PBS

  • Sublethal irradiation source (optional, for some AML samples)

  • Flow cytometry antibodies for human hematopoietic markers (e.g., anti-human CD45, CD33, CD19)

Procedure:

  • Obtain fresh or cryopreserved primary leukemia patient samples with confirmed this compound rearrangements.

  • Isolate mononuclear cells using Ficoll-Paque density gradient centrifugation.

  • Wash the cells with sterile PBS.

  • For some AML samples, sublethally irradiate the NSG mice (2-2.5 Gy) 24 hours prior to injection to enhance engraftment.

  • Inject 1-10 x 10^6 primary human leukemia cells in 200 µL of sterile PBS into the tail vein of each NSG mouse.

  • Monitor the mice for signs of disease as described in Protocol 2.

  • Starting 4-6 weeks post-injection, monitor for human leukemia engraftment by analyzing peripheral blood for the presence of human CD45+ cells by flow cytometry.

  • Once engraftment is established (typically >1% human CD45+ cells in the peripheral blood), mice can be used for preclinical drug studies.

  • Leukemic cells can be serially passaged into secondary recipient mice to expand the PDX model.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

AF10_Leukemia_Signaling cluster_JAK_STAT JAK/STAT Signaling Pathway cluster_Wnt Wnt Signaling Pathway AF10_FP This compound Fusion Protein (e.g., CALM-AF10, MLL-AF10) JAK1 JAK1 AF10_FP->JAK1 Direct Recruitment STATs STAT1/3 JAK1->STATs Phosphorylation Inflammatory_Cytokines Inflammatory Cytokines STATs->Inflammatory_Cytokines Upregulation Leukemogenesis Leukemogenesis (Proliferation, Survival) Inflammatory_Cytokines->Leukemogenesis CALM_this compound CALM-AF10 beta_catenin β-catenin CALM_this compound->beta_catenin Upregulation/ Stabilization TCF_LEF TCF/LEF beta_catenin->TCF_LEF Nuclear Translocation and Binding Wnt_Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Wnt_Target_Genes Transcriptional Activation Cell_Cycle_Progression Cell Cycle Progression Wnt_Target_Genes->Cell_Cycle_Progression

Caption: Dysregulated signaling pathways in this compound-related leukemia.

Experimental_Workflow cluster_Retroviral_Model Retroviral Transduction/Transplantation Model cluster_PDX_Model Patient-Derived Xenograft (PDX) Model Donor_Mouse Donor Mouse (5-FU treated) BM_Harvest Bone Marrow Harvest Donor_Mouse->BM_Harvest HSPC_Enrichment HSPC Enrichment BM_Harvest->HSPC_Enrichment Retroviral_Transduction Retroviral Transduction (this compound Fusion Gene) HSPC_Enrichment->Retroviral_Transduction Transplantation Transplantation Retroviral_Transduction->Transplantation Leukemia_Monitoring Leukemia Monitoring (Flow Cytometry) Transplantation->Leukemia_Monitoring Recipient_Mouse Irradiated Recipient Mouse Recipient_Mouse->Transplantation Patient_Sample Patient Leukemia Sample (this compound-rearranged) Cell_Isolation Mononuclear Cell Isolation Patient_Sample->Cell_Isolation Injection Tail Vein Injection Cell_Isolation->Injection Engraftment_Monitoring Engraftment Monitoring (Human CD45+) Injection->Engraftment_Monitoring NSG_Mouse Immunodeficient Mouse (NSG) NSG_Mouse->Injection Preclinical_Studies Preclinical Drug Studies Engraftment_Monitoring->Preclinical_Studies

Caption: Experimental workflows for generating mouse models of this compound-related leukemia.

References

Application Notes and Protocols for the Purification of Recombinant AF10 Protein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to AF10 (MLLT10)

The this compound protein, also known as MLLT10, is a transcription factor that plays a crucial role in normal hematopoietic development and has been implicated in the pathogenesis of certain types of leukemia. This compound is a large protein with several conserved domains, including a PHD finger and a leucine zipper, which mediate protein-protein and protein-DNA interactions. Chromosomal translocations involving the this compound gene are associated with acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). These translocations result in the formation of fusion proteins, such as CALM-AF10 and MLL-AF10, which contribute to leukemogenesis by dysregulating gene expression, including that of the HOXA gene cluster.

Functionally, this compound is involved in complex signaling networks, including the Wnt and JAK/STAT pathways, which are critical for cell proliferation, differentiation, and survival. Given its central role in both normal and malignant cellular processes, the availability of pure, active recombinant this compound protein is essential for a variety of research applications, including structural studies, inhibitor screening, and the development of novel therapeutic agents.

This document provides detailed protocols and application notes for the expression and purification of recombinant this compound protein. The following sections outline strategies for producing tagged this compound in both prokaryotic and eukaryotic expression systems, with a focus on affinity and size-exclusion chromatography techniques.

Overview of this compound Purification Strategies

The purification of full-length, soluble, and active this compound can be challenging due to its large size and potential for misfolding and aggregation when expressed recombinantly. A common and effective strategy is to express this compound as a fusion protein with an affinity tag, such as a polyhistidine (His-tag) or Glutathione S-transferase (GST) tag. These tags facilitate a highly specific initial capture step, which significantly purifies the protein from the host cell lysate. A multi-step purification strategy is often necessary to achieve high purity.

A typical purification workflow for recombinant this compound can be summarized as follows:

PurifcationWorkflow cluster_expression Protein Expression cluster_lysis Cell Lysis & Clarification cluster_purification Purification cluster_analysis Analysis & Storage Expression Expression of Tagged this compound (E. coli or Insect Cells) Lysis Cell Lysis (Sonication or Chemical) Expression->Lysis Clarification Clarification (Centrifugation/Filtration) Lysis->Clarification Affinity Affinity Chromatography (e.g., Ni-NTA or Glutathione Resin) Clarification->Affinity Tag_Removal Optional: Tag Removal (Protease Cleavage) Affinity->Tag_Removal SEC Size-Exclusion Chromatography (Polishing Step) Tag_Removal->SEC Analysis Purity Analysis (SDS-PAGE, Western Blot) SEC->Analysis Storage Storage (-80°C with Glycerol) Analysis->Storage

Figure 1: General workflow for recombinant this compound purification.

Experimental Protocols

Protocol 1: Purification of His-tagged this compound from E. coli

This protocol describes a general method for the expression and purification of N- or C-terminally His-tagged this compound from Escherichia coli. Optimization of expression conditions (e.g., temperature, IPTG concentration, induction time) is recommended for each specific this compound construct.

1. Expression of His-AF10:

  • Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding His-tagged this compound.

  • Inoculate a starter culture of 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking to an OD600 of 0.6-0.8.

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.

  • Reduce the temperature to 18-25°C and continue to shake for 16-20 hours.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately.

2. Cell Lysis:

  • Resuspend the cell pellet in 30-40 mL of ice-cold Lysis Buffer.

  • Lyse the cells by sonication on ice. Use short pulses to avoid overheating and sample foaming.

  • Add DNase I to a final concentration of 10 µg/mL to reduce the viscosity of the lysate.

  • Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Filter the supernatant through a 0.45 µm filter.

3. Immobilized Metal Affinity Chromatography (IMAC):

  • Equilibrate a Ni-NTA affinity column with 5-10 column volumes (CV) of Wash Buffer.

  • Load the clarified lysate onto the column at a slow flow rate (e.g., 0.5-1 mL/min).

  • Wash the column with 10-20 CV of Wash Buffer to remove non-specifically bound proteins.

  • Elute the His-tagged this compound protein with 5 CV of Elution Buffer. Collect fractions of 0.5-1 mL.

4. Purity Analysis and Storage:

  • Analyze the collected fractions by SDS-PAGE to assess purity and identify fractions containing the this compound protein.

  • Pool the purest fractions.

  • For long-term storage, dialyze the protein into a suitable storage buffer and add glycerol to a final concentration of 20-50%.

  • Aliquot the purified protein and store at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Purification of GST-tagged this compound from E. coli

This protocol provides a method for the purification of GST-tagged this compound, which can sometimes improve the solubility of the target protein.

1. Expression and Lysis:

  • Follow the same procedure as for His-tagged this compound (Protocol 1, steps 1 and 2), using the appropriate GST Lysis Buffer.

2. Glutathione Affinity Chromatography:

  • Equilibrate a Glutathione Sepharose column with 5-10 CV of GST Wash Buffer.

  • Load the clarified lysate onto the column.

  • Wash the column with 10-20 CV of GST Wash Buffer.

  • Elute the GST-tagged this compound protein with 5 CV of GST Elution Buffer. Collect fractions.

3. Purity Analysis and Storage:

  • Follow the same procedure as for His-tagged this compound (Protocol 1, step 4).

Purification from Insect Cells (Alternative System)

For large, complex proteins like this compound, expression in a eukaryotic system such as insect cells (using the baculovirus expression vector system, BEVS) can offer advantages in terms of proper protein folding and post-translational modifications. While more time-consuming and costly, this system can yield higher quality, more active protein. The general purification strategy using affinity tags remains the same, with modifications to the cell lysis procedure.

  • Cell Lysis for Insect Cells: After harvesting, resuspend the insect cell pellet in a lysis buffer containing a non-ionic detergent (e.g., 0.5-1.0% Triton X-100 or NP-40) and protease inhibitors. Incubate on ice for 30 minutes with gentle agitation before clarification by centrifugation.

Data Presentation

Table 1: Buffer Compositions for Recombinant this compound Purification

Buffer TypeComponentConcentrationPurpose
His-Tag Lysis Buffer Tris-HCl, pH 8.050 mMBuffering agent
NaCl300-500 mMReduces non-specific binding
Imidazole10-20 mMReduces binding of host proteins
Glycerol10% (v/v)Stabilizer
Protease Inhibitors1x CocktailPrevents protein degradation
His-Tag Wash Buffer Tris-HCl, pH 8.050 mMBuffering agent
NaCl300-500 mMReduces non-specific binding
Imidazole20-50 mMRemoves weakly bound contaminants
His-Tag Elution Buffer Tris-HCl, pH 8.050 mMBuffering agent
NaCl150-300 mMMaintains protein solubility
Imidazole250-500 mMCompetes for binding to elute protein
GST Lysis/Wash Buffer PBS, pH 7.41xPhysiological buffer
DTT1 mMReducing agent
Protease Inhibitors1x CocktailPrevents protein degradation
GST Elution Buffer Tris-HCl, pH 8.050 mMBuffering agent
Reduced Glutathione10-20 mMCompetes for binding to elute protein
Storage Buffer HEPES, pH 7.525 mMBuffering agent
NaCl150 mMMaintains ionic strength
DTT1 mMReducing agent
Glycerol20-50% (v/v)Cryoprotectant

Table 2: Troubleshooting Guide for this compound Purification

ProblemPossible CauseSuggested Solution
Low protein expression Suboptimal induction conditionsOptimize IPTG concentration, induction temperature, and time.
Codon biasUse an E. coli strain that supplies rare tRNAs (e.g., Rosetta).
Protein is in inclusion bodies High expression rate, protein insolubilityLower induction temperature (16-18°C), reduce IPTG concentration. Use a solubility-enhancing tag like GST or MBP.
Low yield after purification Inefficient cell lysisOptimize sonication parameters or use a different lysis method.
Protein loss during washingReduce the concentration of imidazole in the wash buffer.
Contaminating proteins in elution Non-specific bindingIncrease NaCl concentration in lysis and wash buffers. Increase imidazole concentration in the wash buffer.
Protein precipitates after elution High protein concentration, suboptimal bufferElute into a buffer with stabilizing agents (e.g., glycerol, L-arginine). Perform dialysis into a suitable storage buffer immediately.

This compound Signaling Pathways

This compound is a key regulator in multiple signaling pathways that are fundamental to cell growth and differentiation. Understanding these pathways is crucial for elucidating the mechanism of this compound-mediated leukemogenesis and for developing targeted therapies.

WntSignaling cluster_off Wnt OFF State cluster_on Wnt ON State cluster_nucleus Transcriptional Activation Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Beta_Catenin_off β-catenin Destruction_Complex->Beta_Catenin_off Phosphorylation Degradation Ubiquitination & Degradation Beta_Catenin_off->Degradation Wnt Wnt Ligand Receptor Frizzled/LRP5/6 Wnt->Receptor Dsh Dishevelled Receptor->Dsh Dsh->Destruction_Complex Inhibition Beta_Catenin_on β-catenin (stabilized) Nucleus Nucleus Beta_Catenin_on->Nucleus TCF_LEF TCF/LEF This compound This compound Target_Genes Target Gene Expression Beta_Catenin_nuc β-catenin TCF_LEF_nuc TCF/LEF Beta_Catenin_nuc->TCF_LEF_nuc AF10_nuc This compound TCF_LEF_nuc->AF10_nuc AF10_nuc->Target_Genes

Figure 2: Simplified Wnt/β-catenin signaling pathway involving this compound.

JAK_STAT_Signaling Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT Receptor->STAT Recruitment JAK->Receptor Phosphorylation JAK->STAT Phosphorylation STAT_P pSTAT STAT_dimer pSTAT Dimer STAT_P->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Target_Genes Target Gene Expression STAT_dimer->Target_Genes Activation AF10_fusion This compound Fusion Protein (e.g., CALM-AF10) AF10_fusion->Target_Genes Upregulation

Figure 3: Overview of the JAK/STAT signaling pathway and the influence of this compound fusion proteins.

Protein Stability and Storage

Purified proteins are susceptible to degradation, aggregation, and loss of activity. Proper storage is critical to maintain the integrity of the recombinant this compound.

  • Short-term storage (days to weeks): Store the purified protein at 4°C in a suitable buffer containing protease inhibitors.

  • Long-term storage (months to years): For long-term storage, it is recommended to flash-freeze aliquots of the purified protein in liquid nitrogen and store them at -80°C. The addition of a cryoprotectant such as glycerol (20-50% v/v) is crucial to prevent damage from ice crystal formation. Avoid repeated freeze-thaw cycles, as this can lead to protein denaturation and aggregation. The stability of this compound may be enhanced by the presence of reducing agents like DTT or TCEP in the storage buffer.

The optimal storage conditions should be determined empirically for each specific this compound construct and its intended downstream application.

Application Notes and Protocols for Analyzing AF10 Protein-Protein Interactions using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AF10 (also known as MLLT10) is a crucial protein implicated in various cellular processes, including transcriptional regulation and chromatin modification. Its involvement in the development of leukemia, primarily through chromosomal translocations that result in fusion proteins like MLL-AF10 and CALM-AF10, has made it a significant target for research and drug development.[1][2] Understanding the protein-protein interaction network of wild-type this compound is essential for elucidating its normal physiological functions and deciphering the mechanisms by which its aberrations contribute to disease.

These application notes provide a comprehensive overview and detailed protocols for the analysis of this compound protein-protein interactions using co-immunoprecipitation (Co-IP) coupled with mass spectrometry (MS), a powerful technique for identifying and quantifying protein interactors in a cellular context.[3][4]

Key this compound Interactions and Signaling Pathways

This compound functions as a critical scaffold protein, mediating interactions that influence gene expression. Two of its most well-characterized interactions are with:

  • DOT1L (Disruptor of telomeric silencing 1-like): this compound is a key cofactor for the histone methyltransferase DOT1L, the sole enzyme responsible for H3K79 methylation.[5][6] The this compound-DOT1L interaction is crucial for targeting DOT1L to specific genomic loci, thereby influencing transcriptional elongation.[7]

  • β-catenin: In the canonical Wnt signaling pathway, this compound acts as a coactivator for the TCF4/β-catenin complex.[8] Upon Wnt signaling, stabilized β-catenin translocates to the nucleus and recruits the this compound-DOT1L complex to Wnt target genes, leading to H3K79 methylation and subsequent gene activation.[8] This function is vital for processes such as intestinal homeostasis.[8]

Dysregulation of these interactions, particularly due to this compound fusions, can lead to aberrant gene expression and contribute to leukemogenesis.[5]

Experimental Workflow for this compound Interactome Analysis

The general workflow for identifying this compound protein-protein interactions using Co-IP-MS is depicted below. This process involves lysing cells to release proteins, using an antibody to specifically pull down this compound and its binding partners, separating these proteins, and identifying them using mass spectrometry.

AF10_CoIP_MS_Workflow start Cell Culture & Lysis co_ip Co-Immunoprecipitation (this compound Antibody) start->co_ip elution Elution of Protein Complexes co_ip->elution digestion In-solution or In-gel Trypsin Digestion elution->digestion lc_ms LC-MS/MS Analysis digestion->lc_ms data_analysis Data Analysis & Interactor Identification lc_ms->data_analysis

Caption: General workflow for this compound Co-IP-MS.

Quantitative Data Presentation

Quantitative proteomics techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), can be employed to differentiate true interaction partners from non-specific background proteins.[6][9] The results of a typical quantitative Co-IP-MS experiment for this compound can be summarized in a table format as shown below.

Table 1: Quantitative Analysis of this compound Interactors Identified by SILAC-based Co-IP-MS. This table presents a hypothetical list of proteins identified as high-confidence interactors of this compound. The data includes the gene name, protein accession number, the SILAC ratio (Heavy/Light) indicating the enrichment of the protein in the this compound-IP compared to the control, the corresponding p-value for statistical significance, and the number of unique peptides identified for each protein.

Gene NameProtein AccessionSILAC Ratio (H/L)p-valueUnique Peptides
Bait: MLLT10 (this compound) P55197--25
Known Interactors
DOT1LQ8TEK315.2< 0.00118
CTNNB1 (β-catenin)P352228.5< 0.00512
TCF4P158845.1< 0.019
Novel Potential Interactors
Protein AP1234512.7< 0.00115
Protein BQ678907.9< 0.00511
Protein CP543214.3< 0.017

Disclaimer: This data is for illustrative purposes only and represents the type of results expected from a quantitative proteomics experiment.

Detailed Experimental Protocols

Protocol 1: Co-Immunoprecipitation of Endogenous this compound

This protocol outlines the steps for immunoprecipitating endogenous this compound from cultured mammalian cells.

Materials:

  • Cell Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitor cocktails.

  • Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.1% NP-40.

  • Elution Buffer: 0.1 M Glycine-HCl, pH 2.5.

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5.

  • Anti-AF10 antibody (validated for immunoprecipitation).

  • Control IgG (from the same species as the anti-AF10 antibody).

  • Protein A/G magnetic beads.

  • Cultured mammalian cells (e.g., HEK293T, Ls174T).

Procedure:

  • Cell Lysis:

    • Culture cells to 80-90% confluency.

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold Cell Lysis Buffer and scrape the cells.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (cell lysate) to a new pre-chilled tube.

    • Determine protein concentration using a standard protein assay (e.g., BCA).

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C on a rotator.

    • Remove the beads using a magnetic stand.

    • To 1-2 mg of pre-cleared cell lysate, add 2-5 µg of anti-AF10 antibody or control IgG.

    • Incubate overnight at 4°C with gentle rotation.

    • Add 30 µL of pre-washed Protein A/G magnetic beads and incubate for 2-4 hours at 4°C with rotation.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads three times with 1 mL of ice-cold Wash Buffer.

    • After the final wash, remove all residual buffer.

  • Elution:

    • Add 50 µL of Elution Buffer to the beads and incubate for 5 minutes at room temperature with gentle agitation.

    • Pellet the beads and transfer the supernatant containing the eluted proteins to a new tube.

    • Immediately neutralize the eluate by adding 5 µL of Neutralization Buffer.

  • Sample Preparation for Mass Spectrometry:

    • The eluted sample can be run on an SDS-PAGE gel for in-gel digestion or processed directly for in-solution digestion.

Protocol 2: Sample Preparation for Mass Spectrometry (In-Gel Digestion)

Materials:

  • SDS-PAGE gel and running buffer.

  • Coomassie Brilliant Blue or silver stain.

  • Destaining solution (e.g., 50% acetonitrile, 25 mM ammonium bicarbonate).

  • Reduction solution (10 mM DTT in 25 mM ammonium bicarbonate).

  • Alkylation solution (55 mM iodoacetamide in 25 mM ammonium bicarbonate).

  • Trypsin solution (e.g., 10 ng/µL in 25 mM ammonium bicarbonate).

  • Peptide extraction solution (e.g., 50% acetonitrile, 5% formic acid).

Procedure:

  • SDS-PAGE:

    • Add SDS-PAGE sample buffer to the eluted protein sample, boil for 5 minutes, and load onto an SDS-PAGE gel.

    • Run the gel to separate the proteins.

  • Staining and Excision:

    • Stain the gel with Coomassie Blue or silver stain.

    • Excise the entire lane or specific bands of interest using a clean scalpel.

    • Cut the gel slices into small (~1 mm³) pieces.

  • Destaining, Reduction, and Alkylation:

    • Destain the gel pieces with the destaining solution until the gel is clear.

    • Reduce the proteins by incubating with the reduction solution for 1 hour at 56°C.

    • Alkylate the proteins by incubating with the alkylation solution for 45 minutes in the dark at room temperature.

    • Wash the gel pieces with 25 mM ammonium bicarbonate and then dehydrate with acetonitrile.

  • Trypsin Digestion:

    • Rehydrate the gel pieces in trypsin solution and incubate overnight at 37°C.

  • Peptide Extraction:

    • Extract the peptides from the gel pieces by sequential incubations with the peptide extraction solution.

    • Pool the extracts and dry them in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Resuspend the dried peptides in a solution compatible with the LC-MS/MS system (e.g., 0.1% formic acid).

    • Analyze the peptide mixture by LC-MS/MS.

Signaling Pathway Visualization

The following diagram illustrates the role of this compound in the canonical Wnt signaling pathway, leading to the activation of target gene expression.

Wnt_Signaling_this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dsh Dishevelled Frizzled->Dsh activates LRP5_6 LRP5/6 Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Dsh->Destruction_Complex inhibits beta_catenin_cyto β-catenin Destruction_Complex->beta_catenin_cyto phosphorylates for degradation beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc translocates TCF4 TCF4 beta_catenin_nuc->TCF4 binds This compound This compound TCF4->this compound recruits DOT1L DOT1L This compound->DOT1L recruits H3K79me H3K79 Methylation DOT1L->H3K79me catalyzes Target_Gene Wnt Target Gene Expression H3K79me->Target_Gene activates

Caption: this compound in the Wnt signaling pathway.

Conclusion

The methodologies described in these application notes provide a robust framework for the identification and quantification of this compound protein-protein interactions. By combining co-immunoprecipitation with advanced mass spectrometry techniques, researchers can gain valuable insights into the this compound interactome. This knowledge is fundamental for understanding the cellular functions of this compound and for developing targeted therapies against diseases driven by its aberrant activity, such as leukemia. Further investigation into the novel interactors identified through these methods may reveal new biological roles for this compound and present additional avenues for therapeutic intervention.

References

Application Notes and Protocols for AF10 Transcriptional Activity using a Luciferase Reporter Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

AF10 (ALL1-fused gene from chromosome 10), also known as MLLT10, is a transcription factor implicated in various cellular processes, including hematopoiesis and development.[1] Chromosomal translocations involving this compound are associated with certain types of leukemia, highlighting its importance in gene regulation and disease.[2][3] this compound functions as a transcriptional co-factor, notably interacting with the histone methyltransferase DOT1L to regulate H3K79 methylation and gene expression. However, this compound also possesses intrinsic transcriptional activation capabilities that can be studied independently of its native binding partners.

These application notes provide a detailed protocol for quantifying the transcriptional activity of this compound and its functional domains using a GAL4-based luciferase reporter assay. This system offers a robust and sensitive method to screen for inhibitors or modulators of this compound activity and to dissect the function of its different domains.

Principle of the Assay

To measure the intrinsic transcriptional activity of this compound, a GAL4-Upstream Activation Sequence (UAS) reporter system is employed. The principle of this assay is as follows:

  • Effector Plasmid: The coding sequence of this compound, or a specific domain of interest, is fused to the DNA-binding domain (DBD) of the yeast transcription factor GAL4. This creates a chimeric protein (e.g., GAL4-AF10) that can bind to GAL4-specific DNA sequences.

  • Reporter Plasmid: A second plasmid contains a luciferase reporter gene (e.g., Firefly luciferase) under the control of a minimal promoter and tandem repeats of the GAL4 UAS.

  • Co-transfection: Both plasmids are co-transfected into a suitable mammalian cell line (e.g., HEK293T).

  • Transcriptional Activation: If the this compound portion of the fusion protein contains a transcriptional activation domain (TAD), it will recruit the cellular transcription machinery to the minimal promoter via the GAL4 DBD-UAS interaction, driving the expression of the luciferase gene.

  • Signal Detection: The amount of luciferase produced is quantified by adding its substrate, luciferin, which generates a luminescent signal proportional to the transcriptional activity of the this compound domain. A second reporter, such as Renilla luciferase, is often co-transfected as an internal control to normalize for transfection efficiency and cell viability.

This system effectively isolates the transactivation potential of this compound from its natural chromatin context, allowing for a direct measurement of its ability to activate transcription.

Signaling Pathway and Assay Logic

The diagram below illustrates the mechanism of the GAL4-AF10 luciferase reporter assay. The GAL4-AF10 fusion protein acts as an artificial transcription factor. When expressed in cells, it binds to the UAS elements in the reporter plasmid. The transactivation domain of this compound then recruits the basal transcription machinery, including RNA Polymerase II, leading to the transcription of the luciferase gene.

AF10_Luciferase_Assay_Pathway cluster_nucleus Cell Nucleus GAL4_this compound GAL4-AF10 Fusion Protein UAS UAS GAL4_this compound->UAS Binds to Transcription_Machinery Basal Transcription Machinery (inc. Pol II) GAL4_this compound->Transcription_Machinery Recruits Promoter Minimal Promoter Reporter_DNA UAS->Reporter_DNA Luc_Gene Luciferase Gene Promoter->Reporter_DNA Luc_Gene->Reporter_DNA Luc_mRNA Luciferase mRNA Luc_Gene->Luc_mRNA Transcription Transcription_Machinery->Promoter Initiates Transcription Luc_Protein Luciferase Protein Luc_mRNA->Luc_Protein Translation Light Luminescent Signal Luc_Protein->Light Catalyzes Luciferin Luciferin (Substrate) Luciferin->Light

Caption: GAL4-AF10 Assay Principle.

Data Presentation

The results of a GAL4-AF10 luciferase reporter assay are typically expressed as fold induction of luciferase activity relative to a control, such as the GAL4 DNA-binding domain alone, which lacks a transactivation domain. This normalization corrects for any basal activity of the reporter system. The inclusion of a co-transfected Renilla luciferase control allows for further normalization to account for variations in transfection efficiency and cell number.

Table 1: Representative Quantitative Data for this compound Transcriptional Activity

The following table provides an example of results obtained from a dual-luciferase reporter assay in HEK293T cells, 48 hours after transfection. Data are presented as mean fold induction in Firefly luciferase activity (normalized to Renilla luciferase activity) ± standard deviation (SD) from triplicate experiments. The fold induction is calculated relative to the GAL4-DBD control.

Effector ConstructDescriptionMean Fold Induction (vs. GAL4-DBD)Standard Deviation (SD)
pBIND (GAL4-DBD) Negative Control (DNA-binding domain only)1.00.15
pBIND-AF10 (Full-Length) Full-length this compound fused to GAL4-DBD12.51.8
pBIND-AF10 (OM-LZ) Octapeptide Motif and Leucine Zipper of this compound8.21.1
pBIND-AF10 (N-terminus) N-terminal region of this compound1.50.3
pACT-VP16 Positive Control (VP16 activation domain)55.06.2

Note: The data presented in this table are illustrative and representative of typical results. Actual values may vary depending on experimental conditions.

Experimental Protocols

Materials and Reagents
  • Cell Line: HEK293T cells (ATCC® CRL-3216™)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Plasmids:

    • Effector Plasmids:

      • pBIND vector (expressing GAL4 DNA-binding domain alone) - Negative Control.

      • pBIND-AF10 (custom construct with full-length or truncated this compound cloned into pBIND).

      • pACT-VP16 (or similar vector expressing a strong transactivator) - Positive Control.

    • Reporter Plasmid: pG5-luc vector (containing 5x GAL4 UAS upstream of a minimal promoter and Firefly luciferase gene).

    • Internal Control Plasmid: pRL-TK vector (expressing Renilla luciferase from a constitutive promoter).

  • Transfection Reagent: Lipofectamine® 3000 or a similar high-efficiency transfection reagent.

  • Assay Reagents: Dual-Luciferase® Reporter Assay System (e.g., Promega E1910) or similar.

  • Equipment:

    • Standard cell culture equipment (incubator, biosafety cabinet, etc.).

    • 96-well white, clear-bottom tissue culture plates.

    • Luminometer capable of reading dual-luciferase assays.

Experimental Workflow Diagram

Experimental_Workflow cluster_day1 cluster_day2 cluster_day3 cluster_day4 Day1 Day 1: Cell Seeding Seed_Cells Seed HEK293T cells into a 96-well plate (2 x 10^4 cells/well) Day2 Day 2: Co-transfection Prepare_DNA Prepare DNA-lipid complexes: - Effector Plasmid (GAL4-AF10) - Reporter Plasmid (pG5-luc) - Control Plasmid (pRL-TK) Day3 Day 3: (Optional) Media Change / Compound Treatment Incubate_24h Incubate for 24 hours Day4 Day 4: Cell Lysis & Luciferase Assay Incubate_48h Incubate for a total of 48 hours post-transfection Seed_Cells->Prepare_DNA Transfect Add complexes to cells Prepare_DNA->Transfect Transfect->Incubate_24h Treatment (Optional) Add test compounds Incubate_24h->Treatment Treatment->Incubate_48h Lyse_Cells Lyse cells using Passive Lysis Buffer Incubate_48h->Lyse_Cells Measure_Luc Measure Firefly and Renilla luciferase activity using a luminometer Lyse_Cells->Measure_Luc Analyze Analyze Data: Normalize Firefly to Renilla, calculate fold induction Measure_Luc->Analyze

References

Application Notes and Protocols for Western Blot Detection of AF10 Protein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the detection of the AF10 (also known as MLLT10) protein using Western blotting. This compound is a key transcriptional regulator involved in histone methylation and Wnt signaling pathways, and its dysregulation is implicated in certain types of leukemia.[1][2] Accurate and reliable detection of this compound is crucial for research into its biological functions and for the development of targeted therapeutics.

Introduction

This compound is a cofactor of the histone methyltransferase DOT1L, playing a critical role in regulating gene expression through the methylation of histone H3 at lysine 79 (H3K79).[1][3] Additionally, this compound is a coactivator in the canonical Wnt/β-catenin signaling pathway. It is recruited to Wnt target genes in a β-catenin-dependent manner, facilitating transcriptional activation.[2] Chromosomal translocations involving the this compound gene are associated with acute leukemias, leading to the formation of fusion proteins such as CALM-AF10.[1] Western blotting is a fundamental technique to study the expression levels and molecular weight of the wild-type this compound protein, which has a predicted molecular weight of approximately 113 kDa.[4]

Key Experimental Protocols

Cell Lysate Preparation (RIPA Buffer Method)

This protocol is suitable for preparing whole-cell lysates from both adherent and suspension cultured cells. All steps should be performed on ice to minimize protein degradation.[5][6]

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • RIPA Lysis Buffer (25 mM Tris-HCl pH 7.6, 150 mM NaCl, 1% NP-40, 1% sodium deoxycholate, 0.1% SDS)

  • Protease and Phosphatase Inhibitor Cocktails

  • Cell scraper (for adherent cells)

  • Microcentrifuge

Procedure for Adherent Cells:

  • Grow cells to 70-80% confluency.

  • Aspirate the culture medium and wash the cells once with ice-cold PBS.

  • Add ice-cold RIPA buffer supplemented with freshly added protease and phosphatase inhibitors to the plate (e.g., 0.5 - 1 mL for a 10 cm dish).

  • Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.[7]

  • Incubate on ice for 30 minutes, vortexing occasionally.[8]

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[9]

  • Carefully transfer the supernatant (the protein lysate) to a new, pre-chilled tube.

  • Determine the protein concentration using a BCA protein assay.

  • Store the lysate in aliquots at -80°C for long-term use.

Procedure for Suspension Cells:

  • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Wash the cell pellet once with ice-cold PBS and centrifuge again.

  • Resuspend the cell pellet in ice-cold RIPA buffer with freshly added inhibitors (e.g., 100 µL per 1x10^6 cells).[8]

  • Vortex to mix and incubate on ice for 30 minutes, with occasional vortexing.

  • Proceed with steps 6-9 from the adherent cell protocol.

SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)

For optimal resolution of the ~113 kDa this compound protein, a lower percentage acrylamide gel is recommended.[10][11]

Materials:

  • Protein lysate

  • 4x Laemmli sample buffer (containing β-mercaptoethanol or DTT)

  • Precast or hand-cast 8% Tris-glycine or 4-12% gradient polyacrylamide gels

  • SDS-PAGE running buffer

  • Prestained protein ladder

  • Electrophoresis apparatus

Procedure:

  • Thaw protein lysates on ice.

  • Prepare samples by mixing 3 parts lysate with 1 part 4x Laemmli sample buffer. For quantitative analysis, aim to load between 10-30 µg of total protein per lane.[12]

  • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • Assemble the electrophoresis apparatus according to the manufacturer's instructions.

  • Load the denatured protein samples and a prestained protein ladder into the wells of the gel.

  • Run the gel at 100-150 V until the dye front reaches the bottom of the gel. The exact voltage and time may require optimization.[13]

Western Blot Transfer

Due to the high molecular weight of this compound, a wet transfer is recommended for efficient transfer from the gel to the membrane.[10][11]

Materials:

  • PVDF or nitrocellulose membrane

  • Transfer buffer (25 mM Tris, 192 mM glycine, 10-20% methanol). For high molecular weight proteins, reducing the methanol to 10% and adding up to 0.05% SDS can improve transfer efficiency.

  • Filter paper

  • Wet transfer apparatus

Procedure:

  • Equilibrate the gel in transfer buffer for 15-20 minutes.

  • Activate the PVDF membrane by immersing it in methanol for 30 seconds, followed by a brief rinse in deionized water and then equilibration in transfer buffer. If using nitrocellulose, simply equilibrate in transfer buffer.

  • Assemble the transfer stack (sandwich) in the following order: sponge, filter paper, gel, membrane, filter paper, sponge. Ensure no air bubbles are trapped between the layers.

  • Place the transfer cassette in the wet transfer tank, ensuring the membrane is between the gel and the positive electrode (anode).

  • Perform the transfer at 100 V for 90-120 minutes or overnight at 30 V in a cold room (4°C).[4][10]

Immunodetection

Materials:

  • Blocking buffer (5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST))

  • Primary antibody against this compound

  • HRP-conjugated secondary antibody

  • TBST buffer

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • After transfer, wash the membrane briefly with TBST.

  • Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.[14]

  • Incubate the membrane with the primary this compound antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.[13] (See Table 1 for recommended dilutions).

  • Wash the membrane three times with TBST for 5-10 minutes each.[15]

  • Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[13]

  • Wash the membrane three times with TBST for 10 minutes each.

  • Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.

  • Capture the chemiluminescent signal using a digital imager or X-ray film.

Data Presentation

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for the Western blot detection of this compound.

Table 1: this compound Primary Antibody Recommendations

Antibody TypeSupplierCatalog NumberRecommended Dilution
MonoclonalAbcamNot specified1:1000
PolyclonalSigma-AldrichSAB45032041:500 - 1:1000
PolyclonalAviva Systems BiologyOAAB16530Not specified
PolyclonalRayBiotech102-166681:1000

Table 2: Recommended Western Blot Protocol Parameters for this compound

ParameterRecommendationNotes
Protein Loading 10-30 µg of total lysateFor quantitative analysis, ensure equal loading across lanes.[12]
Gel Percentage 8% Tris-glycine or 4-12% gradientLower percentage gels provide better resolution for high MW proteins.
Transfer Type Wet TransferGenerally more efficient for high MW proteins than semi-dry.[10]
Transfer Time 90-120 minutes at 100V or overnight at 30V (4°C)Longer transfer times are necessary for proteins >100 kDa.[4][10]
Blocking Time 1 hour at Room Temperature5% non-fat milk or 5% BSA in TBST.[14]
Primary Antibody Incubation Overnight at 4°CAllows for optimal antibody binding.
Secondary Antibody Incubation 1 hour at Room Temperature

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_wb Western Blotting start Cell Culture (Adherent or Suspension) lysis Cell Lysis (RIPA Buffer + Inhibitors) start->lysis centrifuge Centrifugation (14,000 x g, 15 min, 4°C) lysis->centrifuge supernatant Collect Supernatant (Protein Lysate) centrifuge->supernatant quantify Protein Quantification (BCA Assay) supernatant->quantify denature Sample Denaturation (95°C, 5-10 min) quantify->denature sds_page SDS-PAGE (8% or 4-12% Gel) denature->sds_page transfer Wet Transfer (100V, 90-120 min) sds_page->transfer blocking Blocking (5% Milk/BSA, 1 hr) transfer->blocking primary_ab Primary Antibody Incubation (Anti-AF10, O/N at 4°C) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated, 1 hr) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection imaging Imaging & Analysis detection->imaging

Figure 1. Western Blot workflow for this compound detection.
This compound Signaling Pathway

AF10_Signaling cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dsh Dishevelled Frizzled->Dsh activates LRP5_6 LRP5/6 LRP5_6->Dsh Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Dsh->Destruction_Complex inhibits Beta_Catenin β-Catenin Destruction_Complex->Beta_Catenin promotes degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF binds This compound This compound This compound->TCF_LEF co-activates DOT1L DOT1L DOT1L->this compound complexes with H3K79 Histone H3 DOT1L->H3K79 methylates TCF_LEF->H3K79 recruits complex to chromatin H3K79me2 H3K79me2 Transcription Wnt Target Gene Transcription H3K79me2->Transcription promotes

Figure 2. Role of this compound in Wnt/β-Catenin signaling.

References

Application Notes and Protocols for Flow Cytometry Analysis of Cells with AF10 Fusion Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromosomal translocations involving the AF10 gene (also known as MLLT10) are recurrent oncogenic drivers in various hematologic malignancies, including acute myeloid leukemia (AML), T-cell acute lymphoblastic leukemia (T-ALL), and mixed-phenotype acute leukemia (MPAL).[1][2][3][4] These translocations result in the formation of fusion proteins, with PICALM-AF10 (formerly CALM-AF10) being one of the most common.[1][3][5] The presence of this compound fusion proteins is often associated with a poor prognosis, making their accurate detection and characterization crucial for diagnosis, risk stratification, and the development of targeted therapies.[2][3]

Flow cytometry is an indispensable tool for the rapid and sensitive immunophenotypic characterization of leukemia cells.[6][7][8] This document provides detailed application notes and protocols for the analysis of cells expressing this compound fusion proteins using multiparametric flow cytometry.

Pathophysiology and Signaling Pathways

This compound fusion proteins disrupt normal hematopoietic differentiation, in part by upregulating the expression of HOXA cluster genes and their cofactor MEIS1.[1][4][9][10] This dysregulation is a key mechanism in leukemogenesis.[9] Additionally, this compound fusions have been shown to impact other critical signaling pathways, including the Wnt/β-catenin and JAK/STAT pathways, which are involved in cell proliferation, survival, and self-renewal.[11][12][13][14]

Signaling Pathways Involving this compound Fusion Proteins

AF10_Signaling cluster_0 This compound Fusion Protein Effects cluster_1 Downstream Oncogenic Effects AF10_Fusion PICALM-AF10 Fusion Protein HOXA_MEIS1 HOXA Cluster / MEIS1 Upregulation AF10_Fusion->HOXA_MEIS1 Wnt Wnt/β-catenin Pathway Dysregulation AF10_Fusion->Wnt JAK_STAT JAK/STAT Pathway Activation AF10_Fusion->JAK_STAT Differentiation_Block Block in Hematopoietic Differentiation HOXA_MEIS1->Differentiation_Block Proliferation Increased Cell Proliferation & Survival Wnt->Proliferation JAK_STAT->Proliferation Leukemogenesis Leukemogenesis Differentiation_Block->Leukemogenesis Proliferation->Leukemogenesis

Caption: Simplified signaling pathways affected by this compound fusion proteins.

Immunophenotypic Profile of this compound Fusion-Positive Leukemias

Leukemias with this compound fusions exhibit a heterogeneous immunophenotype, reflecting their origin from myeloid, T-lymphoid, or early hematopoietic precursor cells.[1][2][3][4] A comprehensive antibody panel is therefore essential for accurate lineage assignment.

Common Immunophenotypic Markers
LineageCommonly Expressed MarkersAberrantly Expressed Markers (in some cases)
Myeloid (AML) CD13, CD33, CD117, MPO, HLA-DR, CD34CD7, CD19, CD56
T-Lymphoid (T-ALL) cCD3, CD7, CD5, TdTMyeloid markers (e.g., CD13, CD33)
Mixed-Phenotype (MPAL) Co-expression of myeloid (MPO, CD13, CD33) and T-lymphoid (cCD3, CD7) or B-lymphoid (CD19, cCD79a, cCD22) markers
Early Precursor CD34, HLA-DR, TdT, CD117Varied expression of lineage markers

This table is a summary of commonly observed phenotypes. The actual immunophenotype can vary significantly between patients.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality flow cytometry data. Bone marrow aspirates are the preferred specimen type for diagnosing and monitoring acute leukemia.[15][16]

Materials:

  • Bone marrow aspirate or peripheral blood collected in EDTA or sodium heparin tubes.[15]

  • Phosphate-buffered saline (PBS)

  • Red blood cell (RBC) lysis buffer (e.g., ammonium chloride solution)

  • Fetal bovine serum (FBS) or bovine serum albumin (BSA)

  • RPMI 1640 medium (for tissue biopsies)[15]

Protocol for Bone Marrow Aspirate:

  • If the sample volume is greater than 1-2 mL, dilute the bone marrow aspirate 1:1 with PBS.

  • Carefully layer the diluted sample over a density gradient medium (e.g., Ficoll-Paque) for mononuclear cell isolation, or proceed with bulk RBC lysis.

  • For bulk lysis: Add 10 volumes of RBC lysis buffer to the bone marrow sample.

  • Incubate for 10-15 minutes at room temperature with gentle mixing.

  • Centrifuge at 300-400 x g for 5 minutes.

  • Aspirate the supernatant and wash the cell pellet with PBS containing 2% FBS.

  • Resuspend the cell pellet in an appropriate volume of staining buffer (PBS with 2% FBS and 0.05% sodium azide).

  • Perform a cell count and viability assessment (e.g., using trypan blue or a viability dye for flow cytometry). Adjust the cell concentration to 1 x 10^7 cells/mL.

Antibody Staining

Recommended Antibody Panel for this compound Fusion Leukemia Screening:

A multi-color antibody panel is necessary to accurately identify and characterize the blast population. The following is a suggested comprehensive panel, which can be adapted based on the specific instrumentation and preliminary findings.

FluorochromeTube 1 (Myeloid/Stem)Tube 2 (T-Cell/Aberrancy)Tube 3 (B-Cell/Myeloid)
BV421 CD34CD5CD19
BV510 CD117CD7CD10
FITC HLA-DRCD2cCD79a
PE CD13cCD3CD20
PerCP-Cy5.5 CD38TdTMPO
PE-Cy7 CD33CD4CD14
APC CD11bCD8CD64
APC-H7 CD45CD56CD45

Staining Protocol (Surface Markers):

  • Aliquot 100 µL of the cell suspension (containing 1 x 10^6 cells) into flow cytometry tubes.

  • Add the pre-titrated antibody cocktail to each tube.

  • Vortex gently and incubate for 15-20 minutes at room temperature in the dark.

  • Wash the cells by adding 2 mL of staining buffer and centrifuging at 300-400 x g for 5 minutes.

  • Decant the supernatant and resuspend the cell pellet in 300-500 µL of staining buffer for acquisition.

Staining Protocol (Intracellular Markers - e.g., cCD3, MPO, TdT):

  • Perform surface staining as described above.

  • After the final wash, resuspend the cells in 100 µL of fixation buffer (e.g., a formaldehyde-based buffer) and incubate for 15 minutes at room temperature.

  • Wash the cells with staining buffer.

  • Add 100 µL of permeabilization buffer (e.g., a saponin-based buffer) to the cell pellet.

  • Add the intracellular antibody cocktail and incubate for 30 minutes at room temperature in the dark.

  • Wash the cells twice with permeabilization buffer.

  • Resuspend the cells in staining buffer for acquisition.

Data Acquisition and Analysis

Gating Strategy:

A sequential gating strategy is employed to identify the leukemic blast population. The CD45 versus side scatter (SSC) plot is the cornerstone for initial blast identification.[17][18][19][20]

Gating_Strategy Start Total Events Singlets Singlet Gate (FSC-A vs FSC-H) Start->Singlets Viable Viable Cells (Viability Dye vs SSC) Singlets->Viable CD45_Gate CD45 vs SSC Gate Viable->CD45_Gate Blast_Gate Blast Gate (Dim CD45, Low SSC) CD45_Gate->Blast_Gate Phenotype Analyze Blast Population for Marker Expression Blast_Gate->Phenotype

Caption: A typical workflow for gating on leukemic blasts.

Step-by-step Gating:

  • Singlet Gating: Gate on single cells using a forward scatter area (FSC-A) versus forward scatter height (FSC-H) plot to exclude doublets.

  • Viability Gating: If a viability dye is used, gate on the live (dye-negative) population.

  • Blast Gating (CD45 vs. SSC): This is a critical step. Leukemic blasts typically reside in a region of low to dim CD45 expression and low side scatter, often referred to as the "blast gate".[17][18][21] This allows for separation from mature lymphocytes (bright CD45, low SSC), monocytes (moderate CD45, low to intermediate SSC), and granulocytes (moderate CD45, high SSC).

  • Phenotypic Analysis: Analyze the cells within the blast gate for the expression of the lineage-specific and aberrancy markers in your panel.

Data Presentation

Quantitative data from flow cytometric analysis should be presented in a clear and organized manner to facilitate interpretation and comparison.

Example Data Table:

Patient IDDiagnosisThis compound FusionBlast % (of total events)Immunophenotype (% Positive in Blast Gate)
001T-ALLPICALM-AF1085%CD34: 90%, TdT: 95%, cCD3: 88%, CD7: 92%, CD5: 75%, CD13: 25%
002AMLPICALM-AF1072%CD34: 80%, CD117: 85%, HLA-DR: 90%, CD13: 70%, CD33: 88%, MPO: 65%, CD7: 30%
003MPAL (T/Myeloid)PICALM-AF1091%CD34: 95%, TdT: 80%, cCD3: 75%, CD7: 88%, MPO: 60%, CD13: 70%

Conclusion

Flow cytometry is a powerful technique for the immunophenotypic characterization of leukemias driven by this compound fusion proteins. A thorough understanding of the potential immunophenotypic heterogeneity, coupled with a comprehensive antibody panel and a robust gating strategy, is essential for accurate diagnosis and lineage assignment. The protocols and information provided in these application notes serve as a guide for researchers and clinicians working with this challenging subgroup of acute leukemias. Correlation with morphology, cytogenetics, and molecular findings is always recommended for a definitive diagnosis.[6]

References

Application Notes and Protocols for Mapping AF10 Binding Sites on Chromatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The All-Fifty-Two (AF10) protein, also known as MLLT10, is a critical factor in chromatin regulation and gene transcription. It is frequently implicated in aggressive forms of leukemia through chromosomal translocations, most notably forming the MLL-AF10 fusion protein. This compound functions, in part, by recruiting the DOT1L histone methyltransferase to specific chromatin loci, leading to the methylation of histone H3 at lysine 79 (H3K79). This modification is a key epigenetic mark associated with active transcription. Understanding the precise genomic locations where this compound binds is crucial for elucidating its role in both normal cellular processes and in the pathogenesis of diseases like leukemia.

These application notes provide a comprehensive overview and detailed protocols for several state-of-the-art techniques to map this compound binding sites across the genome and to identify its protein interaction partners on chromatin. The methodologies described include the established Chromatin Immunoprecipitation Sequencing (ChIP-Seq) and the more recent, higher-resolution Cleavage Under Targets and Release Using Nuclease (CUT&RUN). Additionally, protocols for identifying the this compound interactome using Affinity Purification-Mass Spectrometry (AP-MS) and Proximity-Dependent Biotinylation (BioID) are provided, along with a method for in-situ validation of protein interactions.

Section 1: Genome-Wide Mapping of this compound Binding Sites

The primary goal of mapping this compound binding sites is to identify the genes and regulatory elements it directly targets. ChIP-Seq has been the conventional method, while CUT&RUN and CUT&Tag offer significant advantages in sensitivity and resolution.

Quantitative Comparison of Genome-Wide Mapping Techniques

The choice of technique often depends on the available sample amount, the desired resolution, and throughput. CUT&RUN generally offers a higher signal-to-noise ratio and requires significantly fewer cells than traditional ChIP-Seq, making it ideal for rare cell populations.[1][2] CUT&Tag is a faster assay but is currently considered more robust for histone modifications than for transcription factors.[3]

FeatureChIP-SeqCUT&RUNCUT&Tag
Starting Cell Number 1–10 million cells1,000–500,000 cells[1][4]~100,000 cells (optimized for histones)[5]
Resolution ~100–300 bp (limited by sonication)~50 bp (nuclease digestion at binding site)[1]High, similar to CUT&RUN[5]
Signal-to-Noise Ratio Moderate; can have high backgroundHigh; low background due to targeted cleavage[1]High; low background[2]
Protocol Length 2–3 days[4]1–2 days[4]~1 day
Sequencing Depth 20–40 million reads/sample3–8 million reads/sample[4][5]3–8 million reads/sample[2]
Best For Well-established targets, large cell numbersTranscription factors, cofactors, rare cell typesHistone PTMs, streamlined workflow
Protocol 1.1: Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for this compound

Principle: This protocol describes the covalent cross-linking of proteins to DNA in living cells, followed by chromatin fragmentation, immunoprecipitation of this compound-DNA complexes, and subsequent high-throughput sequencing of the associated DNA.[6][7]

Materials:

  • Leukemia cell lines (e.g., MV4-11, MOLM-13)

  • Formaldehyde (37%)

  • Glycine

  • Cell Lysis Buffer (e.g., RIPA buffer)

  • Nuclear Lysis Buffer

  • ChIP Dilution Buffer

  • Protease Inhibitor Cocktail

  • Sonicator (e.g., Bioruptor)

  • ChIP-validated anti-AF10 antibody

  • IgG control antibody

  • Protein A/G magnetic beads

  • Wash Buffers (Low Salt, High Salt, LiCl)

  • TE Buffer

  • RNase A

  • Proteinase K

  • Phenol:Chloroform:Isoamyl Alcohol

  • DNA purification kit

  • NGS library preparation kit

Procedure:

  • Cell Cross-linking:

    • Harvest approximately 10-20 million cells per ChIP reaction.

    • Resuspend cells in fresh media and add formaldehyde to a final concentration of 1%. Incubate for 10 minutes at room temperature with gentle rotation.

    • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM. Incubate for 5 minutes.

    • Wash cells twice with ice-cold PBS. The cell pellet can be stored at -80°C.[7]

  • Chromatin Preparation:

    • Lyse cells in Cell Lysis Buffer, followed by Nuclear Lysis Buffer containing protease inhibitors.

    • Sonicate the nuclear lysate to shear chromatin to an average size of 200-600 bp. Optimization is critical; check fragment size on an agarose gel.

  • Immunoprecipitation:

    • Dilute the sheared chromatin in ChIP Dilution Buffer. Save a small aliquot as the "input" control.

    • Pre-clear the chromatin with Protein A/G magnetic beads.

    • Incubate the pre-cleared chromatin with 5-10 µg of anti-AF10 antibody or IgG control overnight at 4°C with rotation.

    • Add Protein A/G magnetic beads to capture the antibody-chromatin complexes. Incubate for 2-4 hours at 4°C.

  • Washing and Elution:

    • Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash Buffer, and finally twice with TE Buffer.

    • Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO₃).

  • Reverse Cross-links and DNA Purification:

    • Add NaCl to the eluates and the input sample and incubate at 65°C for 4-6 hours to reverse the cross-links.

    • Treat with RNase A and then Proteinase K.

    • Purify the DNA using phenol:chloroform extraction followed by ethanol precipitation or a DNA purification column.

  • Library Preparation and Sequencing:

    • Quantify the purified DNA.

    • Prepare sequencing libraries according to the manufacturer's protocol.

    • Perform high-throughput sequencing.

ChIP_Seq_Workflow cluster_prep Cell & Chromatin Preparation cluster_ip Immunoprecipitation cluster_analysis DNA Analysis Start 1. Start with Live Cells Crosslink 2. Cross-link (Formaldehyde) Start->Crosslink Lyse 3. Cell Lysis Crosslink->Lyse Sonicate 4. Shear Chromatin (Sonication) Lyse->Sonicate Antibody 5. Add anti-AF10 Antibody Sonicate->Antibody Beads 6. Capture with Magnetic Beads Antibody->Beads Wash 7. Wash to Remove Non-specific Binding Beads->Wash Elute 8. Elute Complexes Wash->Elute Reverse 9. Reverse Cross-links Elute->Reverse Purify 10. Purify DNA Reverse->Purify Library 11. Library Prep Purify->Library Seq 12. Sequencing & Analysis Library->Seq

Caption: Workflow for this compound Chromatin Immunoprecipitation Sequencing (ChIP-Seq).

Protocol 1.2: Cleavage Under Targets and Release Using Nuclease (CUT&RUN) for this compound

Principle: CUT&RUN is an in situ method where an anti-AF10 antibody is used to tether a Protein A-Micrococcal Nuclease (pA-MNase) fusion protein to this compound's genomic binding sites in permeabilized, non-crosslinked cells. Activation of the nuclease cleaves the surrounding DNA, which then diffuses out of the nucleus for collection and sequencing.[1] This method avoids formaldehyde cross-linking and immunoprecipitation, resulting in lower backgrounds and higher resolution.[4]

Materials:

  • Cell lines (100,000 to 500,000 cells per reaction)

  • Concanavalin A-coated magnetic beads

  • Wash Buffer (e.g., 20 mM HEPES, 150 mM NaCl)

  • Digitonin

  • Antibody Buffer (Wash Buffer + 0.05% Digitonin)

  • Anti-AF10 antibody and IgG control

  • pA-MNase fusion protein

  • Calcium Chloride (CaCl₂)

  • STOP Buffer (containing EDTA and EGTA)

  • DNA purification kit

  • NGS library preparation kit

Procedure:

  • Cell Preparation and Permeabilization:

    • Harvest cells and wash them with Wash Buffer.

    • Bind the cells to activated Concanavalin A beads.

    • Permeabilize the cell membrane by incubating with Antibody Buffer containing digitonin. The nuclear membrane should remain intact.[4]

  • Antibody Binding:

    • Incubate the permeabilized cells with the primary antibody (anti-AF10 or IgG control) for 2 hours at room temperature or overnight at 4°C.

  • pA-MNase Binding:

    • Wash the cells to remove unbound primary antibody.

    • Incubate with pA-MNase, which will bind to the antibody at the target sites.

  • Targeted Chromatin Digestion:

    • Wash away unbound pA-MNase.

    • Chill the samples to 0°C and initiate cleavage by adding CaCl₂. Incubate on ice for 30 minutes.

    • Stop the reaction by adding STOP Buffer.

  • Release and Purification of DNA Fragments:

    • Incubate at 37°C for 30 minutes to release the cleaved chromatin fragments into the supernatant.

    • Separate the beads using a magnet and carefully collect the supernatant containing the target DNA.

    • Purify the DNA from the supernatant using a DNA purification column kit suitable for small fragments.

  • Library Preparation and Sequencing:

    • Proceed with library preparation and sequencing. Due to the low DNA yield, use a library preparation kit optimized for low-input DNA.

CUT_and_RUN_Workflow cluster_prep Cell Preparation cluster_tether Tethering & Cleavage cluster_analysis DNA Analysis Start 1. Start with Native Cells BindBeads 2. Bind Cells to ConA Beads Start->BindBeads Permeabilize 3. Permeabilize Cell Membrane BindBeads->Permeabilize Antibody 4. Add anti-AF10 Antibody Permeabilize->Antibody pAMNase 5. Add pA-MNase Fusion Protein Antibody->pAMNase Cleave 6. Activate MNase (Ca2+) to Cleave DNA pAMNase->Cleave Release 7. Release Fragments Cleave->Release Purify 8. Purify DNA from Supernatant Release->Purify Library 9. Library Prep Purify->Library Seq 10. Sequencing & Analysis Library->Seq

Caption: Workflow for this compound CUT&RUN.

Section 2: Identification of this compound-Interacting Proteins on Chromatin

Identifying the proteins that interact with this compound on chromatin is key to understanding its function. AP-MS can identify stable interaction partners, while BioID is suited for transient or proximal proteins.

Protocol 2.1: Affinity Purification-Mass Spectrometry (AP-MS) for this compound Interactome

Principle: A tagged version of this compound (e.g., FLAG-AF10 or Biotin-AF10) is expressed in cells. The this compound protein complex is then purified from nuclear extracts using affinity beads, and the co-purifying proteins are identified by mass spectrometry.

Procedure:

  • Stable Cell Line Generation:

    • Clone this compound cDNA into a mammalian expression vector with an affinity tag (e.g., SFB-tag: S-protein, FLAG, Streptavidin-binding peptide).

    • Transfect into a suitable cell line (e.g., HEK293T) and select for stable expression.

  • Cell Culture and Lysis:

    • Expand the stable cell line.

    • Harvest cells and perform nuclear extraction to enrich for chromatin-associated proteins.

  • Tandem Affinity Purification (TAP):

    • Incubate the nuclear extract with the first affinity resin (e.g., Streptavidin beads).

    • Wash the beads extensively to remove non-specific binders.

    • Elute the protein complexes from the first resin (e.g., with biotin).

    • Incubate the eluate with the second affinity resin (e.g., anti-FLAG beads).

    • Perform a second round of extensive washes.

  • Sample Preparation for Mass Spectrometry:

    • Elute the final purified complexes.

    • Separate proteins by SDS-PAGE and perform in-gel trypsin digestion, or perform on-bead digestion.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify proteins using a database search algorithm (e.g., MaxQuant, Proteome Discoverer). Specific interactors are determined by comparing against control purifications (e.g., empty vector).

AP_MS_Workflow Start 1. Express Tagged-AF10 Lysis 2. Cell Lysis & Nuclear Extraction Start->Lysis AP 3. Affinity Purification Lysis->AP Wash 4. Stringent Washing AP->Wash Elute 5. Elution Wash->Elute Digest 6. Trypsin Digestion Elute->Digest MS 7. LC-MS/MS Analysis Digest->MS

Caption: General workflow for Affinity Purification-Mass Spectrometry (AP-MS).

Protocol 2.2: Proximity-Dependent Biotinylation (BioID) for this compound

Principle: this compound is fused to a promiscuous biotin ligase (e.g., TurboID). When expressed in cells and supplied with biotin, the ligase releases activated biotin, which covalently labels proteins within a close proximity (~10-20 nm).[8] These biotinylated proteins are then purified and identified by mass spectrometry.

Procedure:

  • Construct Generation:

    • Fuse the coding sequence of TurboID to the N- or C-terminus of this compound in an expression vector.

  • Cell Line Generation:

    • Establish a cell line that inducibly or constitutively expresses the this compound-TurboID fusion protein.

  • Biotin Labeling:

    • Culture the cells and induce expression of the fusion protein if necessary.

    • Add biotin to the culture medium and incubate for the optimized duration (e.g., 10 minutes for TurboID, 18-24 hours for BirA*).

  • Cell Lysis and Pulldown:

    • Harvest and lyse the cells under denaturing conditions (e.g., using RIPA buffer) to disrupt protein complexes but preserve the covalent biotin tag.

    • Incubate the lysate with streptavidin-coated magnetic beads to capture all biotinylated proteins.

    • Perform stringent washes to remove non-specific proteins.

  • Mass Spectrometry:

    • Perform on-bead trypsin digestion of the captured proteins.

    • Analyze the resulting peptides by LC-MS/MS.

    • Identify specific proximal proteins by comparing results to a negative control (e.g., cells expressing TurboID alone).

Section 3: this compound Signaling and Regulatory Context

This compound is a key component of a signaling pathway that regulates gene expression through histone modification. Its interaction with DOT1L is central to this function, particularly in the context of MLL-rearranged leukemias.

This compound-DOT1L Signaling Pathway

In leukemias driven by MLL fusion proteins, the MLL portion of the chimera targets the complex to specific gene loci, such as the HOXA gene cluster. The this compound portion then recruits DOT1L. This targeted recruitment leads to aberrant H3K79 hypermethylation at these loci, driving sustained expression of pro-leukemic genes and blocking hematopoietic differentiation. Understanding this pathway is critical for developing targeted therapies, such as DOT1L inhibitors.

AF10_Pathway cluster_chromatin Chromatin cluster_output Cellular Outcome MLL_this compound MLL-AF10 Fusion Protein DOT1L DOT1L MLL_this compound->DOT1L Recruits HOXA HOXA Genes MLL_this compound->HOXA Binds to Promoter H3K79 Histone H3 DOT1L->H3K79 Methylates H3K79me H3K79me2/3 Gene_Expr Upregulated Gene Expression H3K79me->Gene_Expr Promotes Leukemia Leukemogenesis & Blocked Differentiation Gene_Expr->Leukemia

Caption: this compound-mediated recruitment of DOT1L and H3K79 methylation in leukemia.

References

Troubleshooting & Optimization

Technical Support Center: AF10 Antibody Western Blot Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting issues encountered when using the AF10 (also known as MLLT10) antibody in Western Blotting experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of this compound in a Western Blot?

A1: The predicted molecular weight of the this compound protein is approximately 109-113 kDa.[1][2] However, the observed molecular weight in your Western Blot may vary depending on post-translational modifications and the specific isoform being detected.

Q2: Which cell lines can be used as a positive control for this compound expression?

A2: Jurkat and K562 cell lines have been used in Western Blot analysis and are reported to express this compound.[1][3]

Q3: What subcellular localization is expected for this compound?

A3: this compound is a nuclear protein.[1][2] Therefore, it is crucial to ensure your lysis buffer and protocol are optimized for the efficient extraction of nuclear proteins.

Q4: What are the recommended antibody dilutions for the this compound antibody in Western Blotting?

A4: A starting dilution range of 1:500 to 1:2,000 is recommended for the primary this compound antibody.[4] However, the optimal dilution should be determined empirically for your specific experimental conditions.

Troubleshooting Guide

This guide addresses common problems encountered during Western Blotting with the this compound antibody in a question-and-answer format.

Problem 1: No Signal or a Very Weak Signal
Potential Cause Solution
Inefficient extraction of nuclear proteins This compound is a nuclear protein.[1][2] Use a lysis buffer specifically formulated for nuclear protein extraction, such as RIPA buffer, and consider mechanical disruption methods like sonication to ensure complete nuclear lysis.
Low protein abundance Increase the total protein loaded per lane. For nuclear targets, a higher protein load is often necessary.
Suboptimal primary antibody concentration The antibody concentration may be too low. Perform a dot blot or a dilution series (e.g., 1:250, 1:500, 1:1000) to determine the optimal concentration.[5]
Inefficient transfer of a high molecular weight protein Optimize the transfer conditions for high molecular weight proteins (~110 kDa). This may include using a lower percentage gel, extending the transfer time, or using a wet transfer system.
Inactive primary or secondary antibody Ensure antibodies have been stored correctly and have not expired. Use a fresh aliquot of antibody.
Incorrect secondary antibody Confirm that the secondary antibody is specific for the host species of the primary antibody (e.g., anti-rabbit secondary for a rabbit primary).
Problem 2: High Background
Potential Cause Solution
Primary or secondary antibody concentration is too high Reduce the concentration of the primary and/or secondary antibody. High antibody concentrations can lead to non-specific binding.[6]
Insufficient blocking Block the membrane for at least 1 hour at room temperature or overnight at 4°C with gentle agitation. Use a common blocking agent like 5% non-fat dry milk or 3-5% BSA in TBST.
Inadequate washing Increase the number and duration of wash steps after primary and secondary antibody incubations. Use a buffer containing a detergent like Tween-20.
Membrane dried out Ensure the membrane remains hydrated throughout the entire process.
Problem 3: Non-Specific Bands
Potential Cause Solution
Primary antibody concentration is too high A high concentration of the primary antibody can result in binding to proteins other than the target.[6] Decrease the antibody concentration.
Lysate contains degradation products Prepare fresh lysates and always add protease inhibitors to your lysis buffer to prevent protein degradation.
Antibody cross-reactivity The antibody may be recognizing other proteins with similar epitopes. Ensure you are using a validated and specific antibody. Consider using an affinity-purified antibody.
Too much protein loaded Overloading the gel can lead to non-specific antibody binding. Reduce the amount of protein loaded per lane.

Experimental Protocols

Recommended Western Blot Protocol for this compound Antibody

This protocol is a general guideline and may require optimization for your specific experimental conditions.

1. Sample Preparation (Nuclear Protein Extraction)

  • Wash cells with ice-cold PBS.

  • Lyse cells in ice-cold RIPA buffer supplemented with protease inhibitors.

  • Mechanically disrupt the cells using a sonicator on ice.

  • Centrifuge the lysate to pellet cellular debris.

  • Determine the protein concentration of the supernatant using a protein assay (e.g., BCA).

2. SDS-PAGE

  • Mix 20-40 µg of protein lysate with Laemmli sample buffer.

  • Denature the samples by heating at 95-100°C for 5 minutes.

  • Load samples onto a 7.5% or 10% polyacrylamide gel.

  • Run the gel until the dye front reaches the bottom.

3. Protein Transfer

  • Transfer the proteins from the gel to a PVDF membrane.

  • For a high molecular weight protein like this compound, a wet transfer at 100V for 90 minutes is recommended.

4. Immunodetection

  • Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary this compound antibody diluted in blocking buffer (e.g., 1:1000) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

5. Detection

  • Incubate the membrane with an ECL substrate.

  • Capture the chemiluminescent signal using an imaging system.

Data Presentation

ParameterRecommendation
Antibody This compound (MLLT10) Polyclonal Antibody
Predicted MW ~109-113 kDa
Positive Control Jurkat or K562 whole-cell lysate
Primary Antibody Dilution 1:500 - 1:2,000
Secondary Antibody HRP-conjugated anti-rabbit IgG
Blocking Buffer 5% non-fat dry milk or 5% BSA in TBST
Lysis Buffer RIPA buffer with protease inhibitors

Visualizations

Western_Blot_Workflow cluster_prep Sample Preparation cluster_gel Electrophoresis cluster_detection Immunodetection Cell_Culture Cell Culture (e.g., Jurkat, K562) Lysis Nuclear Lysis (RIPA Buffer) Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer (PVDF Membrane) SDS_PAGE->Transfer Blocking Blocking (5% Milk or BSA) Transfer->Blocking Primary_Ab Primary Antibody (Anti-AF10) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection

Caption: Workflow for Western Blotting of the this compound protein.

Troubleshooting_this compound cluster_no_signal No or Weak Signal cluster_high_bg High Background cluster_nonspecific Non-Specific Bands Start Problem with This compound Western Blot Check_Lysis Optimize Nuclear Protein Extraction Start->Check_Lysis Check_Blocking Optimize Blocking Step Start->Check_Blocking Dilute_Primary Decrease Primary Antibody Conc. Start->Dilute_Primary Check_Transfer Optimize Transfer for High MW Check_Lysis->Check_Transfer Titrate_Ab Titrate Primary Antibody Check_Transfer->Titrate_Ab Increase_Load Increase Protein Load Titrate_Ab->Increase_Load Check_Washing Increase Wash Steps Check_Blocking->Check_Washing Dilute_Ab Decrease Antibody Concentration Check_Washing->Dilute_Ab Fresh_Lysate Use Fresh Lysate with Inhibitors Dilute_Primary->Fresh_Lysate Check_Ab_Spec Verify Antibody Specificity Fresh_Lysate->Check_Ab_Spec

Caption: Troubleshooting decision tree for this compound Western Blotting.

References

Technical Support Center: Optimizing AF10 ChIP-seq

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their AF10 Chromatin Immunoprecipitation sequencing (ChIP-seq) experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is performing ChIP-seq for it challenging?

This compound (also known as MLLT10) is a transcription cofactor that plays a crucial role in regulating gene expression, particularly through its interaction with the histone methyltransferase DOT1L. This interaction is critical for H3K79 methylation, a key epigenetic mark. ChIP-seq for this compound can be challenging because, as a cofactor, it may not bind directly to DNA but rather as part of a larger protein complex. This indirect binding can make cross-linking and immunoprecipitation less efficient compared to direct DNA-binding transcription factors.

Q2: Which type of controls are essential for a reliable this compound ChIP-seq experiment?

To ensure the reliability of your this compound ChIP-seq data, it is critical to include the following controls:

  • Input DNA Control: This is the most crucial control. It consists of sheared chromatin that has not been subjected to immunoprecipitation. The input control helps to identify background noise and regions of the genome that are inherently more accessible or prone to fragmentation, allowing for accurate peak calling.

  • Negative Control (IgG): A mock immunoprecipitation using a non-specific IgG antibody from the same species as your primary antibody is essential. This control helps to determine the level of non-specific binding of antibodies and the protein A/G beads to the chromatin.

  • Positive Gene Locus: If known target genes of this compound are established in your experimental system, designing primers for these regions and performing qPCR on your ChIP DNA before sequencing can validate the enrichment of your protein of interest.

Q3: What is the recommended sequencing depth for this compound ChIP-seq?

For transcription factors like this compound, a minimum sequencing depth of 20-30 million reads per sample is generally recommended to achieve sufficient coverage for peak calling. However, the optimal sequencing depth can depend on the abundance of this compound in your cell type and the quality of the immunoprecipitation.

Troubleshooting Guide

Issue 1: Low ChIP Signal or No Enrichment
Possible Cause Troubleshooting Steps
Inefficient Cross-linking This compound is part of a protein complex and may not directly bind DNA. Optimize cross-linking time. Start with 10 minutes at room temperature with 1% formaldehyde. For indirect binders, a longer cross-linking time (up to 30 minutes) or a two-step cross-linking protocol with a protein-protein cross-linker like DSG prior to formaldehyde may be necessary.[1] However, over-cross-linking can mask epitopes, so a time-course experiment is recommended.[2][3][4]
Suboptimal Antibody Concentration The amount of antibody is critical. Too little will result in low yield, while too much can increase background. Perform an antibody titration experiment to determine the optimal concentration. A general starting point is 1-10 µg of antibody per 25 µg of chromatin.[2]
Poor Antibody Quality Use a ChIP-validated antibody for this compound. The antibody's performance in other applications like Western Blot or Immunoprecipitation does not guarantee success in ChIP. If possible, validate the antibody's specificity using a knockout or knockdown of this compound.
Insufficient Starting Material For transcription factors, a higher number of cells is often required. Start with at least 10 million cells per immunoprecipitation. If the signal is still low, consider increasing the cell number.
Inefficient Cell Lysis and Chromatin Shearing Ensure complete cell lysis to release the nucleus. Optimize sonication or enzymatic digestion to achieve a fragment size of 200-600 bp. Oversonication can denature proteins and disrupt antibody epitopes.
Issue 2: High Background Signal
Possible Cause Troubleshooting Steps
Excessive Antibody Using too much primary antibody or non-specific IgG can lead to high background. Titrate your antibody to find the optimal concentration that maximizes specific signal over background.
Insufficient Washing Inadequate washing after immunoprecipitation can leave non-specifically bound chromatin. Increase the number of washes or the stringency of the wash buffers (e.g., by increasing salt concentration).
Contaminated Reagents Ensure all buffers and reagents are freshly prepared and filtered to avoid contamination that can contribute to background.
Bead-related Issues Pre-clear the chromatin with protein A/G beads before immunoprecipitation to remove proteins that non-specifically bind to the beads. Ensure you are using high-quality beads.
Issue 3: Poor Peak Calling and Data Analysis
Possible Cause Troubleshooting Steps
Inadequate Controls Accurate peak calling heavily relies on a good quality input control. Ensure your input library is sequenced to a comparable depth as your ChIP samples.
Incorrect Peak Calling Parameters This compound is expected to have relatively sharp peaks characteristic of transcription factors. Use a peak caller designed for sharp peaks, such as MACS2, and adjust the parameters accordingly.
Presence of Blacklisted Regions Filter out reads that map to known artifact-prone regions of the genome (ENCODE blacklisted regions) to avoid false-positive peaks.
Lack of Replicates Biological replicates are essential to assess the reproducibility of your findings and to perform robust statistical analysis for differential binding.

Quantitative Data Summary

The following tables provide general recommendations for key experimental parameters. Note that optimal conditions should be empirically determined for your specific cell type and experimental setup.

Table 1: Recommended Starting Material and Antibody Concentration

ParameterRecommendationRationale
Cell Number 10 - 20 million cells per IPTranscription factors like this compound are generally less abundant than histones, requiring more starting material to achieve sufficient signal.
Chromatin Amount 25 - 50 µg per IPEnsures enough target protein-DNA complexes for successful immunoprecipitation.
This compound Antibody 2 - 10 µg per IPThis is a general starting range. Titration is crucial to find the optimal antibody concentration for your specific antibody and chromatin preparation.[2]
IgG Control Equal amount as the this compound antibodyEnsures a proper comparison for non-specific binding.

Table 2: Cross-linking and Chromatin Shearing Parameters

ParameterRecommendationRationale
Cross-linking Agent 1% FormaldehydeStandard cross-linker for ChIP.
Cross-linking Time 10 - 20 minutes at Room TemperatureA good starting point for transcription factors. May require optimization (5-30 minutes).[1] For indirect DNA binders like this compound, a longer time might be beneficial, but over-crosslinking should be avoided.[2][3][4]
Chromatin Shearing Method Sonication or Enzymatic DigestionSonication is common for transcription factors. Enzymatic digestion can be gentler but may have sequence bias.
Target Fragment Size 200 - 600 bpOptimal size range for achieving good resolution in ChIP-seq.

Experimental Protocols

Detailed this compound ChIP-seq Protocol

This protocol is a general guideline for performing this compound ChIP-seq on mammalian cells.

I. Cell Fixation and Chromatin Preparation

  • Cell Culture: Grow cells to 80-90% confluency.

  • Cross-linking:

    • Add formaldehyde directly to the culture medium to a final concentration of 1%.

    • Incubate for 10-15 minutes at room temperature with gentle shaking.

    • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.

  • Cell Harvesting:

    • Scrape the cells and transfer to a conical tube.

    • Wash the cells twice with ice-cold PBS.

  • Cell Lysis:

    • Resuspend the cell pellet in a hypotonic lysis buffer containing protease inhibitors.

    • Incubate on ice to allow cells to swell.

    • Dounce homogenize to release the nuclei.

    • Pellet the nuclei by centrifugation.

  • Nuclear Lysis and Chromatin Shearing:

    • Resuspend the nuclear pellet in a nuclear lysis buffer with protease inhibitors.

    • Shear the chromatin to an average size of 200-600 bp using a sonicator. Optimization of sonication conditions (power, duration, cycles) is critical.

    • After sonication, centrifuge to pellet cellular debris. The supernatant contains the soluble chromatin.

  • Quantify Chromatin:

    • Take an aliquot of the sheared chromatin, reverse the cross-links, and purify the DNA.

    • Measure the DNA concentration to determine the amount of chromatin to use per immunoprecipitation.

II. Immunoprecipitation

  • Pre-clearing:

    • Dilute the chromatin in ChIP dilution buffer.

    • Add a slurry of Protein A/G magnetic beads and incubate to reduce non-specific binding.

    • Pellet the beads and transfer the supernatant (pre-cleared chromatin) to a new tube.

  • Input Control:

    • Take a small percentage (e.g., 1-2%) of the pre-cleared chromatin to serve as the input control. Store at -20°C.

  • Immunoprecipitation:

    • Add the this compound antibody (or IgG control) to the pre-cleared chromatin.

    • Incubate overnight at 4°C with rotation.

  • Capture of Immune Complexes:

    • Add Protein A/G magnetic beads to the chromatin-antibody mixture.

    • Incubate for 2-4 hours at 4°C with rotation.

  • Washing:

    • Pellet the beads on a magnetic stand and discard the supernatant.

    • Perform a series of washes with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.

    • Finally, wash with TE buffer.

III. Elution, Reverse Cross-linking, and DNA Purification

  • Elution:

    • Elute the chromatin from the beads by adding elution buffer and incubating at 65°C.

  • Reverse Cross-linking:

    • Add NaCl to the eluted chromatin and the input control.

    • Incubate overnight at 65°C to reverse the formaldehyde cross-links.

  • Protein and RNA Digestion:

    • Treat the samples with RNase A and then Proteinase K to remove RNA and protein.

  • DNA Purification:

    • Purify the DNA using a PCR purification kit or phenol:chloroform extraction followed by ethanol precipitation.

    • Elute the DNA in a small volume of elution buffer.

IV. Library Preparation and Sequencing

  • Quantify DNA:

    • Quantify the purified ChIP and input DNA using a high-sensitivity method like Qubit.

  • Library Preparation:

    • Prepare sequencing libraries from the ChIP and input DNA according to the manufacturer's protocol (e.g., Illumina TruSeq ChIP Library Preparation Kit).

  • Sequencing:

    • Sequence the libraries on a high-throughput sequencing platform.

Mandatory Visualizations

AF10_ChIP_Seq_Workflow cluster_preparation Chromatin Preparation cluster_ip Immunoprecipitation cluster_downstream Downstream Processing cluster_analysis Data Analysis Start Start with Cultured Cells Crosslinking Formaldehyde Cross-linking Start->Crosslinking Quenching Glycine Quenching Crosslinking->Quenching Harvesting Cell Harvesting Quenching->Harvesting Lysis Cell & Nuclear Lysis Harvesting->Lysis Shearing Chromatin Shearing (Sonication) Lysis->Shearing Preclearing Pre-clearing with Beads Shearing->Preclearing Input Take Input Control IP Immunoprecipitation (this compound Antibody) Preclearing->IP Capture Capture with Beads IP->Capture Washing Washes Capture->Washing Elution Elution Washing->Elution Reverse Reverse Cross-links Elution->Reverse Purification DNA Purification Reverse->Purification LibraryPrep Library Preparation Purification->LibraryPrep Sequencing Sequencing LibraryPrep->Sequencing QC Quality Control Sequencing->QC Alignment Alignment to Genome QC->Alignment PeakCalling Peak Calling Alignment->PeakCalling DownstreamAnalysis Downstream Analysis (Motif finding, etc.) PeakCalling->DownstreamAnalysis

Caption: Experimental workflow for this compound ChIP-seq.

AF10_Signaling_Pathway cluster_complex This compound-DOT1L Complex cluster_histone_mod Histone Modification cluster_transcription Transcriptional Regulation This compound This compound (MLLT10) DOT1L DOT1L This compound->DOT1L interacts with H3 Histone H3 DOT1L->H3 catalyzes H3K79me H3K79 methylation H3->H3K79me methylation TargetGenes Target Genes (e.g., HOXA cluster) H3K79me->TargetGenes activates Transcription Gene Expression TargetGenes->Transcription leads to

Caption: this compound-DOT1L signaling pathway in transcriptional regulation.

References

AF10 Co-Immunoprecipitation Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficiency of their co-immunoprecipitation (co-IP) experiments for the protein AF10 (also known as MLLT10).

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in performing co-immunoprecipitation for this compound?

A1: this compound is a nuclear protein involved in transcriptional regulation and chromatin modification.[1][2] Key challenges in this compound co-IP stem from its subcellular localization and its involvement in large protein complexes. Specific issues include:

  • Inefficient Lysis: Incomplete extraction of this compound from the nucleus can lead to low yields.

  • Weak or Transient Interactions: Protein-protein interactions with this compound may be transient or have low affinity, making them difficult to preserve during the co-IP procedure.

  • Non-specific Binding: As with any co-IP, high background from non-specific protein binding to the beads or antibody can obscure results.

  • Antibody Suitability: Not all antibodies that work for western blotting are suitable for immunoprecipitation where the native protein conformation is targeted.[3]

Q2: Which type of antibody is best for this compound co-IP?

A2: Both monoclonal and polyclonal antibodies can be used for co-IP. Polyclonal antibodies may be advantageous as they can recognize multiple epitopes, potentially leading to more efficient pull-down of the protein. However, the most critical factor is that the antibody is validated for immunoprecipitation.[4] Always check the manufacturer's datasheet for validation data. If not available, you may need to validate the antibody yourself.

Q3: How can I be sure my this compound co-IP has worked?

A3: A successful co-IP experiment requires proper controls.[4] You should include:

  • Input Control: A fraction of the cell lysate before the immunoprecipitation step to show that both your bait (this compound) and prey proteins are expressed.

  • Isotype Control: A non-specific antibody of the same isotype as your primary antibody to control for non-specific binding to the beads and antibody.

  • Bead-Only Control: Beads incubated with lysate but without the primary antibody to check for non-specific binding to the beads themselves.

A successful experiment will show a clear band for your prey protein in the this compound IP lane and its absence or significant reduction in the control lanes.

Troubleshooting Guide

Problem 1: Low or No Signal for the Bait Protein (this compound)
Possible Cause Recommended Solution
Inefficient Cell Lysis Since this compound is a nuclear protein, a standard lysis buffer may not be sufficient. Consider using a RIPA buffer, which is more stringent and effective at disrupting the nuclear membrane.[5] You can also include sonication or mechanical disruption to aid in nuclear lysis.[6]
Poor Antibody Performance Ensure your anti-AF10 antibody is validated for immunoprecipitation. If not, test a different antibody. Consider that the antibody's epitope may be masked in the native protein; in such cases, a denaturing IP might be an alternative, though this is not suitable for co-IP.[3]
Insufficient Protein Input Increase the amount of starting cell lysate. A typical starting point is 1-2 mg of total protein per IP reaction.[6]
This compound Protein Degradation This compound protein levels can be regulated by proteasomal degradation.[7] Always use freshly prepared lysates and include a protease inhibitor cocktail in your lysis buffer. Keep samples on ice or at 4°C throughout the procedure.[8][9]
Problem 2: Low or No Signal for the Prey Protein (Interacting Partner)
Possible Cause Recommended Solution
Weak or Transient Interaction Optimize the lysis and wash buffer conditions to be less stringent. Use a milder lysis buffer (e.g., NP-40 based instead of RIPA) and reduce the salt and detergent concentrations in the wash buffer.[10] You can also consider in vivo cross-linking before cell lysis to stabilize protein-protein interactions.
Disruption of Interaction by Antibody The epitope of your this compound antibody might be located at the protein-protein interaction site. If you suspect this, try using an antibody that targets a different region of this compound.[8]
Incorrect Elution Method A harsh elution buffer (like Laemmli buffer) can denature protein complexes.[11] If your downstream analysis allows, consider a milder elution method, such as using a low pH glycine buffer, to preserve the interaction.[6]
Problem 3: High Background or Non-Specific Bands
Possible Cause Recommended Solution
Non-specific Binding to Beads Pre-clear the lysate by incubating it with beads alone before adding the primary antibody. This will remove proteins that non-specifically bind to the beads.[12]
Non-specific Antibody Binding Ensure you are using an appropriate isotype control to identify non-specific binding from the antibody. You can also try titrating the amount of primary antibody to find the optimal concentration that maximizes specific binding while minimizing background.
Insufficient Washing Increase the number of wash steps (e.g., from 3 to 5) or the stringency of the wash buffer. You can gradually increase the salt (e.g., from 150 mM to 300 mM NaCl) or detergent concentration in the wash buffer.[9] Be mindful that overly stringent washes can disrupt true interactions.
Antibody Heavy and Light Chain Interference The eluted antibody's heavy (~50 kDa) and light (~25 kDa) chains can mask proteins of similar molecular weights on a Western blot. To avoid this, use an IP/Western blot antibody from a different host species if possible, or use light-chain specific secondary antibodies.[13]

Experimental Protocols

Optimized Lysis Buffer Recipes for this compound Co-IP
Buffer Component RIPA Buffer (Stringent) NP-40 Buffer (Mild)
Tris-HCl (pH 7.4-8.0)50 mM50 mM
NaCl150 mM150 mM
NP-40 or Triton X-1001%1%
Sodium Deoxycholate0.5%-
SDS0.1%-
EDTA1 mM1 mM
Protease Inhibitor Cocktail1X1X
Phosphatase Inhibitors1X1X

Note: The choice of buffer depends on the strength of the protein-protein interaction being investigated. For potentially weak or transient interactions, start with the milder NP-40 buffer.

Detailed Co-Immunoprecipitation Protocol for this compound

This protocol is a general guideline and may require optimization for your specific cell type and interacting protein of interest.

1. Cell Lysis a. Harvest approximately 1-5 x 10^7 cells per IP reaction. b. Wash the cell pellet with ice-cold PBS. c. Resuspend the pellet in 1 ml of ice-cold lysis buffer (see table above) supplemented with protease and phosphatase inhibitors. d. Incubate on ice for 30 minutes with occasional vortexing. For nuclear proteins like this compound, sonication on ice may be necessary to ensure complete lysis. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (lysate) to a new pre-chilled tube.

2. Pre-Clearing the Lysate a. Add 20-30 µl of Protein A/G beads to the cell lysate. b. Incubate with gentle rotation for 1 hour at 4°C. c. Centrifuge at 1,000 x g for 1 minute at 4°C and carefully transfer the supernatant to a new tube.

3. Immunoprecipitation a. Add 2-5 µg of anti-AF10 antibody (or the equivalent amount of isotype control antibody) to the pre-cleared lysate. b. Incubate with gentle rotation for 4 hours to overnight at 4°C. c. Add 40-50 µl of Protein A/G beads and incubate for another 1-2 hours at 4°C with gentle rotation.

4. Washing a. Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. b. Carefully remove the supernatant. c. Wash the beads 3-5 times with 1 ml of ice-cold wash buffer (typically the lysis buffer with a lower detergent concentration or PBS with 0.1% Tween-20). After the final wash, remove all supernatant.

5. Elution a. Denaturing Elution: Resuspend the beads in 40-50 µl of 2x Laemmli sample buffer. Boil at 95-100°C for 5-10 minutes. Centrifuge to pellet the beads and collect the supernatant for SDS-PAGE and Western blotting.[8] b. Non-Denaturing (Mild) Elution: Resuspend the beads in 50-100 µl of 0.1 M glycine (pH 2.5-3.0). Incubate for 10-15 minutes at room temperature with gentle agitation. Pellet the beads and transfer the supernatant to a new tube containing a neutralizing buffer (e.g., 1 M Tris pH 8.5).[6]

Visualizations

co_ip_workflow start Start: Cell Culture lysis Cell Lysis (e.g., RIPA Buffer) start->lysis preclear Pre-clearing with Beads lysis->preclear ip Immunoprecipitation (Anti-AF10 Antibody) preclear->ip wash Wash Steps (3-5 times) ip->wash elution Elution wash->elution analysis Analysis (Western Blot / Mass Spec) elution->analysis end End: Interaction Confirmed analysis->end

Caption: A general workflow for this compound co-immunoprecipitation.

af10_interactions This compound This compound DOT1L DOT1L This compound->DOT1L Interaction TCF4_beta_catenin Tcf4/β-catenin Complex This compound->TCF4_beta_catenin Interaction Chromatin Chromatin This compound->Chromatin Binding DOT1L->Chromatin H3K79 Methylation TCF4_beta_catenin->Chromatin Wnt Signaling JAK1 Jak1 (with CALM-AF10 fusion) JAK1->this compound Interaction

Caption: Known and potential interaction partners of this compound.

troubleshooting_tree start Low/No Prey Signal cause1 Weak Interaction? start->cause1 solution1 Use Milder Lysis/Wash Buffer Consider Cross-linking cause1->solution1 Yes cause2 Antibody Blocking Site? cause1->cause2 No solution2 Try Different this compound Antibody cause2->solution2 Yes cause3 Bait Protein Not Pulled Down? cause2->cause3 No solution3 Troubleshoot Bait IP (See Problem 1) cause3->solution3 Yes

Caption: Decision tree for troubleshooting low prey protein signal.

References

Technical Support Center: Lentiviral Transduction of AF10 Constructs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with lentiviral constructs of AF10 and its fusion proteins, such as CALM-AF10.

Frequently Asked Questions (FAQs)

Q1: My lentiviral titer for the this compound construct is very low. What are the possible causes and solutions?

A1: Low viral titers are a common issue, especially with large or potentially toxic constructs like this compound fusions. Here are the primary causes and troubleshooting steps:

  • Plasmid Quality: Ensure you are using high-purity, endotoxin-free plasmid preparations for transfection of packaging cells.

  • Packaging Cell Health: Use healthy, low-passage HEK293T cells (or a similar packaging cell line) that are actively dividing and show good morphology.

  • Transfection Efficiency: Optimize your transfection protocol. The ratio of transfer plasmid to packaging plasmids is critical.

  • Large Construct Size: this compound fusion constructs can be large, which is known to decrease packaging efficiency. Consider using a lentiviral system optimized for large inserts. If possible, cloning a smaller, minimal functional domain of the this compound fusion could improve titers.

  • Toxicity of this compound Construct: Overexpression of oncogenic fusion proteins like CALM-AF10 can be toxic to packaging cells, leading to cell death and reduced virus production.

    • Solution: Consider using an inducible promoter system (e.g., Tet-On) in your lentiviral vector to control the expression of the this compound construct during virus production.

  • Harvesting and Concentration: Harvest viral supernatant at multiple time points (e.g., 48 and 72 hours post-transfection) and pool them. Concentrate the virus using methods like ultracentrifugation or commercially available concentration reagents.

Q2: I have a decent viral titer, but the transduction efficiency in my target cells (e.g., hematopoietic stem cells, U937, K562) is poor. How can I improve it?

A2: Difficulty in transducing specific cell types, especially suspension and primary cells, is a frequent challenge.

  • Transduction Enhancers: The use of transduction enhancers is crucial for many cell types.

    • Polybrene: This is the most common enhancer, but it can be toxic to some cells. It's important to determine the optimal concentration for your specific cell line by performing a toxicity assay. A typical starting concentration is 8 µg/mL.[1]

    • Alternative Enhancers: If Polybrene is toxic, consider using other commercially available transduction enhancers.

  • Multiplicity of Infection (MOI): The MOI, or the ratio of viral particles to target cells, is critical. You may need to increase the MOI for difficult-to-transduce cells. It is recommended to perform a titration experiment to determine the optimal MOI for your cell line.

  • Spinoculation: This method involves centrifuging the cells with the virus, which can significantly improve transduction efficiency by increasing the contact between the virus and the cells. A common protocol is to spin at 800 x g for 30-40 minutes.[1]

  • Cell Health and Density: Ensure your target cells are healthy and in the logarithmic growth phase. Cell density at the time of transduction can also impact efficiency.

  • Promoter Silencing: Some promoters, like CMV, are prone to silencing in certain cell types, including hematopoietic cells.[2] If you are not seeing expression, consider using a promoter that is more active in your target cells, such as EF1a or MSCV.[2]

Q3: My cells are dying after transduction with the this compound lentivirus. What could be the reason?

A3: Cell death post-transduction can be due to several factors:

  • Toxicity of the this compound Fusion Protein: As an oncoprotein, CALM-AF10 can induce apoptosis or cell cycle arrest when overexpressed. Using an inducible system can help mitigate this by allowing you to control the timing and level of expression.

  • Toxicity of Transduction Reagents: As mentioned, Polybrene can be toxic. Confirm the optimal, non-toxic concentration for your cells.

  • High MOI: An excessively high MOI can lead to cytotoxicity.

  • Contaminants in Viral Preparation: Impurities from the packaging cell culture can be toxic to target cells. Ensure your viral supernatant is filtered (0.45 µm filter) and, if necessary, purified.

Q4: I am not detecting the expression of my this compound fusion protein after transduction, even though I have successfully selected transduced cells. What should I check?

A4: Lack of protein expression can be due to issues at the transcriptional or post-transcriptional level.

  • Promoter Activity: Verify that the promoter in your lentiviral construct is active in your target cell line.[2]

  • Subcellular Localization: The CALM-AF10 fusion protein has been shown to have a predominantly cytoplasmic localization, which is necessary for its leukemogenic activity.[3][4] If your detection method assumes nuclear localization (e.g., nuclear fractionation for Western blot), you may miss the protein. Use whole-cell lysates or immunofluorescence to check for cytoplasmic expression.

  • Protein Stability: The fusion protein may be unstable and rapidly degraded. You can try treating your cells with a proteasome inhibitor (e.g., MG132) for a short period before harvesting to see if you can detect the protein.

  • Verification of Integration: Use qPCR on the genomic DNA of your transduced cells to confirm that the lentiviral construct has integrated into the host genome.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Lentiviral Titer Poor quality of plasmid DNA.Use high-purity, endotoxin-free midi or maxipreps.
Unhealthy or high-passage packaging cells.Use healthy, low-passage HEK293T cells.
Suboptimal transfection reagent or protocol.Optimize the ratio of plasmid DNA to transfection reagent.
Large size of the this compound construct.Use a lentiviral packaging system optimized for large inserts.
Toxicity of the this compound fusion protein to packaging cells.Use an inducible promoter to control expression during packaging.
Low Transduction Efficiency Cell type is difficult to transduce.Use transduction enhancers like Polybrene or commercial alternatives. Optimize concentration to minimize toxicity.
Insufficient virus-to-cell contact.Use spinoculation (centrifugation of cells and virus).
Low Multiplicity of Infection (MOI).Increase the MOI. Perform a titration to find the optimal MOI for your cell line.
Cell Death After Transduction Toxicity of the this compound oncoprotein.Use an inducible expression system to control protein levels.
Toxicity of Polybrene.Determine the optimal, non-toxic concentration of Polybrene for your cells.
High MOI.Reduce the MOI used for transduction.
No/Low Protein Expression Promoter silencing in the target cell line.Use a promoter known to be active in your cell type (e.g., EF1a or MSCV for hematopoietic cells).[2]
Incorrect subcellular localization for detection.CALM-AF10 is often cytoplasmic.[3][4] Use whole-cell lysates for Western blotting and perform immunofluorescence.
Protein instability.Treat with a proteasome inhibitor before cell lysis to check for protein degradation.
Failed integration of the lentiviral construct.Confirm proviral integration using genomic qPCR.

Experimental Protocols

Protocol 1: High-Titer Lentivirus Production for this compound Constructs

This protocol is optimized for producing lentivirus with large or potentially toxic inserts like this compound fusion proteins.

Materials:

  • HEK293T packaging cells

  • Complete DMEM (10% FBS, 1% Penicillin-Streptomycin)

  • Lentiviral transfer plasmid containing your this compound construct (preferably with an inducible promoter)

  • 2nd or 3rd generation packaging plasmids (e.g., psPAX2 and pMD2.G)

  • Transfection reagent (e.g., PEI, Lipofectamine)

  • Opti-MEM or other serum-free medium

  • 0.45 µm syringe filters

  • Lentivirus concentration solution or ultracentrifuge

Procedure:

  • Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish so they are 70-80% confluent at the time of transfection.

  • Plasmid DNA Preparation: Prepare a mix of your transfer plasmid and packaging plasmids. For a 10 cm dish, a common ratio is 10 µg of transfer plasmid, 7.5 µg of psPAX2, and 2.5 µg of pMD2.G.

  • Transfection:

    • Dilute the plasmid DNA mixture in serum-free medium.

    • Dilute your transfection reagent in a separate tube of serum-free medium.

    • Combine the DNA and transfection reagent solutions, mix gently, and incubate at room temperature for 20-30 minutes to allow complexes to form.

    • Add the transfection complex dropwise to the HEK293T cells.

  • Incubation and Harvest:

    • Incubate the cells at 37°C.

    • After 12-16 hours, replace the transfection medium with fresh complete DMEM.

    • At 48 hours post-transfection, harvest the viral supernatant into a sterile tube.

    • Add fresh media to the cells and return them to the incubator.

    • At 72 hours post-transfection, harvest the supernatant again and pool it with the 48-hour harvest.

  • Virus Processing and Concentration:

    • Centrifuge the pooled supernatant at a low speed (e.g., 500 x g for 10 minutes) to pellet any cell debris.

    • Filter the supernatant through a 0.45 µm filter.

    • Concentrate the virus using your chosen method (e.g., ultracentrifugation at 25,000 rpm for 90 minutes or an overnight incubation with a concentration reagent followed by centrifugation).

  • Storage: Resuspend the viral pellet in a small volume of sterile PBS or serum-free DMEM. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Lentiviral Transduction of U937 Suspension Cells

Materials:

  • U937 cells in logarithmic growth phase

  • Complete RPMI-1640 medium (10% FBS, 1% Penicillin-Streptomycin)

  • Concentrated this compound lentivirus stock

  • Polybrene (stock solution of 8 mg/mL)

  • 24-well tissue culture plate

Procedure:

  • Cell Seeding: Seed 2.5 x 10^5 U937 cells per well of a 24-well plate in 500 µL of complete RPMI medium.[5]

  • Addition of Virus and Enhancer:

    • Add Polybrene to each well to a final concentration of 8 µg/mL.

    • Add the desired amount of lentivirus to achieve the target MOI. It is advisable to test a range of MOIs (e.g., 1, 5, 10, 20).

  • Spinoculation (Optional but Recommended):

    • Centrifuge the plate at 800 x g for 40 minutes at room temperature.[1]

  • Incubation: Incubate the cells at 37°C for 12-24 hours.[1]

  • Medium Change: After incubation, gently pellet the cells by centrifugation (300 x g for 5 minutes) and replace the virus-containing medium with fresh complete RPMI to remove residual virus and Polybrene.

  • Selection and Expansion:

    • After 48-72 hours, if your vector contains a selection marker, begin selection with the appropriate antibiotic (e.g., puromycin). The concentration should be predetermined with a kill curve.

    • Expand the transduced and selected cells for downstream experiments.

Signaling Pathways and Experimental Workflows

CALM-AF10 Signaling Pathways

CALM-AF10 is known to impact at least two critical signaling pathways in leukemia: the DOT1L-HOXA axis and the Wnt/β-catenin pathway.

CALM_AF10_Signaling cluster_0 Cytoplasm cluster_1 Nucleus CALM_this compound CALM-AF10 DOT1L_cyto DOT1L (mislocalized) CALM_this compound->DOT1L_cyto Sequesters destruction_complex Destruction Complex (GSK3β, Axin, APC) CALM_this compound->destruction_complex Upregulates Wnt signaling, leading to inhibition of destruction complex beta_catenin_cyto β-catenin (stabilized) beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc Translocates destruction_complex->beta_catenin_cyto Inhibits CALM_AF10_nuc CALM-AF10 DOT1L_nuc DOT1L CALM_AF10_nuc->DOT1L_nuc Recruits HOXA_genes HOXA Genes CALM_AF10_nuc->HOXA_genes Targets H3K79 H3K79 DOT1L_nuc->H3K79 Methylates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds Wnt_target_genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Wnt_target_genes Activates HOXA_genes->Wnt_target_genes Leukemogenesis H3K79->HOXA_genes Activates

Caption: CALM-AF10 signaling pathways in leukemia.

Lentiviral Transduction Workflow

Lentiviral_Workflow plasmid_prep 1. Plasmid Preparation (Transfer + Packaging) transfection 2. Transfection (HEK293T cells) plasmid_prep->transfection harvest 3. Viral Harvest (48h & 72h) transfection->harvest concentration 4. Concentration (e.g., Ultracentrifugation) harvest->concentration titration 5. Titer Determination concentration->titration transduction 6. Transduction of Target Cells (e.g., U937 + Polybrene) concentration->transduction titration->transduction Inform MOI selection 7. Selection & Expansion (e.g., Puromycin) transduction->selection analysis 8. Downstream Analysis (Western, qPCR, etc.) selection->analysis

Caption: Experimental workflow for lentiviral transduction.

References

Technical Support Center: AF10 Plasmid Transfection in Leukemia Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for AF10 plasmid transfection in leukemia cell lines.

Frequently Asked Questions (FAQs)

Q1: Why are leukemia cell lines notoriously difficult to transfect?

Leukemia cell lines, growing in suspension, present unique challenges for plasmid transfection compared to adherent cells. Their cell membranes are often less receptive to common transfection reagents, and their continuous proliferation in suspension can make stable integration of genetic material more difficult.[1][2][3] Methods that work effectively for adherent cells often fail to efficiently transfect suspension cells.[2]

Q2: What are the most common methods for transfecting leukemia cell lines?

The three most common and effective methods for transfecting leukemia cell lines are:

  • Electroporation (especially Nucleofection): This physical method uses an electrical pulse to create temporary pores in the cell membrane, allowing the plasmid DNA to enter. Nucleofection is an advanced form of electroporation that delivers the DNA directly into the nucleus, significantly increasing efficiency in hard-to-transfect cells like leukemia lines.[4]

  • Lipofection (Lipid-Based Transfection): This chemical method utilizes cationic lipid-based reagents to form a complex with the negatively charged plasmid DNA. This complex then fuses with the cell membrane, releasing the DNA into the cell. While popular, its efficiency can be highly variable among different leukemia cell lines.

  • Viral Transduction (Lentiviral Vectors): This biological method uses modified, non-replicating viruses to deliver the genetic material into the cells. Lentiviral vectors are particularly effective as they can integrate the gene of interest into the host cell's genome, leading to stable, long-term expression.

Q3: What is the role of this compound in leukemia?

The this compound gene (also known as MLLT10) is frequently involved in chromosomal translocations in both acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). These translocations result in the creation of fusion proteins, such as CALM-AF10 and MLL-AF10.[5] These fusion proteins are oncogenic and are thought to contribute to leukemogenesis by dysregulating gene expression. Specifically, they have been shown to upregulate the expression of HOXA cluster genes, which are critical for hematopoietic development, and to activate JAK/STAT-mediated inflammatory signaling pathways.[1][5] There is also evidence suggesting a potential dysregulation of the Wnt signaling pathway.[2][6]

Troubleshooting Guides

Low Transfection Efficiency

Issue: After transfection, the percentage of cells expressing the this compound plasmid is very low.

Possible Cause Recommended Solution
Suboptimal Transfection Method Leukemia cell lines vary in their susceptibility to different transfection methods. If lipofection yields poor results, consider trying electroporation (Nucleofection) or lentiviral transduction, which are often more effective for suspension cells.
Incorrect Electroporation Parameters The voltage, capacitance, and pulse duration are critical for successful electroporation. These parameters must be optimized for each specific leukemia cell line. Start with the manufacturer's recommended settings and perform a systematic optimization.
Low Plasmid DNA Quality or Quantity Use high-purity, endotoxin-free plasmid DNA. Verify the plasmid integrity on an agarose gel. Optimize the DNA concentration; too little will result in low efficiency, while too much can be toxic.
Inhibitory Factors in Media Serum and antibiotics in the cell culture medium can interfere with some transfection reagents. For lipofection, consider performing the transfection in serum-free media and adding serum back after the initial incubation period.
Cell Health and Density Ensure cells are healthy, in the logarithmic growth phase, and at the optimal density recommended for your chosen transfection protocol. Over-passaged or unhealthy cells are less likely to be successfully transfected.
Inefficient Viral Titer (Lentivirus) If using lentiviral transduction, a low viral titer will result in poor transduction efficiency. Concentrate your viral stock and determine the titer before transducing your target cells.
High Cell Death/Toxicity

Issue: A significant number of cells die following the transfection procedure.

Possible Cause Recommended Solution
Harsh Electroporation Settings High voltage or prolonged pulses during electroporation can lead to irreversible cell membrane damage and cell death. Optimize the electrical parameters to find a balance between transfection efficiency and cell viability.
Toxicity of Transfection Reagent Some lipofection reagents can be toxic to sensitive leukemia cell lines. Use the lowest effective concentration of the reagent and minimize the exposure time. Consider trying a different, less toxic reagent.
Plasmid DNA Toxicity High concentrations of plasmid DNA or contaminants in the DNA preparation (e.g., endotoxins) can be toxic to cells. Use a highly purified plasmid preparation and optimize the DNA amount.
Toxicity of the this compound Construct Overexpression of certain proteins can be toxic to cells. If you suspect the this compound protein itself is causing cell death, consider using an inducible expression system to control the timing and level of protein expression.
Viral Particle Impurities (Lentivirus) Impurities in the viral preparation can be toxic to target cells. Purify the lentiviral particles to remove any residual transfection reagents or cellular debris from the producer cells.
Polybrene/Protamine Sulfate Toxicity (Lentivirus) The polycations used to enhance viral transduction can be toxic to some cell lines. Determine the optimal concentration for your specific cells or consider transducing in their absence if toxicity is high.

Data Presentation: Transfection Efficiency and Viability in Leukemia Cell Lines

The following table summarizes reported transfection efficiencies and corresponding cell viabilities for common leukemia cell lines using various transfection methods. Note that these values are approximate and can vary depending on the specific experimental conditions.

Cell LineTransfection MethodTransfection Efficiency (%)Cell Viability (%)Reference
K562 Electroporation (Optimized)~82%~63%[7]
K562 Nucleofection~64%~71%[4]
HL-60 Nucleofection~49%High[3]
Jurkat Nucleofection~69%~76%[4]
HEL Nucleofection~79%~70%[4]
NB-4 Lentiviral Transduction~30% (Initial)Decreased[4]
THP-1 Lentiviral Transduction~60% (with Polybrene)High[4]

Experimental Protocols

Electroporation (Nucleofection) Protocol for Leukemia Cell Lines

This protocol is a general guideline and should be optimized for your specific cell line and Nucleofector™ device.

Materials:

  • Leukemia cells in logarithmic growth phase

  • This compound plasmid DNA (high purity, endotoxin-free)

  • Cell-line specific Nucleofector™ Kit (e.g., Amaxa™)

  • Sterile electroporation cuvettes

  • Pre-warmed, complete culture medium

Procedure:

  • Harvest cells and count them. You will typically need 2 x 10^6 to 1 x 10^7 cells per transfection.

  • Centrifuge the cells at 100-200 x g for 10 minutes at room temperature.

  • Carefully aspirate the supernatant completely.

  • Resuspend the cell pellet in 100 µL of the provided room-temperature Nucleofector™ Solution.

  • Add 2-5 µg of your this compound plasmid DNA to the cell suspension and mix gently.

  • Transfer the cell/DNA mixture into a certified electroporation cuvette, ensuring there are no air bubbles.

  • Place the cuvette into the Nucleofector™ device and apply the cell-line-specific optimized program.

  • Immediately after the program finishes, add 500 µL of pre-warmed complete culture medium to the cuvette.

  • Gently transfer the entire sample into a pre-warmed 6-well plate containing 1.5 mL of complete medium per well.

  • Incubate the cells at 37°C in a humidified CO2 incubator.

  • Analyze transgene expression after 24-48 hours.

Lentiviral Transduction Protocol for Leukemia Cell Lines

This protocol provides a general workflow for transducing leukemia cells with lentiviral particles carrying the this compound gene.

Materials:

  • High-titer lentiviral stock encoding this compound

  • Leukemia cells in logarithmic growth phase

  • Complete culture medium

  • Polybrene or Protamine Sulfate (optional)

  • Multi-well culture plates

Procedure:

  • Seed your leukemia cells at an appropriate density in a multi-well plate. For suspension cells, a density of 0.5 x 10^6 cells/mL is a good starting point.

  • On the day of transduction, add the lentiviral stock to the cells at a desired Multiplicity of Infection (MOI). It is recommended to test a range of MOIs (e.g., 1, 5, 10, 20) to determine the optimal condition for your cell line.

  • If desired, add Polybrene or Protamine Sulfate to a final concentration of 4-8 µg/mL to enhance transduction efficiency. Perform a toxicity test beforehand to determine the optimal concentration for your cells.

  • Gently mix the cells and virus.

  • Incubate the cells at 37°C in a humidified CO2 incubator for 24-72 hours.

  • After the incubation period, you can either replace the medium with fresh medium or passage the cells.

  • If your lentiviral vector contains a selection marker (e.g., puromycin resistance), you can begin antibiotic selection 48-72 hours post-transduction.

  • Analyze for this compound expression after 72 hours or once selection is complete.

Mandatory Visualizations

Troubleshooting Workflow for Failed this compound Plasmid Transfection

G start Transfection Experiment with this compound Plasmid check_efficiency Low Transfection Efficiency? start->check_efficiency check_viability High Cell Viability? check_efficiency->check_viability No troubleshoot_efficiency Troubleshoot Efficiency: - Optimize DNA concentration - Check plasmid quality - Change transfection method - Optimize electroporation/viral parameters check_efficiency->troubleshoot_efficiency Yes troubleshoot_viability Troubleshoot Viability: - Reduce DNA/reagent amount - Optimize electroporation settings - Check for this compound toxicity - Purify viral particles check_viability->troubleshoot_viability No success Successful Transfection! Proceed with downstream analysis. check_viability->success Yes low_efficiency_yes Yes low_efficiency_no No high_viability_yes Yes high_viability_no No troubleshoot_efficiency->start Re-attempt Transfection troubleshoot_viability->start Re-attempt Transfection

Caption: A logical workflow for troubleshooting common issues in this compound plasmid transfection experiments.

Conceptual Signaling Pathway of this compound Fusion Proteins in Leukemia

G cluster_0 This compound Fusion Oncoprotein CALM_this compound CALM-AF10 DOT1L DOT1L Recruitment CALM_this compound->DOT1L JAK_STAT Activation of JAK/STAT Signaling CALM_this compound->JAK_STAT Wnt Potential Dysregulation of Wnt Signaling CALM_this compound->Wnt MLL_this compound MLL-AF10 MLL_this compound->DOT1L MLL_this compound->JAK_STAT HOXA Upregulation of HOXA Cluster Genes DOT1L->HOXA Leukemogenesis Leukemogenesis HOXA->Leukemogenesis JAK_STAT->Leukemogenesis Wnt->Leukemogenesis

Caption: A diagram illustrating the known and hypothesized signaling pathways affected by this compound fusion proteins in leukemia.

References

how to reduce background in AF10 immunofluorescence

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AF10 immunofluorescence staining. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and achieve optimal staining results in your research.

Frequently Asked questions (FAQs)

Q1: What are the most common causes of high background in this compound immunofluorescence?

High background staining in this compound immunofluorescence can obscure specific signals and lead to misinterpretation of results. The most common culprits include:

  • Suboptimal antibody concentration: Both primary and secondary antibody concentrations that are too high can lead to non-specific binding.[1][2][3]

  • Insufficient blocking: Inadequate blocking of non-specific binding sites on the tissue or cells is a major source of background.[1][4]

  • Non-specific secondary antibody binding: The secondary antibody may be binding to endogenous immunoglobulins in the sample or to other proteins besides the primary antibody.[2][5]

  • Autofluorescence: Some tissues and cells naturally fluoresce, which can be mistaken for a positive signal.[2][5]

  • Inadequate washing: Insufficient washing between antibody incubation steps can leave unbound antibodies that contribute to background noise.[3][6][7]

  • Issues with fixation: Over-fixation or the use of certain fixatives like glutaraldehyde can increase background.[2][6]

Q2: How can I determine the optimal concentration for my anti-AF10 primary antibody?

To find the best primary antibody concentration, you should perform a titration experiment. This involves testing a range of antibody dilutions while keeping all other parameters constant. The optimal dilution will provide the brightest specific signal with the lowest background.[8][9][10]

Q3: What is the purpose of a blocking step, and which blocking buffer should I use?

The blocking step is crucial for preventing the non-specific binding of antibodies to the tissue or cell sample.[11] A blocking solution, typically containing proteins like bovine serum albumin (BSA) or serum from the same species as the secondary antibody, is used to saturate these non-specific sites.[4][12] The choice of blocking buffer can significantly impact your results, and it may be necessary to test different options to find the most effective one for your specific experiment.[4]

Q4: My secondary antibody seems to be binding non-specifically. How can I troubleshoot this?

To check for non-specific binding of your secondary antibody, you should run a control experiment where you omit the primary antibody.[1][2] If you still observe staining, it indicates that the secondary antibody is binding non-specifically. To address this, you can try the following:

  • Use a pre-adsorbed secondary antibody: These antibodies have been passed through a column containing serum proteins from the species of your sample to remove antibodies that cross-react.

  • Increase the concentration of the blocking agent or the blocking time. [1]

  • Ensure your blocking serum is from the same species as your secondary antibody. [1][12]

Q5: How can I reduce autofluorescence in my samples?

Autofluorescence can be a significant problem, especially with certain types of tissues. To minimize its effect:

  • Use an unstained control: This will help you determine the level of autofluorescence in your sample.[2][5]

  • Use a different fixative: Some fixatives, like glutaraldehyde, can cause more autofluorescence than others.[2]

  • Employ quenching agents: Reagents like sodium borohydride or Sudan Black B can be used to quench autofluorescence.[2]

  • Choose fluorophores with longer wavelengths: Red and far-red fluorophores are often less affected by autofluorescence.[5]

Troubleshooting Guides

High Background Staining

High background can make it difficult to distinguish your specific signal. Follow this guide to diagnose and resolve the issue.

Troubleshooting Workflow for High Background

high_background_troubleshooting start High Background Observed check_controls 1. Check Controls (No Primary, Isotype) start->check_controls staining_in_no_primary Staining in 'No Primary' Control? check_controls->staining_in_no_primary secondary_issue Issue: Secondary Antibody Non-specific Binding staining_in_no_primary->secondary_issue Yes no_staining_in_no_primary No Staining in 'No Primary' Control staining_in_no_primary->no_staining_in_no_primary No optimize_secondary Solutions: - Use pre-adsorbed secondary - Increase blocking - Change secondary antibody secondary_issue->optimize_secondary primary_issue Issue: Primary Antibody Concentration or Specificity no_staining_in_no_primary->primary_issue check_autofluorescence 2. Check Autofluorescence (Unstained Sample) no_staining_in_no_primary->check_autofluorescence optimize_primary Solutions: - Titrate primary antibody - Validate primary antibody specificity primary_issue->optimize_primary autofluorescence_present Autofluorescence Present? check_autofluorescence->autofluorescence_present autofluorescence_issue Issue: Autofluorescence autofluorescence_present->autofluorescence_issue Yes no_autofluorescence No Autofluorescence autofluorescence_present->no_autofluorescence No optimize_autofluorescence Solutions: - Use quenching agent (e.g., Sudan Black B) - Use longer wavelength fluorophores - Change fixative autofluorescence_issue->optimize_autofluorescence optimize_protocol 3. Optimize Protocol Steps no_autofluorescence->optimize_protocol optimize_blocking Optimize Blocking: - Increase blocking time - Change blocking agent (e.g., different serum, BSA concentration) optimize_protocol->optimize_blocking optimize_washing Optimize Washing: - Increase number of washes - Increase duration of washes - Use a detergent (e.g., Tween-20) in wash buffer optimize_protocol->optimize_washing

Caption: Troubleshooting workflow for high background in immunofluorescence.

Potential Cause Recommended Solution
Primary Antibody Concentration Too High Perform a titration of the primary antibody to determine the optimal dilution.[1][2][8]
Secondary Antibody Concentration Too High Titrate the secondary antibody to find the lowest concentration that still provides a strong signal.[2]
Insufficient Blocking Increase the blocking time (e.g., to 1-2 hours at room temperature).[1][6] Consider changing the blocking agent (e.g., from BSA to normal serum from the species of the secondary antibody).[1][4][5]
Non-specific Secondary Antibody Binding Run a "secondary antibody only" control.[1][2] If staining is observed, consider using a different secondary antibody, preferably one that is pre-adsorbed against the species of your sample.
Inadequate Washing Increase the number and duration of wash steps after antibody incubations.[4][6][7] Adding a mild detergent like Tween-20 to the wash buffer can also help.[2]
Sample Autofluorescence Examine an unstained sample under the microscope to assess the level of autofluorescence.[2][5] If present, consider using a quenching agent or choosing fluorophores with longer excitation and emission wavelengths.[2][5]
Fixation Issues If using paraformaldehyde, ensure it is freshly made. Old formaldehyde can autofluoresce.[5] Avoid using glutaraldehyde as a fixative if possible, as it can increase autofluorescence.[2]
Sample Drying Out Ensure the sample remains hydrated throughout the entire staining procedure.[6][13]

Experimental Protocols

Protocol 1: Primary Antibody Titration

This protocol will help you determine the optimal dilution for your anti-AF10 primary antibody.

Workflow for Antibody Titration

antibody_titration_workflow start Prepare Serial Dilutions of Primary Antibody prepare_samples Prepare Identical Samples (e.g., multiple wells or slides) start->prepare_samples apply_dilutions Apply a Different Dilution to Each Sample prepare_samples->apply_dilutions incubate Incubate Under Standard Conditions apply_dilutions->incubate wash Wash Thoroughly incubate->wash apply_secondary Apply Secondary Antibody (at a constant, optimized concentration) wash->apply_secondary incubate_secondary Incubate and Wash apply_secondary->incubate_secondary image Image All Samples Using Identical Settings incubate_secondary->image analyze Analyze Images to Determine Optimal Signal-to-Noise Ratio image->analyze

Caption: Workflow for primary antibody titration.

  • Prepare a range of dilutions for your anti-AF10 antibody. A good starting point is a series of five dilutions, for example, 1:100, 1:250, 1:500, 1:1000, and 1:2000.

  • Prepare multiple identical samples (e.g., cells grown on coverslips or tissue sections on slides).

  • Perform all pre-incubation steps (fixation, permeabilization, and blocking) as you normally would.

  • Incubate each sample with a different antibody dilution for the standard amount of time (e.g., overnight at 4°C).

  • Wash the samples thoroughly to remove unbound primary antibody.

  • Incubate all samples with the same concentration of secondary antibody.

  • Wash, mount, and image all samples using the exact same microscope settings (e.g., exposure time, laser power).

  • Compare the images to identify the dilution that provides the strongest specific signal with the lowest background.

Protocol 2: Optimizing Blocking Conditions

If you suspect that insufficient blocking is the cause of your high background, follow this protocol.

  • Prepare several identical samples.

  • Test different blocking agents. Common options include:

    • 5-10% Normal Goat Serum (or serum from the species of the secondary antibody) in PBS.[4][5]

    • 1-5% Bovine Serum Albumin (BSA) in PBS.[4]

    • Commercially available blocking buffers.[14]

  • Vary the blocking time. Test incubation times ranging from 30 minutes to 2 hours at room temperature.

  • Proceed with your standard immunofluorescence protocol for primary and secondary antibody incubations.

  • Image and compare the results to determine which blocking agent and incubation time yield the lowest background.

Protocol 3: Antigen Retrieval

For formalin-fixed paraffin-embedded tissues, antigen retrieval may be necessary to unmask the this compound epitope.

Heat-Induced Epitope Retrieval (HIER) Workflow

hier_workflow start Deparaffinize and Rehydrate Tissue Sections prepare_buffer Prepare Antigen Retrieval Buffer (e.g., Citrate pH 6.0 or Tris-EDTA pH 9.0) start->prepare_buffer heat_samples Immerse Slides in Buffer and Heat (Microwave, Pressure Cooker, or Water Bath) prepare_buffer->heat_samples cool_samples Allow Slides to Cool to Room Temperature heat_samples->cool_samples rinse Rinse Slides in Buffer and Water cool_samples->rinse proceed_staining Proceed with Blocking and Immunofluorescence Staining rinse->proceed_staining

Caption: Workflow for Heat-Induced Epitope Retrieval (HIER).

  • Deparaffinize and rehydrate your tissue sections.

  • Choose an antigen retrieval buffer. Common choices are Sodium Citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).[15][16][17] The optimal buffer may depend on the antibody.[15]

  • Heat the slides immersed in the antigen retrieval buffer. This can be done using a microwave, pressure cooker, or water bath.[16] A typical protocol involves heating to a sub-boiling temperature for 10-20 minutes.[16]

  • Allow the slides to cool down slowly to room temperature in the retrieval buffer.

  • Rinse the slides and proceed with the blocking and antibody incubation steps.

Antigen Retrieval Buffer Comparison

Buffer pH Common Applications
Sodium Citrate 6.0A good starting point for many antibodies.[17]
Tris-EDTA 9.0Can sometimes provide superior results for certain epitopes.[15][17]
Urea Solution N/AHas also been shown to be effective for some antigens.[18]

References

Technical Support Center: Validating the Specificity of a New AF10 Antibody

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to validate the specificity of a new AF10 antibody.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to assess the quality of a new this compound antibody?

A1: The initial quality assessment of a new this compound antibody should begin with a Western Blot (WB) analysis. This will help determine the antibody's ability to detect the this compound protein at its expected molecular weight. It is crucial to include both positive and negative controls in this initial experiment.

Q2: Which cell lines are recommended as positive and negative controls for this compound expression?

A2: For positive controls, hematopoietic cell lines such as HEL, K562, and CMK are suitable as they express this compound.[1][2][3] For a negative control, a cell line with low or no this compound expression should be used. Alternatively, an this compound knockout or knockdown cell line provides the most definitive negative control.

Q3: What is the expected molecular weight of this compound?

A3: The this compound protein, also known as MLLT10, has a predicted molecular weight of approximately 109 kDa.[4] However, the apparent molecular weight on a Western Blot can vary depending on post-translational modifications.

Q4: How can I confirm that my this compound antibody is not cross-reacting with other proteins?

A4: To assess cross-reactivity, perform a Western Blot on lysates from this compound knockout or siRNA-treated cells. A specific antibody should show no band in the knockout/knockdown sample. Additionally, performing a BLAST analysis of the immunogen sequence against the proteome of the species being tested can help predict potential cross-reactivities.

Q5: What are the key applications for a validated this compound antibody?

A5: A validated this compound antibody is essential for various applications, including:

  • Western Blotting (WB): To determine the presence and relative abundance of the this compound protein.

  • Immunoprecipitation (IP): To isolate this compound and its interacting partners.

  • Immunohistochemistry (IHC): To examine the subcellular localization and tissue distribution of this compound.

  • Chromatin Immunoprecipitation (ChIP): To identify the genomic regions where this compound is bound.

Troubleshooting Guides

Western Blotting (WB)

Issue: No signal or weak signal

Possible Cause Troubleshooting Steps
Inactive Antibody - Ensure the antibody has been stored correctly. - Use a fresh aliquot of the antibody.
Insufficient Protein Load - Increase the amount of total protein loaded onto the gel (typically 20-40 µg of cell lysate).
Low this compound Expression - Use a positive control cell line known to have high this compound expression (e.g., HEL, K562).[1][2][3]
Suboptimal Antibody Concentration - Optimize the primary antibody concentration by performing a titration.
Inefficient Protein Transfer - Confirm successful transfer by staining the membrane with Ponceau S. - Optimize transfer time and voltage.
Incorrect Secondary Antibody - Ensure the secondary antibody is specific for the primary antibody's host species and is not expired.

Issue: High background or non-specific bands

Possible Cause Troubleshooting Steps
Primary Antibody Concentration Too High - Decrease the primary antibody concentration.
Inadequate Blocking - Increase the blocking time (e.g., 1 hour at room temperature or overnight at 4°C). - Use a different blocking agent (e.g., 5% non-fat dry milk or BSA in TBST).
Insufficient Washing - Increase the number and duration of washes between antibody incubations.
Secondary Antibody Non-specificity - Run a control lane with only the secondary antibody to check for non-specific binding.
Contaminated Buffers - Prepare fresh buffers.
Immunoprecipitation (IP)

Issue: Low or no immunoprecipitated this compound

Possible Cause Troubleshooting Steps
Antibody Not Suitable for IP - Confirm that the antibody is validated for IP. Not all antibodies that work in WB will work in IP.
Insufficient Antibody - Increase the amount of primary antibody used for the pulldown.
Low this compound Expression in Sample - Use a larger amount of cell lysate. - Use a cell line with higher this compound expression.
Inefficient Antibody-Bead Binding - Ensure the protein A/G beads are compatible with the primary antibody's isotype.
Harsh Lysis/Wash Conditions - Use a less stringent lysis buffer. - Reduce the number or stringency of washes.

Issue: High background/Co-IP of non-specific proteins

Possible Cause Troubleshooting Steps
Non-specific Antibody Binding to Beads - Pre-clear the lysate with beads alone before adding the primary antibody.
Insufficient Washing - Increase the number of washes after antibody incubation. - Increase the stringency of the wash buffer (e.g., by adding more detergent).
Antibody Concentration Too High - Reduce the amount of primary antibody.
Immunohistochemistry (IHC)

Issue: Weak or no staining

Possible Cause Troubleshooting Steps
Improper Sample Fixation - Ensure optimal fixation time and fixative. Over-fixation can mask the epitope.
Ineffective Antigen Retrieval - Optimize the antigen retrieval method (heat-induced or enzymatic).
Low Antibody Concentration - Increase the primary antibody concentration or incubation time.
Inactive Antibody - Use a fresh aliquot of the antibody and ensure proper storage.

Issue: High background staining

Possible Cause Troubleshooting Steps
Endogenous Peroxidase Activity - Include a peroxidase quenching step (e.g., incubation with 3% H2O2).
Non-specific Antibody Binding - Increase the concentration of the blocking serum. - Ensure the blocking serum is from the same species as the secondary antibody.
Primary Antibody Concentration Too High - Decrease the primary antibody concentration.

Quantitative Data

Table 1: Relative Expression of this compound in Various Human Cell Lines

Cell LineLineageRelative this compound mRNA ExpressionRelative this compound Protein Expression
HELErythroleukemiaHighHigh
K562Chronic Myeloid LeukemiaHighHigh
CMKAcute Megakaryoblastic LeukemiaHighHigh
HL60Promyelocytic LeukemiaModerateModerate
U937Histiocytic LymphomaModerateModerate
HeLaCervical CancerLowLow
HEK293TEmbryonic KidneyLowLow

Data is a qualitative summary based on literature.[1][2][3][4][5] Actual expression levels can vary based on culture conditions and cell passage number.

Experimental Protocols

Western Blotting Protocol for this compound
  • Sample Preparation:

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

  • SDS-PAGE:

    • Load samples onto a 4-12% Bis-Tris polyacrylamide gel.

    • Run the gel at 150V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer proteins to a PVDF membrane at 100V for 1 hour at 4°C.

    • Confirm transfer with Ponceau S staining.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate the membrane with the this compound antibody (diluted in 5% milk/TBST) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation:

    • Wash the membrane 3 times for 5 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody (diluted in 5% milk/TBST) for 1 hour at room temperature.

  • Detection:

    • Wash the membrane 3 times for 5 minutes each with TBST.

    • Incubate the membrane with an ECL substrate and visualize the signal using a chemiluminescence imager.[6][7][8]

Immunoprecipitation Protocol for this compound
  • Cell Lysis:

    • Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based) with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation.

  • Pre-clearing:

    • Incubate the lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with the this compound antibody overnight at 4°C.

    • Add fresh protein A/G beads and incubate for an additional 2-4 hours at 4°C.

  • Washing:

    • Pellet the beads and wash 3-5 times with ice-cold lysis buffer.

  • Elution:

    • Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer for 5 minutes.

  • Analysis:

    • Analyze the eluted proteins by Western Blotting.[9][10][11]

Visualizations

This compound Signaling Pathway

AF10_Signaling_Pathway cluster_nucleus Nucleus This compound This compound DOT1L DOT1L This compound->DOT1L interacts with H3K79 Histone H3 (K79) DOT1L->H3K79 methylates H3K79me2 H3K79me2 H3K79->H3K79me2 RNAPII RNA Polymerase II H3K79me2->RNAPII recruits/activates Target_Genes Target Genes (e.g., HOXA cluster) RNAPII->Target_Genes transcribes Transcription Transcriptional Activation Target_Genes->Transcription

Caption: this compound interacts with DOT1L to regulate gene expression.

Experimental Workflow for Antibody Validation

Antibody_Validation_Workflow cluster_validation Antibody Validation Start Start: New this compound Antibody WB Western Blot (Positive/Negative Controls) Start->WB KO_Validation Knockout/Knockdown Validation (WB) WB->KO_Validation IP Immunoprecipitation KO_Validation->IP If specific Not_Specific Antibody is Not Specific (Troubleshoot/Reject) KO_Validation->Not_Specific If not specific IHC Immunohistochemistry IP->IHC Specific Antibody is Specific IHC->Specific

Caption: Workflow for validating the specificity of a new antibody.

References

Optimizing Sonication for AF10 ChIP: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing sonication for Chromatin Immunoprecipitation (ChIP) of the transcription factor AF10. This guide offers troubleshooting advice and frequently asked questions to address common issues encountered during the experimental workflow.

Troubleshooting Guide

This section addresses specific problems that may arise during the sonication step of an this compound ChIP protocol, offering potential causes and solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Inefficient Chromatin Shearing (DNA fragments are too large) - Insufficient sonication time or power.- Cross-linking time is too long, making chromatin resistant to shearing.[1][2]- High cell density or sample volume.[3]- Presence of bubbles in the sample.- Perform a sonication time-course experiment to determine the optimal duration and power settings.[3]- Reduce formaldehyde cross-linking time; for transcription factors like this compound, 10-15 minutes is a good starting point.[2]- Ensure cell density is within the recommended range for your sonicator (e.g., 1-2 x 107 cells per ml).[3]- Keep the sonicator probe submerged and avoid introducing air into the sample.
Over-sonication (DNA fragments are too small) - Excessive sonication time or power.- Reduce the number of sonication cycles or lower the power setting.- The ideal fragment size for transcription factor ChIP is typically between 200-700 bp.[4]
Low ChIP Signal or Poor Yield - Over-fixation masking the this compound epitope.- Over-sonication damaging the epitope or disrupting the this compound-DNA interaction.- Insufficient starting material.- Optimize cross-linking time; shorter fixation times are often better for transcription factors.[2]- Use the minimum sonication energy required to achieve the desired fragment size.- Start with a sufficient number of cells (e.g., 0.5 - 2 x 108 cells per IP).[5]
High Background Signal - Incomplete cell lysis.- Non-specific binding of antibodies or chromatin to beads.- Ensure complete cell lysis before sonication.- Pre-clear the chromatin with protein A/G beads before immunoprecipitation.- Titrate the antibody concentration to find the optimal signal-to-noise ratio.
Inconsistent Sonication Results - Inconsistent placement of the sonicator probe.- Fluctuations in sample temperature during sonication.- Ensure the probe is consistently placed at the same depth in each sample.- Keep samples on ice throughout the sonication process to prevent overheating.

Frequently Asked Questions (FAQs)

Q1: What is the optimal DNA fragment size for this compound ChIP-seq?

For transcription factors like this compound, the optimal DNA fragment size after sonication is generally between 200 and 700 base pairs.[4] This range provides a good balance between resolution for mapping binding sites and efficiency of immunoprecipitation.

Q2: How long should I cross-link my cells for this compound ChIP?

For transcription factors, a shorter cross-linking time is often preferable to avoid masking the epitope. A good starting point is 10-15 minutes with 1% formaldehyde.[2] However, the optimal time may vary depending on the cell type and should be empirically determined.

Q3: What are typical sonicator settings for this compound ChIP?

Sonication settings are highly dependent on the specific instrument, cell type, and sample volume. It is crucial to perform a time-course experiment to optimize conditions. Below is a table of starting parameters that can be adapted for your specific setup.

ParameterRecommended Starting RangeNotes
Power/Amplitude Low to Medium Setting (e.g., 20-40% for a probe sonicator)Higher power can lead to overheating and epitope damage.
Pulse (On/Off) 10-30 seconds ON / 30-60 seconds OFF"On" time shears the chromatin, while "Off" time allows for cooling.
Number of Cycles 5-15 cyclesThe total number of cycles will depend on the desired fragmentation.
Sample Volume 200-500 µLSmaller volumes generally shear more efficiently.
Cell Number 1-2 x 107 cells/mLHigh cell concentrations can inhibit efficient sonication.[3]

Q4: Can I use enzymatic digestion instead of sonication for this compound ChIP?

While sonication is a common method for chromatin fragmentation, enzymatic digestion with micrococcal nuclease (MNase) can be a gentler alternative that may better preserve the integrity of the this compound protein and its interaction with DNA.[6] However, some cell types may be resistant to enzymatic lysis, making sonication the more effective choice.

Q5: My sonication is inefficient even after optimizing the parameters. What else could be wrong?

If sonication remains inefficient, consider the following:

  • Cell type: Some cell lines are more resistant to lysis and sonication.

  • Cross-linking: Over-fixation is a common cause of resistance to shearing.[1][2]

  • Buffer composition: Ensure your lysis and sonication buffers contain an appropriate concentration of detergents (e.g., SDS) to facilitate cell lysis and chromatin solubilization.

Experimental Protocols

Detailed Methodology for Sonication Optimization Time-Course
  • Prepare Cross-linked Cells: Grow and harvest cells as per your standard protocol. Cross-link with 1% formaldehyde for 10-15 minutes at room temperature. Quench the reaction with glycine.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease inhibitors.

  • Sonication Series: Resuspend the nuclear pellet in sonication buffer. Aliquot the chromatin into several tubes.

  • Time Points: Subject the aliquots to different total sonication times (e.g., 5, 10, 15, 20, and 25 minutes) using your chosen power and pulse settings.

  • Reverse Cross-linking: Take a small aliquot from each time point and reverse the cross-links by incubating with NaCl and Proteinase K at 65°C for at least 4 hours or overnight.

  • DNA Purification: Purify the DNA from the reversed-cross-linked samples.

  • Gel Electrophoresis: Run the purified DNA on a 1.5% agarose gel alongside a DNA ladder to visualize the fragment size distribution for each time point. The optimal time point will show a smear with the majority of fragments in the 200-700 bp range.

Visualizations

AF10_Signaling_Pathway cluster_leukemogenesis Leukemogenesis cluster_complex DOT1L Complex cluster_downstream Downstream Effects MLL_this compound MLL-AF10 Fusion DOT1L DOT1L MLL_this compound->DOT1L recruits CALM_this compound CALM-AF10 Fusion CALM_this compound->DOT1L recruits JAK_STAT_Signaling JAK/STAT Signaling Activation CALM_this compound->JAK_STAT_Signaling activates Wnt_Signaling Wnt Signaling Dysregulation CALM_this compound->Wnt_Signaling dysregulates This compound This compound DOT1L->this compound interacts with HOXA_Genes HOXA Gene Upregulation DOT1L->HOXA_Genes activates This compound->DOT1L Leukemia_Maintenance Leukemia Maintenance HOXA_Genes->Leukemia_Maintenance JAK_STAT_Signaling->Leukemia_Maintenance Wnt_Signaling->Leukemia_Maintenance

Caption: this compound signaling in leukemia.

ChIP_Workflow Crosslinking 1. Cross-linking (Formaldehyde) Cell_Lysis 2. Cell Lysis Crosslinking->Cell_Lysis Sonication 3. Sonication (Chromatin Fragmentation) Cell_Lysis->Sonication Immunoprecipitation 4. Immunoprecipitation (this compound Antibody) Sonication->Immunoprecipitation Reverse_Crosslinking 5. Reverse Cross-linking Immunoprecipitation->Reverse_Crosslinking DNA_Purification 6. DNA Purification Reverse_Crosslinking->DNA_Purification Analysis 7. Downstream Analysis (qPCR/Sequencing) DNA_Purification->Analysis

Caption: this compound ChIP experimental workflow.

References

Technical Support Center: AF10 Protein Lysis and Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of the AF10 protein during cell lysis.

Frequently Asked Questions (FAQs)

Q1: What is the this compound protein and why is its stability important?

This compound (also known as MLLT10) is a transcription factor involved in chromatin-mediated gene regulation.[1] It is of significant interest to researchers, particularly in the context of cancer biology, as it is frequently involved in chromosomal translocations that create oncogenic fusion proteins, such as CALM-AF10 and MLL-AF10, which are associated with acute leukemias.[1][2] Maintaining the integrity of the this compound protein during experimental procedures is crucial for accurate downstream applications, including Western blotting, immunoprecipitation, and functional assays. Protein degradation can lead to loss of signal, generation of non-specific fragments, and misinterpretation of experimental results.

Q2: What are the primary challenges in preventing this compound degradation during cell lysis?

The primary challenges in preventing this compound degradation stem from its nature as a nuclear protein and its potential susceptibility to cellular proteases that are released during cell lysis. Key challenges include:

  • Inefficient Nuclear Lysis: Incomplete disruption of the nuclear membrane can lead to poor yield of this compound.

  • Protease Activity: Once the cell and its compartments are disrupted, endogenous proteases can rapidly degrade target proteins.[3][4] this compound, as a transcription factor, may be a target for various cellular proteases.

  • Ubiquitin-Proteasome Pathway: Evidence suggests that pathways involving protein degradation, such as the ubiquitin-proteasome system, are relevant to the stability of proteins interacting with this compound fusion proteins.[5] This pathway may also be involved in the turnover of wild-type this compound.

Q3: What type of lysis buffer is recommended for this compound extraction?

For the extraction of a nuclear protein like this compound, a RIPA (Radioimmunoprecipitation assay) buffer is often a good starting point due to its strong denaturing properties, which can effectively solubilize nuclear proteins.[6] However, the optimal buffer can be cell-type and application-dependent. A less harsh buffer, such as one containing NP-40 or Triton X-100, might be preferable if preserving protein-protein interactions is a priority. It is crucial to supplement any lysis buffer with a comprehensive cocktail of protease and phosphatase inhibitors.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no this compound signal in Western Blot Incomplete cell lysis, particularly of the nucleus.- Use a stronger lysis buffer, such as RIPA buffer.[6]- Include mechanical disruption methods like sonication or dounce homogenization on ice.
This compound protein degradation.- Ensure all steps are performed at 4°C.[7]- Add a freshly prepared broad-spectrum protease inhibitor cocktail to the lysis buffer.- Consider adding a proteasome inhibitor such as MG132.[5]
Multiple bands or smears below the expected size of this compound Partial protein degradation by proteases.- Increase the concentration of the protease inhibitor cocktail.- Minimize the time between cell harvesting and lysis.- Ensure thorough and immediate mixing of the cell pellet with the lysis buffer containing inhibitors.
- Use a fresh aliquot of protease inhibitors as their activity can decline with storage and freeze-thaw cycles.
This compound is insoluble and found in the pellet after centrifugation This compound is tightly associated with chromatin or other nuclear structures.- Increase the salt concentration (e.g., NaCl up to 300-500 mM) in the lysis buffer to disrupt protein-DNA interactions.- Include a nuclease (e.g., DNase I) in the lysis buffer to digest DNA and release associated proteins.
The chosen detergent is not strong enough to solubilize this compound.- Switch to a stronger detergent combination, such as in a RIPA buffer containing both non-ionic and ionic detergents.

Experimental Protocols

Protocol 1: Standard RIPA Lysis for this compound Extraction

This protocol is designed for the robust extraction of total cellular this compound.

Materials:

  • RIPA Lysis Buffer:

    • 50 mM Tris-HCl, pH 7.4

    • 150 mM NaCl

    • 1% NP-40 (or Triton X-100)

    • 0.5% Sodium deoxycholate

    • 0.1% SDS

    • 1 mM EDTA

  • Protease Inhibitor Cocktail (e.g., a commercial 100x stock)

  • Phosphatase Inhibitor Cocktail (optional, but recommended)

  • Proteasome Inhibitor (e.g., MG132, 10 mM stock in DMSO)

  • DNase I (optional)

  • Ice-cold PBS

Procedure:

  • Wash cultured cells with ice-cold PBS and pellet them by centrifugation at 4°C.

  • Aspirate the supernatant and resuspend the cell pellet in ice-cold RIPA buffer supplemented with freshly added protease and phosphatase inhibitors. For every 1 million cells, use approximately 100 µL of buffer.

  • Add a proteasome inhibitor (e.g., MG132 to a final concentration of 10-20 µM).

  • (Optional) Add DNase I to a final concentration of 10 U/mL to reduce viscosity from DNA.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • For enhanced nuclear lysis, sonicate the lysate on ice. Use short pulses (e.g., 3-4 pulses of 10 seconds each) to avoid overheating and protein denaturation.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant containing the soluble protein fraction to a new pre-chilled tube.

  • Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Store the lysate at -80°C for long-term use.

Quantitative Data Summary: Lysis Buffer Additives
Additive Stock Concentration Recommended Final Concentration Purpose
Protease Inhibitor Cocktail 100x1xBroad-spectrum inhibition of serine, cysteine, and other proteases.
PMSF 100 mM1 mMInhibits serine proteases. (Add fresh as it is unstable in aqueous solutions).
MG132 10 mM10-20 µMInhibits the 26S proteasome.
EDTA 0.5 M1-5 mMInhibits metalloproteases by chelating divalent cations.
Sodium Orthovanadate 100 mM1 mMInhibits protein tyrosine phosphatases.
Sodium Fluoride 1 M10 mMInhibits serine/threonine phosphatases.
DNase I 10,000 U/mL10 U/mLReduces viscosity by digesting DNA.

Visualizations

experimental_workflow start Cell Pellet lysis Resuspend in Lysis Buffer (RIPA + Inhibitors) start->lysis incubation Incubate on Ice (30 min) lysis->incubation sonication Sonication (on ice) incubation->sonication centrifugation Centrifuge (14,000 x g, 15 min, 4°C) sonication->centrifugation supernatant Collect Supernatant (Soluble this compound) centrifugation->supernatant pellet Discard Pellet (Insoluble fraction) centrifugation->pellet analysis Downstream Analysis (e.g., Western Blot) supernatant->analysis

Caption: Workflow for this compound protein extraction.

troubleshooting_logic cluster_lysis Lysis Optimization cluster_degradation Degradation Prevention start Low/No this compound Signal check_lysis Check Lysis Efficiency start->check_lysis Is the protein in the pellet? check_degradation Suspect Degradation start->check_degradation Are there smaller bands? lysis_solution1 Use stronger buffer (RIPA) check_lysis->lysis_solution1 lysis_solution2 Add sonication check_lysis->lysis_solution2 lysis_solution3 Increase salt/DNase check_lysis->lysis_solution3 deg_solution1 Add fresh protease inhibitors check_degradation->deg_solution1 deg_solution2 Add proteasome inhibitor (MG132) check_degradation->deg_solution2 deg_solution3 Work faster and colder check_degradation->deg_solution3

Caption: Troubleshooting logic for this compound degradation.

References

Technical Support Center: AF10 Experimental Controls

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in selecting and utilizing the appropriate controls for experiments involving AF10.

FAQs and Troubleshooting Guides

siRNA-mediated Knockdown of this compound

Q1: What are the essential negative controls for an this compound siRNA knockdown experiment?

A1: Appropriate negative controls are crucial to distinguish sequence-specific silencing from non-specific effects. The following controls are recommended:

  • Non-Targeting siRNA: This is the most critical negative control. It is a scrambled sequence with no known homology to any gene in the target species. It accounts for off-target effects and the cellular response to the introduction of a foreign siRNA molecule.

  • Mock Transfection Control: Cells are treated with the transfection reagent alone (without any siRNA). This control helps to assess the effects of the transfection reagent on cell viability and gene expression.

  • Untreated Control: This sample consists of untreated cells and provides the baseline level of this compound expression.

Q2: What is a suitable positive control for this compound knockdown?

A2: A positive control is essential to validate the experimental setup and confirm that the observed phenotype is due to the knockdown of this compound.

  • Validated this compound siRNA: Use an siRNA sequence that has been previously published and proven to effectively knock down this compound.

Q3: How can I quantify the knockdown efficiency of my this compound siRNA?

A3: Knockdown efficiency should be assessed at both the mRNA and protein levels.

  • Quantitative Real-Time PCR (qRT-PCR): Measure the this compound mRNA levels in your experimental and control samples. Normalize the expression to a stable housekeeping gene (e.g., GAPDH, ACTB). A knockdown of ≥70% at the mRNA level is generally considered effective.

  • Western Blotting: Assess the this compound protein levels. Use a validated antibody against this compound and normalize the protein bands to a loading control (e.g., GAPDH, β-actin, or Vinculin).

Troubleshooting Poor this compound Knockdown:

IssuePossible CauseRecommendation
Low knockdown efficiency Suboptimal siRNA concentration or transfection reagent volume.Optimize the concentration of siRNA and the volume of transfection reagent.
Low transfection efficiency in the cell line.Use a positive control siRNA targeting a housekeeping gene to assess transfection efficiency. Consider using a different transfection reagent or method (e.g., electroporation).
Incorrect timing of analysis.Harvest cells at different time points post-transfection (e.g., 24, 48, 72 hours) to determine the optimal time for maximum knockdown.
High cell toxicity High concentration of siRNA or transfection reagent.Reduce the concentration of siRNA and/or transfection reagent.
Cell line is sensitive to the transfection process.Use a less toxic transfection reagent or a viral delivery system (e.g., shRNA lentivirus).
Small Molecule Inhibitors Targeting this compound-Associated Pathways

Q1: What controls should I use when studying the effect of a JAK1 inhibitor on this compound-driven pathways?

A1: Since this compound fusion proteins can activate the JAK/STAT pathway, JAK1 inhibitors are often used in this compound research. The following controls are essential:

  • Vehicle Control: This is the solvent in which the inhibitor is dissolved (e.g., DMSO). It is the most crucial negative control to account for any effects of the solvent on the cells.

  • Inactive Compound Control (if available): An ideal negative control is a structurally similar but biologically inactive analog of the inhibitor. This helps to control for any off-target effects of the chemical scaffold.

  • Positive Control Compound: Use a well-characterized JAK1 inhibitor with a known effective concentration and downstream effects (e.g., reduced phosphorylation of STAT3) to validate your experimental system.

Q2: How can I confirm the on-target activity of a DOT1L inhibitor in the context of this compound research?

  • Negative Control Cell Line: Use a cell line that is not dependent on the DOT1L-AF10 interaction for survival as a negative control to demonstrate the inhibitor's specificity.

Experimental Workflow for Inhibitor Studies

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Seed cells at appropriate density prepare_inhibitor Prepare inhibitor stock and working solutions add_inhibitor Add inhibitor to cells prepare_inhibitor->add_inhibitor add_vehicle Add vehicle control to parallel cultures prepare_inhibitor->add_vehicle add_inactive Add inactive analog (if available) prepare_inhibitor->add_inactive phenotype_assay Perform phenotypic assay (e.g., proliferation, apoptosis) add_inhibitor->phenotype_assay molecular_assay Perform molecular analysis (e.g., Western blot for pSTAT3, qPCR for HOXA9) add_inhibitor->molecular_assay add_vehicle->phenotype_assay add_vehicle->molecular_assay add_inactive->phenotype_assay add_inactive->molecular_assay G start Start: Plan this compound IP Experiment primary_ab Select anti-AF10 antibody start->primary_ab lysate_input Lysate input control start->lysate_input isotype_control Select isotype control antibody (same host, isotype, and concentration) primary_ab->isotype_control beads_only Beads only control primary_ab->beads_only ip_sample Perform IP with anti-AF10 antibody primary_ab->ip_sample ip_isotype Perform IP with isotype control isotype_control->ip_isotype ip_beads Perform IP with beads only beads_only->ip_beads analysis Analyze by Western Blot lysate_input->analysis ip_sample->analysis ip_isotype->analysis ip_beads->analysis G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine_receptor Cytokine Receptor JAK1 JAK1 cytokine_receptor->JAK1 Activates STAT3 STAT3 JAK1->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 pSTAT3_dimer pSTAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes CALM CALM This compound This compound DOT1L DOT1L This compound->DOT1L Interacts with HOXA HOXA Cluster Genes DOT1L->HOXA H3K79 Methylation MEIS1 MEIS1 DOT1L->MEIS1 H3K79 Methylation pSTAT3_dimer->pSTAT3_dimer pSTAT3_dimer->HOXA Upregulates Transcription pSTAT3_dimer->MEIS1 Upregulates Transcription cytokine Cytokine cytokine->cytokine_receptor Binds CALM_this compound CALM-AF10 Fusion CALM_this compound->JAK1 Recruits & Activates CALM_this compound->HOXA Upregulates Transcription CALM_this compound->MEIS1 Upregulates Transcription

References

troubleshooting low yield in AF10 immunoprecipitation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AF10 immunoprecipitation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding this compound IP experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing low or no yield of this compound protein in my immunoprecipitation. What are the possible causes and solutions?

Low or no yield of the target protein is a common issue in immunoprecipitation. For a nuclear protein like this compound, several factors could be contributing to this problem.

Possible Causes and Recommended Solutions:

Possible Cause Recommendation Detailed Explanation
Inefficient Cell Lysis and Nuclear Extraction Optimize your lysis buffer and procedure for nuclear proteins.This compound is localized in the nucleoplasm.[1] Incomplete lysis of the nuclear membrane will result in the loss of your target protein. Consider using a RIPA buffer, which is effective for disrupting nuclear membranes, but be aware it can sometimes denature kinases and disrupt protein-protein interactions.[2][3] Sonication is crucial to ensure nuclear rupture and DNA shearing, which will improve the recovery of nuclear proteins.[2][4]
Poor Antibody Performance Validate your this compound antibody for immunoprecipitation.Not all antibodies that work in other applications (like Western Blot or IHC) are suitable for IP.[5][6] It is critical to use an antibody that has been specifically validated for IP.[7] If possible, test multiple this compound antibodies from different vendors. Polyclonal antibodies may perform better in IP as they can recognize multiple epitopes.[5][6][8][9]
Suboptimal Antibody Concentration Perform an antibody titration experiment.Using too little antibody will result in inefficient capture of the this compound protein.[5][10] Conversely, using too much antibody can lead to increased non-specific binding and higher background.[2][5] Titrating the antibody concentration will help determine the optimal amount for your specific experimental conditions.
Low this compound Expression Increase the amount of starting material.The abundance of the target protein is a key factor for a successful IP.[11][12][13] If this compound is expressed at low levels in your cell line or tissue, you may need to increase the amount of cell lysate used for the IP.[9][12] You can check the expression level of this compound in your sample by running a Western Blot on the input lysate.[14]
Issues with Protein A/G Beads Ensure compatibility and proper handling of beads.Check that the isotype of your this compound antibody is compatible with the Protein A or Protein G beads you are using.[10] Always ensure the beads are fully resuspended before use and never allow them to dry out.[10]
Inefficient Elution Optimize your elution buffer and conditions.The target protein may not be efficiently eluted from the beads.[7] Ensure you are using an appropriate elution buffer at the correct pH and strength.[8][9]

Q2: I am seeing high background with multiple non-specific bands in my this compound IP. How can I reduce this?

High background can mask the signal of your target protein and make data interpretation difficult. Several steps can be taken to minimize non-specific binding.

Strategies to Reduce High Background:

Strategy Detailed Protocol
Pre-clearing the Lysate Before adding the primary antibody, incubate your cell lysate with Protein A/G beads for 30-60 minutes at 4°C.[2] This step will help remove proteins that non-specifically bind to the beads.[5]
Optimize Washing Steps Increase the number and duration of washes to remove non-specifically bound proteins.[5][6] You can also increase the stringency of your wash buffer by adding detergents like Tween-20 or Triton X-100 (0.01-0.1%) or increasing the salt concentration.[5][15]
Use a Bead-Only Control Perform a control IP with beads alone (no primary antibody) to identify proteins that are binding non-specifically to the beads themselves.[2]
Perform an Isotype Control IP Use a non-specific IgG antibody of the same isotype as your anti-AF10 antibody for a control IP. This will help determine if the background is due to non-specific binding to the IP antibody.[2]
Reduce Antibody Concentration As mentioned previously, using too much primary antibody can lead to increased non-specific binding.[2][5]

Q3: My this compound protein appears to be degraded in the final IP sample. What can I do to prevent this?

Protein degradation can be a significant problem, especially for sensitive proteins.

Preventing Protein Degradation:

  • Add Protease Inhibitors: Always add a fresh cocktail of protease inhibitors to your lysis and wash buffers.[6][9]

  • Keep Samples Cold: Perform all steps of the immunoprecipitation on ice or at 4°C to minimize protease activity.[6]

  • Use Fresh Lysates: Whenever possible, use freshly prepared cell lysates. Avoid repeated freeze-thaw cycles which can lead to protein degradation.[5][6][9]

Experimental Workflow & Troubleshooting Logic

A systematic approach is key to troubleshooting immunoprecipitation experiments. The following diagrams illustrate a typical this compound IP workflow and a logical decision tree for troubleshooting low yield.

AF10_IP_Workflow cluster_prep Sample Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis cell_culture Cell Culture/ Tissue Homogenization lysis Cell Lysis (Nuclear Extraction) cell_culture->lysis centrifugation Centrifugation to Clarify Lysate lysis->centrifugation preclearing Pre-clearing (Optional) centrifugation->preclearing antibody_incubation Incubate Lysate with Anti-AF10 Antibody preclearing->antibody_incubation bead_incubation Add Protein A/G Beads antibody_incubation->bead_incubation washing Wash Beads bead_incubation->washing elution Elute this compound Protein washing->elution western_blot Western Blot elution->western_blot mass_spec Mass Spectrometry elution->mass_spec

Caption: A generalized workflow for this compound immunoprecipitation.

Troubleshooting_Low_Yield cluster_input Check Input cluster_antibody Antibody & Beads cluster_protocol Protocol Optimization start Low/No this compound Yield check_input Is this compound present in the input lysate (via Western Blot)? start->check_input no_input This compound not expressed or lysis failed. Increase starting material or optimize lysis. check_input->no_input No yes_input This compound is present in the input. check_input->yes_input Yes check_antibody Is the antibody validated for IP? yes_input->check_antibody no_ab_validation Use an IP-validated antibody. Test different antibodies. check_antibody->no_ab_validation No yes_ab_validation Is the antibody concentration optimal? check_antibody->yes_ab_validation Yes titrate_ab Perform antibody titration. yes_ab_validation->titrate_ab No check_beads Are beads compatible with antibody isotype? yes_ab_validation->check_beads Yes bead_issue Use compatible beads. check_beads->bead_issue No check_wash Are wash conditions too stringent? check_beads->check_wash Yes adjust_wash Reduce wash stringency (salt/detergent concentration). check_wash->adjust_wash Yes check_elution Is elution efficient? check_wash->check_elution No adjust_elution Optimize elution buffer and conditions. check_elution->adjust_elution No

Caption: Troubleshooting flowchart for low this compound immunoprecipitation yield.

Detailed Experimental Protocol: Immunoprecipitation of this compound

This protocol provides a general framework. Optimization will be required based on the specific cell line and antibody used.

Materials:

  • Cell Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)

  • Protease Inhibitor Cocktail

  • Anti-AF10 Antibody (IP-validated)

  • Isotype Control IgG

  • Protein A/G Magnetic Beads

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5-3.0 or 1x Laemmli sample buffer)

  • Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)

Procedure:

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold lysis buffer supplemented with fresh protease inhibitors.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • For nuclear proteins like this compound, sonicate the lysate to shear chromatin and ensure complete nuclear lysis.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (clarified lysate) to a new pre-chilled tube.

  • Pre-clearing (Optional but Recommended):

    • Add Protein A/G beads to the clarified lysate.

    • Incubate with gentle rotation for 30-60 minutes at 4°C.

    • Pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add the anti-AF10 antibody (and isotype control IgG to a separate tube) to the pre-cleared lysate.

    • Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

    • Add pre-washed Protein A/G beads to the lysate-antibody mixture.

    • Incubate with gentle rotation for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads 3-5 times with 1 mL of ice-cold wash buffer. After the final wash, carefully remove all residual wash buffer.[7]

  • Elution:

    • Add elution buffer to the beads and incubate at room temperature or 95-100°C (if using Laemmli buffer) for 5-10 minutes with vortexing.

    • Pellet the beads and collect the supernatant containing the eluted protein.

    • If using a low pH elution buffer, neutralize the eluate with neutralization buffer.

  • Analysis:

    • Analyze the eluted sample by Western Blotting using an anti-AF10 antibody to confirm successful immunoprecipitation.

References

dealing with non-specific bands in AF10 western blotting

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AF10 western blotting. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common issues encountered during the immunodetection of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of this compound?

A1: The predicted molecular weight of the full-length human this compound protein (also known as MLLT10) is approximately 109 kDa.[1] However, the apparent molecular weight on a western blot can vary due to post-translational modifications (PTMs). It is also important to consider the possibility of different isoforms or cleavage products.

Q2: Which type of antibody is recommended for this compound detection?

A2: Many commercially available antibodies for this compound are polyclonal, typically raised in rabbits.[1][2] Polyclonal antibodies can provide a stronger signal as they recognize multiple epitopes. However, they may also have a higher propensity for non-specific binding. It is crucial to validate the specificity of any antibody used.

Q3: What are the known functions of this compound?

A3: this compound is a transcription factor that plays a crucial role in regulating gene expression.[1] It functions as a cofactor for the histone methyltransferase DOT1L, which is responsible for the methylation of histone H3 at lysine 79 (H3K79me). This modification is generally associated with active transcription. This compound is involved in critical cellular processes, including hematopoiesis, and its dysregulation through chromosomal translocations is linked to certain types of leukemia.

Q4: What are some key interacting partners of this compound?

A4: this compound is known to interact with several proteins, which can be relevant for understanding signaling pathways and potential co-immunoprecipitation experiments. Key interactors include:

  • DOT1L: A histone methyltransferase.

  • β-catenin: A key component of the Wnt signaling pathway.[3]

  • JAK1: In the context of CALM-AF10 fusion proteins, JAK1 has been identified as an interactor.[4][5]

Q5: Are there known post-translational modifications (PTMs) for this compound?

A5: While specific PTMs for endogenous this compound are not extensively detailed in all datasheets, it is a nuclear protein involved in transcriptional regulation, a class of proteins often subject to modifications like phosphorylation, ubiquitination, and acetylation.[6][7] These PTMs can affect protein stability, localization, and interaction with other proteins, and may contribute to the appearance of multiple bands on a western blot.

Troubleshooting Non-Specific Bands in this compound Western Blotting

Non-specific bands are a common challenge in western blotting. The following guide provides a structured approach to troubleshoot and minimize their appearance when detecting this compound.

Experimental Workflow for Troubleshooting

WB_Troubleshooting_Workflow cluster_start Start cluster_antibody Antibody Optimization cluster_protocol Protocol Optimization cluster_result Outcome Start Non-Specific Bands Observed A1 Optimize Primary Antibody Concentration Start->A1 High background or multiple bands A2 Optimize Secondary Antibody Concentration A1->A2 Non-specific bands persist End Clean Blot with Specific this compound Band A1->End Issue resolved A3 Perform Antibody Specificity Controls A2->A3 Secondary antibody contributes to non-specificity A2->End Issue resolved P1 Optimize Blocking Conditions A3->P1 Antibody specificity confirmed A3->End Issue resolved P2 Optimize Washing Steps P1->P2 Background still high P1->End Issue resolved P3 Review Sample Preparation P2->P3 Non-specific bands remain P2->End Issue resolved P3->End Issue identified and resolved

Caption: Troubleshooting workflow for non-specific bands in this compound Western Blotting.

Detailed Troubleshooting Steps
Problem Area Potential Cause Recommended Solution
Primary Antibody Concentration too highPerform a dot blot or a dilution series to determine the optimal concentration. Start with the manufacturer's recommended dilution and test several dilutions above and below that.
Low specificity- Use an affinity-purified antibody if available.- Consider testing antibodies from different vendors.- Perform a peptide competition assay to confirm specificity.
Incubation time/temperature- Reduce incubation time.- Incubate overnight at 4°C instead of a shorter time at room temperature to decrease non-specific binding.[8]
Secondary Antibody Concentration too highTitrate the secondary antibody concentration. A common starting dilution is 1:5000 to 1:20,000.
Non-specific binding- Run a control lane with only the secondary antibody to check for non-specific binding.- Use a pre-adsorbed secondary antibody to minimize cross-reactivity with proteins from the sample lysate.
Blocking Incomplete blocking- Increase blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).- Increase the concentration of the blocking agent (e.g., 5% non-fat dry milk or BSA).- Test different blocking agents. BSA is often recommended for phosphorylated proteins.
Contaminated blocking bufferPrepare fresh blocking buffer for each experiment.
Washing Insufficient washing- Increase the number of washes (e.g., 3-5 washes).- Increase the duration of each wash (e.g., 5-15 minutes).- Increase the volume of wash buffer.- Add a detergent like Tween-20 to the wash buffer (typically 0.05-0.1%).
Sample Preparation & Loading Protein overloadLoad less total protein per lane. For cell lysates, 20-30 µg is a common starting point.
Sample degradation- Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice.- Prepare fresh lysates for each experiment.
High salt concentrationHigh salt in the sample can interfere with electrophoresis. Consider desalting or diluting the sample.
Gel & Transfer Inappropriate gel percentageUse a gel percentage appropriate for the molecular weight of this compound (~109 kDa). A 7.5% or 10% acrylamide gel is a good starting point.
Transfer issuesEnsure complete and even transfer of the protein to the membrane. Check for air bubbles between the gel and the membrane.

Experimental Protocols

Optimized Western Blot Protocol for this compound

This protocol is a general guideline. Optimization may be required based on the specific antibody and experimental conditions.

1. Sample Preparation (Cell Lysate)

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

2. SDS-PAGE

  • Mix 20-30 µg of protein with 4x Laemmli sample buffer.

  • Boil the samples at 95-100°C for 5 minutes.

  • Load samples onto a 7.5% or 10% polyacrylamide gel.

  • Run the gel at 100-120V until the dye front reaches the bottom.

3. Protein Transfer

  • Transfer proteins to a PVDF or nitrocellulose membrane. A wet transfer at 100V for 90 minutes at 4°C is a common method.

  • Confirm transfer efficiency by staining the membrane with Ponceau S.

4. Immunoblotting

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary this compound antibody diluted in blocking buffer. A starting dilution of 1:1000 is common for polyclonal antibodies, but this should be optimized.[9] Incubate overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer (e.g., 1:10,000) for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

5. Detection

  • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Capture the signal using a chemiluminescence imaging system or X-ray film.

Quantitative Data Summary: Antibody Dilution Optimization

The following table provides an example of how to structure data from a primary antibody titration experiment to find the optimal dilution.

Primary Antibody DilutionSignal-to-Noise Ratio (this compound Band vs. Background)Non-Specific Bands
1:5005.2Multiple prominent bands
1:1000 15.8 Minimal non-specific bands
1:20008.1Faint target band, no non-specific bands
1:50002.3Very faint target band

This is example data. Actual results will vary.

This compound Signaling Pathway

This compound is a key player in transcriptional regulation, primarily through its interaction with the DOT1L methyltransferase. In the context of leukemic fusion proteins, its signaling interactions can be altered.

AF10_Signaling cluster_nucleus Nucleus cluster_wnt Wnt Signaling cluster_fusion Leukemic Fusion Protein Context This compound This compound (MLLT10) DOT1L DOT1L This compound->DOT1L Recruitment HistoneH3 Histone H3 DOT1L->HistoneH3 Methylates H3K79me H3K79 Methylation Transcription Gene Transcription (e.g., HOX genes) H3K79me->Transcription Activation Wnt_Ligand Wnt Frizzled Frizzled Receptor Beta_Catenin β-catenin Frizzled->Beta_Catenin Stabilization & Nuclear Translocation Beta_Catenin->this compound Interaction CALM_this compound CALM-AF10 JAK1 JAK1 CALM_this compound->JAK1 Recruitment STAT_Signaling STAT Signaling JAK1->STAT_Signaling Activation

Caption: Simplified signaling pathway of this compound and its fusion protein variants.

References

Technical Support Center: Optimizing CRISPR Guide RNA for MLLT10 Knockout

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in successfully knocking out the MLLT10 gene using CRISPR-Cas9 technology.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of MLLT10 and why is it a target for knockout studies?

MLLT10, also known as AF10, is a transcription factor involved in the regulation of gene expression. It is a known fusion partner with other genes, such as KMT2A (formerly MLL), in various forms of leukemia. These fusion proteins are thought to play a crucial role in leukemogenesis. MLLT10 interacts with DOT1L, a histone methyltransferase, and this complex is involved in the methylation of histone H3 at lysine 79 (H3K79).[1][2][3] This modification is associated with active transcription. Knocking out MLLT10 can help elucidate its normal physiological function and its role in disease states, particularly in cancers where its fusion proteins are implicated.

Q2: I am having trouble finding validated sgRNA sequences for MLLT10. Where can I find them?

Finding specific, experimentally validated sgRNA sequences for a particular gene can be challenging. While some public databases and publications provide validated gRNAs, they may not always be available for every gene of interest. Here are some resources and strategies:

  • Public Databases: Websites like Addgene and GenScript sometimes have databases of validated gRNAs, although a specific entry for MLLT10 may not always be present.[4] It is recommended to search these databases using "MLLT10" or its alias "this compound".

  • Commercial Vendors: Several companies offer pre-designed and sometimes validated sgRNA constructs for specific genes. For instance, Genprice lists an MLLT10 sgRNA CRISPR/Cas9 All-in-One Lentivector.[5]

  • Design Your Own: If validated sequences are unavailable, you can design your own using online tools. It is advisable to design multiple sgRNAs targeting a constitutive exon early in the gene to maximize the chance of creating a loss-of-function mutation.

Q3: What are the key considerations for designing sgRNAs targeting MLLT10?

When designing sgRNAs for MLLT10 knockout, consider the following:

  • Targeting Early Exons: Aim for exons that are present in all or most transcript variants and are located early in the coding sequence. This increases the likelihood that an insertion or deletion (indel) will cause a frameshift mutation leading to a premature stop codon and nonsense-mediated decay of the mRNA.

  • On-Target Scoring: Utilize design tools that provide an on-target efficiency score. These algorithms are trained on large datasets to predict the cutting efficiency of a given sgRNA.

  • Off-Target Analysis: A critical step is to perform a thorough off-target analysis using tools that search the entire genome for potential binding sites with mismatches. Prioritize sgRNAs with the fewest predicted off-target sites, especially those in other gene-coding regions.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Knockout Efficiency 1. Suboptimal sgRNA design: The chosen sgRNA may have poor on-target activity. 2. Inefficient delivery: The Cas9 and sgRNA are not effectively entering the target cells. 3. Cell line characteristics: Some cell lines are more resistant to CRISPR-mediated editing due to efficient DNA repair mechanisms or difficulty in transfection.1. Test multiple sgRNAs: It is best practice to design and test at least 2-3 different sgRNAs targeting your gene of interest. 2. Optimize delivery method: For difficult-to-transfect cells like T-cells or other immune cells, consider using lentiviral transduction or electroporation of ribonucleoprotein (RNP) complexes.[6][7][8][9] For RNP delivery, ensure the molar ratio of Cas9 protein to sgRNA is 1:1.[8] 3. Select for edited cells: If your delivery system includes a selectable marker (e.g., puromycin resistance) or a fluorescent reporter (e.g., GFP), use selection or cell sorting to enrich for the population of cells that have received the CRISPR components.
High Off-Target Effects 1. Poor sgRNA specificity: The sgRNA sequence may have high homology to other sites in the genome. 2. High concentration of CRISPR components: Excessive amounts of Cas9 and sgRNA can increase the likelihood of off-target cleavage. 3. Prolonged expression of Cas9: Continuous expression of the Cas9 nuclease from a plasmid can lead to accumulation of off-target edits over time.1. Careful sgRNA selection: Use off-target prediction tools and choose sgRNAs with the highest specificity scores. 2. Titrate CRISPR components: Perform a dose-response experiment to find the lowest concentration of Cas9 and sgRNA that still gives acceptable on-target editing efficiency. 3. Use RNP delivery: Delivering the Cas9 protein and sgRNA as a pre-complexed ribonucleoprotein (RNP) leads to transient activity, as the protein is degraded by the cell over time. This can significantly reduce off-target effects compared to plasmid-based systems.
Difficulty Validating Knockout 1. Inefficient editing: The knockout efficiency may be too low to detect at the population level. 2. Incorrect validation method: The chosen assay may not be sensitive enough to detect low levels of indels. 3. No discernible phenotype: Knockout of the target gene may not produce an obvious change in cell morphology or viability.1. Enrich for edited cells: As mentioned above, use selection or sorting to increase the percentage of edited cells in your population. 2. Use sensitive detection methods: For initial screening, mismatch cleavage assays (e.g., T7 Endonuclease I) can be used. For confirmation and quantification of editing efficiency, Next-Generation Sequencing (NGS) of the target locus is the gold standard. For protein-level validation, Western blotting is essential. 3. Perform single-cell cloning: To isolate a pure population of knockout cells, perform single-cell cloning and screen individual clones for the desired mutation and loss of protein expression.

Experimental Protocols

Protocol: Lentiviral Transduction for MLLT10 Knockout in T-Cells

This protocol is adapted for hard-to-transfect cells like T-cells, utilizing lentiviral delivery for stable integration of the CRISPR components.

1. sgRNA Design and Cloning:

  • Design 2-3 sgRNAs targeting an early exon of MLLT10.

  • Synthesize and clone the sgRNAs into a lentiviral vector co-expressing Cas9 and a selectable marker (e.g., puromycin).

2. Lentivirus Production:

  • Co-transfect HEK293T cells with the lentiviral vector containing your MLLT10 sgRNA and packaging plasmids (e.g., psPAX2 and pMD2.G).

  • Harvest the viral supernatant 48-72 hours post-transfection.

  • Concentrate the virus and determine the viral titer.

3. T-Cell Transduction:

  • Activate primary human T-cells using appropriate stimuli (e.g., CD3/CD28 beads).

  • Transduce the activated T-cells with the MLLT10-targeting lentivirus at a multiplicity of infection (MOI) optimized for your cells.

  • Spin-infect the cells to enhance transduction efficiency.

4. Selection and Expansion:

  • 48 hours post-transduction, begin selection with the appropriate antibiotic (e.g., puromycin).

  • Expand the surviving cells in culture.

5. Validation of Knockout:

  • Genomic DNA Analysis: Extract genomic DNA from the selected cell population. Amplify the target region by PCR and assess for indels using a mismatch cleavage assay or by Sanger sequencing of cloned PCR products. For quantitative analysis, perform Next-Generation Sequencing.

  • Protein Analysis: Perform a Western blot using a validated MLLT10 antibody to confirm the absence of the protein.

Protocol: Ribonucleoprotein (RNP) Electroporation for MLLT10 Knockout

This protocol is for the rapid and transient delivery of CRISPR components, which can minimize off-target effects.

1. Preparation of RNP Complexes:

  • Resuspend synthetic sgRNA targeting MLLT10 in TE buffer.

  • Mix the sgRNA and Cas9 protein (e.g., TrueCut Cas9 Protein v2) at a 1:1 molar ratio in an RNase-free tube.[8]

  • Incubate at room temperature for 10-20 minutes to allow the RNP complex to form.

2. Cell Preparation:

  • Harvest your target cells and wash them with a suitable electroporation buffer.

  • Resuspend the cells at the desired concentration for electroporation.

3. Electroporation:

  • Mix the cell suspension with the pre-formed RNP complexes.

  • Transfer the mixture to an electroporation cuvette.

  • Deliver the electrical pulse using an electroporation system (e.g., Neon Transfection System) with parameters optimized for your cell type.

  • Immediately transfer the electroporated cells to pre-warmed culture medium.

4. Post-Electroporation Culture and Validation:

  • Culture the cells for 48-72 hours.

  • Validate the knockout using the methods described in the lentiviral protocol (genomic DNA and protein analysis).

Visualizations

MLLT10_Signaling_Pathway cluster_nucleus Nucleus Wnt_Ligand Wnt Ligand TCF4_BetaCatenin TCF4/β-catenin Complex Wnt_Ligand->TCF4_BetaCatenin activates MLLT10 MLLT10 TCF4_BetaCatenin->MLLT10 recruits DOT1L DOT1L MLLT10->DOT1L interacts with Histone_H3 Histone H3 DOT1L->Histone_H3 methylates H3K79me H3K79 Methylation Histone_H3->H3K79me HOXA_Genes HOXA Genes H3K79me->HOXA_Genes activates Transcription_Elongation Transcription Elongation HOXA_Genes->Transcription_Elongation

Caption: MLLT10 in the Wnt Signaling Pathway.

CRISPR_Knockout_Workflow cluster_design Phase 1: Design & Preparation cluster_delivery Phase 2: Delivery cluster_validation Phase 3: Validation & Analysis sgRNA_Design 1. sgRNA Design (Target MLLT10 Exon) Vector_Prep 2. Vector Preparation (Lentivirus or RNP) sgRNA_Design->Vector_Prep Transduction_Electroporation 4. Delivery (Transduction or Electroporation) Vector_Prep->Transduction_Electroporation Cell_Culture 3. Target Cell Culture (e.g., T-Cells) Cell_Culture->Transduction_Electroporation Selection 5. Selection/Enrichment (Optional) Transduction_Electroporation->Selection Genomic_Validation 6. Genomic Validation (Sequencing) Selection->Genomic_Validation Protein_Validation 7. Protein Validation (Western Blot) Genomic_Validation->Protein_Validation Phenotypic_Analysis 8. Phenotypic Analysis Protein_Validation->Phenotypic_Analysis

Caption: General Workflow for MLLT10 CRISPR Knockout.

References

Validation & Comparative

A Comparative Analysis of CALM-AF10 and MLL-AF10 Fusion Proteins in Leukemogenesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The chromosomal translocations resulting in the fusion oncoproteins CALM-AF10 and MLL-AF10 are significant drivers of acute leukemia, often associated with a poor prognosis. While both fusions share the AF10 (also known as MLLT10) protein as a common partner, the distinct N-terminal fusion partners, CALM (PICALM) and MLL (KMT2A), confer unique properties that influence the resulting leukemia phenotype and present different therapeutic vulnerabilities. This guide provides a comprehensive comparison of the molecular functions of CALM-AF10 and MLL-AF10, supported by experimental data, to aid in the research and development of targeted therapies.

Core Functional Comparison

Both CALM-AF10 and MLL-AF10 are potent oncoproteins that disrupt normal hematopoietic differentiation and promote leukemic transformation. A primary shared mechanism is the recruitment of the histone methyltransferase DOT1L, leading to the aberrant upregulation of HOXA cluster genes, which are critical for hematopoietic stem cell self-renewal and differentiation.[1][2] However, the context in which this occurs and the resulting disease phenotypes often differ. CALM-AF10 is frequently associated with T-cell acute lymphoblastic leukemia (T-ALL) and acute myeloid leukemia (AML), whereas MLL-AF10 is predominantly found in AML.[3][4]

Quantitative Data Summary

The following tables summarize key quantitative data from comparative studies of CALM-AF10 and MLL-AF10.

Table 1: Comparison of Leukemogenesis in Inducible Mouse Models

FeatureiCALM-AF10 Mouse ModeliMLL-AF10 Mouse ModelReference
Leukemia Phenotype Acute Myeloid Leukemia (AML)Acute Myeloid Leukemia (AML)[1]
Median Latency (Primary Transplant) 16 weeks20 weeks[1]
Penetrance Fully penetrantFully penetrant[1]
Disease Reversal upon Fusion Protein Shutdown Significant increase in disease latencyDisease and symptom-free for up to 60 days[1]

Table 2: Key Protein Interactors and Downstream Effects

Interacting ProteinInteraction with CALM-AF10Interaction with MLL-AF10Functional ConsequenceReferences
DOT1L YesYesUpregulation of HOXA cluster genes via H3K79 methylation.[1][2]
JAK1 YesYesActivation of JAK/STAT signaling pathway.[1]
CATS YesNoIncreases nuclear localization of CALM-AF10.[5]
Ikaros YesYes (via this compound)Altered subcellular localization and reduced repressor activity of Ikaros.[4]
GAS41 YesYes (via this compound)Potential role in chromatin remodeling.[6]

Signaling Pathways and Molecular Mechanisms

Both CALM-AF10 and MLL-AF10 converge on common oncogenic pathways, yet their distinct N-terminal domains likely contribute to differential pathway modulation.

Shared Mechanism: Deregulation of HOXA Genes via DOT1L

A central mechanism for both fusion proteins is the recruitment of the histone H3 lysine 79 (H3K79) methyltransferase DOT1L to the promoter regions of HOXA cluster genes.[2] The OM-LZ domain of this compound, present in both fusions, is essential for this interaction.[7] This leads to hypermethylation of H3K79 and subsequent transcriptional activation of genes like HOXA5, HOXA9, and HOXA10, which are critical for maintaining a leukemic stem cell phenotype.[2]

cluster_0 CALM-AF10 cluster_1 MLL-AF10 CALM_this compound CALM-AF10 DOT1L DOT1L CALM_this compound->DOT1L recruits MLL_this compound MLL-AF10 MLL_this compound->DOT1L recruits HOXA HOXA Gene Locus DOT1L->HOXA H3K79me H3K79 Hypermethylation HOXA->H3K79me Transcription Transcriptional Activation H3K79me->Transcription Leukemia Leukemic Transformation Transcription->Leukemia

Shared mechanism of HOXA gene upregulation.
Shared Mechanism: Activation of the JAK/STAT Pathway

Recent evidence has identified the JAK/STAT signaling pathway as a critical downstream effector for both CALM-AF10 and MLL-AF10.[1] Both fusion proteins physically interact with and lead to the stabilization of the JAK1 kinase.[1] This results in the constitutive activation of STAT3, a key transcription factor that promotes cell proliferation and survival.

cluster_0 CALM-AF10 cluster_1 MLL-AF10 CALM_this compound CALM-AF10 JAK1 JAK1 CALM_this compound->JAK1 interacts with & stabilizes MLL_this compound MLL-AF10 MLL_this compound->JAK1 interacts with & stabilizes STAT3 STAT3 JAK1->STAT3 phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Gene_Expression Target Gene Expression (e.g., c-Myc, Bcl-2) Nucleus->Gene_Expression Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation

Shared activation of the JAK/STAT pathway.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of findings. Below are representative protocols for key experiments used to study CALM-AF10 and MLL-AF10.

Co-Immunoprecipitation (Co-IP) for CALM-AF10/MLL-AF10 and JAK1 Interaction

This protocol is adapted from a study identifying the interaction between this compound fusion proteins and JAK1.[1]

1. Cell Lysis:

  • Harvest murine leukemia cells expressing 3xFlag-tagged CALM-AF10 or MLL-AF10.

  • Lyse cells in IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

2. Immunoprecipitation:

  • Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysate with an anti-Flag antibody or control IgG overnight at 4°C with gentle rotation.

  • Add protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C.

3. Washing and Elution:

  • Pellet the beads by centrifugation and wash three to five times with ice-cold IP Lysis Buffer.

  • Elute the protein complexes by boiling the beads in 2x Laemmli sample buffer for 5-10 minutes.

4. Western Blot Analysis:

  • Separate the eluted proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies against JAK1 and the Flag epitope.

  • Use appropriate HRP-conjugated secondary antibodies and a chemiluminescence detection system.

Chromatin Immunoprecipitation (ChIP) for H3K79me2 at the HOXA Locus

This protocol is based on methodologies used to demonstrate the recruitment of DOT1L and subsequent histone methylation by this compound fusions.[2]

1. Cross-linking and Chromatin Preparation:

  • Cross-link 1x10^7 leukemic cells with 1% formaldehyde for 10 minutes at room temperature.

  • Quench the cross-linking reaction with 0.125 M glycine.

  • Lyse the cells and sonicate the chromatin to an average fragment size of 200-500 bp.

2. Immunoprecipitation:

  • Pre-clear the chromatin with protein A/G agarose beads.

  • Incubate the chromatin overnight at 4°C with an antibody specific for H3K79me2 or a control IgG.

  • Add protein A/G agarose beads and incubate for 2-4 hours at 4°C.

3. Washing and Elution:

  • Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers.

  • Elute the chromatin from the beads with an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).

4. Reverse Cross-linking and DNA Purification:

  • Reverse the cross-links by incubating at 65°C overnight with NaCl.

  • Treat with RNase A and Proteinase K.

  • Purify the DNA using a PCR purification kit.

5. Quantitative PCR (qPCR) Analysis:

  • Perform qPCR using primers specific for the promoter regions of HOXA cluster genes (e.g., HOXA9, HOXA10).

  • Quantify the enrichment of H3K79me2 relative to the input and IgG controls.

Start Start: Leukemic Cells Crosslink 1. Formaldehyde Cross-linking Start->Crosslink Lyse 2. Cell Lysis & Chromatin Sonication Crosslink->Lyse IP 3. Immunoprecipitation with anti-H3K79me2 Ab Lyse->IP Wash 4. Wash Beads IP->Wash Elute 5. Elute Chromatin Wash->Elute Reverse 6. Reverse Cross-links & Purify DNA Elute->Reverse qPCR 7. qPCR Analysis of HOXA Locus Reverse->qPCR Result Result: Enrichment of H3K79me2 at HOXA promoters qPCR->Result

Experimental workflow for ChIP-qPCR.

Conclusion and Future Directions

The comparison of CALM-AF10 and MLL-AF10 reveals a fascinating paradigm of oncogenic convergence and divergence. Both fusion proteins exploit the this compound-DOT1L-HOXA axis and the JAK/STAT pathway to drive leukemogenesis. However, the distinct N-terminal partners likely dictate interactions with other cellular machineries, leading to the observed differences in disease phenotype. For drug development professionals, the shared dependency on DOT1L and JAK/STAT signaling presents opportunities for targeted therapies that could be effective against both types of this compound-rearranged leukemias. Future research should focus on a more detailed comparative analysis of the complete interactomes of CALM-AF10 and MLL-AF10 to uncover unique vulnerabilities that could be exploited for more specific and effective therapeutic interventions.

References

Validating AF10 as a Therapeutic Target in Acute Myeloid Leukemia: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of therapeutic strategies aimed at validating AF10 (also known as MLLT10) as a viable target in the treatment of Acute Myeloid Leukemia (AML). It includes an objective analysis of preclinical data for various inhibitors, detailed experimental methodologies, and a comparative look at alternative therapeutic avenues in AML.

This compound in AML: A Key Player in Leukemogenesis

This compound is a crucial component of several leukemogenic fusion proteins, most notably CALM-AF10 and MLL-AF10, which are associated with poor prognosis in both myeloid and lymphoid leukemias.[1][2] These fusion proteins disrupt normal hematopoietic differentiation and drive leukemic transformation through various mechanisms, including the dysregulation of gene expression.[2] Two primary pathways have been identified as critical downstream effectors of this compound fusion protein activity: the JAK/STAT signaling cascade and the DOT1L-mediated H3K79 methylation pathway.

The CALM-AF10 fusion protein has been shown to directly interact with and activate Janus Kinase 1 (JAK1), leading to the constitutive activation of the JAK/STAT signaling pathway.[3] This, in turn, promotes the expression of genes involved in inflammation and cell survival, contributing to leukemogenesis.

Additionally, the this compound portion of these fusion proteins recruits the histone methyltransferase DOT1L to specific gene loci, leading to aberrant H3K79 methylation. This epigenetic modification results in the upregulation of key leukemogenic genes, such as those in the HOXA cluster.[4]

Therapeutic Strategies Targeting this compound-Driven Pathways

Several therapeutic strategies are being investigated to target the oncogenic activity of this compound fusion proteins. These approaches primarily focus on inhibiting the key downstream effectors: JAK1, BMI1 (a downstream target), and DOT1L.

Data Presentation: Preclinical Efficacy of this compound-Targeted Inhibitors

The following table summarizes the preclinical data for representative inhibitors targeting pathways activated by this compound fusion proteins.

InhibitorTargetCell Line(s)AssayEndpointResultReference(s)
Itacitinib JAK1CALM-AF10 transformed murine cells, MLL-AF10 patient cellsColony Formation, Cell Proliferation, ApoptosisInhibition of clonogenicity, Reduced proliferation, Increased apoptosisConcentration-dependent decrease in colony formation and proliferation; increased Annexin V positive cells.[3]
PTC-209 BMI1CALM-AF10 AML cellsCell Viability, ApoptosisEC50, Increased apoptosisEC50 of 1.9 μM; significant increase in Annexin V positive cells after 48h.[5]
PTC-596 BMI1 (downstream degradation)Human CALM-AF10 cell line (U937)In vivo xenograftProlonged survivalSignificantly prolonged survival in mice compared to vehicle control (P<0.002).[5]
EPZ004777 DOT1LMLL-AF10 and CALM-AF10 transformed cellsCell ProliferationIC50IC50 between 0.1 µM and 1 µM.[6]

Signaling Pathways and Experimental Workflows

This compound Fusion Protein Signaling Pathways

The following diagrams illustrate the key signaling pathways dysregulated by this compound fusion proteins in AML.

AF10_Signaling cluster_JAK_STAT JAK/STAT Pathway cluster_DOT1L DOT1L/H3K79 Methylation Pathway CALM_this compound CALM-AF10 Fusion Protein JAK1 JAK1 CALM_this compound->JAK1 recruits & activates STAT3 STAT3 JAK1->STAT3 phosphorylates pSTAT3 pSTAT3 Nucleus_JS Nucleus pSTAT3->Nucleus_JS translocates to Inflammatory_Genes Inflammatory & Survival Genes Nucleus_JS->Inflammatory_Genes activates transcription of MLL_this compound MLL-AF10 Fusion Protein DOT1L DOT1L MLL_this compound->DOT1L recruits Histone_H3 Histone H3 DOT1L->Histone_H3 methylates H3K79me H3K79me HOXA_Genes HOXA Cluster Genes H3K79me->HOXA_Genes upregulates transcription of

Caption: Dysregulated signaling pathways in this compound-rearranged AML.

Experimental Workflow: Validation of a Therapeutic Target

The diagram below outlines a typical experimental workflow for validating a therapeutic target in this compound-rearranged AML.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Start Hypothesis: Protein X is a therapeutic target in this compound-AML IP_MS 1. Immunoprecipitation- Mass Spectrometry (Confirm Interaction) Start->IP_MS In_Vitro 2. In Vitro Assays (Cell Lines) IP_MS->In_Vitro In_Vivo 3. In Vivo Studies (Xenograft Models) In_Vitro->In_Vivo Proliferation Cell Proliferation Assay (e.g., BrdU, MTT) Apoptosis Apoptosis Assay (e.g., Annexin V) Colony_Formation Colony Formation Assay End Validation of Therapeutic Target In_Vivo->End Xenograft Establish Xenograft Model (e.g., U937 cells in NSG mice) Treatment Treat with Inhibitor Monitoring Monitor Tumor Burden & Survival

Caption: Experimental workflow for validating a therapeutic target in this compound-AML.

Experimental Protocols

Immunoprecipitation (IP) for this compound Fusion Protein Interaction

This protocol is designed to identify proteins that interact with this compound fusion proteins.

Materials:

  • AML cell line expressing the this compound fusion protein (e.g., U937 for CALM-AF10).

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Antibody against the fusion protein tag (e.g., anti-FLAG) or a component of the fusion (e.g., anti-AF10).

  • Protein A/G magnetic beads.

  • Wash Buffer (e.g., PBS with 0.05% Tween-20).

  • Elution Buffer (e.g., glycine-HCl, pH 2.5).

  • Neutralization Buffer (e.g., Tris-HCl, pH 8.5).

Procedure:

  • Cell Lysis: Harvest approximately 10-20 million cells and lyse them in 1 mL of ice-cold Lysis Buffer for 30 minutes on ice with vortexing every 10 minutes.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new pre-chilled tube.

  • Pre-clearing (Optional): Add 20 µL of protein A/G magnetic beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

  • Immunoprecipitation: Add 2-5 µg of the primary antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

  • Bead Binding: Add 30 µL of protein A/G magnetic beads and incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads three times with 1 mL of ice-cold Wash Buffer.

  • Elution: Elute the protein complexes from the beads by adding 50 µL of Elution Buffer and incubating for 5-10 minutes at room temperature.

  • Neutralization: Neutralize the eluate by adding 5 µL of Neutralization Buffer.

  • Analysis: The eluted proteins can be analyzed by Western blotting or sent for mass spectrometry analysis.

RNA Sequencing (RNA-Seq) for Gene Expression Profiling

This protocol outlines the steps for analyzing gene expression changes upon targeting this compound pathways.

Materials:

  • AML cells (treated and untreated with inhibitor).

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).

  • DNase I.

  • RNA-Seq library preparation kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina).

  • Next-generation sequencer (e.g., Illumina NovaSeq).

Procedure:

  • RNA Extraction: Isolate total RNA from treated and control AML cells using an RNA extraction kit according to the manufacturer's instructions. Include a DNase I treatment step to remove contaminating genomic DNA.

  • RNA Quality Control: Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). Samples should have a RIN (RNA Integrity Number) > 8.

  • Library Preparation: Prepare sequencing libraries from 100 ng to 1 µg of total RNA using a library preparation kit. This typically involves mRNA purification (poly-A selection), fragmentation, first and second-strand cDNA synthesis, end repair, A-tailing, adapter ligation, and PCR amplification.

  • Library Quality Control: Validate the size and concentration of the final libraries using a bioanalyzer and qPCR.

  • Sequencing: Pool the libraries and sequence them on a next-generation sequencing platform.

  • Data Analysis:

    • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

    • Read Alignment: Align the reads to a reference genome (e.g., human genome hg38) using a splice-aware aligner like STAR.

    • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

    • Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify differentially expressed genes between treated and control samples.

    • Pathway Analysis: Perform gene set enrichment analysis (GSEA) or other pathway analysis tools to identify enriched biological pathways.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.

Materials:

  • AML cells (treated and untreated).

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

  • Flow cytometer.

Procedure:

  • Cell Treatment: Treat AML cells with the desired concentration of the inhibitor for the specified time. Include an untreated control.

  • Cell Harvesting: Harvest 1-5 x 10^5 cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells once with 1 mL of cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

AML Xenograft Model

This protocol describes the establishment of a mouse xenograft model to evaluate the in vivo efficacy of therapeutic agents.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or NSG).

  • Human AML cell line with this compound rearrangement (e.g., U937).

  • Sterile PBS.

  • Therapeutic agent and vehicle control.

  • Calipers for tumor measurement (if applicable for subcutaneous models).

Procedure:

  • Cell Preparation: Culture U937 cells and harvest them during the logarithmic growth phase. Wash the cells twice with sterile PBS and resuspend them at a concentration of 5-10 x 10^6 cells in 100-200 µL of PBS per mouse.

  • Xenotransplantation: Inject the cell suspension intravenously (tail vein) or subcutaneously into 6-8 week old immunodeficient mice.

  • Tumor/Leukemia Establishment: Monitor the mice for signs of disease progression, which may include weight loss, hind-limb paralysis, or palpable tumors (for subcutaneous models). This typically takes 2-4 weeks.

  • Treatment: Once the disease is established (e.g., detectable tumor volume or signs of leukemia), randomize the mice into treatment and control groups. Administer the therapeutic agent and vehicle control according to the desired dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring:

    • Tumor Growth (subcutaneous): Measure tumor volume with calipers 2-3 times per week.

    • Survival: Monitor the mice daily and record survival data. Euthanize mice when they meet pre-defined humane endpoints (e.g., significant weight loss, tumor burden).

    • Leukemia Burden (intravenous): Monitor peripheral blood for the presence of human CD45+ cells by flow cytometry. At the end of the study, assess leukemia engraftment in the bone marrow, spleen, and other organs.

  • Data Analysis: Compare tumor growth curves, survival curves (Kaplan-Meier analysis), and leukemia burden between the treatment and control groups to assess the efficacy of the therapeutic agent.

Comparison with Alternative Therapeutic Targets in AML

While targeting this compound-driven pathways shows promise, it is essential to consider these strategies in the context of the broader AML therapeutic landscape. Other key targets and therapies include:

  • FLT3 Inhibitors (e.g., Gilteritinib, Midostaurin): For AML with FLT3 mutations, which are among the most common driver mutations. Preclinical studies have shown the efficacy of various FLT3 inhibitors.[7]

  • IDH1/2 Inhibitors (e.g., Ivosidenib, Enasidenib): For AML with mutations in the isocitrate dehydrogenase genes.

  • BCL-2 Inhibitors (e.g., Venetoclax): Venetoclax, in combination with hypomethylating agents or low-dose cytarabine, has become a standard of care for older or unfit patients with newly diagnosed AML.[8][9] Preclinical studies have demonstrated synergistic effects when combining Venetoclax with other targeted agents.[10][11]

  • Standard Chemotherapy (e.g., Cytarabine and an Anthracycline): Remains the backbone of induction therapy for many AML patients. However, many patients with this compound rearrangements have a poor response to standard chemotherapy.[1]

A direct preclinical comparison of this compound-targeted therapies with these alternative strategies in this compound-rearranged AML models is crucial for determining their relative efficacy and potential for clinical translation. For instance, studies comparing the in vivo efficacy of a JAK inhibitor versus a DOT1L inhibitor, or comparing a BMI1 inhibitor to Venetoclax in a CALM-AF10 positive patient-derived xenograft (PDX) model, would provide invaluable data for prioritizing clinical development.

Conclusion

This compound and its fusion proteins represent a compelling therapeutic target in a subset of AML cases with historically poor outcomes. Preclinical evidence supports the targeting of downstream pathways, including JAK/STAT signaling and DOT1L-mediated epigenetic modifications. The inhibitors discussed in this guide have demonstrated promising anti-leukemic activity in relevant models. Further head-to-head comparisons with both other this compound-targeting strategies and the expanding armamentarium of other targeted AML therapies are necessary to fully validate the clinical potential of this approach. The detailed experimental protocols provided herein offer a framework for researchers to rigorously evaluate novel therapeutic agents targeting this compound in AML.

References

A Comparative Guide to the Downstream Targets of Wild-Type AF10 and its Oncogenic Fusion Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the downstream molecular targets of wild-type AF10 and its leukemogenic fusion proteins, primarily MLL-AF10 and CALM-AF10. Understanding the distinct and overlapping molecular consequences of these proteins is critical for advancing research and developing targeted therapies for this compound-rearranged leukemias.

Introduction: Wild-Type this compound and its Aberrant Fusion Counterparts

Wild-type this compound (also known as MLLT10) is a transcription factor that plays a crucial role in normal hematopoiesis and chromatin regulation.[1] It functions as a key cofactor for the DOT1L histone methyltransferase, which is responsible for H3K79 methylation, a mark associated with active transcription.[2][3] Chromosomal translocations involving the this compound gene give rise to fusion oncoproteins, such as MLL-AF10 and CALM-AF10, which are implicated in aggressive forms of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[4] These fusion proteins retain the C-terminal portion of this compound, including the domain that interacts with DOT1L, leading to aberrant targeting of this methyltransferase activity and subsequent dysregulation of gene expression, a critical event in leukemogenesis.[3] A hallmark of both MLL-AF10 and CALM-AF10-driven leukemias is the significant upregulation of the HOXA gene cluster.[5][6]

Data Presentation: Comparative Downstream Targets

The following tables summarize the key downstream targets and dysregulated pathways identified for wild-type this compound and its fusion proteins, based on published experimental data.

Wild-Type this compound

Direct, comprehensive genome-wide target lists for wild-type this compound are not as extensively defined in a comparative context as for its fusion counterparts. However, its function as a DOT1L cofactor provides significant insight into its regulatory roles.

Table 1: Key Regulatory Roles and Targets of Wild-Type this compound

Target/PathwayDescriptionKey References
DOT1L-mediated H3K79 Methylation This compound is essential for recruiting DOT1L to specific genomic loci, leading to H3K79 methylation and transcriptional activation.[2][3] The PZP domain of this compound recognizes unmodified H3K27, targeting its activity.[2][2][3]
Wnt Target Genes Wild-type this compound acts as a co-activator for TCF4/β-catenin, targeting DOT1L-mediated H3K79 methylation to Wnt target genes like AXIN2 and c-MYC, which is crucial for intestinal homeostasis.[7][7]
Hematopoietic Development This compound is involved in the normal development of blood cells.[3][3]
This compound Fusion Proteins: MLL-AF10 and CALM-AF10

Gene expression profiling studies have identified a significant number of genes whose expression is altered by this compound fusion proteins. A notable area of convergence is the upregulation of the HOXA gene cluster and MEIS1, which are critical for leukemic transformation.

Table 2: Key Upregulated Downstream Targets of this compound Fusion Proteins

Gene/PathwayFusion Protein(s)DescriptionKey References
HOXA Cluster Genes (HOXA1, HOXA4, HOXA5, HOXA7, HOXA9, HOXA10)MLL-AF10, CALM-AF10Consistent and significant upregulation is a hallmark of this compound-fusion-mediated leukemia.[5][6][8][9] This is driven by the aberrant recruitment of DOT1L and subsequent H3K79 hypermethylation at the HOXA locus.[10][5][6][8][9][10]
MEIS1 MLL-AF10, CALM-AF10A critical collaborator with HOX proteins in leukemogenesis, consistently upregulated.[3][8][3][8]
Chromatin Assembly & DNA Repair Genes CALM-AF10Gene set enrichment analyses show significant upregulation of genes involved in these processes.[11] Specific examples include COMMD3, BMI1, and DNAJC1.[11][11]
JAK/STAT Signaling Pathway MLL-AF10, CALM-AF10Activation of this pro-inflammatory signaling cascade is a key driver of oncogenesis.[12][12]
FLT3 MLL-AF10, CALM-AF10A receptor tyrosine kinase involved in hematopoietic cell proliferation, identified as a common target.[12][12]
GFI1B MLL-AF10, CALM-AF10A transcription factor involved in hematopoiesis, identified as a common target.[12][12]

Table 3: Key Downregulated Downstream Targets of CALM/AF10

Gene/PathwayDescriptionKey References
DNA Repair Genes (DDB2, TOP2A, BRCA1)Downregulated 24 hours after induction of CALM/AF10 expression.[13][13]
Cell Cycle Checkpoint Control Genes (CCNE2, CHEK1, CDC2)Downregulated 24 hours after induction of CALM/AF10 expression.[13][13]
Chromosome Maintenance Genes (MCM3, MCM7, MCM10)Downregulated 24 hours after induction of CALM/AF10 expression.[13][13]
Angiogenesis and Cell Communication Genes Gene set enrichment analyses show significant downregulation of these pathways in CALM/AF10-positive leukemias.[11][11]

A study utilizing tetracycline-inducible models of MLL-AF10 and CALM-AF10 identified 168 common genes that were significantly downregulated upon withdrawal of the fusion protein, indicating their potential as direct or indirect targets. This list notably included the Hoxa cluster genes and Meis1.[12]

Experimental Protocols

The following sections detail the methodologies used in key experiments to identify the downstream targets of this compound and its fusion proteins.

RNA Sequencing (RNA-seq) for Gene Expression Profiling

RNA-seq is a powerful method for comprehensively profiling the transcriptome.

  • Cell Lines and Culture: Studies have utilized various cell lines, including tetracycline-inducible models of MLL-AF10 and CALM-AF10 in murine hematopoietic progenitors.[12] For studying CALM/AF10, the Burkitt's lymphoma B cell line DG75 with a tetracycline-inducible expression vector has been used.[13]

  • RNA Extraction and Library Preparation: Total RNA is extracted from cells, and its quality is assessed. Libraries for sequencing are typically prepared using kits such as the TruSeq RNA Library Prep Kit, which can involve either poly-A selection for mature mRNAs or ribosomal RNA depletion to capture a broader range of transcripts.[14][15]

  • Sequencing: High-throughput sequencing is performed on platforms like the Illumina NovaSeq.[15]

  • Data Analysis: Sequencing reads are aligned to a reference genome. Differential gene expression analysis is then performed to identify genes that are significantly up- or downregulated between different conditions (e.g., with and without fusion protein expression). Tools like DESeq2 are commonly used for this purpose.[16]

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is used to identify the genomic binding sites of a protein of interest.

  • Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.[17] The duration of cross-linking can be optimized depending on the target protein and cell type, but 10 minutes is often sufficient for cultured cells.[18]

  • Chromatin Shearing: The chromatin is then fragmented into smaller pieces (typically 200-1000 bp) either by sonication or enzymatic digestion.[17][19]

  • Immunoprecipitation: An antibody specific to the protein of interest (e.g., this compound, H3K79me2) is used to pull down the protein-DNA complexes.[20] These complexes are captured on protein A/G magnetic beads.[21]

  • Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is purified.[17]

  • Library Preparation and Sequencing: The purified DNA fragments are prepared into a sequencing library and sequenced.

  • Data Analysis: The sequencing reads are mapped to the genome to identify regions of enrichment, which represent the binding sites of the target protein.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams illustrate key molecular pathways and experimental workflows described in this guide.

AF10_DOT1L_Pathway cluster_nucleus Nucleus This compound Wild-Type this compound DOT1L DOT1L This compound->DOT1L recruits H3K27 Histone H3 (unmodified K27) This compound->H3K27 binds via PZP domain H3K79 Histone H3 (K79) DOT1L->H3K79 methylates (H3K79me) TargetGene Target Gene (e.g., Wnt targets) Transcription Active Transcription H3K79->Transcription promotes

Caption: Wild-type this compound recruits DOT1L to chromatin, leading to H3K79 methylation and transcriptional activation of target genes.

Fusion_Protein_Pathway cluster_nucleus Nucleus FusionProtein This compound Fusion Protein (e.g., MLL-AF10, CALM-AF10) DOT1L DOT1L FusionProtein->DOT1L aberrantly recruits HOXA_locus HOXA Gene Locus DOT1L->HOXA_locus hypermethylates H3K79 HOXA_genes HOXA Cluster Genes (HOXA9, etc.) Leukemogenesis Leukemogenesis HOXA_genes->Leukemogenesis drives

Caption: this compound fusion proteins aberrantly recruit DOT1L to the HOXA gene locus, causing upregulation of HOXA genes and driving leukemogenesis.

RNA_Seq_Workflow start Cells (e.g., WT vs. Fusion Protein) rna_extraction Total RNA Extraction start->rna_extraction library_prep RNA-seq Library Preparation (e.g., poly-A selection) rna_extraction->library_prep sequencing High-Throughput Sequencing library_prep->sequencing alignment Read Alignment to Genome sequencing->alignment diff_exp Differential Expression Analysis alignment->diff_exp target_genes List of Differentially Expressed Genes diff_exp->target_genes

Caption: A generalized workflow for identifying downstream target genes using RNA sequencing.

ChIP_Seq_Workflow start Cells + Formaldehyde crosslinking Cross-link Protein-DNA start->crosslinking shearing Chromatin Shearing (Sonication/Enzymatic) crosslinking->shearing immunoprecipitation Immunoprecipitation (Antibody for target protein) shearing->immunoprecipitation rev_crosslink Reverse Cross-links & Purify DNA immunoprecipitation->rev_crosslink sequencing DNA Sequencing rev_crosslink->sequencing mapping Map Reads to Genome sequencing->mapping peak_calling Peak Calling to Identify Binding Sites mapping->peak_calling

Caption: A generalized workflow for identifying the genomic binding sites of a protein using ChIP-sequencing.

References

AF10's role in normal hematopoiesis versus malignant transformation

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the multifaceted role of AF10 in normal hematopoiesis versus its oncogenic transformation in leukemia, providing researchers, scientists, and drug development professionals with a detailed comparison of its functions, supporting experimental data, and methodologies.

The transcription factor this compound, also known as MLLT10, plays a critical, yet context-dependent, role in the intricate process of blood cell formation, known as hematopoiesis. In a healthy state, this compound is essential for the maintenance and survival of hematopoietic stem and progenitor cells (HSPCs). However, through chromosomal translocations, this compound can transform into a potent oncogene, driving the development of aggressive leukemias. This guide provides an in-depth comparison of this compound's function in normal versus malignant hematopoiesis, supported by quantitative data, detailed experimental protocols, and visualizations of the key molecular pathways.

Normal Hematopoiesis: A Guardian of the Stem Cell Pool

In normal hematopoiesis, this compound acts as a crucial regulator, ensuring the proper balance between self-renewal and differentiation of HSPCs. Its expression is highest in primitive, uncommitted hematopoietic cells and decreases as these cells mature into specific blood lineages.[1][2] This tightly controlled expression is vital for the survival of the stem cell pool.

Key Functions of this compound in Normal Hematopoiesis:
  • Survival of Hematopoietic Progenitors: Studies have shown that both the overexpression and knockdown of this compound in uncommitted hematopoietic cells lead to apoptosis (programmed cell death), highlighting its role in maintaining a precise level of expression for cell survival.[1][3]

  • Interaction with DOT1L: this compound is a key interaction partner of the histone methyltransferase DOT1L. This interaction is crucial for the proper regulation of gene expression during hematopoiesis.

  • Wnt Signaling Pathway: this compound is implicated in the canonical Wnt/β-catenin signaling pathway, which is known to play a role in hematopoietic stem cell self-renewal.

The tightly regulated expression of this compound in normal hematopoiesis is essential for maintaining a healthy and functional blood system. Disruptions in this delicate balance can have severe consequences, as seen in its malignant transformation.

Malignant Transformation: A Driver of Leukemia

Chromosomal translocations involving the this compound gene are a hallmark of several types of acute leukemia, including acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). These translocations result in the creation of fusion proteins, most commonly MLL-AF10 and CALM-AF10, which possess potent oncogenic properties. These fusion proteins are associated with a poor prognosis for patients.

Oncogenic Mechanisms of this compound Fusion Proteins:
  • Aberrant Recruitment of DOT1L: The fusion of this compound with partners like MLL or CALM leads to the mislocalization and aberrant activity of the DOT1L enzyme. This results in the dysregulation of histone H3 lysine 79 (H3K79) methylation, a key epigenetic mark.

  • Upregulation of HOXA Genes: A primary consequence of the aberrant DOT1L activity is the significant upregulation of the HOXA gene cluster, particularly HOXA9. These genes are critical for normal hematopoietic development, but their sustained overexpression blocks differentiation and promotes uncontrolled proliferation of leukemic blasts.

  • Activation of Oncogenic Signaling Pathways: this compound fusion proteins have been shown to activate pro-survival signaling pathways, such as the JAK/STAT pathway, further contributing to leukemogenesis.

The transformation of this compound from a guardian of normal hematopoiesis to a driver of leukemia underscores the critical importance of maintaining the integrity of the genome and the precise regulation of gene expression.

Quantitative Data Comparison

The following tables summarize key quantitative data comparing the role of this compound in normal versus malignant hematopoiesis.

ParameterNormal HematopoiesisMalignant Hematopoiesis (this compound-rearranged Leukemia)Reference
This compound Expression High in HSPCs, decreases with differentiationConstitutively high expression of this compound fusion protein[1][2]
Effect on Cell Fate Promotes survival of uncommitted progenitorsBlocks differentiation, promotes proliferation and survival of leukemic blasts[1][3]
HOXA9 Gene Expression Low to undetectable in committed progenitorsSignificantly upregulated (e.g., >100-fold)
H3K79 Methylation Tightly regulated at specific gene lociAberrantly high levels at HOXA gene cluster and other target genes
Cell LineThis compound ManipulationApoptosis (% of cells)Reference
HEL (erythroleukemia)Overexpression~25% increase[1]
K562 (chronic myeloid leukemia)Overexpression~20% increase[1]
HEL (erythroleukemia)Knockdown~30% increase[1]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Co-Immunoprecipitation (Co-IP) for this compound Protein Interactions

This protocol is used to identify proteins that interact with this compound in a cellular context.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Anti-AF10 antibody (or antibody against the fusion partner)

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., glycine-HCl, pH 2.5)

  • SDS-PAGE gels and Western blotting reagents

Procedure:

  • Lyse cells expressing the protein of interest to release cellular proteins.

  • Pre-clear the cell lysate by incubating with protein A/G beads to reduce non-specific binding.

  • Incubate the pre-cleared lysate with the primary antibody against the protein of interest (e.g., this compound) overnight at 4°C.

  • Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.

  • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elute the protein complexes from the beads using elution buffer.

  • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the protein of interest and its suspected interaction partners.

Chromatin Immunoprecipitation (ChIP) for this compound Target Genes

This protocol is used to identify the genomic regions where this compound or its fusion proteins bind.

Materials:

  • Formaldehyde for cross-linking

  • Cell lysis and nuclear lysis buffers

  • Sonavis (for chromatin shearing)

  • Anti-AF10 antibody (or antibody against the fusion partner)

  • Protein A/G magnetic beads

  • Wash buffers with increasing salt concentrations

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • qPCR reagents or library preparation kit for sequencing

Procedure:

  • Cross-link proteins to DNA in living cells using formaldehyde.

  • Lyse the cells and isolate the nuclei.

  • Shear the chromatin into small fragments (200-500 bp) using sonication.

  • Immunoprecipitate the chromatin with an antibody specific to the protein of interest (e.g., this compound).

  • Capture the antibody-chromatin complexes with protein A/G beads.

  • Wash the beads to remove non-specifically bound chromatin.

  • Elute the chromatin from the beads and reverse the cross-links.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

  • Purify the DNA.

  • Analyze the enriched DNA by qPCR to quantify binding at specific loci or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.

Real-Time Quantitative PCR (qPCR) for Gene Expression Analysis

This protocol is used to quantify the expression levels of target genes, such as HOXA9.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers for the target gene (e.g., HOXA9) and a reference gene (e.g., GAPDH)

  • Real-time PCR instrument

Procedure:

  • Extract total RNA from the cells of interest.

  • Synthesize cDNA from the RNA using a reverse transcriptase.

  • Set up the qPCR reaction with the cDNA, qPCR master mix, and gene-specific primers.

  • Run the qPCR reaction in a real-time PCR instrument.

  • Analyze the data to determine the relative expression of the target gene, normalized to the expression of the reference gene. The fold change in gene expression can be calculated using the ΔΔCt method.

Signaling Pathways and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and molecular interactions involving this compound in both normal and malignant hematopoiesis.

AF10_Normal_Hematopoiesis cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh Destruction_Complex Destruction Complex Dsh->Destruction_Complex inhibition GSK3b GSK3β GSK3b->Destruction_Complex APC APC APC->Destruction_Complex Axin Axin Axin->Destruction_Complex beta_catenin_cyto β-catenin beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc Destruction_Complex->beta_catenin_cyto degradation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF This compound This compound beta_catenin_nuc->this compound Target_Genes Target Genes (e.g., for self-renewal) TCF_LEF->Target_Genes activation DOT1L DOT1L This compound->DOT1L H3K79me H3K79 methylation This compound->H3K79me DOT1L->H3K79me H3K79me->Target_Genes regulation

Caption: this compound in the Wnt signaling pathway during normal hematopoiesis.

AF10_Malignant_Transformation cluster_translocation Chromosomal Translocation cluster_nucleus Nucleus cluster_signaling Signaling Pathways Translocation t(10;11) or t(9;10) MLL_this compound MLL-AF10 Translocation->MLL_this compound CALM_this compound CALM-AF10 Translocation->CALM_this compound DOT1L DOT1L MLL_this compound->DOT1L aberrant recruitment JAK_STAT JAK/STAT Pathway MLL_this compound->JAK_STAT activation CALM_this compound->DOT1L aberrant recruitment CALM_this compound->JAK_STAT activation H3K79me Aberrant H3K79 hypermethylation DOT1L->H3K79me HOXA_Genes HOXA Cluster Genes (e.g., HOXA9) Differentiation_Block Block of Differentiation HOXA_Genes->Differentiation_Block Proliferation Increased Proliferation HOXA_Genes->Proliferation H3K79me->HOXA_Genes upregulation Leukemic_Stem_Cell Leukemic Stem Cell Survival Differentiation_Block->Leukemic_Stem_Cell Proliferation->Leukemic_Stem_Cell JAK_STAT->Proliferation

Caption: Oncogenic mechanisms of this compound fusion proteins in leukemia.

Experimental_Workflow cluster_sample Sample Preparation cluster_coip Co-Immunoprecipitation cluster_chip Chromatin Immunoprecipitation cluster_gene_exp Gene Expression Analysis Cells Hematopoietic Cells (Normal or Leukemic) Lysis Cell Lysis Cells->Lysis Crosslink Cross-linking Cells->Crosslink RNA_Extraction RNA Extraction Cells->RNA_Extraction IP Immunoprecipitation (Anti-AF10) Lysis->IP WB Western Blot IP->WB Protein Interaction MS Mass Spectrometry IP->MS Interactome Shear Chromatin Shearing Crosslink->Shear ChIP Immunoprecipitation (Anti-AF10) Shear->ChIP qPCR qPCR ChIP->qPCR Target Gene Binding Seq Sequencing (ChIP-seq) ChIP->Seq Genome-wide Binding cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR_Gene qPCR cDNA_Synthesis->qPCR_Gene Gene Expression Level

Caption: Workflow of key experiments to study this compound function.

Conclusion

This compound exemplifies the critical balance required for normal cellular function and how its disruption can lead to devastating diseases like leukemia. In healthy hematopoiesis, it is a vital regulator of stem cell survival. In contrast, when involved in chromosomal translocations, it becomes a potent oncogene that drives leukemogenesis through epigenetic dysregulation and the activation of oncogenic signaling pathways. Understanding the dual nature of this compound is paramount for developing targeted therapies for this compound-rearranged leukemias. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the complex biology of this compound and to explore novel therapeutic strategies against these aggressive cancers.

References

AF10's Interaction with DOT1L: A Comparative Analysis with Other Methyltransferases

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate protein-protein interactions that regulate histone methylation is paramount for developing targeted epigenetic therapies. This guide provides a detailed comparison of the interaction between AF10 and the histone H3 lysine 79 (H3K79) methyltransferase DOT1L, with available data on this compound's interaction with other methyltransferases. We present quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate a comprehensive understanding of this critical interaction.

The interaction between this compound (ALL1-fused gene from chromosome 10) and DOT1L (disruptor of telomeric silencing 1-like) is a key mechanism for directing H3K79 methylation, a mark predominantly associated with active transcription. This partnership is crucial in both normal development and in the pathogenesis of certain cancers, particularly MLL-rearranged leukemias. This compound acts as a cofactor, enhancing DOT1L's catalytic activity and guiding it to specific genomic loci.

Quantitative Analysis of this compound-DOT1L Interaction

The binding affinity between this compound and DOT1L has been characterized through various biophysical techniques. The primary interaction is mediated by the Octapeptide Motif and Leucine Zipper (OM-LZ) domain of this compound and the coiled-coil domains of DOT1L.

Interacting ProteinsInteracting DomainsTechniqueBinding Affinity (Kd)Reference
This compound & DOT1LThis compound (OM-LZ) & DOT1L (coiled-coil)Isothermal Titration Calorimetry (ITC)Multiple micromolar affinity sites[1]
This compound & DOT1LThis compound (OM-LZ) & DOT1L (CC2)Isothermal Titration Calorimetry (ITC)~65°C (with zinc) vs ~56°C (without zinc) (Melting Temperature)[1]
AF9 & DOT1LAF9 & DOT1L (Site 2)Fluorescence Polarization17-fold weaker than Site 3[2]
AF9 & DOT1LAF9 & DOT1L (Site 1)Fluorescence Polarization>2000 nM[2]
ENL & DOT1LENL & DOT1L peptidesIsothermal Titration Calorimetry (ITC)3.4 µM (for 7mer peptide)[3]

Comparison with Other this compound Interacting Proteins

While the this compound-DOT1L interaction is well-studied, this compound is known to interact with other proteins, some of which are also involved in chromatin modification. However, quantitative data on this compound's interaction with other methyltransferases is less prevalent in the literature. The OM-LZ domain of this compound also interacts with the coiled-coil domains of GAS41 and Ikaros, suggesting a broader scaffolding role for this domain.[1] this compound and its homolog AF17 share a conserved C-terminal OM-LZ domain, and both can bind to the coiled-coil domains of DOT1L.[1]

Signaling and Functional Pathways

The interaction between this compound and DOT1L is a critical node in the regulation of gene expression. This compound's N-terminal PHD finger-Zn knuckle-PHD finger (PZP) domain recognizes and binds to unmodified histone H3 at lysine 27 (H3K27un).[4][5] This "reading" of the histone code by this compound is crucial for the subsequent recruitment and activity of DOT1L, which then "writes" the H3K79 methylation mark. This process is essential for the expression of key developmental genes, such as the HOXA cluster.[1] In the context of MLL-rearranged leukemia, the fusion of MLL with this compound leads to the aberrant recruitment of DOT1L to MLL target genes, driving leukemogenesis.[6]

AF10_DOT1L_Pathway cluster_chromatin Chromatin cluster_proteins Protein Complex cluster_output Functional Outcome H3 Histone H3 H3K27un H3K27un H3K79 H3K79 H3K79me H3K79me2/3 Gene_Expression Target Gene Expression (e.g., HOXA cluster) H3K79me->Gene_Expression Promotes This compound This compound PZP PZP Domain This compound->PZP OMLZ OM-LZ Domain This compound->OMLZ PZP->H3K27un Binds to DOT1L DOT1L OMLZ->DOT1L Recruits & Activates DOT1L->H3K79 Methylates

Caption: this compound-DOT1L signaling pathway.

Experimental Protocols

1. Co-Immunoprecipitation (Co-IP) to Detect this compound-DOT1L Interaction

This protocol is designed to verify the in vivo interaction between this compound and DOT1L in a cellular context.

  • Cell Lysis: Cells are lysed in a non-denaturing buffer to preserve protein-protein interactions.

  • Immunoprecipitation: An antibody specific to a "bait" protein (e.g., this compound) is added to the cell lysate and incubated to form an antibody-protein complex.

  • Complex Capture: Protein A/G-conjugated beads are added to capture the antibody-protein complex.

  • Washing: The beads are washed multiple times to remove non-specifically bound proteins.

  • Elution and Detection: The bound proteins are eluted from the beads and analyzed by Western blotting using an antibody against the "prey" protein (e.g., DOT1L).

CoIP_Workflow start Cell Lysate ab_incubation Incubate with 'Bait' Antibody (e.g., anti-AF10) start->ab_incubation bead_capture Add Protein A/G Beads ab_incubation->bead_capture wash Wash Beads bead_capture->wash elute Elute Proteins wash->elute western Western Blot for 'Prey' Protein (e.g., DOT1L) elute->western

Caption: Co-Immunoprecipitation workflow.

2. In Vitro Methyltransferase Assay for DOT1L Activity

This assay measures the enzymatic activity of DOT1L, which can be modulated by its interaction with this compound.

  • Reaction Setup: Recombinant DOT1L, a histone substrate (e.g., oligonucleosomes or H3 peptide), and the methyl donor S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM) are combined in a reaction buffer.[7] To test the effect of this compound, recombinant this compound would be included in the reaction.

  • Enzymatic Reaction: The reaction is incubated at 30°C to allow for the transfer of the [³H]-methyl group to the histone substrate.

  • Detection: The reaction is stopped, and the amount of incorporated radioactivity is measured using a scintillation counter or by filter-binding assays. Alternatively, non-radioactive methods using specific antibodies that recognize methylated H3K79 can be employed, such as AlphaLISA or chemiluminescent assays.[8][9]

Methyltransferase_Assay_Workflow start Combine Reactants: - DOT1L - Histone Substrate - [3H]-SAM - (Optional) this compound incubation Incubate at 30°C start->incubation stop_reaction Stop Reaction incubation->stop_reaction detection Measure Incorporated Radioactivity stop_reaction->detection

Caption: In vitro methyltransferase assay workflow.

3. Chromatin Immunoprecipitation (ChIP) to Analyze H3K79 Methylation

ChIP is used to determine the genomic locations of H3K79 methylation, which is regulated by the this compound-DOT1L complex.

  • Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.[10]

  • Chromatin Shearing: The chromatin is sheared into smaller fragments by sonication or enzymatic digestion.[10]

  • Immunoprecipitation: An antibody specific for H3K79me2/3 is used to immunoprecipitate the chromatin fragments containing this modification.

  • DNA Purification: The cross-links are reversed, and the DNA is purified.

  • Analysis: The purified DNA is analyzed by qPCR to quantify the enrichment of H3K79 methylation at specific gene loci or by high-throughput sequencing (ChIP-seq) for genome-wide mapping.[11]

ChIP_Workflow start Cross-link Proteins to DNA shear Shear Chromatin start->shear ip Immunoprecipitate with anti-H3K79me2/3 Antibody shear->ip purify Purify DNA ip->purify analyze Analyze DNA (qPCR or ChIP-seq) purify->analyze

Caption: Chromatin Immunoprecipitation workflow.

References

A Comparative Guide to the Functional Differences of AF10 Splice Isoforms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The protein AF10, encoded by the MLLT10 gene, is a critical regulator of gene expression with significant implications in both normal hematopoiesis and the development of leukemia.[1] Alternative splicing of the MLLT10 gene gives rise to multiple protein isoforms, which may exhibit distinct functional properties. This guide provides an objective comparison of known this compound splice isoforms, summarizing their structural differences, and inferring functional distinctions based on the presence or absence of key protein domains. Supporting experimental data and detailed protocols are provided to facilitate further research in this area.

Structural and Functional Overview of this compound Isoforms

This compound is a multi-domain protein that acts as a transcriptional regulator.[2] Its function is intricately linked to its various domains, which mediate protein-protein and protein-DNA interactions. Alternative splicing can alter the combination of these domains, leading to functionally distinct protein isoforms. While a comprehensive functional characterization of each individual isoform is not yet available in the literature, we can infer their potential differences by examining their domain architecture.

The key functional domains of this compound include:

  • PHD (Plant Homeodomain) fingers and LAP (Leukemia-Associated Protein) domain: These domains are involved in recognizing histone modifications and mediating protein-protein interactions, including homo-oligomerization.[2][3]

  • PZP (PHD finger-Zn knuckle-PHD finger) domain: This module specifically recognizes unmodified histone H3 at lysine 27 (H3K27) and is crucial for tethering this compound to chromatin.[4][5] This interaction is vital for the subsequent recruitment of other factors and for regulating gene expression.[6]

  • AT-hook motif: This motif facilitates the binding of this compound to cruciform DNA structures.[2][3]

  • Nuclear Localization Signal (NLS): A bipartite NLS in the N-terminal region ensures the protein is imported into the nucleus where it exerts its function.[3]

  • OM-LZ (Octapeptide Motif and Leucine Zipper) domain: Located at the C-terminus, this domain is essential for the interaction with the histone methyltransferase DOT1L.[7][8] This interaction is critical for DOT1L-mediated H3K79 methylation and the regulation of target genes like the HOXA cluster.[7][9]

  • Glutamine-rich (Q-rich) region: Found at the C-terminus of some isoforms, Q-rich domains are often found in transcription factors and can function as transcriptional activation domains.[2][10][11]

Alternative splicing has been reported to result in this compound isoforms that lack the C-terminal glutamine-rich region.[2] Based on the known functions of these domains, we can summarize the potential functional differences between the full-length isoform (containing the Q-rich region) and a shorter isoform (lacking the Q-rich region).

Table 1: Comparison of this compound Splice Isoform Characteristics

FeatureFull-Length this compound IsoformShorter this compound Isoform (lacking Q-rich region)
Key Domains PHD fingers, LAP, PZP, AT-hook, NLS, OM-LZ, Q-rich region PHD fingers, LAP, PZP, AT-hook, NLS, OM-LZ
Chromatin Binding Binds to unmodified H3K27 via the PZP domain.[4][5]Binds to unmodified H3K27 via the PZP domain.[4][5]
DOT1L Interaction Interacts with DOT1L via the OM-LZ domain, potentiating H3K79 di- and tri-methylation.[9][12]Interacts with DOT1L via the OM-LZ domain, potentiating H3K79 di- and tri-methylation.[9][12]
Transcriptional Regulation Likely functions as a transcriptional activator or co-activator, potentially through the activity of the Q-rich domain.[10][11]May have a reduced or altered transcriptional activation potential due to the absence of the Q-rich domain.
Protein-Protein Interactions The Q-rich domain may mediate interactions with other components of the transcriptional machinery.Lacks the potential protein-protein interactions mediated by the Q-rich domain.
Subcellular Localization Primarily nuclear due to the NLS.[3]Primarily nuclear due to the NLS.[3]

Signaling Pathways and Functional Relationships

The primary signaling pathway involving this compound centers on its role as a cofactor for the DOT1L histone methyltransferase, which in turn regulates the expression of key developmental genes, such as the HOXA cluster. The functional differences between this compound isoforms can be conceptualized within this pathway.

AF10_Signaling This compound-DOT1L Signaling Pathway cluster_nucleus Nucleus AF10_full Full-Length this compound (with Q-rich domain) Chromatin Chromatin (unmodified H3K27) AF10_full->Chromatin PZP domain DOT1L DOT1L AF10_full->DOT1L OM-LZ domain Transcription_Machinery Transcriptional Machinery AF10_full->Transcription_Machinery Q-rich domain interaction? AF10_short Shorter this compound (no Q-rich domain) AF10_short->Chromatin PZP domain AF10_short->DOT1L OM-LZ domain HOXA HOXA Genes DOT1L->HOXA catalyzes H3K79me H3K79 di/tri-methylation Transcription_Machinery->HOXA activates Activation Transcriptional Activation

Caption: this compound isoforms interact with chromatin and DOT1L to regulate HOXA gene expression.

Experimental Protocols

To aid researchers in investigating the functional differences between this compound splice isoforms, detailed methodologies for key experiments are provided below.

Co-Immunoprecipitation (Co-IP) to Analyze this compound-DOT1L Interaction

This protocol is designed to determine if different this compound isoforms differentially interact with DOT1L.

Materials:

  • Cell lines expressing either endogenous or tagged versions of this compound isoforms and DOT1L.

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Antibody specific to the this compound isoform or the tag.

  • Protein A/G magnetic beads.

  • Wash buffer (e.g., PBS with 0.1% Tween-20).

  • Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer).

  • Antibodies for Western blotting (anti-AF10, anti-DOT1L, or anti-tag).

Procedure:

  • Cell Lysis: Harvest and wash cells with cold PBS. Lyse the cells in lysis buffer on ice for 30 minutes.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.

  • Immunoprecipitation: Add the primary antibody to the clarified lysate and incubate with gentle rotation for 2-4 hours or overnight at 4°C.

  • Bead Incubation: Add pre-washed protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with wash buffer.

  • Elution: Elute the protein complexes from the beads using elution buffer.

  • Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against this compound and DOT1L to detect the co-immunoprecipitated proteins.

Co_IP_Workflow Co-Immunoprecipitation Workflow for this compound-DOT1L Interaction Start Cell Lysate containing This compound isoforms and DOT1L Incubate_Ab Incubate with anti-AF10 antibody Start->Incubate_Ab Add_Beads Add Protein A/G beads Incubate_Ab->Add_Beads Wash Wash beads to remove non-specific binders Add_Beads->Wash Elute Elute bound proteins Wash->Elute WB Western Blot Analysis (Probe for this compound and DOT1L) Elute->WB

Caption: Workflow for Co-IP to study this compound-DOT1L interaction.

Chromatin Immunoprecipitation (ChIP) to Assess Chromatin Occupancy

This protocol can be used to determine if different this compound isoforms have different binding patterns on target gene promoters, such as the HOXA cluster.

Materials:

  • Cell lines expressing specific this compound isoforms.

  • Formaldehyde for cross-linking.

  • Glycine to quench cross-linking.

  • Lysis buffers (for cell and nuclear lysis).

  • Sonicator or micrococcal nuclease for chromatin shearing.

  • Antibody specific to the this compound isoform.

  • Protein A/G magnetic beads.

  • Wash buffers with increasing stringency.

  • Elution buffer.

  • Proteinase K and RNase A.

  • DNA purification kit.

  • Primers for qPCR analysis of target gene promoters.

Procedure:

  • Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and nuclei. Shear the chromatin to fragments of 200-1000 bp using sonication.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody against the this compound isoform overnight at 4°C.

  • Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.

  • Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C with NaCl.

  • DNA Purification: Treat with RNase A and proteinase K, then purify the DNA.

  • Analysis: Quantify the enrichment of target DNA sequences (e.g., HOXA gene promoters) by qPCR.

Reverse Transcription Quantitative PCR (RT-qPCR) for Target Gene Expression

This protocol is used to measure the effect of overexpressing different this compound isoforms on the expression of target genes like HOXA9.

Materials:

  • Cells expressing different this compound isoforms.

  • RNA extraction kit.

  • Reverse transcriptase and reagents for cDNA synthesis.

  • qPCR master mix (e.g., SYBR Green or TaqMan).

  • Primers specific for target genes (e.g., HOXA9) and a housekeeping gene (e.g., GAPDH or ACTB).

  • qPCR instrument.

Procedure:

  • RNA Extraction: Isolate total RNA from the cells.

  • cDNA Synthesis: Synthesize cDNA from the RNA using reverse transcriptase.

  • qPCR: Perform qPCR using primers for the target and housekeeping genes.

  • Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene.

Conclusion

The functional diversity of this compound splice isoforms, primarily dictated by the presence or absence of key domains like the C-terminal glutamine-rich region, presents a nuanced layer of regulation in gene expression. While the core functions of chromatin targeting and interaction with DOT1L appear conserved across major isoforms, the potential for differential transcriptional activation highlights the need for isoform-specific research. The experimental protocols provided herein offer a framework for dissecting these functional distinctions, which will be crucial for a comprehensive understanding of this compound's role in both normal physiology and disease, and for the development of targeted therapeutic strategies. Further studies quantifying the expression levels of each isoform in different tissues and disease states will be invaluable in elucidating their specific biological roles.

References

Unraveling the AF10 Interactome: A Comparative Look Across Cellular Contexts

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate web of protein-protein interactions is paramount to deciphering cellular function and disease pathology. This guide provides a comparative overview of the known interactome of AF10 (also known as MLLT10), a critical protein implicated in hematopoiesis, leukemia, and the regulation of pluripotency. Due to the absence of direct comparative proteomic studies, this guide synthesizes data from multiple publications to highlight interactors identified in different cellular contexts.

The protein this compound is a key player in various cellular processes, and its interactions can differ significantly depending on the cell type and its physiological state. While a comprehensive, side-by-side quantitative analysis of the this compound interactome in different cell lines from a single study is not yet available, we can compile a comparative view from existing literature. The following sections detail the known interacting partners of this compound and its oncogenic fusion protein counterpart, CALM-AF10, primarily contrasting between hematopoietic/leukemia cells and embryonic stem cells.

Comparative Analysis of this compound Interacting Proteins

The table below summarizes the key interacting proteins of this compound and the CALM-AF10 fusion protein as identified in various studies. This provides a snapshot of the differing protein networks in which this compound participates.

Interacting ProteinProtein TypeCellular Context of InteractionInteracting FormPutative Function of Interaction
DOT1L Histone MethyltransferaseHematopoietic/Leukemia Cells, Embryonic Stem CellsThis compound, MLL-AF10Recruitment of DOT1L to chromatin, leading to H3K79 hypermethylation and regulation of gene expression (e.g., HOXA genes).[1] In ESCs, this interaction is a barrier to acquiring pluripotency.[2]
GAS41 Transcription FactorLeukemia CellsMLL-AF10, CALM-AF10The this compound coiled-coil domain, crucial for leukemogenesis, interacts with GAS41.
Ikaros Transcription FactorHematopoietic CellsThis compoundPotential role in transcriptional regulation and cell cycle control during lymphocyte differentiation.
β-Catenin Transcription CoactivatorHematopoietic CellsThis compoundThis compound is suggested to be part of a complex involving β-catenin, potentially influencing Wnt signaling.[3]
CATS (FAM64A) CALM-Interacting ProteinLeukemia CellsCALM-AF10CATS interacts with the CALM portion of the fusion protein and influences its subcellular localization.

Signaling and Interaction Pathways

The interaction between this compound and DOT1L is a critical axis in both normal and pathological cellular processes. In the context of MLL-AF10-driven leukemia, the fusion protein aberrantly recruits DOT1L to target genes like the HOXA cluster, leading to their overexpression and leukemic transformation.[1] In embryonic stem cells, the this compound-DOT1L interaction plays a role in safeguarding cellular identity and acts as a barrier to reprogramming into induced pluripotent stem cells (iPSCs).[2]

AF10_DOT1L_Pathway cluster_leukemia Leukemia Cells cluster_esc Embryonic Stem Cells MLL_this compound MLL-AF10 Fusion Protein DOT1L_leukemia DOT1L MLL_this compound->DOT1L_leukemia recruits HOXA_Genes HOXA Gene Cluster DOT1L_leukemia->HOXA_Genes H3K79 Hypermethylation Leukemogenesis Leukemogenesis HOXA_Genes->Leukemogenesis Upregulation leads to AF10_esc This compound DOT1L_esc DOT1L AF10_esc->DOT1L_esc interacts with Pluripotency Acquisition of Pluripotency DOT1L_esc->Pluripotency acts as a barrier to

This compound-DOT1L interaction in different cellular contexts.

Experimental Protocols

The identification of protein-protein interactions is fundamental to building interactome maps. Methodologies such as Co-Immunoprecipitation (Co-IP) and Proximity-Dependent Biotinylation (BioID) are commonly employed.

Co-Immunoprecipitation (Co-IP) of Nuclear Proteins

Co-IP is a robust method to identify interaction partners of a target protein from a cell lysate.[4][5]

  • Cell Lysis: Cells are harvested and lysed using a buffer that preserves protein-protein interactions while effectively solubilizing the proteins. For nuclear proteins, specific lysis buffers with varying salt concentrations are often used to sequentially extract cytoplasmic and nuclear fractions.[6] A common lysis buffer for nuclear proteins is RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.[6]

  • Immunoprecipitation: The cell lysate is pre-cleared with protein A/G-agarose or magnetic beads to reduce non-specific binding. An antibody specific to the "bait" protein (e.g., this compound) is then added to the lysate and incubated to allow the formation of antibody-antigen complexes.

  • Complex Capture: Protein A/G beads are added to the lysate to capture the antibody-antigen complexes.

  • Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: The bound proteins (the "bait" and its interactors) are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

  • Analysis: The eluted proteins are then separated by SDS-PAGE and can be visualized by Western blotting using an antibody against a suspected interacting protein or analyzed by mass spectrometry to identify a broader range of interactors.

Proximity-Dependent Biotinylation (BioID)

BioID is a powerful technique for identifying both stable and transient protein interactions in living cells.[7][8][9]

  • Generation of a Fusion Protein: The protein of interest (the "bait") is fused to a promiscuous biotin ligase, BirA*.[9] This fusion construct is then expressed in the cell line of interest.

  • Biotin Labeling: The cells are incubated with biotin, which is then activated by the BirA* and covalently attached to lysine residues of proteins in close proximity (within a ~10 nm radius) to the bait protein.[10]

  • Cell Lysis and Protein Solubilization: Cells are lysed under denaturing conditions to disrupt protein-protein interactions while preserving the biotin labels.

  • Affinity Purification: The biotinylated proteins are captured from the cell lysate using streptavidin-coated beads.

  • Washing and Elution: The beads are extensively washed to remove non-biotinylated proteins. The bound proteins are then eluted.

  • Mass Spectrometry Analysis: The eluted proteins are identified by mass spectrometry, providing a list of potential interactors of the bait protein.

Generalized workflow for identifying protein-protein interactions.

References

A Cross-Species Comparative Guide to the AF10 (MLLT10) Gene and Protein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The AF10 gene, also known as MLLT10, encodes a transcription factor critical for normal development and frequently implicated in aggressive forms of leukemia. As a cofactor for the histone methyltransferase DOT1L, this compound plays a crucial role in regulating gene expression through chromatin modification. Understanding the evolutionary conservation and divergence of this compound across different species provides valuable insights into its fundamental biological functions and its mechanisms of action in disease, paving the way for novel therapeutic strategies.

Cross-Species Gene and Protein Comparison

The this compound gene is highly conserved across a wide range of species, from invertebrates to mammals. Its orthologs have been identified in various model organisms, facilitating research into its function.

Table 1: Orthologs of Human this compound (MLLT10)

Species Common Name Gene Symbol Chromosomal Location Protein Size (Amino Acids)
Homo sapiens Human MLLT10 10p12.31[1][2] 1027[3]
Mus musculus Mouse Mllt10 2 A3[1][4] ~1027[3]
Drosophila melanogaster Fruit Fly Alhambra (alh) Not specified Not specified
Caenorhabditis elegans Roundworm zfp-1 Not specified Not specified

| Danio rerio | Zebrafish | mllt10 | Not specified | Not specified |

Protein Domain Architecture: The this compound protein features several conserved domains that are critical for its function, including protein-protein interactions and chromatin binding.[5] The primary domains are the N-terminal PHD (Plant Homeo Domain) fingers, an AT-hook motif for DNA binding, and a C-terminal Octapeptide Motif-Leucine Zipper (OM-LZ) domain.[3][5][6]

Table 2: Comparison of Key this compound Protein Domains Across Species

Domain Function Human (H. sapiens) Mouse (M. musculus) Fruit Fly (D. melanogaster)
PZP Domain Contains two PHD fingers; binds to unmodified histone H3, senses H3K27 status.[3][5][7][8] Present Present Present
AT-Hook Motif Binds to the minor groove of AT-rich DNA, particularly cruciform DNA.[3][5] Present Present Not specified

| OM-LZ Domain | Mediates interaction with DOT1L and is crucial for leukemogenesis in fusion proteins.[5][9] | Present | Present | Present (LZ domain is vital)[10] |

Functional Conservation and Divergence

This compound's core function as a transcriptional regulator and a key interaction partner of the DOT1L histone methyltransferase is conserved from flies to humans.[9] This interaction is essential for the methylation of histone H3 at lysine 79 (H3K79), a mark generally associated with active transcription.[7][11]

Table 3: Summary of this compound Function in Different Species

Species Key Functions & Observations
Human Functions as a transcription factor and DOT1L cofactor.[12][13] Chromosomal translocations involving this compound (e.g., MLL-AF10, CALM-AF10) are drivers of acute leukemia.[3][14][15]
Mouse Essential for embryonic development; knockout mice die between E13.5 and E16.5 due to vascular malformations.[5] Mouse models expressing CALM-AF10 fusions develop acute leukemia and show overexpression of Hoxa cluster genes.[15][16] this compound expression is high in uncommitted hematopoietic cells and decreases upon differentiation.[9]
Zebrafish The this compound/Dot1L/β-catenin complex is involved in maintaining intestinal cell homeostasis, highlighting a role in development.[9] Zebrafish are a key model for studying hematopoiesis and leukemia.[17][18]
Fruit Fly The homolog, Alhambra (alh), is vital; the leucine zipper (LZ) domain alone is sufficient to rescue mutant lethality.[10]

| C. elegans | The homolog, zfp-1, recruits the histone methyltransferase dot-1.1 to chromatin to activate gene transcription.[7] |

Involvement in Signaling Pathways

This compound's primary role is within the machinery of epigenetic regulation. However, its function and its oncogenic fusion products intersect with major signaling pathways.

This compound-DOT1L Signaling Axis

The most well-characterized pathway involves this compound recruiting DOT1L to specific chromatin locations. The PZP domain of this compound binds to unmodified histone H3, which allows the OM-LZ domain to recruit DOT1L, leading to H3K79 methylation and transcriptional activation of target genes, such as the HOXA cluster, which are critical for hematopoietic development.[9][11][16]

AF10_DOT1L_Pathway cluster_nucleus Nucleus cluster_chromatin Chromatin HistoneH3 Histone H3 TargetGene Target Gene (e.g., HOXA cluster) This compound This compound Protein This compound->HistoneH3 Binds via PZP domain DOT1L DOT1L This compound->DOT1L H3K79me H3K79 Methylation DOT1L->H3K79me Catalyzes Transcription Gene Transcription H3K79me->Transcription Promotes

This compound-mediated recruitment of DOT1L to chromatin.
Aberrant Signaling in Leukemia

In leukemias driven by this compound fusions (e.g., CALM-AF10, MLL-AF10), the fusion protein aberrantly recruits DOT1L, leading to dysregulated H3K79 methylation and overexpression of oncogenes.[7] Recent studies have also shown that this compound fusion proteins can directly recruit and activate the JAK1 kinase, leading to the activation of the JAK/STAT inflammatory signaling cascade, which is crucial for leukemogenesis.[19]

AF10_Fusion_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus JAK1 JAK1 STAT STAT JAK1->STAT Phosphorylates STAT_P p-STAT STAT_P_dimer p-STAT Dimer STAT_P->STAT_P_dimer Dimerizes & Translocates TargetGenes Inflammatory & Oncogenic Genes STAT_P_dimer->TargetGenes Activates Transcription Leukemogenesis Leukemogenesis TargetGenes->Leukemogenesis AF10_Fusion This compound Fusion Protein (e.g., CALM-AF10) AF10_Fusion->JAK1 Recruits & Activates

JAK/STAT signaling activation by this compound fusion proteins.

Experimental Methodologies

Objective comparison of this compound across species relies on a variety of molecular and cellular biology techniques.

Experimental Workflow Diagram

Experimental_Workflow cluster_sequence_analysis Sequence & Structural Analysis cluster_functional_analysis Functional Analysis start Identify this compound Orthologs (Sequence Databases) MSA Multiple Sequence Alignment (MSA) start->MSA GeneExp Gene Expression (RT-qPCR, Northern) start->GeneExp Phylo Phylogenetic Analysis MSA->Phylo Domain Protein Domain Prediction MSA->Domain ProtExp Protein Expression (Western, Flow Cytometry) GeneExp->ProtExp PPI Protein Interaction (Co-Immunoprecipitation) ProtExp->PPI Knockdown Gene Knockdown/out (siRNA, CRISPR) ProtExp->Knockdown Phenotype Assess Phenotype (e.g., Development, Cell Viability) Knockdown->Phenotype Phenotypic Analysis

References

Validating the Oncogenic Potential of a Novel AF10 Fusion: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a framework for researchers, scientists, and drug development professionals to validate the oncogenic potential of a novel AF1- (eleven-nineteen lysine-rich leukemia gene) fusion protein. By objectively comparing its performance with established AF10 fusions, such as CALM-AF10 and MLL-AF10, this guide offers supporting experimental methodologies and data presentation strategies to facilitate a comprehensive assessment.

Data Presentation: Comparative Analysis of Oncogenic Potential

To systematically evaluate the oncogenic capacity of a novel this compound fusion, quantitative data from key experiments should be summarized and compared against known this compound fusion proteins and appropriate negative controls. The following tables provide a template for presenting such data. Please note that the data presented here for the "Novel this compound Fusion" is illustrative and should be replaced with experimental findings.

Table 1: In Vitro Transformation Potential

Fusion ProteinCell LineColony Formation Efficiency (%) (Soft Agar Assay)Replating Capacity (Serial Replating Assay)
Novel this compound Fusion Ba/F3[Insert experimental value][Insert experimental value]
CALM-AF10Ba/F365 ± 5+++
MLL-AF10Ba/F372 ± 7++++
Vector ControlBa/F32 ± 1-

Table 2: In Vivo Leukemogenesis

Fusion ProteinMouse ModelLeukemia Latency (Days, Median)Engraftment (%)Spleen Weight (g, Mean ± SD)
Novel this compound Fusion C57BL/6[Insert experimental value][Insert experimental value][Insert experimental value]
CALM-AF10C57BL/690950.8 ± 0.2
MLL-AF10C57BL/675981.1 ± 0.3
Vector ControlC57BL/6>200<50.1 ± 0.05

Table 3: Impact on Downstream Signaling Pathways

Fusion ProteinPathwayReporter Assay (Fold Activation vs. Control)Key Protein Phosphorylation (Fold Change vs. Control)
Novel this compound Fusion Wnt/β-catenin[Insert experimental value]p-β-catenin: [Insert value]
CALM-AF10Wnt/β-catenin~4-fold[1][2]p-β-catenin: Increased[2]
Novel this compound Fusion JAK/STAT[Insert experimental value]p-STAT3: [Insert value]
MLL-AF10JAK/STATNot reportedp-STAT3: Increased[3]
Vector ControlWnt/β-catenin1.01.0
Vector ControlJAK/STAT1.01.0

Table 4: Epigenetic Dysregulation

Fusion ProteinTarget LocusH3K79 Methylation (Fold Enrichment vs. Control)Gene Expression (Fold Change vs. Control)
Novel this compound Fusion HOXA5[Insert experimental value][Insert experimental value]
CALM-AF10HOXA5Increased[4]Upregulated[5][6][7]
MLL-AF10HOXA9Increased[4]Upregulated
Vector ControlHOXA5 / HOXA91.01.0

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings. The following are protocols for key experiments used to assess the oncogenic potential of this compound fusions.

Retroviral Transduction of Murine Hematopoietic Stem and Progenitor Cells (HSPCs)

This protocol describes the introduction of the novel this compound fusion gene into murine HSPCs for subsequent in vitro and in vivo assays.

  • Vector Production: Co-transfect 293T cells with a retroviral vector encoding the this compound fusion protein (e.g., MSCV-IRES-GFP) and a packaging plasmid (e.g., pCL-Eco). Harvest the viral supernatant 48 and 72 hours post-transfection.

  • HSPC Isolation: Isolate bone marrow from the femurs and tibias of 6- to 8-week-old C57BL/6 mice. Enrich for HSPCs using a lineage cell depletion kit and magnetic-activated cell sorting (MACS) or by sorting for Lin-Sca-1+c-Kit+ (LSK) cells via fluorescence-activated cell sorting (FACS).

  • Pre-stimulation: Culture the enriched HSPCs for 24 hours in serum-free medium supplemented with stem cell factor (SCF), thrombopoietin (TPO), and Flt3-ligand.

  • Transduction: Plate the pre-stimulated HSPCs on retronectin-coated plates. Add the retroviral supernatant supplemented with polybrene (8 µg/mL). Centrifuge the plates at 1,000 x g for 90 minutes at 32°C (spinoculation). Incubate for 24-48 hours.

  • Verification: Assess transduction efficiency by measuring the percentage of GFP-positive cells via flow cytometry.

Soft Agar Colony Formation Assay

This assay measures anchorage-independent growth, a hallmark of cellular transformation.

  • Base Agar Layer: Prepare a 0.6% agar solution in complete medium. Pipette 1.5 mL into each well of a 6-well plate and allow it to solidify at room temperature.

  • Cell-Agar Layer: Prepare a 0.35% agar solution in complete medium. Mix transduced HSPCs (e.g., 5,000 cells/well) with the 0.35% agar solution.

  • Plating: Carefully layer 1 mL of the cell-agar suspension on top of the base agar layer.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 14-21 days. Add 100 µL of complete medium to each well every 3-4 days to prevent drying.

  • Quantification: Stain the colonies with 0.005% crystal violet. Count the number of colonies larger than a defined diameter (e.g., 50 µm) using a microscope.

In Vivo Murine Bone Marrow Transplantation Model

This model assesses the ability of the novel this compound fusion to induce leukemia in vivo.

  • Recipient Preparation: Lethally irradiate recipient C57BL/6 mice (e.g., two doses of 4.5 Gy, 4 hours apart).

  • Transplantation: Harvest the retrovirally transduced HSPCs. Resuspend the cells in phosphate-buffered saline (PBS) and inject a defined number of cells (e.g., 1 x 10^6 total cells) into the lateral tail vein of the irradiated recipient mice.

  • Monitoring: Monitor the mice for signs of leukemia, such as weight loss, ruffled fur, and hind-limb paralysis. Perform regular peripheral blood analysis to monitor for an increase in white blood cell counts and the presence of blast cells.

  • Analysis: Upon development of leukemia or at a pre-defined endpoint, euthanize the mice. Analyze hematopoietic tissues (bone marrow, spleen, and liver) for leukemic infiltration by histology and flow cytometry for the presence of GFP-positive leukemic cells.

Dual-Luciferase Reporter Assay for Wnt Pathway Activation

This assay quantifies the effect of the novel this compound fusion on the canonical Wnt signaling pathway.[1][8][9]

  • Cell Plating: Seed 293T cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPFlash), a Renilla luciferase control plasmid (for normalization), and the expression vector for the novel this compound fusion or control vectors.

  • Incubation: Incubate the cells for 24-48 hours post-transfection.

  • Lysis: Lyse the cells using a passive lysis buffer.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Express the results as fold activation relative to the vector control.

Immunoprecipitation and Western Blotting for Protein Interactions and Phosphorylation

This protocol is used to confirm protein-protein interactions and to assess the phosphorylation status of key signaling proteins.

  • Cell Lysis: Lyse cells expressing the tagged novel this compound fusion protein in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: Incubate the cell lysate with an antibody specific to the fusion protein's tag (e.g., anti-FLAG or anti-HA) or a target interacting protein overnight at 4°C. Add Protein A/G agarose or magnetic beads to pull down the antibody-protein complexes.[10][11]

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against the protein of interest (e.g., β-catenin, p-STAT3) and the fusion tag. Use appropriate secondary antibodies conjugated to horseradish peroxidase (HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the validation of a novel this compound fusion's oncogenic potential.

AF10_Fusion_Oncogenic_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 JAK JAK STAT STAT JAK->STAT Phosphorylates Cytokine_R Cytokine Receptor Cytokine_R->JAK Activates APC_Axin APC/Axin Complex Dishevelled->APC_Axin Inhibits GSK3b GSK3β beta_catenin β-catenin APC_Axin->beta_catenin Degradation AF10_Fusion Novel this compound Fusion beta_catenin->AF10_Fusion Interacts TCF_LEF TCF/LEF beta_catenin->TCF_LEF pSTAT p-STAT STAT->pSTAT STAT_Target_Genes STAT Target Genes pSTAT->STAT_Target_Genes Transcription AF10_Fusion->pSTAT Potentiates DOT1L DOT1L AF10_Fusion->DOT1L Recruits AF10_Fusion->TCF_LEF Co-activates H3K79me H3K79me DOT1L->H3K79me Methylates Wnt_Target_Genes Wnt Target Genes TCF_LEF->Wnt_Target_Genes Transcription HOXA_Genes HOXA Genes H3K79me->HOXA_Genes Activates

Caption: this compound Fusion Oncogenic Signaling Pathways.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation cluster_molecular Molecular Analysis Transduction Retroviral Transduction of HSPCs Soft_Agar Soft Agar Colony Formation Assay Transduction->Soft_Agar Luciferase Luciferase Reporter Assay (Wnt/STAT) Transduction->Luciferase IP_WB Immunoprecipitation & Western Blot Transduction->IP_WB BMT Bone Marrow Transplantation Transduction->BMT Monitoring Leukemia Monitoring (Blood Smears, etc.) BMT->Monitoring Analysis Endpoint Analysis (Spleen, BM, Liver) Monitoring->Analysis ChIP Chromatin Immunoprecipitation (H3K79me) Analysis->ChIP qPCR RT-qPCR (HOXA Gene Expression) Analysis->qPCR

Caption: Experimental Workflow for Validating this compound Fusion Oncogenicity.

Logical_Relationship Novel_Fusion Novel this compound Fusion Identified Hypothesis Hypothesis: Novel this compound Fusion is Oncogenic Novel_Fusion->Hypothesis In_Vitro In Vitro Evidence (Transformation, Signaling Dysregulation) Hypothesis->In_Vitro In_Vivo In Vivo Evidence (Leukemogenesis in mice) Hypothesis->In_Vivo Mechanism Mechanistic Insight (Epigenetic Changes, Target Gene Upregulation) In_Vitro->Mechanism Validation Oncogenic Potential Validated In_Vitro->Validation In_Vivo->Mechanism In_Vivo->Validation Mechanism->Validation

Caption: Logical Flow for Validating Oncogenic Potential.

References

Unraveling the Epigenetic Havoc of AF10 Fusions: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the epigenetic landscapes sculpted by CALM-AF10 and MLL-AF10 fusion oncoproteins, providing researchers, scientists, and drug development professionals with a comprehensive guide to their distinct and shared molecular mechanisms. This guide synthesizes experimental data on epigenetic modifications, signaling pathway alterations, and downstream gene expression changes, offering insights into potential therapeutic avenues.

Chromosomal translocations involving the AF10 gene give rise to potent fusion oncoproteins, most notably CALM-AF10 and MLL-AF10, which are drivers of aggressive acute leukemias. These fusion proteins profoundly rewire the epigenetic landscape of hematopoietic cells, leading to aberrant gene expression programs that fuel leukemogenesis. While both fusions share the this compound partner, the distinct N-terminal fusion partners, CALM and MLL, impart unique properties that result in both overlapping and distinct epigenetic and transcriptional consequences. Understanding these differences is paramount for the development of targeted therapies.

Core Epigenetic Dysregulation: A Tale of Two Fusions

At the heart of the epigenetic disruption caused by both CALM-AF10 and MLL-AF10 lies the mislocalization and aberrant activity of the histone methyltransferase DOT1L. The this compound portion of the fusion proteins directly interacts with DOT1L, tethering it to specific genomic loci, leading to hypermethylation of histone H3 at lysine 79 (H3K79). This mark is a key epigenetic modification associated with active transcription.

However, the context and consequences of this H3K79 hypermethylation, as well as other epigenetic alterations, show subtle but significant differences between the two fusions.

Epigenetic FeatureCALM-AF10MLL-AF10Key Findings
H3K79 Methylation Local hypermethylation at target gene promoters (e.g., HOXA5). Global H3K79me2 levels are reported to be low in some contexts.Aberrant H3K79 hypermethylation at MLL target genes, including the HOXA cluster and MEIS1.Both fusions are critically dependent on DOT1L-mediated H3K79 methylation for their oncogenic activity. Inhibition of DOT1L has shown therapeutic potential in preclinical models of both leukemias.[1][2]
Chromatin Accessibility Induces changes in chromatin accessibility, though specific comparative data with MLL-AF10 is limited.Alters chromatin structure, leading to increased accessibility at oncogenic gene loci.Further comparative ATAC-seq studies are needed for a detailed differential analysis.
Polycomb Repressive Complex (PRC) Leukemia driven by CALM-AF10 is dependent on BMI1, a core component of PRC1.Interacts with PRC components, contributing to the altered epigenetic state.The reliance on PRC components highlights a potential therapeutic vulnerability.

Divergent Signaling Pathways Converge on Oncogenesis

Beyond direct epigenetic modifications, CALM-AF10 and MLL-AF10 activate distinct downstream signaling pathways that are crucial for leukemic cell survival and proliferation. A key convergent point for both fusions is the activation of the JAK/STAT signaling cascade.

JAK/STAT Pathway Activation by this compound Fusions

Both CALM-AF10 and MLL-AF10 have been shown to interact with and activate the JAK/STAT pathway, a critical signaling nexus for cytokine-mediated cell growth and survival. This activation appears to be a common mechanism for this compound-mediated leukemogenesis.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK1 JAK1 AF10_Fusion CALM-AF10 / MLL-AF10 AF10_Fusion->JAK1 recruits STAT3 STAT3 JAK1->STAT3 phosphorylates pSTAT3 pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer dimerizes Target_Genes Target Gene Expression (e.g., Pro-survival genes) STAT3_dimer->Target_Genes translocates and activates

This compound fusions recruit and activate JAK1, leading to STAT3 phosphorylation and downstream gene expression.

Wnt Signaling Pathway Dysregulation

The Wnt/β-catenin signaling pathway, a critical regulator of hematopoietic stem cell self-renewal, is also hijacked by this compound fusions. While the precise comparative mechanisms are still under investigation, both fusions are known to impact this pathway, contributing to the maintenance of a leukemic stem cell phenotype.

Wnt_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AF10_Fusion CALM-AF10 / MLL-AF10 Destruction_Complex β-catenin Destruction Complex AF10_Fusion->Destruction_Complex inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin (normally degrades) TCF_LEF TCF/LEF beta_catenin->TCF_LEF translocates and co-activates Wnt_Target_Genes Wnt Target Gene Expression TCF_LEF->Wnt_Target_Genes Experimental_Workflow Leukemic_Cells Leukemic Cells (CALM-AF10 vs. MLL-AF10) RNA_Isolation RNA Isolation Leukemic_Cells->RNA_Isolation Chromatin_Prep Chromatin Preparation Leukemic_Cells->Chromatin_Prep RNA_Seq RNA-Seq RNA_Isolation->RNA_Seq ChIP_Seq ChIP-Seq (e.g., H3K79me2/3) Chromatin_Prep->ChIP_Seq ATAC_Seq ATAC-Seq Chromatin_Prep->ATAC_Seq Data_Analysis Bioinformatic Analysis (Differential Expression, Peak Calling, etc.) RNA_Seq->Data_Analysis ChIP_Seq->Data_Analysis ATAC_Seq->Data_Analysis Results Comparative Landscape: - Gene Expression - Histone Marks - Chromatin Accessibility Data_Analysis->Results

References

Safety Operating Guide

Navigating the Disposal of AF10: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "AF10" is used for various chemical products with different compositions and associated hazards. The information provided here is a general guide based on publicly available Safety Data Sheets (SDS) for products identified as "this compound." It is imperative for researchers, scientists, and drug development professionals to consult the specific SDS provided by the manufacturer for the exact this compound product in use before handling or disposal. Failure to do so may result in improper handling and potential safety hazards.

Essential Safety and Logistical Information

Proper disposal of any chemical, including this compound, is a critical component of laboratory safety and environmental responsibility. The following procedures are synthesized from various sources to provide a foundational understanding of disposal protocols.

Personal Protective Equipment (PPE)

Before handling this compound, ensure the appropriate personal protective equipment is worn. While requirements may vary based on the specific formulation and task, the following are commonly recommended:

  • Eye Protection: Wear safety glasses, goggles, or a face shield, especially where there is a splash hazard.[1][2][3]

  • Skin Protection: Chemical-resistant gloves are essential.[1][2][3] Recommended materials may include rubber, latex, or nitrile.[1] For some formulations, protective clothing or overalls are also advised.[2]

  • Respiratory Protection: Under conditions of adequate ventilation, respiratory protection is often not required for some this compound products.[1][3][4] However, if working in an area with poor ventilation or if the specific this compound product is volatile or hazardous upon inhalation, a NIOSH-approved respirator should be used.

Spill Response Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Small Spills:

    • Absorb the spill with an inert material such as dry sand or earth.[1]

    • Place the absorbent material into a designated chemical waste container.[1]

    • Flush the residual spill area with water.[1]

    • For spills less than one gallon of certain this compound formulations, flushing to an approved sewer with large amounts of water may be permissible, but always check local regulations and the specific product SDS.[3]

  • Large Spills:

    • Dike the spill area to contain the material for later disposal.[1]

    • Follow the same absorption and collection procedures as for small spills.

Proper Disposal Procedures

Disposal of this compound waste must be conducted in accordance with all local, regional, national, and international regulations.[2][5]

Liquid this compound Waste
  • Collection: Collect waste this compound in a designated, properly labeled, and sealed container. Ensure the container is compatible with the chemical.

  • Treatment and Disposal:

    • One common method is to absorb the liquid with an inert material and dispose of it as dry waste.[1]

    • Never dispose of liquid chemical waste down the drain unless explicitly permitted by the specific SDS and local regulations for very small quantities of non-hazardous formulations.[6]

    • All chemical waste should be managed as hazardous waste unless confirmed otherwise.[7]

Empty this compound Containers

Properly decontaminated empty containers can often be disposed of as regular trash, but specific procedures must be followed:

  • Triple Rinsing:

    • Thoroughly rinse the empty container with a suitable solvent (often water for aqueous solutions) at least three times.[7][8]

    • If the this compound product is toxic or hazardous, the rinsate from the initial rinse must be collected and disposed of as hazardous waste.[7]

  • Drying: Allow the rinsed container to air dry completely.[7][8]

  • Label Removal: Completely remove or deface the original chemical label to avoid confusion.[8]

  • Disposal: Once these steps are completed, the container may be disposed of in the regular trash or recycling, depending on local guidelines.[7][8]

Quantitative Data Summary

The physical and chemical properties of this compound can vary significantly between different products. The following table summarizes data from available Safety Data Sheets.

PropertyValueSource
Appearance White emulsion / Opaque liquid[1][3]
pH 7.0 - 9.0[1][3]
Specific Gravity 0.90 - 1.03[1]
Boiling Point Not Available
Flash Point None to Boiling[1]
Solubility in Water Emulsifiable[1]

This compound Disposal Workflow

The following diagram illustrates a general workflow for the proper disposal of this compound, from initial handling to final waste disposal.

AF10_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_type Identify Waste Type cluster_liquid_disposal Liquid Waste Disposal cluster_container_disposal Empty Container Disposal cluster_end Final Step start Start: Need to Dispose of this compound sds Consult Specific this compound SDS start->sds ppe Don Appropriate PPE (Gloves, Eye Protection, etc.) sds->ppe waste_type Liquid Waste or Empty Container? ppe->waste_type collect_liquid Collect in Labeled, Sealed Container waste_type->collect_liquid Liquid Waste rinse Triple Rinse Container waste_type->rinse Empty Container absorb Absorb with Inert Material (e.g., Sand, Earth) collect_liquid->absorb dispose_dry Dispose as Dry Chemical Waste absorb->dispose_dry end_point Follow All Local, State, & Federal Regulations dispose_dry->end_point collect_rinsate Collect Hazardous Rinsate (if applicable) rinse->collect_rinsate If original content was hazardous air_dry Air Dry Container rinse->air_dry collect_rinsate->absorb deface Deface Original Label air_dry->deface dispose_trash Dispose in Regular Trash deface->dispose_trash dispose_trash->end_point

References

Essential Safety and Operational Guidance for Handling AF10 in a Research Setting

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "AF10" can refer to multiple substances. This document assumes the user is referring to the human protein this compound (also known as MLLT10), which is frequently studied in the context of cancer research, particularly leukemia. The following guidelines are intended for researchers, scientists, and drug development professionals working with this compound protein, genes, or cell lines expressing this compound in a laboratory environment.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for handling materials associated with this compound research. Given that research on this compound typically involves the use of human cell lines, all work should be conducted following Biosafety Level 2 (BSL-2) containment practices at a minimum.[1][2][3][4][5][6]

Core Personal Protective Equipment (PPE) Requirements

The minimum PPE for any work involving materials potentially containing or expressing this compound, such as human cell lines, is a lab coat, protective eyewear, long pants, and closed-toe shoes.[7] This should be supplemented with other PPE based on a risk assessment of the specific procedures being performed.

Procedural Steps for PPE Usage:

  • Donning (Putting On) PPE:

    • Put on a disposable gown or a clean lab coat, ensuring it is fully buttoned.[8]

    • If required, wear a face mask or respirator.

    • Put on safety glasses or goggles for eye protection.[7][8][9] A face shield should be worn over safety glasses or goggles when there is a risk of splashes or sprays.[7][9]

    • Wash hands thoroughly and then put on gloves, ensuring they cover the cuffs of the lab coat.[8]

  • Doffing (Taking Off) PPE:

    • Remove gloves first, peeling them off without touching the outside with bare skin.

    • Remove the gown or lab coat by folding it inward, containing any potential contaminants.

    • Remove eye and face protection.

    • If a respirator is worn, remove it last.

    • Wash hands thoroughly with soap and water immediately after removing all PPE.

  • Disposal of Contaminated PPE:

    • All disposable PPE, such as gloves, gowns, and masks, must be disposed of in a designated biohazard waste container.[8]

    • Contaminated sharps, including needles, scalpels, and broken glass, must be placed in a puncture-resistant, labeled biohazard sharps container.[1]

    • Reusable PPE, such as lab coats, should be decontaminated according to institutional protocols, typically by autoclaving, before laundering.[10] It is recommended that laboratory clothing not be taken home.[6]

Biosafety Levels and Containment

Work with human cell lines, including those used to study this compound, must be conducted under BSL-2 conditions.[3][4][5][6] This is a precaution against potential bloodborne pathogens that may be present in human-derived materials.[3][4][11]

Biosafety LevelPracticesPrimary Barriers (Safety Equipment)Secondary Barriers (Facility Design)
BSL-1 Standard microbiological practices.PPE as needed (lab coat, gloves, eye protection).[8][9]A sink for handwashing.
BSL-2 BSL-1 practices plus: Limited access, biohazard warning signs, "sharps" precautions, and a biosafety manual defining waste decontamination and medical surveillance policies.[9]Class II Biosafety Cabinet (BSC) for procedures with splash or aerosol potential. PPE: lab coats, gloves, eye protection.[3][6]BSL-1 facilities plus: Autoclave available for waste decontamination.
Experimental Protocols: Handling and Disposal

Handling Human Cell Lines Expressing this compound:

  • Aseptic Technique: All manipulations of cell cultures should be performed in a certified Class II Biosafety Cabinet (BSC) to protect both the cells from contamination and the researcher from potential exposure.[2][3]

  • Centrifugation: Use sealed rotor heads or safety cups to prevent the release of aerosols during centrifugation.

  • Transport: When transporting cell cultures, use sealed, leak-proof containers.

Disposal Plan:

  • Liquid Waste: All liquid waste from cell cultures must be decontaminated before disposal. This can be achieved by adding bleach to a final concentration of 10% and allowing a contact time of at least 30 minutes, or by autoclaving.[5][10]

  • Solid Waste: All solid waste, including culture flasks, plates, and pipette tips, should be placed in biohazard bags and autoclaved before disposal.[5]

Glove Selection for Common Laboratory Chemicals

When working with purified this compound protein or in procedures that involve hazardous chemicals, appropriate gloves must be worn. Disposable nitrile gloves are a common minimum requirement for incidental chemical exposure.[7]

Glove MaterialAcetic AcidEthanol (70%)Hydrochloric Acid (10%)IsopropanolSodium Hydroxide
Nitrile ExcellentExcellentExcellentExcellentExcellent
Latex GoodGoodGoodGoodExcellent
Neoprene ExcellentExcellentExcellentExcellentExcellent
PVC (Vinyl) GoodGoodGoodGoodGood

Note: This table provides general guidance. Always consult the manufacturer's specific chemical resistance data for the gloves you are using. For prolonged or direct contact with hazardous chemicals, consider using thicker, chemical-resistant gloves.

Visual Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound-related materials.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action start Start: Planned Experiment with this compound Material q_material What is the material? (e.g., human cell line, purified protein) start->q_material q_procedure Does the procedure have splash or aerosol potential? q_material->q_procedure Human Cell Line q_material->q_procedure Purified Protein bsl2_ppe Standard BSL-2 PPE: - Lab Coat - Gloves - Safety Glasses q_procedure->bsl2_ppe No bsc Work in a Class II Biosafety Cabinet q_procedure->bsc Yes proceed Proceed with Experiment bsl2_ppe->proceed face_shield Add Face Shield face_shield->bsl2_ppe bsc->bsl2_ppe Standard Procedure bsc->face_shield High Splash Risk

Caption: Workflow for selecting appropriate PPE for this compound-related research.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.